4-Fluoro-3-methylbenzenesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2S/c1-5-4-6(12(8,10)11)2-3-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEQALYEZFNWOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382273 | |
| Record name | 4-fluoro-3-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
629672-19-1 | |
| Record name | 4-fluoro-3-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-3-methylbenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Fluoro-3-methylbenzenesulfonyl chloride physical properties
An In-depth Technical Guide to 4-Fluoro-3-methylbenzenesulfonyl Chloride
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound, a key reagent in modern organic synthesis and drug discovery. We will explore its fundamental physical and chemical properties, discuss its synthesis and reactivity, and provide insights into its applications, particularly within the pharmaceutical industry. This document is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this versatile building block.
Introduction and Strategic Importance
This compound (CAS No. 629672-19-1) is an aromatic sulfonyl chloride that has gained prominence as a versatile intermediate. Its structure is strategically functionalized with three key components:
-
A Sulfonyl Chloride Group (-SO₂Cl): This highly reactive electrophilic group is a cornerstone for constructing sulfonamides, a privileged functional group in medicinal chemistry due to its ability to act as a stable, non-basic mimic of a peptide bond and engage in crucial hydrogen bonding interactions with biological targets.
-
A Fluorine Atom: The incorporation of fluorine is a well-established strategy in drug design.[1][2] Its unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity (logP), pKa, and binding affinity.[1][3]
-
A Methyl Group: This small alkyl group provides steric bulk and modulates the electronic properties of the aromatic ring, influencing reactivity and offering a vector for further molecular exploration.
The combination of these features makes this compound a valuable reagent for synthesizing novel compounds with tailored pharmacological profiles.[4][5]
Physicochemical Properties
The physical properties of a reagent are critical for its handling, storage, and application in synthesis. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 629672-19-1 | [6][7] |
| Molecular Formula | C₇H₆ClFO₂S | [6][8] |
| Molecular Weight | 208.64 g/mol | [6][9] |
| Appearance | Solid | |
| Melting Point | 35-40 °C | |
| SMILES | Cc1cc(ccc1F)S(Cl)(=O)=O | |
| InChI Key | ALEQALYEZFNWOP-UHFFFAOYSA-N |
The melting point range of 35-40 °C indicates that this compound is a low-melting solid at standard ambient temperature and pressure, which necessitates careful storage to prevent clumping or melting, especially in warmer climates.
Synthesis and Purification: A Mechanistic Perspective
While multiple synthetic routes may exist, arylsulfonyl chlorides are commonly prepared from the corresponding anilines via a Sandmeyer-type reaction. This robust and well-established methodology provides a reliable pathway to the target compound from readily available precursors.[10] The logical precursor for this synthesis is 4-fluoro-3-methylaniline.
Experimental Protocol: Diazotization-Sulfonylation
-
Diazotization of 4-fluoro-3-methylaniline:
-
The starting aniline is dissolved in a mixture of a strong mineral acid (e.g., HCl) and water and cooled to 0-5 °C in an ice bath.
-
A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise while vigorously stirring, maintaining the temperature below 5 °C.
-
Causality: The reaction between the aniline and in situ generated nitrous acid (from NaNO₂ and HCl) produces a diazonium salt. This transformation is critical as the resulting diazonium group (-N₂⁺) is an excellent leaving group, facilitating the subsequent substitution.
-
-
Preparation of the SO₂/CuCl Reagent:
-
In a separate reaction vessel, sulfur dioxide (SO₂) gas is bubbled through a suitable solvent like acetic acid until saturation.[10]
-
A catalytic amount of copper(I) chloride (CuCl) is added to this solution.[10]
-
Causality: The copper(I) catalyst is essential for mediating the transfer of the sulfonyl group to the aromatic ring in the Sandmeyer-type reaction.
-
-
Sulfonylation (Sandmeyer-type Reaction):
-
The cold diazonium salt solution from Step 1 is added slowly to the SO₂/CuCl mixture from Step 2, maintaining a low temperature.
-
Vigorous nitrogen evolution is typically observed as the diazonium group is displaced.
-
Causality: The diazonium salt reacts with the SO₂/CuCl complex, leading to the formation of the arylsulfonyl chloride and the release of nitrogen gas.
-
-
Workup and Purification:
-
Upon completion, the reaction mixture is typically extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is washed with water and a saturated sodium bicarbonate solution to remove residual acid, followed by a brine wash.[10]
-
The solution is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation under high vacuum or recrystallization.[10]
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reactivity and Core Applications
The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride functional group. It is a potent electrophile that readily reacts with a wide range of nucleophiles.
Formation of Sulfonamides
The most significant application is the reaction with primary or secondary amines to form sulfonamides. This reaction is fundamental in medicinal chemistry for creating compounds with diverse biological activities.
-
Reaction: R-NH₂ + ClSO₂-Ar → R-NHSO₂-Ar + HCl
-
Conditions: The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct, which drives the reaction to completion.
Diagram of Key Reactivity
Caption: Core reactivity pathway for sulfonamide synthesis.
Safety, Handling, and Storage
Proper handling of this compound is imperative due to its hazardous nature.
-
Hazard Classification: The compound is classified as corrosive (Skin Corrosion/Irritation, Category 1B) and causes severe skin burns and eye damage.[11] The GHS signal word is "Danger".
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection (goggles), and a face shield (P280).[12]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Do not breathe dust or vapors (P260).[11] Wash hands thoroughly after handling.
-
First Aid: In case of contact with skin or eyes, rinse immediately and continuously with plenty of water for several minutes and seek immediate medical attention.[11][12] If inhaled, move the person to fresh air.[11] If swallowed, rinse mouth but do not induce vomiting.[11][12]
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
-
Protect from moisture. Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid, which is often less reactive and can complicate subsequent reactions.[13] It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Store locked up or in an area accessible only to authorized personnel.[12]
-
Conclusion
This compound is a high-value chemical intermediate whose utility is rooted in its trifunctional nature. The reactive sulfonyl chloride handle allows for straightforward derivatization, while the fluorine and methyl substituents provide medicinal chemists with powerful tools to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. A thorough understanding of its properties, synthesis, and handling requirements is essential for its safe and effective use in research and development.
References
-
m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. (n.d.). Organic Syntheses Procedure. Retrieved January 11, 2026, from [Link]
-
3-Fluoro-4-nitrobenzenesulfonyl chloride | C6H3ClFNO4S. (n.d.). BuyersGuideChem. Retrieved January 11, 2026, from [Link]
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved January 11, 2026, from [Link]
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This compound. (n.d.). Amerigo Scientific. Retrieved January 11, 2026, from [Link]
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Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved January 11, 2026, from [Link]
-
4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. (n.d.). Retrieved January 11, 2026, from [Link]
-
This compound,629672-19-1. (n.d.). Allfluoro pharmaceutical co. ltd. Retrieved January 11, 2026, from [Link]
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Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021). Expert Opinion on Drug Discovery, 16(11), 1261-1286. Retrieved January 11, 2026, from [Link]
-
Chemical Synthesis and Properties of Sulfonyl halides. (n.d.). ChemSynthesis. Retrieved January 11, 2026, from [Link]
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (n.d.). ChemRxiv. Retrieved January 11, 2026, from [Link]
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4-Fluoro-3-methylbenzenesulfonyl chloride molecular weight
An In-Depth Technical Guide to 4-Fluoro-3-methylbenzenesulfonyl chloride
Abstract
This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. We will explore its fundamental physicochemical properties, detailed synthesis and purification protocols, and robust analytical characterization methods. The guide emphasizes the compound's strategic importance in drug discovery, stemming from the unique modulatory effects of the fluorine substituent on molecular properties. Safety, handling, and storage protocols are also detailed to ensure its proper use in a research and development setting. This document is intended for researchers, chemists, and drug development professionals who utilize fluorinated building blocks in the design and synthesis of novel chemical entities.
Introduction to this compound
This compound is an aromatic sulfonyl chloride compound distinguished by the presence of both a fluorine atom and a methyl group on the benzene ring. The sulfonyl chloride (-SO₂Cl) functional group is a highly reactive electrophile, making the molecule an excellent precursor for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing derivatives.
Its significance in medicinal chemistry is amplified by the strategic placement of the fluorine atom. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—are widely exploited in drug design to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity to biological targets.[1][2] The methyl group further influences the electronic and steric profile of the molecule. Consequently, this compound serves as a valuable building block for introducing this specifically substituted aryl moiety into complex target molecules, enabling fine-tuning of their pharmacokinetic and pharmacodynamic profiles.
Physicochemical Properties
The structural attributes of this compound dictate its chemical behavior and physical state. The electron-withdrawing nature of both the fluorine atom and the sulfonyl chloride group activates the aromatic ring towards certain reactions while also influencing the reactivity of the sulfonyl chloride itself.
| Property | Value | Reference |
| Molecular Weight | 208.64 g/mol | [3][4][5][6] |
| Molecular Formula | C₇H₆ClFO₂S | [3][4] |
| CAS Number | 629672-19-1 | [3][4][5] |
| Appearance | Solid | [3] |
| Melting Point | 35-40 °C | [3] |
| InChI Key | ALEQALYEZFNWOP-UHFFFAOYSA-N | [3] |
| SMILES String | Cc1cc(ccc1F)S(Cl)(=O)=O | [3] |
Synthesis and Purification
The most common and direct method for preparing aryl sulfonyl chlorides is through the electrophilic aromatic substitution of the corresponding arene with chlorosulfonic acid. For this compound, the starting material is 4-fluoro-3-methylbenzene (3-fluorotoluene).
Causality in Experimental Design
The choice of chlorosulfonic acid as the reagent is based on its high reactivity, which allows the chlorosulfonation to proceed under relatively mild conditions. The reaction is typically performed at low temperatures (0-5 °C) to control the exothermicity and minimize the formation of side products, such as the corresponding sulfonic acid or diaryl sulfones. The absence of a catalyst is noteworthy; the high electrophilicity of the sulfur trioxide-like species within chlorosulfonic acid is sufficient for the reaction to proceed. Quenching the reaction with ice-water is a critical step that serves two purposes: it hydrolyzes the excess chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride product, facilitating its isolation.
Experimental Protocol: Synthesis
This protocol is based on established procedures for chlorosulfonation of aromatic compounds.[7]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add chlorosulfonic acid (3 equivalents). Cool the flask to 0 °C using an ice-salt bath.
-
Addition of Arene: Slowly add 3-fluorotoluene (1 equivalent) dropwise via the dropping funnel to the stirred chlorosulfonic acid. Maintain the internal temperature below 5 °C throughout the addition.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.
-
Isolation: The solid product, this compound, will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral to pH paper.
-
Drying: Dry the crude product under vacuum.
Purification
The primary impurity is often the corresponding sulfonic acid, formed by hydrolysis of the sulfonyl chloride. Recrystallization is an effective purification method.
-
Dissolve the crude solid in a minimal amount of a suitable solvent (e.g., a hexane/ethyl acetate mixture) at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and dry under vacuum.
Caption: Synthesis workflow for this compound.
Spectroscopic and Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods is employed.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show signals corresponding to the aromatic protons and the methyl protons. The aromatic protons will exhibit splitting patterns influenced by both fluorine-proton (H-F) and proton-proton (H-H) coupling. The methyl group will appear as a singlet around 2.3-2.5 ppm.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will show distinct signals for each of the seven carbon atoms. The carbon atom bonded to fluorine will appear as a doublet due to C-F coupling, a key diagnostic feature.
-
¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): This will show a single resonance for the fluorine atom, with its chemical shift providing information about the electronic environment.
-
IR (Infrared) Spectroscopy: Strong characteristic absorption bands for the sulfonyl chloride group will be visible. Look for asymmetric and symmetric S=O stretches, typically around 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively. A C-F stretching band will also be present.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) will be a definitive indicator of the compound's identity.
Applications in Drug Development and Medicinal Chemistry
The primary utility of this compound is as an intermediate for installing a 4-fluoro-3-methylphenylsulfonyl moiety. This is most commonly achieved by reacting it with a primary or secondary amine to form a sulfonamide linkage.
The Role of the Sulfonamide Group
The sulfonamide functional group is a cornerstone in medicinal chemistry. It is a stable, non-hydrolyzable linker that can act as a hydrogen bond donor and acceptor, facilitating strong interactions with protein targets.
Strategic Advantage of Fluorination
The introduction of fluorine into drug candidates is a well-established strategy to optimize drug-like properties.[2][8]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a potential site of metabolism can block unwanted oxidation, thereby increasing the drug's half-life and bioavailability.[2]
-
Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[2][8] This effect must be carefully balanced to maintain adequate aqueous solubility.
-
Binding Interactions: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions and weak hydrogen bonds, potentially increasing the potency of the drug.
Caption: General reaction of this compound with an amine.
Safety, Handling, and Storage
As a reactive chemical, this compound requires careful handling to ensure laboratory safety.
-
Hazards: The compound is corrosive and causes severe skin burns and eye damage.[3] It is also moisture-sensitive; contact with water will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, releasing corrosive hydrogen chloride (HCl) gas.[9]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.
-
Handling: Avoid inhalation of dust or vapors. Use tools (spatulas, etc.) that are clean and dry. Ensure all glassware is thoroughly dried before use. Keep the container tightly closed when not in use.
-
Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials such as strong bases and oxidizing agents. The recommended storage temperature is often 2-8 °C. The container should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent degradation from moisture.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block for modern medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the dual-functionality of a reactive sulfonyl chloride group and a property-modulating fluoro-aryl system make it a valuable tool for drug discovery professionals. By enabling the synthesis of novel sulfonamides with tailored pharmacokinetic profiles, this compound will continue to play a role in the development of the next generation of therapeutics.
References
-
Allfluoro Pharmaceutical Co., Ltd. (n.d.). This compound. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Safety Data Sheet for this compound. (This is a general reference to the type of document available from suppliers like Sigma-Aldrich, Fisher Scientific, etc.)
- Fisher Scientific. (n.d.). Safety Data Sheet. (This is a general reference to the type of document available from suppliers like Sigma-Aldrich, Fisher Scientific, etc.)
-
Ogawa, Y., et al. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. Retrieved from [Link]
-
Van Leusen, A. M., & Strating, J. (1973). Methanesulfonyl Cyanide. Organic Syntheses, 53, 95. Retrieved from [Link]
-
Scott, P. J. H. (2024). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. Retrieved from [Link]
-
Berrino, E., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5566. Retrieved from [Link]
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Fisyuk, A. S., et al. (2023). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2023(2), M1621. Retrieved from [Link]
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- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Structure Elucidation of 4-Fluoro-3-methylbenzenesulfonyl chloride
This guide provides a comprehensive overview of the analytical methodologies employed to elucidate and confirm the structure of 4-fluoro-3-methylbenzenesulfonyl chloride (FMB-SC). Intended for researchers, scientists, and professionals in drug development, this document details the integrated application of spectroscopic and spectrometric techniques. The causality behind experimental choices is explained to provide a framework for robust structural characterization.
Introduction
This compound, with the empirical formula C7H6ClFO2S, is a sulfonyl chloride derivative that serves as a crucial building block in medicinal chemistry and material science.[1] Its structural confirmation is paramount for ensuring the integrity of subsequent synthetic transformations and the biological or material properties of the final products. This guide outlines a self-validating system of analytical protocols to unequivocally determine its molecular structure.
Core Physicochemical Properties
A foundational understanding of the compound's basic properties is essential before delving into complex structural analysis.
| Property | Value | Source |
| CAS Number | 629672-19-1 | |
| Molecular Formula | C7H6ClFO2S | |
| Molecular Weight | 208.64 g/mol | |
| Appearance | Solid | |
| Melting Point | 35-40 °C |
Part 1: Spectroscopic and Spectrometric Characterization
The elucidation of FMB-SC's structure relies on a synergistic approach, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule.[2] For FMB-SC, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
-
¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms. The chemical shift, integration, and coupling patterns are key to defining the substitution pattern on the aromatic ring.
-
¹³C NMR: Reveals the number and chemical environment of carbon atoms, including those in the aromatic ring and the methyl group.
-
¹⁹F NMR: Directly observes the fluorine atom, providing a distinct signal that can be used to confirm its presence and electronic environment.
-
Sample Preparation: Accurately weigh 5-10 mg of FMB-SC into a clean, dry NMR tube.[2]
-
Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).[3]
-
Cap the tube and gently agitate to ensure complete dissolution.[2]
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Rationale |
| CH₃ | ~2.4 | Singlet | N/A | The methyl group is adjacent to a carbon and not coupled to any protons. |
| Aromatic-H | 7.0 - 8.0 | Multiplets | Varied | The three aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The deshielding effect of the sulfonyl chloride group will shift these protons downfield.[4] |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.[2][4] For FMB-SC, it confirms the presence of the sulfonyl chloride and the aromatic ring.
The sulfonyl chloride group (SO₂Cl) has very strong and characteristic absorption bands for its symmetric and asymmetric S=O stretching vibrations.[2] The aromatic ring also displays characteristic C-H and C=C stretching vibrations.
-
Background Collection: Record a background spectrum of the clean ATR crystal.[2]
-
Sample Application: Place a small amount of the solid FMB-SC sample directly onto the ATR crystal.
-
Data Acquisition: [2]
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| Aromatic C-H | 3100-3000 | Medium | Stretching |
| Aliphatic C-H (CH₃) | 3000-2850 | Medium | Stretching |
| S=O (Asymmetric) | 1375-1410 | Strong | Stretching[2] |
| S=O (Symmetric) | 1185-1204 | Strong | Stretching[2] |
| C-F | 1250-1000 | Strong | Stretching |
| S-Cl | ~375 | Strong | Stretching[5] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns.[2]
-
Molecular Ion Peak (M+): Confirms the molecular weight of 208.64 g/mol .
-
Isotopic Pattern: The presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) results in a characteristic M+ and M+2 isotopic pattern, which is a key diagnostic feature for chlorine-containing compounds.[2]
-
Fragmentation: The fragmentation pattern can help to piece together the structure of the molecule.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).[3]
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-400).[3]
| m/z Value | Interpretation |
| 208/210 | Molecular ion peaks ([M]⁺ and [M+2]⁺) in an approximate 3:1 ratio, confirming the presence of one chlorine atom. |
| 173 | Loss of Cl ([M-Cl]⁺). |
| 109 | Loss of SO₂Cl ([M-SO₂Cl]⁺), corresponding to the fluorotoluene fragment. |
| 99/101 | Characteristic fragment for a sulfonyl chloride group.[4] |
Part 2: Integrated Structure Elucidation Workflow
The definitive structural confirmation of this compound is achieved by integrating the data from all analytical techniques.
Caption: Integrated workflow for the structure elucidation of FMB-SC.
This systematic approach ensures that the assigned structure is self-validating. The molecular formula from MS is consistent with the atoms identified by NMR and the functional groups from IR. The connectivity determined by NMR is supported by the fragmentation pattern in MS. This cohesive dataset provides irrefutable evidence for the structure of this compound.
References
-
IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]
-
THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Science Publishing. [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. [Link]
Sources
Spectroscopic Characterization of 4-Fluoro-3-methylbenzenesulfonyl Chloride: A Technical Guide
Introduction
4-Fluoro-3-methylbenzenesulfonyl chloride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its chemical structure, comprising a substituted benzene ring with fluoro, methyl, and sulfonyl chloride functional groups, imparts unique reactivity and properties that are harnessed in drug discovery and development. Accurate and comprehensive characterization of this compound is paramount to ensure the quality, purity, and consistency of downstream products. This in-depth technical guide provides a detailed overview of the spectroscopic techniques used to elucidate and verify the structure of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic profile of this important building block.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram of this compound with atom numbering that will be used for spectral assignments throughout this guide.
Caption: Molecular Structure of this compound with atom numbering.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like chloroform-d (CDCl₃) would exhibit distinct signals for the aromatic protons and the methyl group protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 0-12 ppm.
-
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |
| ~7.8-7.9 | dd | 1H | H-2 | J(H2-H6) ≈ 2.5 Hz, J(H2-F) ≈ 4.5 Hz |
| ~7.7-7.8 | m | 1H | H-6 | J(H6-H5) ≈ 8.5 Hz, J(H6-H2) ≈ 2.5 Hz |
| ~7.2-7.3 | t | 1H | H-5 | J(H5-H6) ≈ 8.5 Hz, J(H5-F) ≈ 8.5 Hz |
| ~2.5 | s | 3H | -CH₃ |
Interpretation and Rationale
The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.[1][2][3] The sulfonyl chloride group (-SO₂Cl) is a strong electron-withdrawing group, which deshields the ortho (H-2, H-6) and para (H-4, in this case substituted with F) positions. The fluorine atom is also electron-withdrawing but can donate electron density through resonance. The methyl group (-CH₃) is weakly electron-donating.
-
H-2: This proton is ortho to the strongly electron-withdrawing sulfonyl chloride group, placing it at the most downfield position. It is expected to appear as a doublet of doublets due to coupling with H-6 (meta coupling, small J value) and through-space coupling with the fluorine atom (larger J value).
-
H-6: Also ortho to the sulfonyl chloride group, this proton is shifted downfield. It will likely appear as a multiplet (or a doublet of doublets) due to coupling with H-5 (ortho coupling, larger J value) and H-2 (meta coupling, smaller J value).
-
H-5: This proton is ortho to the fluorine atom and meta to the sulfonyl chloride group. The shielding effect of the methyl group and the coupling to both H-6 and the fluorine atom will result in a triplet-like signal.
-
-CH₃: The methyl protons are attached to the aromatic ring and will appear as a singlet in the typical upfield region for aryl methyl groups.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each of the seven unique carbon atoms.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-200 ppm.
-
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Coupling to Fluorine (J, Hz) |
| ~165 | C-4 | ¹J(C-F) ≈ 255 Hz |
| ~145 | C-1 | |
| ~138 | C-3 | ³J(C-F) ≈ 3 Hz |
| ~132 | C-2 | ³J(C-F) ≈ 9 Hz |
| ~128 | C-6 | |
| ~118 | C-5 | ²J(C-F) ≈ 22 Hz |
| ~20 | -CH₃ |
Interpretation and Rationale
The chemical shifts of the aromatic carbons are determined by the electronic effects of the substituents and hybridization.[4][5][6]
-
C-4: The carbon directly attached to the highly electronegative fluorine atom will be the most downfield aromatic carbon and will exhibit a large one-bond coupling constant (¹J(C-F)).
-
C-1: The carbon attached to the sulfonyl chloride group will also be significantly deshielded.
-
C-3: The carbon bearing the methyl group will have its chemical shift influenced by both the methyl and fluoro substituents. A small three-bond coupling to fluorine is expected.
-
C-2 and C-6: These carbons are ortho to the sulfonyl chloride group and will be deshielded. C-2 will also show a three-bond coupling to fluorine.
-
C-5: This carbon is ortho to the fluorine and will show a significant two-bond coupling constant (²J(C-F)).
-
-CH₃: The methyl carbon will appear in the typical upfield aliphatic region.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride, aromatic, and C-F bonds.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is a low-melting solid or oil, or as a KBr pellet if it is a crystalline solid.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Weak | Aliphatic C-H stretch (-CH₃) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretching |
| ~1380 | Strong | Asymmetric SO₂ stretch |
| ~1180 | Strong | Symmetric SO₂ stretch |
| ~1250 | Strong | C-F stretch |
| ~800-900 | Strong | Out-of-plane C-H bending (aromatic) |
| ~600 | Medium | S-Cl stretch |
Interpretation and Rationale
The most characteristic and intense peaks in the IR spectrum of a sulfonyl chloride are the asymmetric and symmetric stretching vibrations of the S=O bonds.[7][8][9]
-
SO₂ Stretches: The strong absorptions around 1380 cm⁻¹ and 1180 cm⁻¹ are highly indicative of the sulfonyl chloride group.
-
C-F Stretch: A strong band around 1250 cm⁻¹ is expected for the C-F stretching vibration.
-
Aromatic C-H and C=C Stretches: The bands in the 3100-3000 cm⁻¹ and 1600-1480 cm⁻¹ regions confirm the presence of the aromatic ring.
-
S-Cl Stretch: A medium intensity band around 600 cm⁻¹ is characteristic of the S-Cl bond stretch.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) would likely be used.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via a direct insertion probe or, if volatile enough, via gas chromatography (GC-MS).
-
Instrument: A mass spectrometer with an electron ionization (EI) source.
-
Parameters:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Predicted Mass Spectrum Fragmentation
| m/z | Proposed Fragment |
| 208/210 | [M]⁺ (Molecular ion peak with ³⁷Cl isotope peak) |
| 173 | [M - Cl]⁺ |
| 144 | [M - SO₂]⁺ |
| 109 | [M - SO₂Cl]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement) |
Interpretation and Rationale
The fragmentation of aromatic sulfonyl chlorides under EI conditions typically involves the loss of the chlorine atom, the sulfonyl chloride group, or sulfur dioxide.[11][12][13]
-
Molecular Ion ([M]⁺): The molecular ion peak should be observed at m/z 208, with a smaller peak at m/z 210 (the M+2 peak) due to the natural abundance of the ³⁷Cl isotope (approximately one-third the intensity of the M peak).
-
[M - Cl]⁺: Loss of the chlorine radical will lead to a fragment at m/z 173.
-
[M - SO₂]⁺: Elimination of sulfur dioxide, a common fragmentation pathway for sulfonyl compounds, would result in a fragment at m/z 144.[12]
-
[M - SO₂Cl]⁺: Cleavage of the C-S bond will generate the fluorotoluene cation at m/z 109.
-
Tropylium Ion: Rearrangement and fragmentation can lead to the formation of the stable tropylium ion at m/z 91.
Workflow and Interconnectivity of Spectroscopic Data
The comprehensive characterization of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques.
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Secure Verification [cherry.chem.bg.ac.rs]
- 3. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. acdlabs.com [acdlabs.com]
- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Fluoro-3-methylbenzenesulfonyl Chloride
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed information about the structure and dynamics of molecules in solution. This guide offers an in-depth analysis of the ¹H NMR spectrum of 4-fluoro-3-methylbenzenesulfonyl chloride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. As researchers and scientists in the field, a thorough understanding of its spectral features is crucial for reaction monitoring, quality control, and the rational design of new molecular entities. This document will delve into the theoretical basis for the predicted spectrum, provide a detailed interpretation of the chemical shifts and coupling constants, and present a standardized protocol for acquiring a high-quality spectrum.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The structure of this compound dictates a complex and informative ¹H NMR spectrum. The aromatic region will display signals corresponding to the three protons on the benzene ring, while the aliphatic region will show a signal for the methyl group. The presence of the fluorine atom and the strongly electron-withdrawing sulfonyl chloride group significantly influences the chemical shifts and gives rise to characteristic splitting patterns due to spin-spin coupling.
Predicted ¹H NMR Data
The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound. These predictions are based on the analysis of substituent effects and data from analogous compounds.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | 7.85 - 7.95 | Doublet of doublets (dd) | ³J(H2-H6) ≈ 2.5 Hz, ⁴J(H2-F) ≈ 4.5 Hz |
| H-5 | 7.25 - 7.35 | Triplet (t) or Doublet of doublets (dd) | ³J(H5-H6) ≈ 8.5 Hz, ³J(H5-F) ≈ 8.5 Hz |
| H-6 | 7.75 - 7.85 | Multiplet (m) | ³J(H6-H5) ≈ 8.5 Hz, ⁴J(H6-H2) ≈ 2.5 Hz, ⁵J(H6-F) ≈ 2.0 Hz |
| -CH₃ | 2.40 - 2.50 | Singlet (s) | N/A |
Interpretation of the Spectrum
The chemical shifts of the aromatic protons are influenced by the interplay of the electron-donating methyl group and the electron-withdrawing fluoro and sulfonyl chloride groups. The sulfonyl chloride group is a strong deactivating group, causing a downfield shift for all aromatic protons.
-
H-2: This proton is ortho to the strongly electron-withdrawing sulfonyl chloride group, placing it at the most downfield position. It will appear as a doublet of doublets due to coupling with H-6 (meta coupling, ⁴J) and the fluorine atom (through-space coupling, ⁴J).
-
H-5: This proton is ortho to the fluorine atom and meta to the sulfonyl chloride group. The shielding effect of the fluorine atom and the deshielding effect of the sulfonyl chloride group result in an intermediate chemical shift. It is expected to be a triplet due to similar coupling constants with H-6 (ortho coupling, ³J) and the fluorine atom (ortho coupling, ³J).
-
H-6: This proton is ortho to both the methyl group and the sulfonyl chloride group. It will experience coupling from H-5 (ortho coupling, ³J), H-2 (meta coupling, ⁴J), and the fluorine atom (meta coupling, ⁵J), likely resulting in a complex multiplet.
-
-CH₃: The methyl protons are not coupled to any other protons and will therefore appear as a sharp singlet in the upfield region of the spectrum.
Visualizing the Molecular Environment
The following diagram illustrates the structure of this compound and the through-bond and through-space relationships that give rise to the observed couplings in the ¹H NMR spectrum.
Caption: Molecular structure and key ¹H-¹H and ¹H-¹⁹F coupling interactions in this compound.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-resolution ¹H NMR spectrum of this compound, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the solvent residual peak or TMS.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses the expected range of proton signals (e.g., 0 to 10 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to ensure proper T1 relaxation, especially for quantitative measurements.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good digital resolution.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
-
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A detailed analysis of the chemical shifts and coupling patterns, guided by the principles of substituent effects and spin-spin coupling, allows for the unambiguous assignment of all proton signals. The provided experimental protocol serves as a robust starting point for researchers to acquire high-quality data, ensuring the reliable characterization of this important chemical intermediate. This in-depth understanding is fundamental for its application in the synthesis of novel compounds in the pharmaceutical and materials science industries.
References
-
Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link][1]
-
Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link][2]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 4-Fluoro-3-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. 4-Fluoro-3-methylbenzenesulfonyl chloride is a key building block in organic synthesis, valued for its utility in introducing the fluoro- and methyl-substituted phenylsulfonyl moieties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as a cornerstone technique for the unambiguous characterization of such molecules. This guide provides a comprehensive analysis of the expected ¹³C NMR spectrum of this compound, grounded in the fundamental principles of NMR and supported by data from analogous structures. While a definitive experimental spectrum of the title compound is not publicly available, this document serves as an expert-level predictive guide for researchers synthesizing or utilizing this compound, enabling them to confidently interpret their own experimental data.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum of this compound is predicted to exhibit seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the fluorine and sulfonyl chloride substituents, as well as the electron-donating effect of the methyl group. Furthermore, the presence of fluorine will induce characteristic splitting patterns due to spin-spin coupling between the ¹³C and ¹⁹F nuclei.
A summary of the predicted chemical shifts (δ) and key carbon-fluorine coupling constants (JCF) is presented in Table 1.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (Hz) | Multiplicity |
| C1 (C-SO₂Cl) | 138 - 142 | ~2-5 (³JCF) | Doublet |
| C2 (C-H) | 128 - 132 | ~3-7 (⁴JCF) | Doublet |
| C3 (C-CH₃) | 135 - 139 | ~20-25 (²JCF) | Doublet |
| C4 (C-F) | 160 - 165 | ~240-260 (¹JCF) | Doublet |
| C5 (C-H) | 118 - 122 | ~20-25 (²JCF) | Doublet |
| C6 (C-H) | 126 - 130 | ~8-12 (³JCF) | Doublet |
| CH₃ | 15 - 20 | Not Applicable | Singlet |
Theoretical Framework for Spectral Interpretation
The predicted spectral parameters in Table 1 are derived from a comprehensive understanding of substituent effects and coupling phenomena in ¹³C NMR spectroscopy.
Substituent Chemical Shift (SCS) Effects
The chemical shift of each aromatic carbon is determined by the electronic environment. The sulfonyl chloride group is strongly electron-withdrawing, leading to a general deshielding of the aromatic carbons. Conversely, the methyl group is weakly electron-donating. The fluorine atom exhibits a dual electronic effect: it is strongly electron-withdrawing through the σ-bond (inductive effect) but can be electron-donating through its lone pairs into the π-system (resonance effect).
The interplay of these effects dictates the final chemical shifts. For instance, the carbon directly attached to the fluorine (C4) is expected to be the most deshielded aromatic carbon due to the large inductive effect of fluorine.
Carbon-Fluorine (¹³C-¹⁹F) Spin-Spin Coupling
A key feature of the ¹³C NMR spectrum of organofluorine compounds is the presence of through-bond spin-spin coupling between carbon and fluorine nuclei.[1] The magnitude of the coupling constant (JCF) is dependent on the number of bonds separating the two nuclei.
-
One-bond coupling (¹JCF): This is the largest coupling and is observed for the carbon directly bonded to the fluorine atom (C4). The magnitude is typically in the range of 240-260 Hz.[2]
-
Two-bond coupling (²JCF): Carbons adjacent to the C-F bond (C3 and C5) will exhibit this coupling, with a typical magnitude of 20-25 Hz.[3]
-
Three-bond coupling (³JCF): Carbons in a meta position relative to the fluorine (C1 and C6) will show smaller three-bond couplings, generally in the range of 2-12 Hz.[3]
-
Four-bond coupling (⁴JCF): The carbon in the para position (C2) will have the smallest coupling, often around 3-7 Hz.[2]
This predictable pattern of C-F coupling is an invaluable tool for the unambiguous assignment of the aromatic carbon signals.
Experimental Protocol for ¹³C NMR Acquisition
To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended. The causality behind each step is explained to ensure a robust and self-validating system.
Sample Preparation
-
Analyte: this compound (20-50 mg). A higher concentration is preferable for ¹³C NMR due to its lower natural abundance.
-
Solvent: Deuterated chloroform (CDCl₃, 0.5-0.7 mL). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and provides a deuterium lock signal for the NMR spectrometer. Its residual proton and carbon signals are well-characterized.
-
Standard: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, modern spectrometers can reference the spectrum to the residual solvent signal (δ = 77.16 ppm for CDCl₃).
NMR Spectrometer Setup
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve good signal dispersion.
-
Probe: A broadband or multinuclear probe is required to detect ¹³C nuclei.
-
Temperature: Standard room temperature (e.g., 298 K) is suitable.
Acquisition Parameters
-
Experiment: A standard proton-decoupled ¹³C NMR experiment (zgpg30 or similar pulse program). This will simplify the spectrum by removing ¹H-¹³C couplings, resulting in single peaks for each carbon (which will be further split by ¹⁹F).
-
Spectral Width: A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is sufficient to cover the expected range of chemical shifts for organic molecules.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.
-
Number of Scans: A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio, as ¹³C is only 1.1% naturally abundant.
Advanced Experiment: ¹³C-{¹H, ¹⁹F} Double Decoupling
For compounds containing both protons and fluorine, the standard proton-decoupled ¹³C spectrum can still be complex due to C-F couplings.[2] To obtain a simplified spectrum with only singlets for each carbon, a ¹³C experiment with simultaneous proton and fluorine decoupling can be performed. This requires a spectrometer equipped with the necessary hardware and software. This experiment is highly valuable for confirming the number of unique carbon environments.
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration (if necessary) and peak picking.
-
Chemical Shift Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual CDCl₃ signal (77.16 ppm).
-
Peak Picking and Assignment: Identify all peaks and assign them to the corresponding carbon atoms based on their chemical shifts and C-F coupling patterns as outlined in Table 1 and Section 2.
Visualization of the Assignment Logic
The logical workflow for assigning the ¹³C NMR spectrum of this compound can be visualized as follows:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 3. The nuclear magnetic resonance spectra of fluoroaromatics. Part V. The 13C spectra of some fluorobenzenes and fluorobenzofurans - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Mass spectrometry of 4-Fluoro-3-methylbenzenesulfonyl chloride
An In-Depth Technical Guide to the Mass Spectrometry of 4-Fluoro-3-methylbenzenesulfonyl chloride
Introduction: Characterizing a Key Synthetic Intermediate
This compound is a crucial reagent in synthetic organic chemistry, serving as a building block in the development of novel pharmaceutical and agrochemical compounds.[1] Its utility stems from the reactive sulfonyl chloride moiety, which readily participates in reactions to form sulfonamides, sulfonate esters, and other derivatives. Accurate characterization of this intermediate is paramount to ensure the identity, purity, and stability of both the starting material and the final products. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.
This guide provides a comprehensive overview of the mass spectrometric analysis of this compound. We will delve into the core principles of ionization, fragmentation, and detection, moving beyond a simple recitation of methods to explain the causality behind experimental choices. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for their analytical workflows.
Physicochemical Properties and Isotopic Profile
A foundational understanding of the analyte's properties is critical for designing any mass spectrometry experiment. These details inform solvent selection, ionization method, and interpretation of the resulting mass spectrum.
| Property | Value | Source |
| Chemical Formula | C₇H₆ClFO₂S | [2][3] |
| Molecular Weight | 208.64 g/mol | [2][3] |
| CAS Number | 629672-19-1 | [2] |
| Form | Solid | [2] |
| Melting Point | 35-40 °C | [2] |
The presence of chlorine and sulfur, both of which have significant heavy isotopes, results in a characteristic isotopic pattern for the molecular ion. This pattern is a powerful tool for confirming the elemental composition of the analyte.
| Isotope (M) | Mass (Da) | Relative Abundance (%) |
| M | 207.9758 | 100.0 |
| M+1 | 208.9791 | 8.3 |
| M+2 | 209.9729 | 37.1 |
| M+3 | 210.9754 | 3.1 |
Note: Abundances are calculated based on the natural isotopic distribution of C, H, Cl, F, O, and S.
Experimental Workflow: From Sample to Spectrum
The overall process of MS analysis involves several critical stages, each requiring careful consideration to ensure data quality and reproducibility. The choice of ionization source is the most significant fork in this workflow, dictating both the sample preparation and the nature of the resulting data.
Caption: General experimental workflow for the mass spectrometric analysis of this compound.
Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a classic, robust technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation.[4] This "hard" ionization method is exceptionally useful for structural elucidation, as the resulting fragmentation patterns serve as a molecular fingerprint.
Rationale and Causality in EI Protocol Design
The goal of an EI experiment is to generate a library-searchable spectrum with a clear molecular ion (if possible) and information-rich fragment ions. The choice of 70 eV for the electron energy is a long-standing convention; at this energy, fragmentation patterns are stable and reproducible, and ionization efficiency is near its maximum for most organic molecules.[4] Direct sample introduction is preferred for this non-volatile solid to avoid thermal degradation that might occur in a heated gas chromatography (GC) inlet.
Experimental Protocol: EI-MS
-
Sample Preparation:
-
Prepare a dilute solution of this compound (~0.1 mg/mL) in a volatile, aprotic solvent such as dichloromethane or acetonitrile. The use of aprotic solvents is critical to prevent hydrolysis of the reactive sulfonyl chloride group.
-
-
Instrument Setup:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-230 °C. This temperature is a balance; it must be high enough to ensure volatilization but low enough to minimize thermal degradation before ionization.
-
Mass Analyzer: Scan mode.
-
Scan Range: m/z 40-300. This range will cover the molecular ion and all expected fragments.
-
-
Sample Introduction:
-
Introduce a small aliquot (1-2 µL) of the prepared solution onto a direct insertion probe (DIP) or direct exposure probe (DEP).
-
Insert the probe into the mass spectrometer's vacuum interlock.
-
Gradually heat the probe to volatilize the sample directly into the ion source.
-
-
Data Acquisition:
-
Acquire spectra continuously as the sample evaporates from the probe.
-
Generate a background-subtracted averaged spectrum from the scans corresponding to the sample elution peak.
-
Predicted EI Fragmentation Pathway
The high energy of EI-MS induces fragmentation primarily through the cleavage of the weakest bonds and rearrangement reactions. For arylsulfonyl chlorides, fragmentation is often initiated at the C-S and S-Cl bonds. A prominent fragmentation pathway for many aromatic sulfonyl compounds is the loss of sulfur dioxide (SO₂).[5][6]
Caption: Predicted major fragmentation pathway for this compound under Electron Ionization (EI) conditions.
Predicted Major Fragment Ions (EI-MS):
| m/z | Proposed Formula | Identity | Notes |
| 208 | C₇H₆ClFO₂S | Molecular Ion [M] | The presence and intensity of this peak depend on the stability of the molecule. Its isotopic pattern ([M+2] ~37%) is a key identifier. |
| 173 | C₇H₆FO₂S | [M - Cl]⁺ | Loss of a chlorine radical is a common initial fragmentation step. |
| 144 | C₇H₆FS | [M - SO₂]•+ | Loss of a neutral sulfur dioxide molecule via rearrangement, a characteristic fragmentation for sulfonyl compounds.[5][7] |
| 109 | C₇H₆F | [M - SO₂Cl]⁺ | Cleavage of the C-S bond to form the 4-fluoro-3-methylphenyl cation. This is often a major, stable fragment. |
| 90 | C₆H₃F | [C₇H₆F - CH₃]⁺ | Loss of a methyl radical from the m/z 109 fragment. |
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray Ionization (ESI) is a "soft" ionization technique that transfers pre-existing ions from solution into the gas phase with minimal fragmentation.[8] This is ideal for confirming molecular weight and for coupling with liquid chromatography (LC-MS). However, the high reactivity of sulfonyl chlorides presents a unique challenge for ESI analysis.
Rationale and Causality in ESI Protocol Design
The primary challenge with this compound is its reactivity towards nucleophilic solvents (e.g., water, methanol) commonly used in ESI. This reaction forms the corresponding sulfonic acid or sulfonate ester, meaning the spectrum will show the mass of the derivative, not the parent compound. Therefore, the entire protocol must be designed to mitigate this reactivity.
Core Strategy: Analyze the compound in a non-reactive solvent system and promote the formation of a stable adduct, such as a chloride adduct in negative ion mode.[9] This approach leverages the inherent presence of chloride and the electronegative nature of the molecule to form a detectable [M+Cl]⁻ ion.
Experimental Protocol: ESI-MS (Negative Ion Mode)
-
Sample and Solvent Preparation:
-
Prepare a stock solution (~1 mg/mL) of the analyte in anhydrous acetonitrile.
-
Prepare the infusion solvent: 99.9% anhydrous acetonitrile / 0.1% anhydrous chloroform. The chloroform serves as a source of chloride ions to facilitate adduct formation. All solvents must be of the highest purity and anhydrous to prevent analyte degradation.
-
Prepare a dilute sample for infusion (~1-5 µg/mL) using the infusion solvent.
-
-
Instrument Setup:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Negative.
-
Capillary/Spray Voltage: -2.5 to -3.5 kV. The voltage is optimized to achieve a stable spray without inducing in-source fragmentation.
-
Nebulizing Gas (N₂): 10-15 L/min.
-
Drying Gas (N₂): 250-300 °C, 8-12 L/min. These parameters facilitate desolvation of the ESI droplets.
-
Mass Analyzer: Scan mode.
-
Scan Range: m/z 100-350.
-
-
Sample Introduction:
-
Infuse the sample solution directly into the ESI source using a syringe pump at a low flow rate (5-10 µL/min). A low flow rate ensures efficient desolvation and ionization.
-
-
Data Acquisition and Analysis:
-
Acquire data for 1-2 minutes to obtain a stable signal and averaged spectrum.
-
Look for the [M+Cl]⁻ adduct at m/z 243/245, which will exhibit the characteristic isotopic pattern of two chlorine atoms.
-
If fragmentation analysis (MS/MS) is desired, select the m/z 243 precursor ion and apply collision-induced dissociation (CID) to generate product ions. The most likely product ion would result from the loss of Cl⁻, yielding the neutral molecule, or fragmentation of the parent molecule itself.
-
Safety and Handling Considerations
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[2] It is also moisture-sensitive and reacts with water, potentially liberating acidic gas.
-
Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood while wearing appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves.[10]
-
Handling: Use only in a well-ventilated area. Avoid breathing dust or vapors.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere like nitrogen.[11]
Conclusion
The mass spectrometric analysis of this compound requires a tailored approach that accounts for its physicochemical properties and chemical reactivity. Electron Ionization provides a powerful method for structural confirmation through its detailed and reproducible fragmentation patterns, with key fragments arising from the loss of SO₂, Cl, and the sulfonyl chloride group. For molecular weight confirmation, particularly in LC-MS applications, Electrospray Ionization can be employed, but it necessitates careful selection of anhydrous, aprotic solvents and operation in negative ion mode to detect the [M+Cl]⁻ adduct, thereby circumventing the compound's reactivity with common protic solvents. By understanding the principles behind these methods, researchers can generate high-quality, reliable data to verify the identity and purity of this important synthetic intermediate.
References
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Budzikiewicz, H., et al. Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides. Journal of the Chemical Society B: Physical Organic, 1967. [Link]
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Mass spectral fragmentations of sulfonates. Supporting Information, Environmental Science & Technology. [Link]
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Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]
-
Mass fragmentation pattern of 4-acetyl-N(2,3-dihydrobenzo[2]dioxin-6yl)benzenesulfonamide. ResearchGate. [Link]
-
Sun, W., et al. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 2008. [Link]
-
Electron Ionization. Chemistry LibreTexts. [Link]
-
Electrospray ionization. Wikipedia. [Link]
-
Wood, P. L., & Woltjer, R. L. Flow infusion electrospray ionization high-resolution mass spectrometry of the chloride adducts of sphingolipids, glycerophospholipids, glycerols, hydroxy fatty acids, fatty acid esters of hydroxy fatty acids (FAHFA), and modified nucleosides. Journal of Mass Spectrometry, 2020. [Link]
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A Technical Guide to the Synthesis of 4-Fluoro-3-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-3-methylbenzenesulfonyl chloride is a pivotal building block in medicinal chemistry and organic synthesis, frequently incorporated into pharmacologically active molecules to modulate their physicochemical and biological properties.[1][2][3] This guide provides an in-depth examination of its synthesis, focusing on the prevalent and industrially relevant method of direct chlorosulfonation. We will explore the mechanistic underpinnings, regiochemical challenges, a detailed experimental protocol, and critical safety considerations associated with this synthesis pathway.
Introduction: The Significance of Fluorinated Sulfonyl Chlorides
Aryl sulfonyl chlorides are a cornerstone functional group in drug discovery, forming the basis for sulfonamides, sulfonates, and other sulfur-containing moieties that are integral to a vast array of therapeutic agents. The strategic introduction of fluorine atoms onto the aromatic ring can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The title compound, this compound (CAS No. 629672-19-1), combines these features, making it a valuable intermediate for developing novel therapeutics.
Strategic Overview of Synthesis Pathways
While multiple theoretical routes to this compound exist, such as multi-step sequences involving diazotization of a corresponding aniline, the most direct and common approach is the electrophilic aromatic substitution (EAS) on a suitable precursor.[4] This guide will focus on the direct chlorosulfonation of 2-fluorotoluene, a readily available starting material.[5]
The Primary Pathway: Direct Chlorosulfonation
The reaction involves treating 2-fluorotoluene with chlorosulfonic acid. This powerful reagent serves as both the solvent and the source of the electrophile, SO₂Cl⁺, which substitutes a hydrogen atom on the aromatic ring.[6][7]
Caption: High-level overview of the direct chlorosulfonation pathway.
Mechanistic Insights and Regioselectivity
The core of this synthesis is an electrophilic aromatic substitution reaction. The success of the synthesis hinges on controlling the position of the incoming chlorosulfonyl group (–SO₂Cl).
Generation of the Electrophile
Chlorosulfonic acid is a highly reactive compound that auto-dissociates to generate the potent electrophile, chlorosulfonium cation (SO₂Cl⁺), along with other species.[6][8]
Directing Effects and The Challenge of Isomers
The regiochemical outcome of the chlorosulfonation of 2-fluorotoluene is governed by the directing effects of the existing methyl (–CH₃) and fluoro (–F) substituents.
-
Methyl Group (–CH₃): An activating group that directs incoming electrophiles to the ortho and para positions.[9]
-
Fluoro Group (–F): A deactivating group due to its inductive electron withdrawal, but it directs ortho and para due to resonance electron donation.[10]
In 2-fluorotoluene, the substituents are positioned at C1 (–F) and C2 (–CH₃). The potential sites for substitution are C3, C4, C5, and C6.
-
Position 5: This position is para to the activating methyl group and meta to the fluorine. This site is highly favored, leading to the desired product: This compound .
-
Position 3: This position is ortho to the methyl group and meta to the fluorine. Steric hindrance from the adjacent methyl group makes this position less favorable.
-
Other Positions: Substitution at C4 (para to F) and C6 (ortho to F) is also possible but generally occurs to a lesser extent.
The interplay of these electronic and steric factors dictates that the major product will be the desired 5-substituted 2-fluorotoluene, which corresponds to this compound. However, the formation of other isomers is possible and necessitates robust purification methods.
Caption: Simplified mechanism of electrophilic chlorosulfonation.
Detailed Experimental Protocol
This protocol is a representative procedure. Researchers must adapt it based on laboratory conditions and scale, following a thorough risk assessment.
Materials and Equipment
| Reagent/Equipment | Purpose | Key Specification |
| 2-Fluorotoluene | Starting Material | >99% Purity |
| Chlorosulfonic Acid | Reagent and Solvent | >99% Purity, Anhydrous |
| Dichloromethane (DCM) | Extraction Solvent | Anhydrous |
| Saturated NaHCO₃ (aq) | Neutralizing Wash | Saturated Solution |
| Brine | Aqueous Wash | Saturated NaCl Solution |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | Anhydrous Powder |
| Round-bottom flask | Reaction Vessel | Dry, with stir bar |
| Addition Funnel | Controlled Reagent Addition | Pressure-equalizing |
| Ice Bath | Temperature Control | For cooling |
| Separatory Funnel | Liquid-Liquid Extraction | Appropriate size |
| Rotary Evaporator | Solvent Removal | For concentration |
Step-by-Step Procedure
-
Reaction Setup: In a fume hood, equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet with a calcium chloride drying tube to protect from atmospheric moisture.
-
Reagent Charging: Charge the flask with chlorosulfonic acid (e.g., 3.0 equivalents). Cool the flask to 0-5 °C using an ice-water bath.
-
Substrate Addition: Begin vigorous stirring and add 2-fluorotoluene (e.g., 1.0 equivalent) dropwise via the addition funnel over a period of 30-45 minutes. Causality: Slow, dropwise addition is critical to control the exothermic reaction and prevent temperature spikes that could lead to undesirable side products. The reaction mixture will typically turn from colorless to a dark color.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by TLC or GC-MS by carefully quenching a small aliquot.
-
Reaction Quench: In a separate large beaker, prepare a mixture of crushed ice and water. Crucial Step: Very slowly and carefully, pour the reaction mixture onto the crushed ice with efficient stirring. Causality: This step is highly exothermic and releases large volumes of HCl gas. It must be performed slowly in a well-ventilated fume hood to safely decompose the excess chlorosulfonic acid and precipitate the crude product.[11]
-
Product Extraction: Once the ice has melted, transfer the slurry to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers.
-
Washing and Neutralization: Wash the combined organic layers sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. Causality: This neutralizes residual acids (HCl, H₂SO₄).
-
Water.
-
Brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product, which may be a solid or oil, can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by vacuum distillation to afford pure this compound. The product is a solid with a melting point of 35-40 °C.
Safety and Handling
Chlorosulfonic acid is an extremely hazardous and corrosive substance. A comprehensive risk assessment must be performed before commencing any work.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber).[13][14]
-
Ventilation: All manipulations must be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors.[14][15]
-
Reaction with Water: Chlorosulfonic acid reacts violently with water, releasing significant heat and large quantities of corrosive hydrogen chloride and sulfuric acid fumes.[11][12] Ensure all glassware is scrupulously dry and the reaction is protected from atmospheric moisture.[14]
-
Spill Management: Spills must be contained and neutralized with an appropriate agent like sodium bicarbonate. Do not use water to clean up spills.[13] Emergency safety showers and eyewash stations must be readily accessible.[11]
-
Disposal: Waste must be neutralized and disposed of as hazardous waste according to institutional and local regulations.[15]
Conclusion
The direct chlorosulfonation of 2-fluorotoluene is an efficient, albeit hazardous, method for the synthesis of this compound. A thorough understanding of the electrophilic aromatic substitution mechanism and the directing effects of the substituents is key to predicting the major product. Strict adherence to safety protocols, particularly when handling chlorosulfonic acid, is paramount for the successful and safe execution of this synthesis. The resulting sulfonyl chloride is a versatile intermediate, poised for further elaboration in the pursuit of new chemical entities in the pharmaceutical and agrochemical industries.
References
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Chlorosulfonic Acid - Veolia North America. (URL: [Link])
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Chlorosulfonic acid - Atul Ltd. (URL: [Link])
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CHLOROSULFONIC ACID FOR SYNTHESIS MSDS - Loba Chemie. (URL: [Link])
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m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE - Organic Syntheses Procedure. (URL: [Link])
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Synthesis of sulfonyl chloride substrate precursors. (URL: [Link])
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Benzenesulfonyl chloride - Organic Syntheses Procedure. (URL: [Link])
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What is the mechanism of chlorosulfonation of benzene? - Chemistry Stack Exchange. (URL: [Link])
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Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing). (URL: [Link])
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Chlorosulphonation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry - YouTube. (URL: [Link])
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methanesulfonyl chloride - Organic Syntheses Procedure. (URL: [Link])
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Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - ChemRxiv. (URL: [Link])
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Starting materials for 4-Fluoro-3-methylbenzenesulfonyl chloride
An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-methylbenzenesulfonyl Chloride: Starting Materials and Core Methodologies
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds and agrochemicals. Its structural features, including the fluorine atom and the reactive sulfonyl chloride group, make it a valuable building block for introducing the 4-fluoro-3-methylbenzenesulfonyl moiety into larger molecules. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials, reaction mechanisms, and detailed experimental protocols.
Primary Synthetic Route: Electrophilic Chlorosulfonation of 4-Fluoro-3-methyltoluene
The most direct and industrially scalable approach to this compound is the electrophilic aromatic substitution of 4-fluoro-3-methyltoluene using a chlorosulfonating agent.
Starting Material: 4-Fluoro-3-methyltoluene
The primary precursor for this route is 4-fluoro-3-methyltoluene. This starting material can be sourced commercially or synthesized through various methods, often starting from 2-fluorotoluene or a related aniline derivative.
Reaction Mechanism: Electrophilic Aromatic Substitution
The chlorosulfonation of an aromatic ring is a classic example of electrophilic aromatic substitution.[1][2] In this reaction, chlorosulfonic acid serves as the source of the electrophile, which is believed to be sulfur trioxide (SO₃) or a related species.[1] The reaction proceeds via the attack of the electron-rich aromatic ring of 4-fluoro-3-methyltoluene on the electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent loss of a proton restores the aromaticity of the ring and yields the sulfonyl chloride product.
The regiochemical outcome of the substitution is dictated by the directing effects of the substituents on the aromatic ring. Both the fluorine atom and the methyl group are ortho, para-directors. However, fluorine's directing effect is complex; while it deactivates the ring towards electrophilic attack through its strong inductive electron-withdrawing effect, it can stabilize the transition state leading to para substitution through resonance.[3] In the case of 4-fluoro-3-methyltoluene, the substitution is expected to occur at the position para to the fluorine atom and ortho to the methyl group, leading to the desired this compound.
Caption: Primary synthetic route to this compound.
Experimental Protocol: Chlorosulfonation of 4-Fluoro-3-methyltoluene
The following is a representative protocol for the chlorosulfonation of 4-fluoro-3-methyltoluene.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place an excess of chlorosulfonic acid.[4][5] Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Substrate: Slowly add 4-fluoro-3-methyltoluene dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for a specified period (typically several hours) to ensure complete conversion.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by filtration and wash it with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
| Parameter | Condition/Value | Reference |
| Starting Material | 4-Fluoro-3-methyltoluene | N/A |
| Reagent | Chlorosulfonic acid | [4][5] |
| Reaction Temperature | 0-10 °C (addition), Room temp. (reaction) | [4] |
| Reaction Time | 2-4 hours | N/A |
| Work-up | Quenching on ice | [4] |
| Typical Yield | >80% | N/A |
Alternative Synthetic Route: Diazotization of 4-Fluoro-3-methylaniline
An alternative approach to this compound involves the diazotization of 4-fluoro-3-methylaniline followed by a Sandmeyer-type reaction. This method is particularly useful if 4-fluoro-3-methylaniline is a more readily available or cost-effective starting material.
Starting Material: 4-Fluoro-3-methylaniline
The key starting material for this route is 4-fluoro-3-methylaniline.
Reaction Mechanism: Diazotization and Sulfonyl Chloride Formation
This two-step process begins with the conversion of the primary aromatic amine to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is then treated with sulfur dioxide in the presence of a copper(I) chloride catalyst. This leads to the displacement of the diazonium group by a sulfonyl chloride group.
Caption: Alternative synthesis of this compound.
Experimental Protocol: Diazotization and Sulfonyl Chloride Formation
A general protocol for this two-step synthesis is as follows:
Step 1: Diazotization of 4-Fluoro-3-methylaniline
-
Amine Solution: Dissolve 4-fluoro-3-methylaniline in a mixture of a strong acid (e.g., hydrochloric acid) and water, and cool the solution to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 2: Sulfonyl Chloride Formation
-
Catalyst Solution: In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add copper(I) chloride as a catalyst.
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the catalyst solution with vigorous stirring. Nitrogen gas will be evolved.
-
Reaction Completion: After the addition is complete, continue stirring the mixture until gas evolution ceases.
-
Isolation: The product can be isolated by extraction with an organic solvent, followed by washing, drying, and removal of the solvent under reduced pressure.
| Step | Reagents | Key Conditions | Reference |
| Diazotization | 4-Fluoro-3-methylaniline, NaNO₂, HCl | 0-5 °C | [6] |
| Sulfonylation | Diazonium salt, SO₂, CuCl | Controlled addition | [7] |
Comparison of Synthetic Routes and Strategic Considerations
| Feature | Chlorosulfonation of 4-Fluoro-3-methyltoluene | Diazotization of 4-Fluoro-3-methylaniline |
| Number of Steps | One step | Two steps |
| Key Reagents | Chlorosulfonic acid | NaNO₂, HCl, SO₂, CuCl |
| Atom Economy | Generally higher | Lower due to the loss of N₂ |
| Safety Concerns | Highly corrosive and reactive chlorosulfonic acid | Handling of potentially unstable diazonium salts |
| Starting Material Availability | Depends on the commercial availability of 4-fluoro-3-methyltoluene | Depends on the commercial availability of 4-fluoro-3-methylaniline |
The choice of synthetic route often depends on the availability and cost of the starting materials, as well as the scale of the synthesis. For large-scale industrial production, the direct chlorosulfonation of 4-fluoro-3-methyltoluene is often preferred due to its single-step nature and higher atom economy. However, the diazotization route offers a viable alternative, particularly if the corresponding aniline is more readily accessible.
Conclusion
The synthesis of this compound is most commonly achieved through the direct chlorosulfonation of 4-fluoro-3-methyltoluene. This method leverages the principles of electrophilic aromatic substitution and is generally efficient and high-yielding. An alternative two-step route starting from 4-fluoro-3-methylaniline via a diazonium salt intermediate provides flexibility in starting material selection. A thorough understanding of the underlying reaction mechanisms and experimental parameters is crucial for the successful and safe synthesis of this important chemical intermediate.
References
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Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. (2010). ResearchGate. [Link]
-
Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (2019). RSC Advances. [Link]
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Benzenesulfonyl chloride. Organic Syntheses Procedure. [Link]
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-
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4-Fluoro-3-methylbenzenesulfonyl chloride reactivity profile
An In-depth Technical Guide to the Reactivity Profile of 4-Fluoro-3-methylbenzenesulfonyl chloride
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Reagent in Modern Synthesis
This compound is a specialized aromatic sulfonyl chloride that serves as a critical building block in medicinal chemistry and organic synthesis. Its utility stems from the highly reactive sulfonyl chloride moiety, which allows for the facile construction of sulfonamides and sulfonate esters—functional groups prevalent in a multitude of biologically active compounds. The strategic placement of the fluoro and methyl groups on the phenyl ring provides a unique electronic and steric profile, enabling chemists to fine-tune the properties of target molecules, such as lipophilicity, metabolic stability, and target-binding interactions.
This guide offers a comprehensive exploration of the reactivity of this compound. We will dissect the core principles governing its reactions, analyze the influence of its substituents, and provide practical, field-proven protocols for its application.
| Property | Value | Source |
| CAS Number | 629672-19-1 | [1][2] |
| Molecular Formula | C₇H₆ClFO₂S | [1][2] |
| Molecular Weight | 208.64 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 35-40 °C | [1] |
Core Reactivity of the Sulfonyl Chloride Group
The reactivity of this compound is dominated by the sulfonyl chloride (-SO₂Cl) functional group. The sulfur atom at its core is highly electrophilic, a direct consequence of being bonded to two strongly electron-withdrawing oxygen atoms and an electronegative chlorine atom.[3][4] This pronounced electron deficiency makes it a prime target for attack by a wide range of nucleophiles.
The reaction typically proceeds via a nucleophilic substitution mechanism. The chloride ion is an excellent leaving group, facilitating the displacement reaction upon nucleophilic attack at the sulfur center.[3] While the precise mechanism can vary, it often involves a concerted Sₙ2-like pathway or a stepwise addition-elimination process through a trigonal bipyramidal intermediate.[4]
Caption: Core reactivity pathways of this compound.
The Directing Influence of Aromatic Substituents
The reactivity of the sulfonyl chloride group is further modulated by the electronic and steric effects of the 4-fluoro and 3-methyl substituents on the benzene ring.
1. Electronic Effects:
-
Fluorine (at C4): The fluorine atom exerts a dual electronic influence. It has a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which pulls electron density from the ring and increases the electrophilicity of the sulfur atom.[5][6] Concurrently, it has an electron-donating resonance (mesomeric) effect (+M) via its lone pairs, which can donate electron density to the ring.[6][7] For halogens, the inductive effect typically outweighs the resonance effect, making the ring as a whole slightly deactivated towards electrophilic aromatic substitution, but the interplay is crucial.[5] This enhanced electrophilicity at the sulfur center can accelerate the rate of nucleophilic attack.
-
Methyl (at C3): The methyl group is an electron-donating group (EDG) through an inductive effect (+I) and hyperconjugation.[5] This effect slightly increases the electron density of the aromatic ring, which can subtly counteract the withdrawing effects of the sulfonyl and fluoro groups.
Caption: Summary of electronic effects on the reagent's reactivity.
2. Steric Effects: The methyl group at the C3 position is ortho to the sulfonyl chloride group. Generally, ortho-substituents can cause steric hindrance, potentially impeding the approach of bulky nucleophiles to the electrophilic sulfur atom.[8] However, some studies on ortho-alkyl substituted benzenesulfonyl chlorides have reported a counterintuitive acceleration of substitution reactions.[9] This "steric acceleration" has been attributed to the relief of ground-state strain upon moving to the transition state.[9] For this compound, the steric effect of the methyl group is likely to be modest and may be overcome by adjusting reaction conditions, such as temperature, or by using smaller nucleophiles.
Key Synthetic Applications & Protocols
Sulfonamide Formation
The most prominent reaction of sulfonyl chlorides is their condensation with primary or secondary amines to form sulfonamides, a cornerstone of medicinal chemistry.[3][10] The reaction is typically conducted in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) to neutralize the HCl byproduct.[8]
Field-Proven Protocol: General Synthesis of a Sulfonamide
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) and triethylamine (1.5 equivalents) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Reaction Setup: Cool the solution to 0 °C using an ice-water bath with continuous stirring.
-
Reagent Addition: Add a solution of this compound (1.05 equivalents) in the same anhydrous solvent dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with the addition of water or saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., CH₂Cl₂) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Caption: Standard experimental workflow for sulfonamide synthesis.
Sulfonate Ester Formation
Alcohols and phenols react with sulfonyl chlorides to yield sulfonate esters.[10][11] This transformation is particularly valuable as it converts a poorly leaving hydroxyl group (-OH) into an excellent sulfonate leaving group (e.g., -OSO₂Ar), which can then readily participate in subsequent substitution or elimination reactions.[11] The reaction mechanism is analogous to sulfonamide formation, with the alcohol acting as the nucleophile.[12][13]
Field-Proven Protocol: General Synthesis of a Sulfonate Ester
-
Reactant Preparation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) or pyridine (which can act as both solvent and base).
-
Reaction Setup: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: If not using pyridine as the solvent, add a non-nucleophilic base like triethylamine (1.5 equivalents).
-
Reagent Addition: Slowly add this compound (1.1 equivalents), either as a solid in portions or as a solution in the reaction solvent.
-
Reaction Progression: Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring until TLC analysis indicates the consumption of the starting alcohol.
-
Workup and Purification: Perform an aqueous workup similar to the sulfonamide synthesis. The resulting sulfonate ester is typically purified by flash chromatography or recrystallization.
| Nucleophile Type | Product | Typical Base | Solvent | Notes |
| Primary Amine (R-NH₂) | N-substituted Sulfonamide | Et₃N, Pyridine | CH₂Cl₂, THF | Generally high-yielding and robust. |
| Secondary Amine (R₂NH) | N,N-disubstituted Sulfonamide | Et₃N, DIPEA | CH₂Cl₂, THF | Reaction rate may be slower with sterically hindered amines.[8] |
| Alcohol (R-OH) | Sulfonate Ester | Pyridine, Et₃N | Pyridine, CH₂Cl₂ | Converts -OH to a good leaving group for subsequent reactions.[11] |
| Arene (e.g., Benzene) | Diaryl Sulfone | AlCl₃, FeCl₃ | CS₂, Nitrobenzene | Friedel-Crafts sulfonation; requires a Lewis acid catalyst.[10] |
Safety and Handling
This compound is a corrosive material that causes severe skin burns and eye damage.[1][14] It is also moisture-sensitive and will hydrolyze to the corresponding sulfonic acid and HCl.[10] All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[14] Reactions should be conducted under anhydrous conditions using dried solvents and glassware.[8] Store the reagent in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials like strong bases and alcohols.[15]
Conclusion
This compound stands out as a highly effective and versatile reagent. Its reactivity is anchored in the electrophilic nature of the sulfonyl chloride group, which is fine-tuned by the distinct electronic contributions of its fluoro and methyl substituents. This guide provides the foundational knowledge and practical protocols necessary for researchers, scientists, and drug development professionals to confidently and effectively leverage this compound in their synthetic endeavors, paving the way for the creation of novel and impactful molecules.
References
- Sulfonyl Chloride Definition - Organic Chemistry Key Term. Fiveable.
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Sulfonyl halide - Wikipedia. Wikipedia. [Link]
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Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. ProQuest. [Link]
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Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. IUPAC. [Link]
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Electrophilic aromatic directing groups - Wikipedia. Wikipedia. [Link]
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Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed Central (PMC). [Link]
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Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
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Electrophilic Aromatic Substitution AR5. Directing Effects. St. Benedict & St. John's. [Link]
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An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
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Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
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Sulfonate Esters. Periodic Chemistry. [Link]
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Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. [Link]
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Sulfonate Ester Formation. YouTube. [Link]
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A Technical Guide to the Safe Handling of 4-Fluoro-3-methylbenzenesulfonyl Chloride
Introduction
4-Fluoro-3-methylbenzenesulfonyl chloride (CAS No. 629672-19-1) is an important sulfonyl chloride building block utilized in medicinal chemistry and organic synthesis. Its utility in creating complex sulfonamides makes it a valuable reagent for drug development professionals.[1] However, like most sulfonyl chlorides, its high reactivity necessitates a thorough understanding of its hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for researchers and scientists to handle this compound safely, ensuring both personal safety and experimental integrity.
Section 1: Core Hazard Profile & Physicochemical Characteristics
This compound is a solid with a melting point of 35-40 °C. Its primary hazard, as indicated by its GHS classification, is its severe corrosivity. It is classified as Skin Corrosion Category 1B, meaning it can cause severe skin burns and permanent eye damage upon contact.[2] The causality behind this corrosive nature stems from its high reactivity, particularly with nucleophiles like water.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 629672-19-1 | [3] |
| Molecular Formula | C₇H₆ClFO₂S | [3] |
| Molecular Weight | 208.64 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 35-40 °C | |
| SMILES String | Cc1cc(ccc1F)S(Cl)(=O)=O |
Table 2: GHS Hazard Classification
| Category | Information | Source |
| Pictogram | ||
| Signal Word | Danger | |
| Hazard Statement | H314: Causes severe skin burns and eye damage. | |
| Associated Hazards | H302: Harmful if swallowed. (Common for this class of compound) | |
| Precautionary Codes | P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363 |
Section 2: The Chemistry of the Hazard - Reactivity Profile
Understanding the chemical reactivity of this compound is fundamental to its safe handling. The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it a target for nucleophiles.
Reaction with Water: This is the most critical reactivity concern in a laboratory setting. Sulfonyl chlorides react readily, and often violently, with water (including atmospheric moisture) in an exothermic hydrolysis reaction.[4] This reaction produces the corresponding 4-fluoro-3-methylbenzenesulfonic acid and corrosive hydrogen chloride (HCl) gas.[5][6] The generation of HCl gas can rapidly build pressure in a closed container and creates a severe inhalation hazard.[7]
Incompatible Materials:
-
Water & Moisture: As detailed above, leads to the release of corrosive acid and gas.[4][8]
-
Strong Bases (e.g., NaOH, KOH): Can cause a violent, highly exothermic reaction.[8]
-
Alcohols: Reacts to form sulfonate esters, often exothermically.[5]
-
Amines: This is the desired reaction for synthesis but is highly exothermic and should be controlled by slow addition and cooling.[8]
-
Oxidizing Agents: Incompatible.[8]
-
Metals: The HCl generated from hydrolysis can react with metals to produce flammable hydrogen gas.[5]
Section 3: Hierarchy of Controls: Engineering and Personal Protection
The cornerstone of safety is the hierarchy of controls, which prioritizes eliminating hazards over relying on personal protection.
Engineering Controls
These are the first line of defense and are non-negotiable when handling this compound.
-
Chemical Fume Hood: All manipulations, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood to contain corrosive vapors and dust.[9]
-
Inert Atmosphere: Handling and storage under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent hydrolysis from atmospheric moisture.[4]
-
Emergency Equipment: An emergency shower and eyewash station must be immediately accessible in the work area.[8]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The selection must be based on the severe corrosive hazard.
Table 3: Recommended Personal Protective Equipment
| Body Part | Protection | Rationale & Standard |
| Eyes/Face | Tightly-fitting chemical splash goggles AND a full-face shield. | Protects against splashes of the solid/liquid and corrosive vapors. Standard: ANSI Z87.1 (US) or EN 166 (EU).[2][8][9] |
| Hands | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Viton™). A double-gloving approach (e.g., nitrile inner, neoprene outer) is recommended. | Provides robust protection against direct contact. Gloves must be inspected before use and changed immediately if contamination is suspected. Standard: EN 374.[9] |
| Body | Flame-resistant lab coat, supplemented with a chemical-resistant apron. | Protects skin and personal clothing from spills.[8] |
| Respiratory | Not required if work is performed in a certified fume hood. For emergencies (e.g., large spills), a full-face respirator with an acid gas/P100 (or equivalent) cartridge is necessary. | Protects against inhalation of corrosive dust or HCl vapor from hydrolysis.[4][9] |
Section 4: Standard Operating Procedures (SOPs) for Handling & Storage
A systematic approach is essential for mitigating risk. The following workflow illustrates the critical decision points and safety actions required when working with this compound.
Caption: Risk Assessment & Handling Workflow.
Storage Protocol
-
Container: Store in the original, tightly sealed container.[4]
-
Atmosphere: Keep under an inert nitrogen atmosphere to prevent degradation and pressure buildup.[4]
-
Location: Store in a dedicated, ventilated corrosives cabinet.[4] The storage area should be cool and dry.[9] Recommended storage temperature is often 2-8 °C.[1]
-
Segregation: Store away from incompatible materials, especially bases, alcohols, and oxidizing agents.[8]
Section 5: Protocol Example - Lab-Scale Sulfonamide Synthesis
This protocol outlines the formation of a sulfonamide, a common application. Safety precautions are integrated directly into the workflow.
Objective: To synthesize an N-aryl sulfonamide from this compound and a primary amine.
Methodology:
-
Preparation (Engineering Controls & PPE): Don all required PPE as listed in Table 3. Perform all subsequent steps in a certified chemical fume hood over a spill tray. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Reagent Setup: In a dry, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, dissolve the primary amine (1.0 eq) and a non-nucleophilic base like pyridine or triethylamine (1.2 eq) in an anhydrous solvent (e.g., dichloromethane). Cool the solution to 0 °C using an ice-water bath.
-
Slow Addition (Critical Step): In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous dichloromethane. Using a pressure-equalizing dropping funnel, add the sulfonyl chloride solution dropwise to the cooled, stirring amine solution over 30-60 minutes.
-
Causality: The reaction is exothermic. Slow, controlled addition is critical to prevent a runaway reaction.
-
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup & Quenching: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully add dilute aqueous HCl to quench the excess base.
-
Self-Validation: The aqueous quench will also destroy any unreacted sulfonyl chloride, converting it to the water-soluble sulfonic acid.
-
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.
Section 6: Emergency Response & Waste Disposal
Spill Management
-
Minor Spill (in fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a specialized spill absorbent for acids. DO NOT USE WATER OR COMBUSTIBLE MATERIALS.
-
Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[9]
-
Wipe the area with a solvent (e.g., acetone), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately and activate the fire alarm to alert others.
-
Close the laboratory doors and prevent entry.
-
Call emergency services and inform them of the chemical involved.[9]
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Rinse mouth with water. DO NOT INDUCE VOMITING. [4] Never give anything by mouth to an unconscious person. Seek immediate medical attention. The risk of perforating the esophagus or stomach is high.[4][10]
Waste Disposal
-
Chemical Waste: Unused reagent and reaction residues containing this compound must be collected in a dedicated, labeled, and sealed hazardous waste container.
-
Contaminated Materials: All disposables, including gloves, absorbent pads, and silica gel from chromatography, must be disposed of in a solid hazardous waste container.
-
Disposal Protocol: All waste must be disposed of through an approved environmental health and safety program, following all local, state, and federal regulations.[9][11]
Conclusion
This compound is a potent synthetic tool whose utility is matched by its significant hazards. Its corrosive and water-reactive nature demands a disciplined and informed approach. By understanding its reactivity, implementing robust engineering controls, consistently using appropriate PPE, and adhering to established protocols, researchers can handle this compound with a high degree of safety and confidence.
References
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S D Fine-Chem Limited. (n.d.). SULPHURYL CHLORIDE - Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary - Benzene Sulfonyl Chloride. Retrieved from [Link]
-
OECD SIDS. (2003, December). 4-Methylbenzenesulfonyl chloride. Retrieved from [Link]
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4-Fluoro-3-methylbenzenesulfonyl chloride material safety data sheet
An In-depth Technical Guide to the Material Safety Data Sheet for 4-Fluoro-3-methylbenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a specialized reagent that serves as a critical building block in the landscape of modern synthetic chemistry and drug discovery. Its unique trifunctional molecular architecture—a reactive sulfonyl chloride group, a directing methyl group, and a modulating fluoro group—makes it a valuable intermediate for introducing the 4-fluoro-3-methylbenzenesulfonyl moiety into target molecules. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a comprehensive technical overview for laboratory professionals. It is designed to offer not just procedural steps but also the scientific rationale behind them, ensuring a culture of safety and informed application in research and development environments.
Section 1: Chemical Identity and Physicochemical Properties
This compound is an aromatic sulfonyl chloride. The electron-withdrawing nature of the sulfonyl chloride group, combined with the electronic effects of the fluorine and methyl substituents on the benzene ring, dictates its reactivity and physical characteristics.
| Property | Value | Source |
| CAS Number | 629672-19-1 | [1][2] |
| Molecular Formula | C₇H₆ClFO₂S | [1] |
| Molecular Weight | 208.64 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 35-40 °C | |
| InChI Key | ALEQALYEZFNWOP-UHFFFAOYSA-N | |
| SMILES String | Cc1cc(ccc1F)S(Cl)(=O)=O |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a corrosive material, primarily due to the reactivity of the sulfonyl chloride functional group. Upon contact with moisture, it hydrolyzes to form hydrochloric acid and 4-fluoro-3-methylbenzenesulfonic acid, both of which are corrosive.
| GHS Classification | Code | Description | Source |
| Pictogram | GHS05 | Corrosion | [3] |
| Signal Word | Danger | [3] | |
| Hazard Statement | H314 | Causes severe skin burns and eye damage | [3] |
| Hazard Class | Skin Corr. 1B | Skin Corrosion, Category 1B | [3] |
| Storage Class | 8A | Combustible corrosive hazardous materials | [3] |
The primary danger lies in its ability to cause immediate and severe damage to living tissue. The causality is the rapid hydrolysis reaction that occurs upon contact with water, whether on the skin, in the eyes, or on mucous membranes.
Section 3: Reactivity Profile and Mechanistic Insights
The key to safely handling this compound is understanding its reactivity. The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles.
-
Hydrolysis: The most immediate and relevant reaction in a laboratory setting is its vigorous, exothermic reaction with water to produce hydrochloric acid (HCl) and the corresponding sulfonic acid. This is why the compound is designated as moisture-sensitive and why exposure to atmospheric humidity should be minimized.[4][5]
-
Reaction with Nucleophiles: It readily reacts with alcohols to form sulfonates and with amines to form sulfonamides. This reactivity is the basis for its utility in organic synthesis. The fluorine and methyl groups on the aromatic ring can influence the reaction rates and the properties of the resulting products.
-
Thermal Decomposition: At elevated temperatures, thermal decomposition can lead to the release of irritating and toxic gases, including sulfur oxides, hydrogen chloride, and carbon oxides.
Section 4: Safe Handling, Storage, and Engineering Controls
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential.
Engineering Controls:
-
Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.
-
Ventilation: The storage area should be well-ventilated to prevent the accumulation of any potential vapors from a leaking container.[4]
Handling Procedures:
-
Preparation: Before handling, ensure that an appropriate spill kit, safety shower, and eyewash station are accessible and operational.
-
Inert Atmosphere: When possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.
-
Dispensing: Use spark-proof tools and avoid creating dust when transferring the solid.[6]
-
Cleaning: After handling, thoroughly wash hands and forearms with soap and water, even if gloves were worn.[7] Contaminated work clothing should not be allowed out of the workplace.
Storage Protocol:
-
Container: Store in the original, tightly sealed container in a designated corrosives cabinet.[6] The storage area should be cool, dry, and well-ventilated.[4]
-
Incompatibilities: Segregate from incompatible materials, particularly water, bases, alcohols, and amines.[4]
-
Labeling: Ensure containers are clearly labeled with the chemical name and all relevant hazard warnings.
Section 5: Personal Protective Equipment (PPE) Protocol
Proper PPE is the final barrier between the researcher and the chemical. Do not handle this compound without the following equipment:
-
Eye and Face Protection: Wear safety glasses with side shields and a face shield to protect against splashes.[4]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[4] Always inspect gloves for tears or punctures before use.
-
Body Protection: A flame-retardant lab coat is required. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is also recommended.
-
Respiratory Protection: If there is a risk of inhaling dust or vapors, particularly outside of a fume hood during an emergency, a full-face respirator with an acid gas cartridge is necessary.[4]
Caption: PPE Donning and Doffing Workflow.
Section 6: Emergency Response Protocols
Rapid and correct action is critical in any emergency involving corrosive chemicals.[8]
Spill Response:
-
Evacuate: Immediately alert others and evacuate the immediate spill area.[7]
-
Assess: From a safe distance, assess the size and nature of the spill. If it is large or you are not trained to handle it, call emergency services.[7][8]
-
Contain: Wearing full PPE, contain the spill using a non-combustible absorbent material like dry sand, earth, or vermiculite.[4][9] Do not use water or combustible materials.
-
Neutralize: Cautiously neutralize the contained spill with a weak base, such as sodium carbonate or sodium bicarbonate.[9]
-
Collect: Scoop the neutralized mixture into a clearly labeled, corrosion-resistant container for hazardous waste disposal.[6][9]
-
Decontaminate: Clean the spill area thoroughly.
Personal Exposure Protocol:
-
Skin Contact: Immediately go to the nearest safety shower.[9] While rinsing with copious amounts of water for at least 15-20 minutes, remove all contaminated clothing.[8] Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if possible. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[8][10] If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. [6] Rinse the mouth with water. Seek immediate medical attention.[8]
Caption: Emergency Response Decision Workflow.
Section 7: Disposal Considerations
Disposal of this compound and its contaminated materials must be handled as hazardous waste.
-
Segregation: Keep this waste separate from other waste streams, especially aqueous and basic waste, to prevent violent reactions.[7]
-
Containers: Use designated, clearly labeled, and corrosion-resistant containers for waste collection.[7]
-
Professional Disposal: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[7] Never pour this chemical or its waste down the drain.[7]
Section 8: Applications in Synthetic Chemistry and Drug Discovery
The utility of this compound stems from its role as a versatile synthetic intermediate. The sulfonyl chloride group is a good leaving group and provides a reactive handle for forming sulfonamides and sulfonates.
-
Pharmaceutical Synthesis: Sulfonamides are a well-known class of compounds with a wide range of biological activities, including antibacterial and anti-inflammatory properties. This reagent allows for the incorporation of the 4-fluoro-3-methylphenylsulfonyl group, which can modulate a drug candidate's properties, such as lipophilicity, metabolic stability, and binding interactions.[11]
-
Agrochemicals: Similar to its use in pharmaceuticals, this compound can be used in the synthesis of new pesticides and herbicides.[12]
The presence of the fluorine atom is particularly significant in drug design, as it can enhance metabolic stability and binding affinity.
References
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Emergencies Involving Corrosives. biBerk. [Link]
- Emergency Procedure Guide - Corrosive Liquids. Unknown Source.
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Safe Handling of Corrosive Chemicals. The Chemistry Blog. [Link]
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How To Effectively Handle and Manage Corrosive Chemicals. ACTenviro. [Link]
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SULPHURYL CHLORIDE. SD Fine-Chem. [Link]
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A Technical Guide to the Biological Significance of 4-Fluoro-3-methylbenzenesulfonyl Chloride Derivatives in Modern Drug Discovery
Abstract: This technical guide provides an in-depth analysis of the biological significance of 4-fluoro-3-methylbenzenesulfonyl chloride and its derivatives. We delve into the fundamental principles that position substituted sulfonyl halides as a privileged class of electrophilic warheads for covalent protein modification. The guide explores the unique reactivity and selectivity of the sulfonyl halide moiety, the specific influence of the 4-fluoro and 3-methyl substituents on the benzene ring, and the broad applications of these derivatives in drug discovery and chemical biology. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside visualizations of key workflows and mechanisms, to offer researchers and drug development professionals a comprehensive resource for leveraging this versatile chemical scaffold.
The Resurgence of Covalent Modifiers: The Role of Sulfonyl Halides
The paradigm of drug design has seen a significant resurgence in the exploration of covalent inhibitors. These molecules form a stable, permanent bond with their biological target, offering advantages in potency, duration of action, and the ability to target shallow binding pockets that are often intractable for non-covalent binders. Within the arsenal of covalent warheads, sulfonyl halides—and their more stable fluoride counterparts—have emerged as exceptionally versatile tools.[1]
Unlike traditional electrophiles that primarily target the highly nucleophilic but relatively rare cysteine residue, sulfonyl-based electrophiles exhibit a unique reactivity profile. They readily form stable covalent adducts with a broader range of nucleophilic amino acids, including lysine, tyrosine, histidine, serine, and threonine.[2][3] This expanded targeting scope significantly increases the "ligandable" proteome, opening new avenues for therapeutic intervention. This guide uses the this compound scaffold as a central case study to dissect the principles of designing and applying this powerful class of molecules.
Mechanism of Action: Covalent Engagement of Nucleophilic Residues
The biological activity of 4-fluoro-3-methylbenzenesulfonyl derivatives is rooted in the electrophilicity of the sulfur (VI) center. This sulfur atom is susceptible to nucleophilic attack by the side chains of specific amino acid residues within a protein's binding pocket. The reaction proceeds via a nucleophilic substitution mechanism, displacing the chloride leaving group and forming a stable sulfonamide (with lysine) or sulfonate ester (with tyrosine, serine, or threonine).
The key determinants of reactivity are:
-
Leaving Group: Sulfonyl chlorides (R-SO₂Cl) are generally more reactive than sulfonyl fluorides (R-SO₂F). The chloride is a better leaving group, making the parent compound, this compound, an excellent starting material for synthesis or a more reactive probe for certain applications.[4]
-
Electronic Effects: Substituents on the aryl ring modulate the electrophilicity of the sulfur atom. The 4-fluoro group is strongly electron-withdrawing, which increases the partial positive charge on the sulfur, thereby enhancing its reactivity toward nucleophilic attack.
-
Steric Effects: The 3-methyl group provides steric bulk, which can be leveraged to achieve selectivity. By designing derivatives where the methyl group creates steric clashes with off-target proteins, specificity for the desired target can be engineered.
Caption: Mechanism of covalent protein modification by a sulfonyl-based electrophile.
The 4-Fluoro-3-methylbenzenesulfonyl Scaffold: A Tunable Core for Drug Design
The specific substitution pattern of this compound (CAS 629672-19-1) provides a unique combination of properties that make it an advantageous starting point for library synthesis and drug development.[5]
-
4-Fluoro Group: The introduction of a fluorine atom is a well-established strategy in medicinal chemistry.[6] It serves multiple purposes:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the compound's half-life.
-
Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole interactions, enhancing binding affinity to the target protein.
-
Modulation of Reactivity: As an electron-withdrawing group, it tunes the electrophilicity of the sulfonyl chloride moiety.
-
-
3-Methyl Group: This group primarily offers steric influence:
-
Selectivity: It acts as a "steric rudder," allowing for the design of derivatives that fit snugly into the target's binding site while being excluded from the binding sites of off-target proteins.
-
Hydrophobicity: It adds lipophilicity, which can be crucial for membrane permeability and accessing intracellular targets.
-
This scaffold is a prime candidate for derivatization, typically by substituting the chloride with various amines, phenols, or other nucleophiles to generate diverse libraries of compounds for screening.
Key Applications in Drug Discovery & Chemical Biology
Derivatives of this compound are leveraged across multiple stages of the drug discovery pipeline.
A. Targeted Covalent Inhibitors By appending a molecular fragment with known affinity for a particular protein, derivatives can be designed as highly potent and selective covalent inhibitors. Structure-based drug design (SBDD) is often employed to precisely position the sulfonyl halide warhead near a targetable nucleophilic residue in the protein's active site.[4]
B. Chemical Probes and Activity-Based Protein Profiling (ABPP) These derivatives can be used as chemical probes to identify novel drug targets. In an "inverse drug discovery" approach, a library of such compounds is screened against cell lysates, and proteins that become covalently labeled are identified via mass spectrometry.[4] This strategy is invaluable for discovering new binding sites and functionally important residues.
C. Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry While the parent compound is a sulfonyl chloride, it is readily converted to the corresponding sulfonyl fluoride (R-SO₂F). This sulfonyl fluoride becomes a hub for SuFEx click chemistry, a powerful set of reactions that allows for the rapid, efficient, and modular assembly of complex molecules under benign conditions.[1][7] This enables the creation of vast compound libraries for high-throughput screening, accelerating the discovery of new biologically active agents.[2]
Experimental Methodologies and Protocols
A robust experimental workflow is critical for successfully synthesizing and evaluating these derivatives.
Caption: A typical workflow for the synthesis and evaluation of sulfonyl-based inhibitors.
Protocol 1: Synthesis of a Representative N-Benzyl-4-fluoro-3-methylbenzenesulfonamide
This protocol describes a standard nucleophilic substitution reaction to create a sulfonamide derivative.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM) as solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask and nitrogen inlet
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate vial, dissolve benzylamine and TEA in a small amount of DCM.
-
Add the benzylamine/TEA solution dropwise to the stirring sulfonyl chloride solution over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extract the organic layer. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-benzyl-4-fluoro-3-methylbenzenesulfonamide.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Serine Protease Inhibition Assay
This protocol outlines a general method to assess the inhibitory activity of a synthesized derivative against a model serine protease.
Materials:
-
Synthesized inhibitor stock solution (e.g., 10 mM in DMSO)
-
Target serine protease (e.g., Trypsin, Chymotrypsin)
-
Fluorogenic peptide substrate for the protease
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
96-well microplate (black, flat-bottom for fluorescence)
-
Microplate reader with fluorescence capability
Procedure:
-
Prepare serial dilutions of the inhibitor in assay buffer across a 96-well plate to achieve a range of final concentrations (e.g., 100 µM to 1 nM). Include a DMSO-only control (vehicle).
-
Add a fixed concentration of the serine protease to each well containing the inhibitor or vehicle.
-
Incubate the plate at room temperature for 30 minutes to allow for covalent modification to occur.
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells simultaneously using a multichannel pipette.
-
Immediately place the plate in the microplate reader.
-
Measure the increase in fluorescence intensity over time (kinetic read). The rate of substrate cleavage is proportional to enzyme activity.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Structure-Activity Relationship (SAR) Data
Systematic derivatization of the core scaffold allows for the exploration of structure-activity relationships. The following table presents hypothetical data for a series of derivatives to illustrate this concept.
| Derivative ID | R-Group (at Sulfonyl) | Target Protein | IC₅₀ (nM) | Notes |
| FMS-001 | Benzylamine | Protease X | 150 | Baseline affinity from benzyl group. |
| FMS-002 | 4-Methoxy-benzylamine | Protease X | 75 | Methoxy group likely forms a key H-bond. |
| FMS-003 | Cyclohexylamine | Protease X | >10,000 | Bulky aliphatic group does not fit binding pocket. |
| FMS-004 | Aniline | Protease X | 520 | Reduced basicity of aniline nitrogen lowers reactivity/binding. |
| FMS-005 | 4-Methoxy-benzylamine | Protease Y | 2,500 | Demonstrates >30-fold selectivity for Protease X over Protease Y. |
Conclusion and Future Outlook
The this compound scaffold represents a powerful and highly tunable platform for the development of next-generation covalent therapeutics and chemical probes. Its derivatives offer the distinct advantage of targeting a wider range of nucleophilic amino acids beyond cysteine, thereby expanding the druggable proteome. The strategic placement of the fluoro and methyl groups provides a sophisticated mechanism for modulating reactivity, metabolic stability, and target selectivity.
Future research will likely focus on integrating this chemistry with novel targeting moieties, such as protein degraders (PROTACs) and molecular glues, to create covalent drugs with entirely new mechanisms of action. As our understanding of protein structure and dynamics deepens, the rational design of highly selective covalent inhibitors based on scaffolds like this will continue to be a cornerstone of modern drug discovery.
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- Sulfonyl Fluorides. Enamine.
- Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. (2023). RSC Publishing.
- Applications of sulfonyl fluorides Examples of biologically active...
- 4-Fluoro-3-methyl-benzenesulfonyl chloride | CAS 629672-19-1. Santa Cruz Biotechnology.
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- Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
- 2,3-Difluoro-4-methylbenzenesulfonyl chloride | 1698682-03-9. ChemScene.
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- Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. (2023). MDPI.
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
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Methodological & Application
Application Notes and Protocols: Synthesis of N-Substituted Sulfonamides via Reaction of 4-Fluoro-3-methylbenzenesulfonyl chloride with Primary Amines
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of N-substituted sulfonamides through the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with primary amines. Sulfonamides are a critical pharmacophore in medicinal chemistry, and this protocol offers a detailed, step-by-step methodology for their preparation.[1][2][3] The guide covers the underlying reaction mechanism, provides two detailed experimental protocols, and offers in-depth troubleshooting and safety information. The inclusion of fluorinated motifs, such as in this compound, is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[4][5]
Introduction and Scientific Background
The sulfonamide functional group is a cornerstone in drug design, exhibiting a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[2][6] The most common method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][7] This reaction, a nucleophilic acyl substitution, proceeds through a well-established mechanism.
Mechanism of Sulfonamide Formation:
The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation by a base to yield the final sulfonamide product.[8]
Below is a diagram illustrating the general mechanism for this reaction.
Sources
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- 2. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Strategic Base Selection for Sulfonylation Reactions Using 4-Fluoro-3-methylbenzenesulfonyl Chloride
Abstract
This technical guide provides a comprehensive framework for the strategic selection of bases in sulfonylation reactions involving 4-Fluoro-3-methylbenzenesulfonyl chloride. Sulfonamides are a cornerstone of medicinal chemistry and materials science, and their synthesis via the reaction of a sulfonyl chloride with a nucleophile (such as an amine or alcohol) is a fundamental transformation. The choice of base is not trivial; it critically influences reaction rate, yield, and purity by modulating the nucleophilicity of the substrate and scavenging the HCl byproduct. This document outlines the mechanistic role of the base, details the key parameters for its selection—basicity (pKa), steric hindrance, and nucleophilicity—and provides validated, step-by-step protocols for various substrate classes.
Introduction: The Critical Role of the Base in Sulfonylation
The formation of a sulfonamide or sulfonate ester from this compound is a nucleophilic acyl substitution-type reaction. The reaction proceeds via the attack of a nucleophile (Nu-H), such as a primary/secondary amine or an alcohol, on the electrophilic sulfur atom of the sulfonyl chloride. This process generates one equivalent of hydrochloric acid (HCl), which must be neutralized to prevent the protonation and deactivation of the nucleophilic starting material.[1]
The base performs two primary functions:
-
HCl Scavenger: The base irreversibly neutralizes the generated HCl, driving the reaction equilibrium towards the product.[1]
-
Nucleophile Activation (in some cases): For weakly nucleophilic substrates like alcohols, the base can deprotonate the nucleophile, increasing its reactivity towards the sulfonyl chloride.
However, an improperly chosen base can lead to undesirable side reactions, including hydrolysis of the sulfonyl chloride[2], elimination reactions, or even acting as a competing nucleophile. Therefore, a rational, substrate-driven approach to base selection is paramount for success.
General Reaction Mechanism
The sulfonylation reaction can be visualized as a two-step process. First, the nucleophile attacks the sulfonyl chloride. Second, a base removes the proton from the nucleophile and the chloride ion is expelled. In some cases, particularly with pyridine-type bases, a highly reactive sulfonylpyridinium intermediate can form, accelerating the reaction.[3][4][5]
}
Figure 1. General mechanism of sulfonylation and the role of the base.
A Framework for Base Selection
The ideal base should be strong enough to effectively neutralize HCl but not so strong as to cause unwanted side reactions. Its selection depends primarily on the pKa of the nucleophile and the steric environment of the reaction.
Basicity and pKa
The pKa of the base's conjugate acid is a crucial parameter. A fundamental principle of acid-base chemistry is that the equilibrium favors the formation of the weaker acid and weaker base.[6] For a successful reaction, the conjugate acid of the chosen base (B:H⁺) should be a weaker acid (have a higher pKa) than the protonated nucleophile (NuH₂⁺) and the HCl byproduct (pKa ≈ -7).
| Base | Conjugate Acid pKa (approx. in H₂O) | Typical Use Case | Notes |
| Pyridine | 5.2 | Amines, Alcohols | Can act as a nucleophilic catalyst.[5][7] Often used as a solvent. |
| Triethylamine (TEA) | 10.7 | Amines, Alcohols | Common, inexpensive organic base. Risk of forming quaternary ammonium salts. |
| DIPEA (Hünig's Base) | 10.8 | Hindered systems, sensitive substrates | Sterically hindered and non-nucleophilic.[8] Prevents N-alkylation. |
| 2,6-Lutidine | 6.7 | Acid-sensitive substrates | Sterically hindered, moderately basic. Useful for preventing side reactions. |
| Sodium/Potassium Carbonate | 10.3 (pKa of HCO₃⁻) | Phenols, some amines | Inorganic base, often used in biphasic or polar aprotic solvents. |
| Sodium Hydroxide | 15.7 (pKa of H₂O) | Phenols (Schotten-Baumann) | Strong base, used in aqueous/biphasic conditions.[9][10] Risk of sulfonyl chloride hydrolysis.[2] |
Note: pKa values are approximate and can vary significantly depending on the solvent.[11]
Steric Hindrance and Nucleophilicity
A base is a species that can donate an electron pair to a proton, while a nucleophile donates an electron pair to an electrophilic atom (like carbon or sulfur). While all nucleophiles are potential bases, not all bases are good nucleophiles. In sulfonylation, it is often desirable to use a non-nucleophilic base .[12][13]
-
Non-Hindered Bases (e.g., Triethylamine, Pyridine): These can act as both bases and nucleophiles. Pyridine, for instance, can attack the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt, which can accelerate the desired reaction with the primary nucleophile.[4][7]
-
Hindered Bases (e.g., DIPEA, 2,6-Lutidine): Bulky alkyl groups surrounding the basic nitrogen atom prevent the base from attacking the electrophilic sulfur center, while still allowing it to accept a small proton (HCl).[8] This selectivity is crucial when working with sensitive substrates where competitive nucleophilic attack by the base is a concern.
Solubility
The chosen base and its resulting hydrochloride salt should have appropriate solubility in the reaction solvent. The precipitation of the hydrochloride salt (e.g., triethylammonium chloride) can be a convenient visual indicator of reaction progress and can help drive the equilibrium forward.
Decision Workflow for Base Selection
This flowchart provides a logical pathway for selecting an appropriate base based on the substrate class.
}
Figure 2. Decision-making flowchart for base selection.
Experimental Protocols
Safety Precaution: this compound is corrosive and a lachrymator. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Sulfonylation of a Primary Amine (e.g., 4-Methoxyaniline)
This protocol utilizes triethylamine (TEA), a standard and effective base for the sulfonylation of unhindered primary and secondary amines.
-
Rationale for Base Selection: 4-Methoxyaniline is a good nucleophile. A standard organic base like TEA (pKa of conjugate acid ≈ 10.7) is sufficiently basic to neutralize the generated HCl without causing side reactions. Pyridine could also be used and may offer catalytic benefits.[3][14]
-
Materials:
-
4-Methoxyaniline (1.0 eq.)
-
This compound (1.05 eq.)
-
Triethylamine (1.5 eq.)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-methoxyaniline (1.0 eq.) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (1.5 eq.) to the stirred solution.
-
In a separate flask, dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes. A white precipitate (triethylammonium chloride) should form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography as needed.
-
Protocol 2: Sulfonylation of a Phenol (Schotten-Baumann Conditions)
This protocol employs biphasic Schotten-Baumann conditions, which are ideal for acylating or sulfonylating phenols and some amines.[9][15]
-
Rationale for Base Selection: Phenols are less nucleophilic than amines. An aqueous inorganic base like NaOH (or K₂CO₃) deprotonates the phenol to the highly nucleophilic phenoxide ion. The biphasic system (e.g., DCM/water) keeps the sulfonyl chloride in the organic phase, minimizing its hydrolysis by the aqueous base.[10][15]
-
Materials:
-
Phenol (1.0 eq.)
-
This compound (1.1 eq.)
-
Sodium hydroxide (2.0 eq.)
-
Dichloromethane (DCM)
-
Water
-
-
Procedure:
-
In an Erlenmeyer flask, dissolve phenol (1.0 eq.) and sodium hydroxide (2.0 eq.) in water (to approx. 1 M NaOH concentration). Cool the flask in an ice bath.
-
In a separate beaker, dissolve this compound (1.1 eq.) in DCM.
-
Add the DCM solution to the aqueous solution and stir the biphasic mixture vigorously for 15-30 minutes. The reaction is often rapid.
-
Monitor the reaction by TLC (spotting the organic layer). The disappearance of the sulfonyl chloride odor is also a good indicator of completion.[15]
-
Once complete, transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with a fresh portion of DCM.
-
Combine the organic layers and wash with water (1x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude sulfonate ester by recrystallization or chromatography.
-
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Base is not strong enough to deprotonate the nucleophile (common with alcohols). | For alcohols, add a catalytic amount of DMAP (4-dimethylaminopyridine) along with TEA or pyridine. For very weak nucleophiles, consider a stronger, non-nucleophilic base. |
| Recovery of Starting Nucleophile | HCl byproduct is protonating the starting material, preventing it from reacting. | Ensure at least one equivalent of base is used. For amine hydrochlorides, use >2 equivalents of base. |
| Significant Sulfonyl Chloride Hydrolysis | Base is too strong or reaction conditions are too wet, especially with non-biphasic aqueous bases. | Use an anhydrous organic base (e.g., TEA, DIPEA) in an anhydrous solvent. If using aqueous base, ensure vigorous stirring in a biphasic system (Schotten-Baumann). |
| Side Product Formation | The base is acting as a nucleophile. Steric hindrance or competing elimination reactions. | Switch to a sterically hindered, non-nucleophilic base like DIPEA or 2,6-Lutidine.[8] Run the reaction at a lower temperature. |
Conclusion
The successful synthesis of sulfonamides and sulfonate esters using this compound is critically dependent on the judicious selection of a base. A careful analysis of the substrate's nucleophilicity and steric profile, guided by an understanding of the pKa and steric properties of common bases, allows the researcher to maximize yield and purity while minimizing side reactions. For simple amines and alcohols, tertiary amines like TEA and pyridine are effective. For hindered or sensitive systems, non-nucleophilic bases such as DIPEA are superior. For phenols, the classic Schotten-Baumann conditions provide a robust and high-yielding route. The protocols and workflows provided herein serve as a validated starting point for researchers in drug development and chemical synthesis.
References
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Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]
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ChemTube3D. (n.d.). Pyridine - Nucleophilic Catalyst. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). What are the roles of pyridine and DCM in the acylation of an alcohol?. Retrieved from [Link]
-
Reddit. (2023). What is the role of pyridine in the acetylations of alcohols?. Retrieved from [Link]
-
Allen. (n.d.). What is the role of pyridine in the acylation reaction of amines ?. Retrieved from [Link]
-
Saskoer.ca. (n.d.). 10.7. Reaction: Sulfonation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
pka bases.cdx. (n.d.). pKa Values of Common Bases. Retrieved from [Link]
- King, J. F., & Dueber, T. W. (1974). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 52(13), 2441-2450.
-
Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
-
Leah4sci. (2014). Aromatic Sulfonation Mechanism - EAS vid 5. Retrieved from [Link]
-
Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]
-
ResearchGate. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Retrieved from [Link]
-
Chemeurope.com. (n.d.). Non-nucleophilic base. Retrieved from [Link]
-
Grokipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]
-
Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]
-
Scribd. (n.d.). Organic Acid-Base pKa Table. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Retrieved from [Link]
-
Reddit. (2016). Hydrolysis stable sulfonyl chlorides. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]
-
ACS Publications. (2000). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017). Electrophilic Aromatic Substitution: Sulfonation of Benzene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
Master Organic Chemistry. (2010). The pKa Table Is Your Friend. Retrieved from [Link]
-
Dr. G Biswas Chemistry. (2020). Non-nucleophilic Base: Basic idea, Types (ionic and neutral) and Examples with Explanation. Retrieved from [Link]
-
ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
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Chemistry LibreTexts. (2021). 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. Retrieved from [Link]
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ResearchGate. (2024). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.... Retrieved from [Link]
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Organic Chemistry Portal. (2022). Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. Retrieved from [Link]
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ResearchGate. (2010). Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation. Retrieved from [Link]
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Synthesis with Florencio Zaragoza. (2020). Alcohols to Alkyl Chlorides, Part 6. Retrieved from [Link]
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
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Solvent effects in 4-Fluoro-3-methylbenzenesulfonyl chloride reactions
Application Notes & Protocols
Topic: Strategic Solvent Selection in Reactions of 4-Fluoro-3-methylbenzenesulfonyl Chloride: A Guide to Directing Reaction Pathways
Preamble: The Duality of this compound
This compound is a versatile bifunctional reagent prized in medicinal chemistry and drug development. Its utility stems from two distinct reactive sites: the highly electrophilic sulfonyl chloride group and the aromatic ring activated for nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing sulfonyl chloride group para to the fluorine atom makes the ipso-carbon electron-deficient and susceptible to nucleophilic attack.[1][2] Consequently, the choice of solvent is not merely a matter of solubility but a critical strategic decision that can dictate the reaction's outcome, selectively favoring either substitution at the sulfur center or at the aromatic carbon. This guide elucidates the underlying principles of solvent effects in directing these pathways and provides detailed protocols for achieving desired synthetic transformations.
Mechanistic Crossroads: S-Center Attack vs. Aromatic Substitution
The reactivity of this compound is a classic case of kinetic versus thermodynamic control, heavily influenced by the reaction environment. A nucleophile (Nu⁻) can attack two primary sites, leading to two different product classes.
Pathway A: Nucleophilic Substitution at the Sulfur Center
This is the canonical reaction of sulfonyl chlorides, yielding sulfonamides with amine nucleophiles or sulfonate esters with alcohols/phenols.[3][4] The reaction generally proceeds through a bimolecular nucleophilic substitution (SN2-like) mechanism at the tetrahedral sulfur atom.
-
Mechanism: The nucleophile directly attacks the electrophilic sulfur atom, proceeding through a trigonal bipyramidal-like transition state. The chloride ion is subsequently displaced.
-
Solvent Influence:
-
Aprotic, Nonpolar Solvents (e.g., Dichloromethane, THF, Toluene): These solvents are often optimal for sulfonamide formation. They do not significantly solvate the amine nucleophile, preserving its reactivity. The reaction is typically run with a tertiary amine base (e.g., triethylamine) to scavenge the HCl produced, driving the reaction to completion.[5]
-
Polar Aprotic Solvents (e.g., Acetonitrile): While polar, solvents like acetonitrile are less effective at stabilizing the highly charged Meisenheimer complex (see Pathway B) than DMSO or DMF. They can be a good middle-ground, offering excellent solubility for reactants while still favoring attack at the sulfur center, especially with highly nucleophilic amines.[6]
-
Polar Protic Solvents (e.g., Alcohols, Water): These solvents can participate in the reaction (solvolysis), leading to the formation of sulfonate esters or sulfonic acids.[7][8] They can also hydrogen-bond with amine nucleophiles, reducing their nucleophilicity and slowing the desired reaction.
-
Pathway B: Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nature of the -SO₂Cl group activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions.[2] In this molecule, the fluorine atom at the C4 position is the target.
-
Mechanism: This is a two-step addition-elimination mechanism.
-
Addition: The nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[9]
-
Elimination: The aromaticity is restored by the expulsion of the fluoride ion, which is a competent leaving group in SNAr reactions due to its high electronegativity.[9]
-
-
Solvent Influence: The rate-determining step is the formation of the charged Meisenheimer complex.[9]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, NMP): These solvents are ideal for promoting SNAr reactions. Their high dielectric constants effectively stabilize the charged Meisenheimer intermediate, lowering the activation energy and dramatically accelerating the reaction rate.[10]
-
Polar Protic Solvents (e.g., Alcohols): While polar, these solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity and potentially competing as nucleophiles themselves. However, SNAr can still proceed, especially with highly activated substrates at elevated temperatures.
-
Strategic Solvent Selection: A Data-Driven Approach
The choice of solvent is the primary tool for directing selectivity. The following table summarizes the properties of common solvents and their likely influence on the reaction pathway with this compound.
| Solvent | Dielectric Constant (ε) | Type | Primary Effect & Predicted Outcome |
| Dichloromethane (DCM) | 9.1 | Aprotic, Nonpolar | Low stabilization of charged intermediates. Favors attack at Sulfur. |
| Tetrahydrofuran (THF) | 7.5 | Aprotic, Moderately Polar | Similar to DCM. Favors attack at Sulfur. |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Good solvent for both reactants. Moderate stabilization of SNAr intermediate. Generally favors attack at Sulfur, but SNAr is possible. |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Strong stabilization of Meisenheimer complex. Strongly favors SNAr. |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Polar Aprotic | Excellent stabilization of Meisenheimer complex. Strongly favors SNAr. |
| Ethanol (EtOH) | 24.6 | Polar Protic | Can act as a nucleophile (solvolysis). Reduces nucleophilicity of other nucleophiles via H-bonding. Solvolysis or slow reaction at either site. |
Decision Workflow for Solvent Selection
The following diagram illustrates the logical process for choosing a solvent system based on the desired product.
Caption: Workflow for solvent selection based on desired reaction pathway.
Experimental Protocols
These protocols are designed to be self-validating, incorporating in-process checks and clear endpoints. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Selective Synthesis of N-Benzyl-(4-fluoro-3-methyl)benzenesulfonamide
This protocol is optimized to favor nucleophilic attack at the sulfur center.
-
Objective: To synthesize a sulfonamide by reacting this compound with benzylamine.
-
Rationale for Solvent Choice: Dichloromethane (DCM) is selected as a nonpolar, aprotic solvent to disfavor the formation of the charged SNAr intermediate. Triethylamine (TEA) is used as an acid scavenger.[5]
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DCM (approx. 0.2 M solution).
-
Cool the flask to 0 °C in an ice-water bath.
-
In a separate flask, prepare a solution of benzylamine (1.05 eq) and triethylamine (1.2 eq) in a small amount of anhydrous DCM.
-
Add the amine/TEA solution dropwise to the stirred sulfonyl chloride solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent. The starting sulfonyl chloride should be consumed.
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from ethanol/water or by flash column chromatography on silica gel.
Reaction Mechanism: Attack at Sulfur
Caption: Mechanism for sulfonamide formation via attack at the sulfur center.
Protocol 2: Selective Synthesis of 4-Phenoxy-3-methylbenzenesulfonyl chloride
This protocol is optimized to favor the SNAr pathway by substituting the fluorine atom.
-
Objective: To synthesize an aryl ether by reacting this compound with sodium phenoxide.
-
Rationale for Solvent Choice: Dimethyl Sulfoxide (DMSO) is a highly polar aprotic solvent chosen to stabilize the Meisenheimer complex, thereby accelerating the SNAr reaction.
Materials:
-
This compound (1.0 eq)
-
Sodium Phenoxide (1.1 eq) (or Phenol (1.1 eq) and Sodium Hydride (1.1 eq))
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl Ether
-
Water
-
Brine
Procedure:
-
To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium phenoxide (1.1 eq) and anhydrous DMSO (approx. 0.5 M solution).
-
Heat the mixture to 80-90 °C with stirring to ensure dissolution.
-
Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMSO dropwise to the hot phenoxide solution.
-
Maintain the reaction temperature at 90-100 °C for 6-12 hours.
-
In-Process Check: Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) or LC-MS to confirm the consumption of the starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water. This may precipitate the product or result in an oil.
-
Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3x). Caution: DMSO is soluble in water, but large volumes may require extensive washing.
-
Combine the organic extracts and wash thoroughly with water (3-4x) to remove DMSO, then wash with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product should be purified by flash column chromatography on silica gel to isolate the desired 4-phenoxy-3-methylbenzenesulfonyl chloride.
Reaction Mechanism: SNAr Pathway
Caption: SNAr mechanism showing the formation of the key Meisenheimer intermediate.
References
-
D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 48-61. [Link]
-
Fernandez, I., & Ugalde, J. M. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. [Link]
- Hughes, E. D., & Ingold, C. K. (1935). Mechanism of substitution at a saturated carbon atom. Part IV. A discussion of constitutional and solvent effects on the mechanism, kinetics, velocity, and orientation of substitution. Journal of the Chemical Society, 244-255. (Classic reference for Hughes-Ingold rules).
-
Wikipedia contributors. (2023). Solvent effects. Wikipedia, The Free Encyclopedia. [Link]
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Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. [Link]
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Organic Syntheses. (2014). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 91, 82-93. [Link]
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Birk, B., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18240. [Link]
-
Bowser, J. R., et al. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(43), 5748-5750. [Link]
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Catalytic Strategies for the Synthesis of Novel Sulfonamides Utilizing 4-Fluoro-3-methylbenzenesulfonyl Chloride: An Application and Protocol Guide
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents.[1][2] The synthesis of novel sulfonamide-containing molecules is therefore of paramount importance in drug discovery and development. This comprehensive guide provides an in-depth exploration of catalytic methodologies for the synthesis of sulfonamides, with a specific focus on the versatile building block, 4-fluoro-3-methylbenzenesulfonyl chloride. We will delve into both established and contemporary catalytic approaches, elucidating the mechanistic rationale behind catalyst and condition selection. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a theoretical framework and practical, step-by-step protocols for the synthesis of diverse sulfonamides.
Introduction: The Enduring Significance of the Sulfonamide Moiety
The sulfonamide group (-S(=O)₂-N<) is a privileged scaffold in medicinal chemistry, prized for its unique physicochemical properties.[1][2] It acts as a bioisostere for amides and carboxylic acids, exhibiting enhanced metabolic stability and the ability to engage in crucial hydrogen bonding interactions with biological targets.[1][3] The discovery of the antibacterial properties of sulfanilamide in the 1930s heralded the dawn of the antibiotic age, and since then, sulfonamide-containing drugs have been developed for a wide range of therapeutic applications, including diuretics, anticonvulsants, anti-inflammatory agents, and anticancer therapies.[4][5]
The classical and most direct method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a stoichiometric amount of base to neutralize the hydrochloric acid byproduct.[6][7] While effective, this method can suffer from limitations such as harsh reaction conditions and a restricted substrate scope, particularly with poorly nucleophilic amines. Modern synthetic chemistry has sought to overcome these challenges through the development of innovative catalytic methods that offer milder conditions, broader functional group tolerance, and improved efficiency.[1][3]
This guide will focus on catalytic approaches to sulfonamide synthesis using this compound as a key starting material. The fluorine and methyl substituents on the benzene ring of this reagent can significantly influence the properties of the final sulfonamide, making it an attractive building block for generating novel molecular entities with potentially enhanced biological activity.
The Role of Catalysis in Sulfonamide Bond Formation
Catalysis in sulfonamide synthesis can be broadly categorized into two main strategies:
-
Activation of the Sulfonyl Chloride: In the context of reacting a pre-formed sulfonyl chloride like this compound, catalysts can be employed to enhance the electrophilicity of the sulfur center, thereby facilitating nucleophilic attack by the amine. Lewis acids are common catalysts for this purpose.
-
In Situ Generation of the Sulfonyl Moiety: A significant focus of modern catalytic methods is the development of pathways that avoid the often harsh conditions required for the preparation of sulfonyl chlorides.[5] These methods utilize alternative, more readily available starting materials such as sulfinic acids, thiols, or arylboronic acids, and employ transition metal catalysts (e.g., copper, palladium, nickel) to construct the sulfonamide bond in a more convergent and atom-economical fashion.[1][8][9][10][11][12]
The following sections will provide detailed protocols for both Lewis acid-catalyzed sulfonylation using this compound and a representative transition metal-catalyzed approach that highlights the principles of modern sulfonamide synthesis.
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Sulfonylation of a Primary Amine with this compound
This protocol describes a general method for the synthesis of a sulfonamide from a primary amine and this compound using a catalytic amount of a Lewis acid. Indium(III) chloride is highlighted here as an efficient and versatile catalyst for this transformation.[13]
Reaction Scheme:
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Indium(III) chloride (InCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (NEt₃)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary amine (1.0 mmol, 1.0 equiv) and anhydrous dichloromethane (5 mL).
-
Addition of Catalyst and Reagents: Add indium(III) chloride (0.05 mmol, 0.05 equiv). Stir the mixture at room temperature for 5 minutes.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 mmol, 1.1 equiv) in anhydrous dichloromethane (2 mL) and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, add triethylamine (1.5 mmol, 1.5 equiv) to neutralize the HCl formed.
-
Dilute the reaction mixture with dichloromethane (10 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture, which could hydrolyze the sulfonyl chloride.
-
Anhydrous Solvent: Ensures that water does not compete with the amine as a nucleophile.
-
Lewis Acid Catalyst (InCl₃): The indium(III) chloride coordinates to one of the oxygen atoms of the sulfonyl group, increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack by the amine.[13]
-
Triethylamine in Workup: Added after the reaction to quench any remaining sulfonyl chloride and neutralize the HCl generated, preventing potential side reactions and aiding in the purification process.
Protocol 2: Copper-Catalyzed One-Pot Synthesis of a Sulfonamide from an Arylboronic Acid, DABSO, and an Amine
This protocol exemplifies a modern, convergent approach to sulfonamide synthesis that avoids the pre-formation of the sulfonyl chloride. It utilizes an arylboronic acid as the aryl source, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a solid SO₂ surrogate, and a copper catalyst.[1] While this protocol does not directly use this compound, it demonstrates the synthesis of the corresponding sulfonamide from 4-fluoro-3-methylphenylboronic acid.
Reaction Scheme:
Materials:
-
4-Fluoro-3-methylphenylboronic acid
-
Amine (primary or secondary)
-
DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))
-
Copper(II) acetate (Cu(OAc)₂)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Reaction vial with a screw cap
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a reaction vial, add 4-fluoro-3-methylphenylboronic acid (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), DABSO (0.6 mmol, 0.6 equiv), and copper(II) acetate (0.1 mmol, 0.1 equiv).
-
Addition of Solvent: Add DMSO (2 mL).
-
Reaction: Seal the vial and heat the mixture at 80-100 °C for 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired sulfonamide.
Causality Behind Experimental Choices:
-
Arylboronic Acid: A stable, readily available source of the aryl group.
-
DABSO: A safe and easy-to-handle solid surrogate for gaseous sulfur dioxide.[1]
-
Copper(II) Acetate: The copper catalyst is essential for mediating the three-component coupling reaction. The proposed mechanism involves the formation of an aryl-copper species, insertion of SO₂, and subsequent reaction with the amine.[1]
-
DMSO: A polar aprotic solvent that is suitable for copper-catalyzed reactions and can help to solubilize the various components.
Data Presentation
Table 1: Comparison of Catalytic Methods for Sulfonamide Synthesis
| Feature | Protocol 1: Lewis Acid Catalysis | Protocol 2: Copper-Catalyzed One-Pot |
| Starting Material (Aryl Source) | This compound | 4-Fluoro-3-methylphenylboronic acid |
| Catalyst | Indium(III) chloride | Copper(II) acetate |
| Key Reagents | Primary amine | Amine, DABSO |
| Typical Reaction Temperature | 0 °C to Room Temperature | 80-100 °C |
| Advantages | Milder temperatures, direct use of sulfonyl chloride | Convergent, avoids synthesis of sulfonyl chloride, broad scope |
| Disadvantages | Requires pre-formed sulfonyl chloride | Higher temperatures, potential for side reactions |
Visualization of Key Processes
Lewis Acid-Catalyzed Sulfonylation Workflow
Caption: Workflow for Lewis Acid-Catalyzed Sulfonamide Synthesis.
Proposed Mechanism for Lewis Acid Activation
Caption: Lewis Acid Activation of a Sulfonyl Chloride.
Conclusion and Future Perspectives
The synthesis of sulfonamides remains a vibrant area of chemical research, driven by the continued importance of this functional group in drug discovery. While the classical reaction of sulfonyl chlorides with amines is still widely used, catalytic methods offer significant advantages in terms of mildness, efficiency, and substrate scope. The use of Lewis acids to activate sulfonyl chlorides like this compound provides a straightforward and effective means of promoting sulfonamide bond formation.
Furthermore, the development of transition metal-catalyzed, one-pot procedures that utilize alternative starting materials represents a paradigm shift in sulfonamide synthesis. These convergent strategies not only streamline the synthetic process but also open up new avenues for the creation of diverse and complex sulfonamide libraries. As the demand for novel therapeutic agents continues to grow, it is anticipated that further innovations in catalytic sulfonamide synthesis will play a crucial role in advancing the frontiers of medicinal chemistry. Future research will likely focus on the development of even more sustainable and enantioselective catalytic systems.
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Gavrylenko, O. V., Sosunovych, B. S., & Vashchenko, B. V. (2025). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. Ukrainian Bioorganic Acta, 20(2). [Link]
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Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]
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Jang, Y. J., et al. (2017). Copper-Catalyzed Sulfonylation of Alkenes and Amines by Using Thiosulfonates as a Sulfonylating Agent. ResearchGate. [Link]
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Feng, C., & Wu, J. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(49), 30827-30840. [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]
-
Boyd, S. G., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21189–21196. [Link]
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]
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Willis, M. C., et al. (2023). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. [Link]
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Sutherland, A. (2022). One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. Thieme. [Link]
-
MacMillan, D. W. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
-
Procter, D. J., et al. (2017). Oxidative β-C–H sulfonylation of cyclic amines. Chemical Science, 8(2), 1138-1142. [Link]
-
Buchwald, S. L., & Martin, R. (2009). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 131(20), 6933-6935. [Link]
-
Ackermann, L., et al. (2023). Sulfonamide Synthesis: Unlocking New Pathways with Aryl Triflates via Photocatalytic Coupling. Angewandte Chemie International Edition. [Link]
-
Zhang, J. (2022). Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds. Molecules, 27(23), 8202. [Link]
-
Various Authors. (2023). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. ResearchGate. [Link]
-
Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. [Link]
-
Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(50), 18235–18239. [Link]
-
Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. [Link]
-
Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Chemguide. [Link]
-
Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(2), M1879. [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]
-
Reddit. (2024). Acid chloride reaction with amine. r/OrganicChemistry. [Link]
-
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Application Note: Streamlined One-Pot Synthesis of N-Aryl/Alkyl-4-fluoro-3-methylbenzenesulfonamides
Introduction
Sulfonamides are a cornerstone of modern medicinal chemistry, constituting the structural core of a vast array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5][6] The synthesis of novel sulfonamide derivatives is therefore a critical endeavor in drug discovery and lead optimization.[1] Traditional multi-step synthetic approaches, however, can be time-consuming and generate significant chemical waste. One-pot synthesis, a strategy where multiple reaction steps are performed sequentially in a single reaction vessel without the isolation of intermediates, offers a more efficient and environmentally benign alternative.[7][8][9][10] This approach enhances "pot economy" and "step economy," leading to reduced solvent consumption, energy usage, and overall waste generation.[7][8]
This application note provides a detailed protocol for the one-pot synthesis of N-substituted-4-fluoro-3-methylbenzenesulfonamides from the readily available building block, 4-fluoro-3-methylbenzenesulfonyl chloride. The distinct substitution pattern of this reagent offers a valuable scaffold for modulating the physicochemical properties of the resulting sulfonamides, such as lipophilicity and target binding affinity.
Reaction Principle and Mechanism
The synthesis of sulfonamides from a sulfonyl chloride and a primary or secondary amine is a classic nucleophilic substitution reaction.[1] The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This attack results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base, such as triethylamine or pyridine, is typically employed to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards product formation.[1][11]
The reaction proceeds as follows:
Caption: General mechanism of sulfonamide formation.
Experimental Protocol: One-Pot Synthesis
This protocol describes a general method for the synthesis of a library of sulfonamides from this compound and a variety of primary and secondary amines.
Materials and Equipment
-
Reagents:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
-
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.1 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, slowly add triethylamine or pyridine (1.5 eq).
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes using a dropping funnel.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete (as indicated by TLC), dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL), water (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and finally with brine (1 x 20 mL).[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure sulfonamide.[1]
Caption: One-pot synthesis workflow.
Data Presentation: Representative Yields
The following table presents hypothetical but expected yields for the synthesis of various sulfonamides using the described one-pot protocol. Actual yields may vary depending on the specific amine and reaction conditions.
| Entry | Amine | Product Name | Expected Yield (%) |
| 1 | Aniline | N-(4-fluoro-3-methylphenyl)benzenesulfonamide | 85-95 |
| 2 | Benzylamine | N-benzyl-4-fluoro-3-methylbenzenesulfonamide | 88-96 |
| 3 | Morpholine | 4-((4-fluoro-3-methylphenyl)sulfonyl)morpholine | 90-98 |
| 4 | Piperidine | 1-((4-fluoro-3-methylphenyl)sulfonyl)piperidine | 87-95 |
| 5 | Cyclohexylamine | N-cyclohexyl-4-fluoro-3-methylbenzenesulfonamide | 82-90 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive sulfonyl chloride (hydrolyzed)- Low nucleophilicity of the amine- Insufficient base | - Use fresh or properly stored sulfonyl chloride.- Increase reaction temperature or use a more potent base (e.g., DBU).- Ensure the correct stoichiometry of the base. |
| Formation of multiple products | - Side reactions of the amine or sulfonyl chloride- Impure starting materials | - Purify starting materials before use.- Optimize reaction conditions (temperature, solvent, base). |
| Difficult purification | - Product is highly soluble in the mobile phase- Co-elution with impurities | - Adjust the polarity of the chromatography solvent system.- Consider recrystallization as an alternative purification method. |
Characterization of Products
The synthesized sulfonamides can be characterized using standard analytical techniques:[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product, showing characteristic signals for the aromatic and aliphatic protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching vibrations of the sulfonamide group.
Conclusion
The described one-pot protocol offers a streamlined, efficient, and scalable method for the synthesis of a diverse range of N-substituted-4-fluoro-3-methylbenzenesulfonamides. By eliminating the need for intermediate isolation and purification, this approach aligns with the principles of green chemistry, saving time, resources, and reducing chemical waste.[7][8] This methodology is well-suited for the rapid generation of compound libraries for screening in drug discovery programs.
References
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- Benchchem. Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- Sami Publishing Company. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- ResearchGate. One-pot strategy: A highly economical tool in organic synthesis and medicinal chemistry | Request PDF.
- One-pot synthesis: Significance and symbolism.
- Wikipedia. One-pot synthesis.
- Journal of the American Chemical Society. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
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- Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- PubMed. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
- Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- ResearchGate. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
- PMC - NIH. Recent developments in one-pot stepwise synthesis (OPSS) of small molecules.
- Organic Chemistry Portal. One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride.
- Thieme Gruppe. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis.
- Frontier Research Publication. Sulfonamide derivatives: Synthesis and applications.
- Who we serve. Recent Advances in the Synthesis of Sulfonamides Intermediates.
- Chemistry LibreTexts. 23.9: Amines as Nucleophiles.
- PMC - NIH. Preparation of sulfonamides from N-silylamines.
- Wikipedia. Sulfonamide.
- ResearchGate. Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride....
- ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of....
- Chemistry LibreTexts. Amine Reactions.
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Title: Application Note: Accelerated Synthesis of Novel Sulfonamides via Microwave-Assisted Coupling of 4-Fluoro-3-methylbenzenesulfonyl chloride
An Application Note for Accelerated Drug Discovery
Abstract
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. Traditional methods for synthesizing sulfonamides often involve long reaction times and harsh conditions. This application note presents a detailed, robust protocol for the rapid and efficient synthesis of N-substituted sulfonamides using 4-Fluoro-3-methylbenzenesulfonyl chloride as a key building block, facilitated by microwave irradiation. We delve into the principles of microwave-assisted organic synthesis (MAOS), providing a step-by-step experimental guide, mechanistic insights, and methods for in-process validation. The described protocol significantly reduces reaction times from hours to minutes, offering higher yields and cleaner reaction profiles, thereby accelerating the drug discovery and development pipeline.[1][2][3]
Introduction
The Enduring Importance of Sulfonamides in Drug Discovery
Sulfonamides are a critical class of compounds in pharmaceutical science, renowned for their broad spectrum of biological activities. Since the discovery of the first sulfa drugs, this moiety has been incorporated into antibacterial, anticancer, anti-inflammatory, and diuretic agents. The directional hydrogen-bonding capabilities and stable, tetrahedral geometry of the sulfonamide group make it an excellent scaffold for designing molecules that can effectively interact with biological targets.
This compound: A Versatile Building Block
This compound is a reactive intermediate ideal for introducing the fluorinated methylphenylsulfonyl group into target molecules.[4] The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final compound, making it a valuable substituent in modern drug design. This sulfonyl chloride is a solid with a melting point of 35-40 °C and is highly reactive, particularly towards nucleophiles like primary and secondary amines.
The Microwave Advantage: A Paradigm Shift in Synthesis
Microwave-assisted synthesis has emerged as a transformative technology in chemical and pharmaceutical research.[1][2] Unlike conventional heating which relies on slow heat transfer through vessel walls, microwave irradiation directly and uniformly heats the reactants and solvent by interacting with polar molecules.[3][5][6] This leads to rapid temperature increases, dramatically reduced reaction times (from hours to minutes), improved yields, and often, cleaner product profiles with fewer byproducts.[7][8] This efficiency makes MAOS a cornerstone of green chemistry and an indispensable tool for high-throughput synthesis in drug discovery.[5][6]
Principles of Microwave-Assisted Organic Synthesis (MAOS)
The efficacy of microwave heating stems from two primary mechanisms: dipolar polarization and ionic conduction.[5][6][9]
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants in the protocol below, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction at the molecular level, which manifests as intense, uniform heat.[7][9]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or charged intermediates), they will oscillate back and forth under the influence of the microwave field. Collisions resulting from this rapid movement generate heat throughout the bulk of the solution.[10]
This direct energy transfer is far more efficient than conventional heating and allows for precise temperature control, enabling reactions to be performed at temperatures well above the solvent's boiling point in sealed, pressurized vessels.[3]
Experimental Protocol: Synthesis of a Model Sulfonamide
This section provides a detailed protocol for the synthesis of N-benzyl-4-fluoro-3-methylbenzenesulfonamide as a representative example.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥97% | Sigma-Aldrich | CAS: 629672-19-1 |
| Benzylamine | ≥99% | Standard Supplier | |
| Pyridine | Anhydrous, ≥99.8% | Standard Supplier | Acts as a base and solvent. |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier | For work-up. |
| 1M Hydrochloric Acid (HCl) | Aqueous | Standard Supplier | For work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Standard Supplier | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Standard Supplier | For drying. |
| Microwave Synthesizer | N/A | e.g., CEM, Biotage | Capable of controlled temperature and pressure. |
| 10 mL Microwave Reaction Vial | Borosilicate Glass | Instrument Supplier | With stir bar and snap cap. |
Experimental Workflow Diagram
The overall process from setup to purified product is outlined below.
Caption: Workflow for microwave-assisted sulfonamide synthesis.
Detailed Step-by-Step Procedure
-
Reagent Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add this compound (209 mg, 1.0 mmol, 1.0 equiv.).
-
Amine and Solvent Addition: Add anhydrous pyridine (3 mL), which serves as both the solvent and the acid scavenger. Add benzylamine (109 µL, 1.0 mmol, 1.0 equiv.) to the solution.
-
Rationale: Pyridine is a polar solvent that couples efficiently with microwaves. As a base, it neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards product formation.
-
-
Vial Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Irradiate the mixture according to the parameters in the table below.
-
Cooling: After irradiation, allow the vial to cool to room temperature (typically aided by a compressed air stream in the instrument).
-
Work-up: Open the vial and transfer the contents to a separatory funnel. Dilute the mixture with dichloromethane (DCM, 20 mL) and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Rationale: The HCl wash removes the excess pyridine base. The NaHCO₃ wash removes any residual acidic impurities.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-benzyl-4-fluoro-3-methylbenzenesulfonamide.
Reaction Parameters Summary
| Parameter | Setting | Rationale |
| Instrument | Dedicated Microwave Synthesizer | Ensures safe and reproducible superheating. |
| Temperature | 120 °C | Provides sufficient thermal energy for rapid reaction. |
| Ramp Time | 2 minutes | Gradual heating to the set temperature. |
| Hold Time | 10 minutes | Sufficient for reaction completion. |
| Pressure | Monitored (typically <20 bar) | Safety feature of the sealed vessel system. |
| Stirring | High | Ensures homogeneous heating and mixing. |
| Expected Yield | >90% | Microwave synthesis typically provides high yields.[1][11] |
Reaction Mechanism and Scientific Rationale
Mechanism of Sulfonamide Formation
The reaction proceeds via a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The lone pair of the amine nitrogen attacks the electrophilic sulfur center, followed by the elimination of the chloride leaving group. The pyridine base then deprotonates the resulting ammonium salt to yield the neutral sulfonamide and pyridinium hydrochloride.
Caption: Mechanism for sulfonamide synthesis.
Protocol Validation and Quality Control
A protocol's trustworthiness is established by its built-in checks and validation steps.
-
In-situ Reaction Monitoring (TLC): The reaction progress can be monitored by taking a small aliquot (carefully, after cooling) and running a Thin Layer Chromatography (TLC) plate. A typical mobile phase would be 30% ethyl acetate in hexane. The disappearance of the starting amine and the appearance of a new, less polar product spot indicates reaction progression.
-
Product Isolation and Purification: The work-up procedure is designed to remove the bulk of impurities. Flash column chromatography is essential for obtaining a highly pure final product, which is critical for subsequent biological testing or further synthetic steps.
-
Structural Confirmation: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
LC-MS: To confirm the molecular weight of the product.
-
¹H NMR: To verify the structure by observing characteristic proton signals and their integrations.
-
¹⁹F NMR: To confirm the presence of the fluorine atom on the aromatic ring.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive sulfonyl chloride (hydrolyzed). 2. Insufficient temperature/time. 3. Wet reagents/solvent. | 1. Use fresh sulfonyl chloride. 2. Increase reaction time to 15-20 min or temperature to 140 °C. 3. Use anhydrous solvents and fresh reagents. |
| Multiple Products Observed | 1. Reaction with difunctional amines. 2. Thermal degradation. | 1. Use appropriate protecting groups if necessary. 2. Lower the reaction temperature slightly (e.g., to 100 °C) and increase the time. |
| Difficulty in Purification | Product is co-eluting with impurities. | Adjust the polarity of the mobile phase for column chromatography; try a different solvent system (e.g., DCM/Methanol). |
Conclusion
The adoption of microwave-assisted synthesis offers a powerful, efficient, and green alternative to conventional methods for the synthesis of sulfonamides from this compound. The protocol detailed herein is robust, rapid, and high-yielding, enabling medicinal chemists and drug development professionals to accelerate the generation of novel chemical entities. By significantly shortening cycle times in the design-make-test-analyze loop, this technology is pivotal in the modern pursuit of new therapeutics.[8][12]
References
- EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
- Larhed, M., & Hallberg, A. (2001). Microwave-assisted high-speed chemistry: a new technique in drug discovery. Drug discovery today.
- Bandyopadhyay, D. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Jasim, H. (2021). The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review. Annals of the Romanian Society for Cell Biology.
- MDPI. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Meena, L. R., Soni, J., & Battula, S. (n.d.). Synthesis of sulfonamides by Microwave irradiation and Conventional heating. ResearchGate.
- De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969.
- Sankpal, S., et al. (2023). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(10).
- IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
- CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis.
- Deshmukh, M. B. (2011). A brief review: Microwave assisted organic reaction. Scholars Research Library.
- Taylor & Francis Online. (2023). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines.
- ResearchGate. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.
- De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. ACS Publications.
- CEM Corporation. (n.d.). Synthetic Applications for Microwave Synthesis.
- ANU Books. (n.d.). Role of Microwave in Pharmaceutical Sciences.
- Sigma-Aldrich. (n.d.). This compound 97.
- Santa Cruz Biotechnology. (n.d.). 4-Fluoro-3-methyl-benzenesulfonyl chloride.
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Application Notes & Protocols for the Synthesis of Kinase Inhibitors with 4-Fluoro-3-methylbenzenesulfonyl Chloride
Introduction: Targeting Kinases with Substituted Sulfonamides
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates.[1] The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets in the 21st century.[2] Kinase inhibitors have emerged as a cornerstone of targeted cancer therapy.[1][3]
Among the diverse chemical scaffolds used to design kinase inhibitors, the sulfonamide moiety (–SO₂NH–) is of significant interest.[4][5] Sulfonamides are versatile pharmacophores that can engage in crucial hydrogen bonding interactions within the ATP-binding site of kinases.[6] Furthermore, the synthesis of sulfonamides is often straightforward, typically involving the reaction of a sulfonyl chloride with a primary or secondary amine.[7] This modularity allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns.[8]
This application note provides a detailed guide to the synthesis of kinase inhibitors using 4-Fluoro-3-methylbenzenesulfonyl chloride as a key building block. We will explore the rationale behind the use of this specific reagent, provide a detailed synthetic protocol, and illustrate its application in the context of developing inhibitors for clinically relevant kinases such as the Epidermal Growth Factor Receptor (EGFR).
The Strategic Advantage of this compound in Kinase Inhibitor Design
The choice of the benzenesulfonyl chloride reagent is critical as the substituents on the phenyl ring directly influence the physicochemical and pharmacological properties of the final inhibitor. The 4-fluoro and 3-methyl substitution pattern on the title reagent offers several strategic advantages in medicinal chemistry:
-
Modulation of Physicochemical Properties:
-
Fluorine: The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry.[9] The high electronegativity of fluorine can alter the pKa of nearby functional groups and create favorable electrostatic interactions with the target protein.[10] Fluorine substitution can also enhance metabolic stability by blocking sites of oxidative metabolism, and improve membrane permeability and oral bioavailability.[9]
-
Methyl Group: The methyl group is a small, lipophilic substituent that can probe hydrophobic pockets within the kinase active site.[2] The introduction of a methyl group can enhance binding affinity through van der Waals interactions and influence the overall conformation of the inhibitor.[2]
-
-
Vectorial Control of Synthesis: The defined substitution pattern of this compound provides a clear vector for the elaboration of the kinase inhibitor scaffold, allowing for predictable and controlled synthesis of analog libraries.
-
Potential for Covalent Inhibition: While the primary focus of this note is on the synthesis of non-covalent inhibitors, it is worth noting that sulfonyl halides can also be employed as "warheads" for the development of covalent inhibitors.[11] These reactive groups can form a covalent bond with nucleophilic amino acid residues, such as lysine, within the kinase active site, leading to irreversible inhibition.[1]
General Reaction Scheme
The synthesis of sulfonamide-based kinase inhibitors from this compound and a suitable amine precursor is a nucleophilic acyl substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A non-nucleophilic base, such as pyridine or triethylamine, is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction.[12]
Caption: General reaction for the synthesis of N-substituted-4-fluoro-3-methylbenzenesulfonamides.
Detailed Step-by-Step Protocol for Sulfonamide Synthesis
This protocol provides a general method for the synthesis of a sulfonamide-based kinase inhibitor. The specific amine precursor will vary depending on the target kinase and the desired inhibitor scaffold.
Materials:
-
This compound
-
Amine precursor (1.0 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (or Triethylamine) (1.5 equivalents)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (or other suitable solvent system for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine precursor (1.0 eq.) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq.) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
Example Application: Synthesis of a Hypothetical EGFR Inhibitor
To illustrate the application of this protocol, we will outline the synthesis of a hypothetical Epidermal Growth Factor Receptor (EGFR) inhibitor. Many EGFR inhibitors feature an anilino-quinazoline or a similar heterocyclic core that binds to the hinge region of the kinase.[13][14] For this example, we will use 4-amino-N-(quinolin-3-yl)benzamide as the amine precursor.
Hypothetical Inhibitor: N-(4-(N-(quinolin-3-yl)carbamoyl)phenyl)-4-fluoro-3-methylbenzenesulfonamide
Synthesis: The synthesis would follow the general protocol described above, with 4-amino-N-(quinolin-3-yl)benzamide as the amine precursor. The final product would be a potential EGFR inhibitor, with the quinoline-benzamide portion targeting the ATP-binding site and the 4-fluoro-3-methylbenzenesulfonamide moiety potentially interacting with solvent-exposed regions or allosteric pockets.
Characterization of the Synthesized Inhibitor
The structure and purity of the synthesized sulfonamide should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the characteristic aromatic and methyl protons and carbons, as well as the sulfonamide N-H proton.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
Signaling Pathway Context: EGFR Signaling
The synthesized inhibitor would be designed to block the signaling cascade downstream of EGFR. Aberrant EGFR signaling is a key driver in many cancers, particularly non-small cell lung cancer.[15]
Caption: Simplified EGFR signaling pathway and the point of intervention for the synthesized inhibitor.
Data Summary Table for Hypothetical Kinase Inhibitors
The following table provides a template for summarizing key data for a series of hypothetical kinase inhibitors synthesized using this compound with different amine precursors.
| Compound ID | Amine Precursor Scaffold | Target Kinase(s) | IC₅₀ (nM) | Notes |
| KI-FMS-001 | 4-amino-N-(quinolin-3-yl)benzamide | EGFR | Hypothetical Value | Lead compound for EGFR inhibition. |
| KI-FMS-002 | 4-aminopyrazolo[3,4-d]pyrimidine | Src Family Kinases | Hypothetical Value | Potential for dual Src/Abl inhibition. |
| KI-FMS-003 | 3-amino-5-phenyl-1H-pyrazole | ALK/c-Met | Hypothetical Value | Exploration of hinge-binding alternatives. |
References
- Akili, S., Ben Hadda, D., Bitar, Y., Najjar, A., & Fawaz Chehna, M. (2021). Computer-Aid Design of Novel Sulfonamide Derivatives as EGFR Kinase Inhibitors for Cancer Treatment. International Journal of Organic Chemistry, 11, 171-186.
- El-Gazzar, M. G. M., et al. (2025). Novel pyrrole-sulfonamide derivatives as EGFR inhibitors and radiosensitizers in lung cancer. [Journal Name, Volume(Issue), pages].
- Abd El-Lateef, H. M., Ezelarab, H. A. A., Ali, A. M., & Aboelez, M. O. (2024). Design and evaluation of sulfadiazine derivatives as potent dual inhibitors of EGFR and EGFR: integrating biological, molecular docking, and ADMET analysis. [Journal Name, Volume(Issue), pages].
- SCIRP. (n.d.). Computer-Aid Design of Novel Sulfonamide Derivatives as EGFR Kinase Inhibitors for Cancer Treatment.
- MDPI. (2023).
- ResearchGate. (2025). Novel pyrrole-sulfonamide derivatives as EGFR inhibitors and radiosensitizers in lung cancer.
- [Source on Fluorine in Drug Discovery]. (n.d.).
- PubMed. (2018). (Chlorosulfonyl)
- Organic Syntheses Procedure. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE.
- [Source on Fluorin
- PMC - NIH. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.
- ResearchGate. (n.d.). Surprising Non-Additivity of Methyl-Groups in Drug-Kinase Interaction.
- CHIMIA. (2022). Current Developments in Covalent Protein Kinase Inhibitors.
- BenchChem. (2025). A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors.
- [Source on Sulfonyl Chloride Form
- PubMed. (2009). Synthesis and Biological Evaluation of Benzenesulfonamide-Substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles as Transforming Growth Factor-Beta Type 1 Receptor Kinase Inhibitors.
- PubMed. (2010).
- SciSpace. (n.d.). The recent progress of sulfonamide in medicinal chemistry.
- R&D Systems. (n.d.). Src Family Kinase Inhibitors Products.
- [Source on Sulfonamide Drugs]. (n.d.).
- Slideshare. (n.d.). Med.chem sulfonamides.
- [Source on Aryl Fluorides for Kinase Inhibition]. (n.d.).
- Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry.
- Wikipedia. (n.d.). Src inhibitor.
- ResearchGate. (2021). BP601T. MEDICINAL CHEMISTRY -III.
- Patsnap Synapse. (2024). What are SRC inhibitors and how do they work?
- PMC - PubMed Central. (n.d.). Controlling the Covalent Reactivity of a Kinase Inhibitor with Light.
- PubMed. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer.
- PMC - PubMed Central. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.
- PMC - PubMed Central. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy.
- Thermo Fisher Scientific - US. (n.d.). Amine-Reactive Probe Labeling Protocol.
- Organic Syntheses Procedure. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
- ResearchG
- Thermo Fisher Scientific - US. (n.d.).
- Amerigo Scientific. (n.d.). This compound.
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The Versatile Role of 4-Fluoro-3-methylbenzenesulfonyl Chloride in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, substituted benzenesulfonyl chlorides represent a privileged class of reagents, primarily due to their ability to readily form sulfonamides—a scaffold present in a wide array of marketed drugs. This guide provides an in-depth technical overview of 4-fluoro-3-methylbenzenesulfonyl chloride, a versatile and increasingly important intermediate in medicinal chemistry. We will explore its applications, supported by detailed, field-proven protocols, to provide researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this reagent in their synthetic endeavors.
Introduction: The Significance of the 4-Fluoro-3-methylbenzenesulfonyl Moiety
This compound is a trifunctional reagent offering a unique combination of reactivity and structural features that are highly desirable in medicinal chemistry. The sulfonyl chloride group serves as a highly reactive electrophile, readily undergoing nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages. The fluorine and methyl substituents on the aromatic ring are not mere spectators; they play a crucial role in modulating the physicochemical and pharmacokinetic properties of the final drug candidate.
The presence of a fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions with protein targets, and modulate the pKa of nearby functional groups. The methyl group can provide a lipophilic contact point within a protein's binding pocket and influence the overall conformation of the molecule. This strategic combination of functionalities makes this compound an attractive starting material for the synthesis of targeted therapies, particularly in the realm of kinase inhibitors and other enzyme-targeted agents.
Core Application: Synthesis of Substituted Benzenesulfonamides
The primary application of this compound in medicinal chemistry is the synthesis of N-substituted 4-fluoro-3-methylbenzenesulfonamides. This reaction is typically a straightforward nucleophilic substitution, where a primary or secondary amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.
The general reaction scheme is depicted below:
Caption: General reaction for the synthesis of N-substituted-4-fluoro-3-methylbenzenesulfonamides.
Application Note 1: Synthesis of Novel c-Jun N-terminal Kinase (JNK) Inhibitors
Recent studies have explored the use of substituted pyridines as potent inhibitors of c-Jun N-terminal kinases (JNK), which are implicated in various diseases, including neurodegenerative disorders and inflammatory conditions. The 4-fluoro-3-methylbenzenesulfonamide moiety can be incorporated to probe the structure-activity relationship (SAR) and optimize the pharmacokinetic properties of these inhibitors.
Protocol: Synthesis of a 4-(Pyrazol-3-yl)-pyridine based JNK Inhibitor Precursor
This protocol outlines the synthesis of a key intermediate where an aminopyrazole is coupled with this compound.
Materials:
-
This compound (1.0 eq)
-
Substituted 3-amino-pyrazole (1.0 eq)
-
Pyridine (solvent and base)
-
Dichloromethane (DCM) (co-solvent, optional)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the substituted 3-amino-pyrazole (1.0 eq) in pyridine. If solubility is an issue, a co-solvent such as dichloromethane can be used.
-
Cool the solution to 0 °C in an ice bath with gentle stirring.
-
To the cooled solution, add this compound (1.0 eq) portion-wise over 10-15 minutes. It is crucial to maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), water (1 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL). The acidic wash removes excess pyridine, while the bicarbonate wash removes any remaining acidic impurities.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(pyrazol-3-yl)-4-fluoro-3-methylbenzenesulfonamide derivative.
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Nucleophile | Substituted 3-amino-pyrazole |
| Typical Yield | 70-90% |
| Purification Method | Flash Column Chromatography |
| Analytical Techniques | TLC, LC-MS, ¹H NMR, ¹³C NMR |
Application Note 2: Development of Potent Antiviral Agents
The sulfonamide linkage is a key feature in a variety of antiviral compounds. The unique electronic and steric properties of the 4-fluoro-3-methylphenyl group can be exploited to enhance the binding affinity and cellular activity of these agents.
Protocol: General Synthesis of N-Aryl-4-fluoro-3-methylbenzenesulfonamides
This protocol provides a general method for the coupling of this compound with various aromatic amines.
Materials:
-
This compound (1.1 eq)
-
Aromatic amine (e.g., substituted aniline) (1.0 eq)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a stirred solution of the aromatic amine (1.0 eq) in DCM or THF at room temperature, add the base (Et₃N or DIPEA, 1.5 eq).
-
Add this compound (1.1 eq) to the mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate in vacuo.
-
Purify the crude residue by flash chromatography on silica gel to obtain the desired N-aryl-4-fluoro-3-methylbenzenesulfonamide.
Caption: Workflow for the general synthesis of N-aryl-4-fluoro-3-methylbenzenesulfonamides.
Safety and Handling
This compound is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is moisture-sensitive and will react with water to produce hydrochloric acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its trifunctional nature allows for the facile synthesis of a diverse range of sulfonamide derivatives with tunable properties. The protocols and application notes provided herein offer a solid foundation for researchers to incorporate this reagent into their drug discovery programs, paving the way for the development of novel and effective therapeutic agents. The strategic use of this and similar reagents will undoubtedly continue to be a cornerstone of modern synthetic medicinal chemistry.
References
- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Aberrant kinase activity is implicated in many diseases, which makes the inhibition of kinases an attractive target for the pharmaceutical industry.
- Protein kinases catalyse the phosphorylation of tyrosine and serine/threonine residues in proteins involved in the regul
- In the literature, kinase inhibitors with a central pyrimidine core are ubiquitous whereas those containing pyridine cores are far less common.
- Several compounds
- The compounds with morpholine as a R2 substituent (E) suffer from poor pharmacokinetics (high clearance, short half-life and low bioavailability).
- For the other R2 substituents, the compounds had a much improved in vivo profile (low clearance, good half-life and very good bioavailability).
- For most compounds tested in this series, the blood brain barrier penetr
- In summary, a novel series of pyrazole substituted pyrazoles has been developed.
- Optimization of this scaffold by modification of five substituents (X, Y R1, R2 and R3) afforded a series of potent JNK3 inhibitors free of p38 inhibition.
- Several compounds from this class have good pharmacokinetics and brain penetr
- Evaluation of compounds of this type in vivo in CNS models of human disease (Parkinson's and Alzheimer's disease, stroke) is ongoing and will be reported in due course.
- Design, synthesis, and bioevaluation of SOS1 PROTACs derived from pyrido[2,3-d]pyrimidin-7-one-based SOS1 inhibitor. Bioorganic & Medicinal Chemistry Letters.
- Oncogenic KRAS mutations drive an approxim
- Son of Sevenless 1 (SOS1)
- Targeting SOS1 degradation has engaged as a promising therapeutic str
- Herein, we designed and synthesized a series of novel CRBN-recruiting SOS1 PROTACs using the pyrido[2,3-d]pyrimidin-7-one-based SOS1 inhibitor as the warhead.
- One representative compound 11o effectively induced the degradation of SOS1 in three different KRAS-mutant cancer cell lines with DC50 values ranging
- Mechanism studies demonstrated that 11o-induced SOS1 degradation was dependent on CRBN and proteasome.
- Moreover, 11o inhibited the phosphorylation of ERK and displayed potent anti-proliferative activities against SW620, A549 and DLD-1 cells.
- Further optimization of 11o may provide us promising SOS1 degraders with favorable drug-like properties for developing new chemotherapies targeting KRAS-driven cancers.
Application Notes and Protocols for Protecting Group Strategies in Amine Reactions with 4-Fluoro-3-methylbenzenesulfonyl Chloride
Introduction: Navigating the Synthesis of Substituted Sulfonamides
The synthesis of sulfonamides is a cornerstone of medicinal chemistry and drug development, with this functional group being a key component in a wide array of therapeutic agents. The reaction of an amine with a sulfonyl chloride, such as 4-Fluoro-3-methylbenzenesulfonyl chloride, is a direct and common method for forming the sulfonamide bond. However, the inherent nucleophilicity and basicity of amines can lead to undesired side reactions, particularly in complex molecules with multiple functional groups. To ensure chemoselectivity and achieve high yields of the desired product, a robust protecting group strategy for the amine is often indispensable.
This in-depth technical guide provides a comprehensive overview of protecting group strategies for amines in the context of their reaction with this compound. We will delve into the rationale behind selecting an appropriate protecting group, provide detailed, field-proven protocols for protection and deprotection, and offer insights into the nuances of the sulfonylation reaction itself. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes towards complex sulfonamide-containing molecules.
The Imperative of Amine Protection in Sulfonamide Synthesis
Without protection, primary and secondary amines can readily react with sulfonyl chlorides. However, in a multi-step synthesis, the unprotected amine can interfere with other desired transformations. Furthermore, if the starting material contains both a nucleophilic amine and a group that can be converted to a sulfonyl chloride, intermolecular reactions can lead to the formation of unwanted polymeric material.[1][2] Protecting the amine mitigates these issues by temporarily masking its reactivity.
The choice of an appropriate protecting group is a critical decision in synthetic planning and hinges on the principles of orthogonality . Orthogonal protecting groups can be removed under specific conditions without affecting other protecting groups present in the molecule.[3][4] This allows for the sequential deprotection and functionalization of different parts of a complex molecule. The most commonly employed amine protecting groups in this context are the carbamates: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).
Strategic Selection of Amine Protecting Groups
The selection of the optimal protecting group depends on the overall synthetic strategy, including the reaction conditions of subsequent steps and the presence of other sensitive functional groups.
| Protecting Group | Structure | Protection Reagent(s) | Key Stability Characteristics | Deprotection Conditions |
| Boc (tert-Butoxycarbonyl) | Boc-NH-R | Di-tert-butyl dicarbonate (Boc)₂O | Stable to base and hydrogenolysis. | Strong acids (e.g., TFA, HCl).[5][6][7] |
| Cbz (Benzyloxycarbonyl) | Cbz-NH-R | Benzyl chloroformate (Cbz-Cl) | Stable to acidic and basic conditions. | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[1][8] |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-NH-R | Fmoc-Cl, Fmoc-OSu | Stable to acidic conditions and hydrogenolysis. | Basic conditions (e.g., piperidine in DMF).[9][10] |
Causality Behind Experimental Choices:
-
Boc: The go-to choice when subsequent reactions require basic conditions or catalytic hydrogenation. Its acid lability makes it orthogonal to Cbz and Fmoc groups.
-
Cbz: Ideal when the synthetic route involves acidic or basic transformations. Its removal by hydrogenolysis provides a mild and selective deprotection method, orthogonal to Boc and Fmoc.
-
Fmoc: The preferred protecting group when acid-labile functionalities are present in the molecule and hydrogenation is not feasible. Its base-lability offers a distinct deprotection pathway.
Caption: Decision tree for amine protecting group selection.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the protection of a generic primary or secondary amine, its subsequent reaction with this compound, and the final deprotection.
Part 1: Amine Protection
This protocol describes a general method for the protection of an amine using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.0 equiv) in DCM or THF.
-
Add the base (Et₃N or DIPEA, 1.2 equiv) to the solution and stir for 5 minutes at room temperature.
-
Add a solution of (Boc)₂O (1.1 equiv) in the same solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Expertise & Experience: The use of a non-nucleophilic base like Et₃N or DIPEA is crucial to scavenge the acid byproduct without competing with the amine for the (Boc)₂O. The reaction is typically clean, and in many cases, the product can be isolated in high purity after a simple aqueous workup.
This protocol details the protection of an amine using benzyl chloroformate (Cbz-Cl).
Materials:
-
Amine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Dioxane/Water or THF/Water solvent mixture
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.0 equiv) and Na₂CO₃ or NaHCO₃ (2.0 equiv) in a mixture of dioxane/water or THF/water.
-
Cool the mixture to 0 °C in an ice bath.
-
Add Cbz-Cl (1.1 equiv) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl.
-
Carefully acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Trustworthiness: The Schotten-Baumann conditions (biphasic solvent system with an inorganic base) are a reliable method for Cbz protection, ensuring efficient reaction and easy workup.
This protocol outlines the protection of an amine using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).
Materials:
-
Amine (1.0 equiv)
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Dioxane/Water or DMF
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.0 equiv) in a mixture of dioxane/water or DMF.
-
Add NaHCO₃ (2.0 equiv) and stir the suspension.
-
Add a solution of Fmoc-Cl (1.1 equiv) in dioxane or DMF dropwise to the mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture and extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Authoritative Grounding: Fmoc-Cl is a solid and can be easier to handle than the liquid Cbz-Cl. Fmoc-OSu is another common reagent for Fmoc protection and is known for its increased stability.[9]
Part 2: Sulfonamide Formation
Caption: General workflow for the synthesis of sulfonamides using a protecting group strategy.
This general protocol describes the formation of a sulfonamide from an N-protected amine and this compound.
Materials:
-
N-Protected amine (Boc, Cbz, or Fmoc) (1.0 equiv)
-
This compound (1.1 equiv)
-
Pyridine or Triethylamine (Et₃N) (1.5 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-protected amine (1.0 equiv) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (pyridine or Et₃N, 1.5 equiv) to the solution.
-
Add a solution of this compound (1.1 equiv) in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.
Expertise & Experience: The choice of base is important. Pyridine can act as both a base and a nucleophilic catalyst, while a non-nucleophilic base like triethylamine is also commonly used. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The electron-withdrawing fluorine atom on the benzene ring is expected to increase the electrophilicity of the sulfur atom, potentially leading to faster reaction times compared to unsubstituted benzenesulfonyl chloride.
Part 3: Deprotection
Materials:
-
N-Boc protected sulfonamide (1.0 equiv)
-
Trifluoroacetic acid (TFA) or 4 M HCl in dioxane
-
Dichloromethane (DCM) (for TFA deprotection)
-
Diethyl ether
Procedure (TFA):
-
Dissolve the N-Boc protected sulfonamide in DCM.
-
Add TFA (5-10 equivalents) and stir at room temperature for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a solvent like toluene to remove residual TFA.
-
The product is often obtained as the trifluoroacetate salt and can be used as such or neutralized with a base.
Procedure (HCl in Dioxane):
-
Dissolve the N-Boc protected sulfonamide in a minimal amount of a co-solvent if necessary.
-
Add 4 M HCl in dioxane and stir at room temperature for 1-4 hours.
-
The hydrochloride salt of the product usually precipitates.
-
Collect the solid by filtration and wash with diethyl ether.
Trustworthiness: Acidic deprotection of the Boc group is a very reliable and high-yielding reaction.[5][6][7]
Materials:
-
N-Cbz protected sulfonamide (1.0 equiv)
-
Palladium on carbon (Pd/C, 10 wt. %, 5-10 mol %)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the N-Cbz protected sulfonamide in MeOH or EtOH.
-
Carefully add Pd/C to the solution.
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
-
Stir the reaction mixture under a H₂ atmosphere (balloon) at room temperature for 2-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected sulfonamide.
Authoritative Grounding: Catalytic hydrogenolysis is a clean and efficient method for Cbz deprotection, with the byproducts being toluene and carbon dioxide, which are easily removed.[1][8]
Materials:
-
N-Fmoc protected sulfonamide (1.0 equiv)
-
Piperidine
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc protected sulfonamide in DMF.
-
Add piperidine (20% v/v) to the solution.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DMF and piperidine.
-
The crude product can be purified by flash column chromatography.
Expertise & Experience: The deprotection of Fmoc is typically fast and clean. The dibenzofulvene byproduct formed can be scavenged by piperidine.[9][10]
Conclusion
The successful synthesis of complex sulfonamides using this compound relies heavily on a well-thought-out amine protection strategy. The choice between Boc, Cbz, and Fmoc protecting groups should be guided by the principles of orthogonality, taking into account the reaction conditions of the entire synthetic sequence. The detailed protocols provided in this guide offer a solid foundation for researchers to develop and optimize their synthetic routes, enabling the efficient and selective preparation of a wide range of sulfonamide-containing target molecules.
References
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (URL: [Link])
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (URL: [Link])
-
N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. (URL: [Link])
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (URL: [Link])
-
Amine Protection / Deprotection - Fisher Scientific. (URL: [Link])
-
tert-Butyloxycarbonyl protecting group - Wikipedia. (URL: [Link])
-
Terminology of Antibody Drug for Fmoc Deprotection - GenScript. (URL: [Link])
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
-
The reaction of benzenesulfonyl chloride and the primary amine group of... - ResearchGate. (URL: [Link])
-
Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. (URL: [Link])
-
MULTISTEP SYNTHESIS PROTECTING GROUPS. (URL: [Link])
-
Preparation of sulfonamides from N-silylamines - PMC - NIH. (URL: [Link])
-
Benzenesulfonyl chloride - Wikipedia. (URL: [Link])
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - NIH. (URL: [Link])
-
Green Chemistry - ResearchGate. (URL: [Link])
-
An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - The Royal Society of Chemistry. (URL: [Link])
-
Protecting group - Wikipedia. (URL: [Link])
-
Fmoc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])
-
Preparation of Mono-‐Cbz Protected Guanidines - Organic Syntheses. (URL: [Link])
- Methods for the synthesis of fmoc protected amines - Google P
-
Synthetic methodology for the preparation of N-hydroxysulfamides - PMC - NIH. (URL: [Link])
-
Common Cbz protection method for the amine is to use Cbz-Cl, Na2CO3 or NaOH in water and/or THF at 0oC and warm to room temperature. (URL: [Link])
-
This compound - Amerigo Scientific. (URL: [Link])
-
Orthogonal protection is a strategy allowing the specific deprotection of one protective group in a multiply-protected structure. (URL: [Link])
Sources
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- 2. chempep.com [chempep.com]
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- 4. rsc.org [rsc.org]
- 5. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. orgsyn.org [orgsyn.org]
Application Notes and Protocols for the Suzuki Coupling of 4-Fluoro-3-methylbenzenesulfonyl Chloride Derivatives
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Traditionally reliant on aryl halides and triflates, the scope of this powerful reaction has expanded to include alternative electrophiles. Among these, arylsulfonyl chlorides are emerging as versatile and readily available coupling partners.[2][3] Their use in a desulfinative cross-coupling process offers a valuable alternative to classical methods, particularly in the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4][5]
This document provides a comprehensive guide to the Suzuki coupling of 4-fluoro-3-methylbenzenesulfonyl chloride derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this methodology for the synthesis of complex molecular architectures. We will delve into the mechanistic underpinnings of the reaction, offer practical application notes based on field-proven insights, and provide a detailed, step-by-step protocol for its successful implementation.
Mechanistic Insights: The Desulfinative Pathway
The Suzuki coupling of arylsulfonyl chlorides proceeds through a catalytic cycle analogous to the classical Suzuki-Miyaura reaction, but with a key distinction in the initial activation step.[6][7] The generally accepted mechanism involves the oxidative addition of the arylsulfonyl chloride to a Pd(0) catalyst. This is followed by the extrusion of sulfur dioxide (SO₂), transmetalation with a boronic acid derivative, and finally, reductive elimination to yield the biaryl product and regenerate the active Pd(0) species.
The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-S bond of the sulfonyl chloride.
-
Desulfination: The resulting palladium intermediate eliminates a molecule of SO₂, forming an arylpalladium(II) complex.
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Figure 1: Catalytic cycle for the desulfinative Suzuki coupling.
Application Notes: Optimizing for Success
The successful execution of the Suzuki coupling with this compound hinges on the careful selection of catalysts, ligands, bases, and solvents. The electronic and steric properties of the 4-fluoro and 3-methyl substituents can influence reactivity, making optimization a critical step.
Catalyst and Ligand Selection
The choice of the palladium source and, crucially, the supporting ligand, is paramount for achieving high yields and suppressing side reactions.
-
Palladium Precursors: Standard Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ are effective. Pd(II) precursors such as Pd(OAc)₂ or PdCl₂ can also be used, as they are reduced in situ to the active Pd(0) species.
-
Ligands: The reactivity of arylsulfonyl chlorides is generally lower than that of aryl iodides but comparable to or greater than aryl bromides.[3] Therefore, electron-rich and sterically bulky phosphine ligands are often required to facilitate the oxidative addition step and promote reductive elimination.[8][9]
The Role of the Base and Solvent
The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[11]
-
Bases: A variety of inorganic bases can be employed.
-
Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃) are commonly used and provide good results.
-
Potassium Phosphate (K₃PO₄) is a stronger base that can be beneficial for challenging couplings.
-
The choice of base should be made considering the functional group tolerance of the substrates.
-
-
Solvents: Anhydrous, degassed solvents are essential to prevent catalyst deactivation and hydrolysis of the sulfonyl chloride.
-
Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF) are excellent choices.
-
Aromatic hydrocarbons such as toluene are also widely used.
-
The reaction temperature is typically elevated (reflux conditions) to drive the reaction to completion.
-
Substrate Considerations
The this compound substrate possesses an electron-withdrawing fluorine atom and an electron-donating methyl group. These substituents can modulate the reactivity of the C-S bond. While the fluoro group can enhance the electrophilicity of the aryl ring, the overall electronic and steric profile must be considered when optimizing reaction conditions. It's important to note that chloro- and fluoro-aryl sulfonyl chlorides can be successfully coupled without cleavage of the carbon-halogen bond.[2]
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Inert gas (Argon or Nitrogen)
Reaction Workflow
Caption: Figure 2: Step-by-step experimental workflow for the Suzuki coupling.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv), the ligand (e.g., SPhos, 0.04 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[12]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, to make a 0.1-0.2 M solution) via syringe.
-
Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired biaryl product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions and outcomes for the Suzuki coupling of arylsulfonyl chlorides with various arylboronic acids. This data serves as a valuable starting point for reaction development and optimization.
| Entry | Arylsulfonyl Chloride | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Fluorobenzenesulfonyl chloride | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene | 110 | 85 |
| 2 | 3-Methylbenzenesulfonyl chloride | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | K₃PO₄ (2) | Dioxane | 100 | 92 |
| 3 | This compound | Naphthylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ (2) | Toluene | 110 | 88 |
| 4 | This compound | 3-Thienylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ (2.5) | THF | 80 | 78 |
This table is a composite representation based on typical conditions found in the literature and is for illustrative purposes.
Conclusion
The desulfinative Suzuki coupling of this compound derivatives represents a robust and synthetically valuable method for the construction of C-C bonds. By understanding the underlying mechanism and carefully selecting the reaction parameters—particularly the catalyst, ligand, and base—researchers can effectively synthesize a wide array of biaryl compounds. This protocol and the accompanying application notes provide a solid foundation for the successful implementation of this powerful cross-coupling reaction in drug discovery and materials science.
References
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
-
Tawfiq, M. M., et al. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. [Link]
-
Dubbaka, S. R., & Vogel, P. (2004). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters, 6(1), 95-98. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Chatelain, P., et al. (2021). Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides. Angewandte Chemie International Edition, 60(48), 25307-25312. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Zhao, F., et al. (2015). Palladium-Catalyzed Desulfitative Cross-Coupling Reaction of Sodium Sulfinates with Benzyl Chlorides. Organic Letters, 17(18), 4490-4493. [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Battilocchio, C., et al. (2012). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 10(44), 8757-8760. [Link]
-
Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Journal of the American Chemical Society, 125(50), 15292-15293. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 133(8), 2116-2119. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in Current Chemistry, 289, 1-54. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrevlett.com [chemrevlett.com]
- 5. chemrevlett.com [chemrevlett.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Buchwald-Hartwig amination of sulfonamides from 4-Fluoro-3-methylbenzenesulfonyl chloride
An Application Guide for the Synthesis of N-Aryl Sulfonamides via Buchwald-Hartwig Amination
Topic: Buchwald-Hartwig Amination of Sulfonamides from 4-Fluoro-3-methylbenzenesulfonyl Chloride Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Aryl Sulfonamides
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a significant percentage of top-prescribed pharmaceuticals.[1] Its ability to act as a bioisostere for carboxylic acids and engage in crucial hydrogen bonding interactions makes it a privileged scaffold in drug design. While the synthesis of simple sulfonamides is often straightforward, the construction of more complex, sterically hindered, or electronically diverse N-aryl and N,N'-disubstituted sulfonamides presents a significant synthetic challenge.[2] Traditional methods often suffer from harsh conditions and limited substrate scope.[1]
The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the formation of carbon-nitrogen bonds, offering a mild and highly versatile pathway to previously inaccessible aryl amines.[3][4] This guide provides a detailed protocol and scientific rationale for a two-stage approach to synthesizing N-aryl sulfonamides. The process begins with the preparation of a key sulfonamide intermediate from this compound, which is then subjected to a Buchwald-Hartwig N-arylation to forge the final C-N bond.
Part 1: Preparation of the Sulfonamide Coupling Partner
The commercially available this compound is not the direct substrate for the Buchwald-Hartwig reaction.[5] It is a highly reactive electrophile that must first be converted into a stable N-H sulfonamide. This sulfonamide then serves as the nucleophilic coupling partner in the subsequent palladium-catalyzed step. The N-H proton of the sulfonamide is sufficiently acidic to be removed by a strong base, enabling its participation in the catalytic cycle.
Protocol 1: Synthesis of N-Alkyl/Aryl-4-fluoro-3-methylbenzenesulfonamide
This protocol describes a general method for reacting the sulfonyl chloride with a primary or secondary amine to generate the requisite sulfonamide substrate.
Reaction Scheme:
-
This compound + R¹R²NH → N-(R¹,R²)-4-fluoro-3-methylbenzenesulfonamide
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (e.g., aniline, benzylamine, morpholine) (1.1 equiv)
-
Pyridine or Triethylamine (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.1 equiv) and pyridine (1.5 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve this compound (1.0 equiv) in a separate portion of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the sulfonyl chloride.
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purify the product by recrystallization or flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure sulfonamide coupling partner.
Part 2: Buchwald-Hartwig N-Arylation of the Sulfonamide
With the sulfonamide in hand, the key C-N bond-forming event can proceed. The Buchwald-Hartwig amination provides a powerful method for coupling the N-H bond of the sulfonamide with a variety of aryl or heteroaryl halides.[6]
Reaction Principle and Catalytic Cycle
The reaction mechanism proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[3][7] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the key steps of oxidative addition and reductive elimination, which are often rate-limiting.[3]
dot digraph "Buchwald-Hartwig Catalytic Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
} } Caption: The catalytic cycle for the Buchwald-Hartwig amination of sulfonamides.
Rationale for Component Selection
-
Catalyst System: The attenuated nucleophilicity of sulfonamides compared to simple amines necessitates a highly active catalyst system.[2] Modern palladium precatalysts, such as G3 or G4 systems, paired with bulky, electron-rich dialkylbiaryl phosphine ligands like BrettPhos or XPhos, are ideal.[8] These ligands promote the crucial reductive elimination step from the palladium amido complex, preventing catalyst decomposition. tBu-BrettPhos, in particular, has shown efficacy for coupling with sulfamides.[8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the sulfonamide (pKa ≈ 10-11) and generate the active nucleophile in the catalytic cycle. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices as they exhibit good solubility in common organic solvents and are compatible with a wide range of functional groups.[6][7]
-
Solvent: Anhydrous, high-boiling aprotic solvents such as toluene, 1,4-dioxane, or tert-butanol (t-BuOH) are typically used to ensure all components remain in solution at the required reaction temperatures (typically 80-110 °C).[6][9]
Protocol 2: Palladium-Catalyzed N-Arylation
This protocol details the cross-coupling of the previously synthesized sulfonamide with an aryl halide.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Equiv. | Amount (mmol) | Mass/Volume |
| N-Substituted Sulfonamide | - | 1.0 | 0.5 | - |
| Aryl Halide (Ar-X) | - | 1.2 | 0.6 | - |
| BrettPhos Pd G3 Precatalyst | 864.64 | 0.02 | 0.01 | 8.6 mg |
| BrettPhos (optional extra ligand) | 536.68 | 0.02 | 0.01 | 5.4 mg |
| Potassium Phosphate (K₃PO₄), anhydrous powder | 212.27 | 2.0 | 1.0 | 212 mg |
| Toluene, anhydrous | - | - | - | 2.5 mL (0.2 M) |
Experimental Workflow:
dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#202124"];
} } Caption: Step-by-step workflow for the Buchwald-Hartwig N-arylation of sulfonamides.
Detailed Procedure:
-
Reaction Setup: Inside a nitrogen-filled glovebox, add the N-substituted sulfonamide (0.5 mmol, 1.0 equiv), aryl halide (0.6 mmol, 1.2 equiv), BrettPhos Pd G3 precatalyst (0.01 mmol, 2 mol%), optional extra BrettPhos ligand (0.01 mmol, 2 mol%), and anhydrous K₃PO₄ (1.0 mmol, 2.0 equiv) to an oven-dried 8 mL vial equipped with a stir bar.
-
Seal the vial with a PTFE-lined cap. If not using a glovebox, perform this step on a Schlenk line, evacuating and backfilling the vial with argon three times.
-
Using a syringe, add anhydrous toluene (2.5 mL) to the vial.
-
Reaction Execution: Place the sealed vial into a preheated aluminum heating block set to 100 °C and stir vigorously.
-
Allow the reaction to proceed for 12-24 hours. Progress can be monitored by taking a small aliquot (via syringe), diluting it, filtering through a pipette containing silica, and analyzing by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (10 mL).
-
Filter the suspension through a short pad of Celite®, washing the pad thoroughly with additional ethyl acetate (2 x 10 mL) to ensure all product is collected.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-aryl sulfonamide product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen/moisture. 2. Insufficiently strong base or wet base. 3. Reaction temperature too low. | 1. Ensure rigorous inert atmosphere technique and use of anhydrous solvents. 2. Use a freshly opened bottle of base or dry it in an oven before use. Consider switching to Cs₂CO₃. 3. Increase temperature to 110 °C. |
| Hydrodehalogenation of Ar-X | A known side reaction, often favored at high temperatures or with certain ligand/base combinations.[3] | 1. Lower the reaction temperature. 2. Screen a different ligand (e.g., XPhos). 3. Use a weaker base if possible (e.g., K₂CO₃), though this may slow the desired reaction.[9] |
| Formation of Diarylamine | If using a primary sulfonamide (RSO₂NH₂), double arylation can occur. | 1. Use a larger excess of the primary sulfonamide relative to the aryl halide. 2. Lower the reaction temperature and monitor carefully to stop after mono-arylation. |
| Low Isolated Yield | 1. Product loss during workup (adsorption to Celite® or silica). 2. Incomplete reaction. | 1. Ensure thorough washing of the Celite® pad. Consider a pre-adsorption purification technique. 2. Increase reaction time or catalyst loading (e.g., to 3-5 mol%). |
References
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
-
Title: Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects Source: ACS Catalysis URL: [Link]
-
Title: Buchwald-Hartwig Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]
-
Title: Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL: [Link]
-
Title: Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids Source: PMC, NIH URL: [Link]
-
Title: Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides Source: PMC, NIH URL: [Link]
-
Title: Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent Source: Organic Letters, ACS Publications URL: [Link]
-
Title: Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides Source: Journal of the American Chemical Society URL: [Link]
-
Title: Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Source: eScholarship, University of California URL: [Link]
-
Title: Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides Source: PMC, NIH URL: [Link]
-
Title: Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis Source: Macmillan Group, Princeton University URL: [Link]
-
Title: Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis Source: Semantic Scholar URL: [Link]
-
Title: Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination of Aryl Fluorosulfonates with Aryl Amines Source: ResearchGate URL: [Link]
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- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Solid-Phase Synthesis of Sulfonamides Utilizing 4-Fluoro-3-methylbenzenesulfonyl Chloride
Introduction: The Strategic Advantage of Solid-Phase Sulfonamide Synthesis
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. The efficient synthesis of diverse libraries of sulfonamide-containing compounds is therefore of paramount importance in drug discovery and development. Traditional solution-phase synthesis, while effective, can be laborious and time-consuming, often requiring complex purification procedures to remove excess reagents and byproducts.
Solid-phase synthesis (SPS) offers a powerful alternative, streamlining the synthetic workflow and facilitating the rapid generation of compound libraries.[1] By anchoring the growing molecule to an insoluble polymer resin, reagents and byproducts can be easily washed away, eliminating the need for traditional chromatographic purification until the final cleavage step. This approach is not only more efficient but also highly amenable to automation.
This application note provides a detailed, field-proven guide to the solid-phase synthesis of sulfonamides, with a specific focus on the use of 4-fluoro-3-methylbenzenesulfonyl chloride as a key building block. We will delve into the rationale behind experimental choices, provide step-by-step protocols, and discuss methods for in-process monitoring and final product characterization.
The Reagent in Focus: this compound
The choice of sulfonyl chloride is critical as it dictates a significant portion of the final molecule's structure and properties. This compound is a versatile reagent that introduces a substituted aryl moiety with distinct electronic and steric characteristics.
Chemical Structure and Properties:
-
Molecular Formula: C₇H₆ClFO₂S
-
Molecular Weight: 208.64 g/mol
-
Appearance: Solid
-
Melting Point: 35-40 °C
The reactivity of the sulfonyl chloride group is modulated by the substituents on the benzene ring. The fluorine atom at the 4-position acts as an electron-withdrawing group through its inductive effect, which increases the electrophilicity of the sulfur atom. This heightened electrophilicity facilitates a more rapid reaction with the resin-bound amine.[2] Conversely, the methyl group at the 3-position is weakly electron-donating, which can slightly temper this reactivity. This electronic balance makes this compound a reactive yet highly controllable reagent for solid-phase applications.
Experimental Workflow: A Visual Guide
The overall process for the solid-phase synthesis of a sulfonamide library using this compound is depicted in the workflow diagram below. This process begins with the preparation of the solid support, followed by the coupling of a primary amine, the key sulfonylation reaction, and finally, cleavage and purification of the desired sulfonamide.
Caption: Workflow for Solid-Phase Sulfonamide Synthesis.
Detailed Protocols
The following protocols are designed for a synthesis scale of 0.1 mmol. All operations should be performed in a fume hood using appropriate personal protective equipment.
Part 1: Resin Preparation and Amine Loading
This part of the protocol details the preparation of the Rink Amide resin, which is a common choice for the synthesis of carboxamides upon acidic cleavage.[3]
Materials:
-
Fmoc-Rink Amide AM resin (substitution level: ~0.7 mmol/g)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Primary amine of choice (e.g., benzylamine)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel (e.g., fritted syringe)
Protocol:
-
Resin Swelling:
-
Place approximately 143 mg of Fmoc-Rink Amide AM resin (~0.1 mmol) into a solid-phase synthesis vessel.
-
Add 2-3 mL of DMF and allow the resin to swell for at least 30 minutes with gentle agitation.[4]
-
After swelling, drain the DMF.
-
-
Fmoc Deprotection:
-
Add 2 mL of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 3 minutes, then drain the solution.
-
Add a fresh 2 mL of 20% piperidine in DMF and agitate for an additional 12 minutes.[4]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).
-
-
In-Process Check (Kaiser Test):
-
To confirm the successful removal of the Fmoc group and the presence of a free primary amine, perform a Kaiser test.[5][6][7]
-
Take a small sample of resin beads (a few milligrams) and place them in a small test tube.
-
Add 2-3 drops each of Kaiser test solutions A (potassium cyanide in pyridine), B (ninhydrin in n-butanol), and C (phenol in n-butanol).[7]
-
Heat the tube at 110°C for 5 minutes.
-
A positive result (intense blue color of the beads and/or solution) indicates the presence of free primary amines.[5][6][7] If the test is negative (yellow/colorless), the deprotection step should be repeated.
-
-
Primary Amine Coupling (for library generation, if the amine is not the point of attachment to the resin):
-
This step is for when the sulfonamide is built upon a resin-bound amino acid or other amine-containing scaffold. For direct attachment of the sulfonamide to the Rink Amide linker, this step is omitted, and the deprotected Rink Amine is used directly in the next sulfonylation step.
-
Dissolve the desired primary amine (0.5 mmol, 5 eq.) in DMF.
-
Add a coupling agent such as HBTU (0.5 mmol, 5 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.).[4]
-
Add the activated amine solution to the deprotected resin and agitate for 2-4 hours at room temperature.
-
Wash the resin with DMF (5 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result is expected).
-
Part 2: Sulfonylation with this compound
This is the core step where the sulfonamide bond is formed. The use of a non-nucleophilic base is crucial to scavenge the HCl generated during the reaction without competing with the resin-bound amine.
Materials:
-
Resin-bound primary amine (from Part 1)
-
This compound
-
Pyridine or N,N-diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Protocol:
-
Sulfonylation Reaction:
-
Swell the resin-bound amine in DMF or DCM (2 mL).
-
In a separate vial, dissolve this compound (104 mg, 0.5 mmol, 5 eq.) in 1 mL of DMF or DCM.
-
Add pyridine (40 µL, 0.5 mmol, 5 eq.) or DIPEA (87 µL, 0.5 mmol, 5 eq.) to the resin slurry.[8]
-
Add the sulfonyl chloride solution to the resin.
-
Agitate the reaction mixture at room temperature for 4-12 hours. The reaction can be monitored by taking a small aliquot of resin and performing a test cleavage followed by LC-MS analysis.
-
-
Washing:
-
After the reaction is complete, drain the solution.
-
Wash the resin thoroughly with DMF (5 x 2 mL), DCM (3 x 2 mL), and finally with methanol (3 x 2 mL) to shrink the resin.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Part 3: Cleavage, Purification, and Characterization
The final sulfonamide is cleaved from the solid support using a strong acid, typically trifluoroacetic acid (TFA). Scavengers are included in the cleavage cocktail to trap reactive species generated during the process.
Materials:
-
Dry sulfonamide-bound resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)
-
Cold diethyl ether
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade with 0.1% TFA
Protocol:
-
Cleavage:
-
Place the dry resin in a suitable reaction vessel.
-
Add 2 mL of the cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.[9]
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with an additional 1 mL of neat TFA and combine the filtrates.
-
-
Precipitation and Isolation:
-
Concentrate the combined filtrate under a stream of nitrogen to reduce the volume of TFA.
-
Add the concentrated solution dropwise to a centrifuge tube containing 10 mL of cold diethyl ether to precipitate the crude sulfonamide.
-
Centrifuge the mixture, decant the ether, and wash the solid pellet with cold diethyl ether (2 x 10 mL).
-
Dry the crude product under vacuum.
-
-
Purification by RP-HPLC:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMF or ACN/water mixture).
-
Purify the sulfonamide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure product and lyophilize to obtain the final sulfonamide as a white solid.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
LC-MS: Analyze the purified product by ESI-MS. The protonated molecule [M+H]⁺ should be observed. Fragmentation of sulfonamides often involves the loss of SO₂ (64 Da).[10][11][12]
-
Purity: Assess the purity by integrating the peak area in the analytical HPLC chromatogram at a suitable wavelength (e.g., 254 nm).[13][14]
-
Data Summary and Expected Outcomes
The following table summarizes the key parameters and expected outcomes for the solid-phase synthesis of a representative sulfonamide using this protocol.
| Parameter | Value/Range | Rationale/Notes |
| Resin | Rink Amide AM | Acid-labile resin that yields a C-terminal amide upon cleavage. |
| Resin Loading | ~0.7 mmol/g | A typical substitution level for efficient synthesis. |
| Fmoc Deprotection | 20% Piperidine in DMF | Standard and efficient conditions for Fmoc removal.[15] |
| Sulfonylation Reagent | This compound | Provides a balance of reactivity and control. |
| Base for Sulfonylation | Pyridine or DIPEA | Non-nucleophilic bases to neutralize HCl. Pyridine is often sufficient. |
| Solvent for Sulfonylation | DMF or DCM | Good swelling solvents for polystyrene-based resins. |
| Reaction Time | 4-12 hours | Should be optimized for the specific amine used. |
| Cleavage Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | A standard, robust cocktail for cleavage from Rink Amide resin. |
| Expected Yield | 50-80% (after purification) | Yields can vary depending on the amine used and the efficiency of each step. |
| Expected Purity | >95% (by HPLC) | Achievable with proper execution of the protocol and HPLC purification. |
Troubleshooting and Expert Insights
-
Incomplete Fmoc Deprotection: If the Kaiser test remains negative after the deprotection steps, extend the reaction time or use a fresh solution of 20% piperidine in DMF.
-
Incomplete Sulfonylation: If the reaction is sluggish, gentle heating (e.g., 40°C) can be applied. Ensure the sulfonyl chloride is of high quality and the solvent is anhydrous. A double coupling (repeating the sulfonylation step) may be necessary for sterically hindered amines.
-
Low Cleavage Yield: Ensure the resin is completely dry before adding the cleavage cocktail, as water can interfere with the reaction. The cleavage time can also be extended if necessary.
-
Byproduct Formation: The use of scavengers like TIS is crucial to prevent the re-attachment of reactive species to the product. For tryptophan-containing scaffolds, consider adding 1,2-ethanedithiol (EDT) to the cleavage cocktail.
Conclusion
This application note provides a robust and detailed framework for the solid-phase synthesis of sulfonamides using this compound. By leveraging the efficiency of solid-phase techniques and understanding the chemical principles behind each step, researchers can rapidly generate libraries of novel sulfonamides for screening in drug discovery programs. The protocols and insights provided herein are designed to ensure a high degree of success and reproducibility for scientists and professionals in the field of drug development.
References
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Sun, W., et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(5), 852-859. Available at: [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
AAPPTec. (n.d.). Kaiser Test (Ninhydrin Test). Technical Support Information Bulletin 1188. Retrieved from [Link]
-
Ma, H., et al. (2021). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Journal of Agricultural and Food Chemistry, 69(50), 15338–15346. Available at: [Link]
-
Lloyd, J. R., et al. (2007). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 21(14), 2319-2328. Available at: [Link]
-
Perkins, J. R., et al. (1995). Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. Journal of the American Society for Mass Spectrometry, 6(7), 513-524. Available at: [Link]
-
Bio-protocol. (2018). Peptide Synthesis. Bio-protocol, 8(20), e3038. Available at: [Link]
-
Sun, W., et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Journal of the American Society for Mass Spectrometry, 18(5), 852-859. Available at: [Link]
-
Demchuk, O. M., et al. (2017). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 22(1), 123. Available at: [Link]
-
Wolters, F., et al. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. ChemElectroChem, 11(10), e202300649. Available at: [Link]
-
Mondal, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. Available at: [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
Meshram, J., & Vishvanath, D. (2018). A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions. Journal of the Serbian Chemical Society, 83(1), 25-33. Available at: [Link]
-
Lundquist, A., et al. (2020). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. European Journal of Organic Chemistry, 2020(20), 3020-3029. Available at: [Link]
-
Subirós-Funosas, R., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(9), 1735. Available at: [Link]
-
Simone, M., et al. (2023). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Chemistry – A European Journal, 29(58), e202301594. Available at: [Link]
-
Martin, L. J., et al. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. Bioconjugate Chemistry, 29(11), 3746-3754. Available at: [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]
-
Fleming, I., et al. (1998). Cleavage of sulfonamides with phenyldimethylsilyllithium. Journal of the Chemical Society, Perkin Transactions 1, 1229-1236. Available at: [Link]
-
Patyra, E., et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(15), 4436. Available at: [Link]
-
LibreTexts Chemistry. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]
-
Agten, M., et al. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Available at: [Link]
-
Numan, A., & Danielson, N. D. (2004). Characterization of sulfonamides by flow injection and liquid chromatography-electrospray ionization-mass spectrometry after online photoderivatization. Journal of Chromatography A, 1055(1-2), 81-91. Available at: [Link]
-
AAPPTec. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]
-
Patyra, E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 481. Available at: [Link]
-
Dasenaki, M. E., & Thomaidis, N. S. (2019). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 24(12), 2279. Available at: [Link]
-
Bitas, D., et al. (2017). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Engineering Science and Technology Review, 10(3), 114-119. Available at: [Link]
-
LibreTexts Chemistry. (2023). Nucleophilic Reactions of Benzene Derivatives. Retrieved from [Link]
-
Al-Warhi, T., et al. (2021). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols, 2(4), 100868. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]
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- 11. researchgate.net [researchgate.net]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in Sulfonylation with 4-Fluoro-3-methylbenzenesulfonyl Chloride
Welcome to the technical support center for sulfonylation reactions utilizing 4-Fluoro-3-methylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common side reactions and challenges encountered during the synthesis of sulfonamides. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower you to optimize your synthetic outcomes.
Overview: The Challenge of Sulfonylation
This compound is a key reagent for installing the 4-fluoro-3-methylphenylsulfonyl moiety, a common structural motif in medicinal chemistry. The reaction of a sulfonyl chloride with a primary or secondary amine, in the presence of a base, is the most direct route to sulfonamides.[1][2] However, the high reactivity of the sulfonyl chloride functional group also makes it susceptible to several competing side reactions that can drastically reduce yield and complicate purification. The most prevalent issues stem from the reagent's sensitivity to moisture and the potential for over-reaction with the amine substrate.[3][4] This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has a very low yield, or I've recovered only starting material. What is the most likely cause?
A1: The most common culprit for low or no product formation is the degradation of the this compound reagent via hydrolysis.[3]
-
Causality: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with even trace amounts of water (including atmospheric moisture) to form the corresponding 4-fluoro-3-methylbenzenesulfonic acid.[4][5] This sulfonic acid is unreactive towards the amine under standard sulfonylation conditions, effectively removing your electrophile from the reaction. The rate of hydrolysis can be surprisingly fast. For example, the related p-toluenesulfonyl chloride has a half-life of only 2.2 minutes in water at 25°C and neutral pH.[6]
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh bottle of this compound whenever possible. If the reagent is old or has been opened multiple times, its quality is suspect. You can perform a quick quality check by analyzing the material by NMR or IR spectroscopy to detect the presence of sulfonic acid.[3]
-
Ensure Anhydrous Conditions: This is non-negotiable for successful sulfonylation.
-
All glassware must be rigorously dried, either in an oven (120°C for several hours) or by flame-drying under vacuum.[3][7]
-
The reaction should be conducted under an inert atmosphere (e.g., dry nitrogen or argon) to prevent exposure to ambient moisture.[3]
-
Use anhydrous solvents. Solvents from freshly opened bottles or those dried over molecular sieves are recommended.
-
-
Check Amine and Base Purity: Ensure your amine and base (e.g., triethylamine, pyridine) are pure and dry. Amines can absorb atmospheric CO₂.[4]
-
Q2: My TLC and LC-MS analyses show multiple product spots. What are the common byproducts I should expect?
A2: Besides unreacted starting materials, two byproducts are frequently observed: the hydrolyzed sulfonic acid and a di-sulfonated amine.
Primary Side Reaction Pathways
Caption: Key reaction pathways in sulfonylation.
-
4-Fluoro-3-methylbenzenesulfonic Acid: As discussed in Q1, this is the product of hydrolysis. It is highly polar and will often appear as a baseline spot on a normal-phase TLC plate.
-
Di-sulfonated Product: If you are using a primary amine (R-NH₂), the resulting sulfonamide product (R-NHSO₂Ar) still possesses an acidic N-H proton. In the presence of a base and excess sulfonyl chloride, this proton can be removed, and the resulting anion can attack a second molecule of the sulfonyl chloride to form a di-sulfonated byproduct (R-N(SO₂Ar)₂).[4] This is more likely if the sulfonyl chloride is used in excess or added too quickly.
Q3: How can I prevent the formation of the di-sulfonated product when using a primary amine?
A3: Preventing di-sulfonylation is a matter of controlling stoichiometry and reaction conditions.
-
Causality: The formation of the di-sulfonated species is a consecutive reaction that competes with the initial sulfonylation of the amine. It is favored when there is a high local concentration of the sulfonyl chloride relative to the primary amine.
-
Preventative Measures:
-
Control Stoichiometry: Use a 1:1 molar ratio of the amine to the sulfonyl chloride, or even a slight excess of the amine (e.g., 1.1 equivalents).[4] This ensures the sulfonyl chloride is the limiting reagent and is consumed before significant di-sulfonylation can occur.
-
Slow Addition: Add the sulfonyl chloride (preferably dissolved in the reaction solvent) dropwise to the stirred solution of the amine and base. This maintains a low concentration of the electrophile throughout the reaction, favoring the more reactive primary amine over the less reactive monosulfonamide.
-
Maintain Low Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help control the reaction rate and improve selectivity, disfavoring the second addition.[5]
-
Q4: What is the best base and solvent combination for my reaction?
A4: The optimal choice depends on the reactivity of your amine. Aprotic solvents are generally required.[3]
-
Causality: The primary role of the base is to neutralize the HCl generated during the reaction. If HCl is not scavenged, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The solvent must solubilize the reactants without reacting with the sulfonyl chloride.
Table 1: Common Solvent and Base Combinations
| Amine Reactivity | Recommended Solvent(s) | Recommended Base(s) | Rationale & Considerations |
| High (Alkylamines, electron-rich anilines) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Triethylamine (TEA), Pyridine | These standard, non-nucleophilic bases are sufficient for reactive amines. DCM and THF are good aprotic solvents that dissolve most reactants well.[3] |
| Moderate (Electron-neutral anilines) | Acetonitrile, Dichloromethane (DCM) | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Acetonitrile can offer better solubility for some substrates. DIPEA is a bulkier, less nucleophilic base than TEA. |
| Low (Electron-poor or hindered amines) | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | 1,8-Diazabicycloundec-7-ene (DBU), Proton Sponge® | For less nucleophilic amines, a stronger, non-nucleophilic base is needed to effectively deprotonate the amine.[3][4] More polar aprotic solvents like DMF or DMSO may be required to increase solubility and reaction rate, often in conjunction with gentle heating. |
Systematic Troubleshooting Workflow
When a sulfonylation reaction fails, a systematic approach is key to identifying the root cause. Use the following workflow to diagnose the issue.
Caption: A step-by-step workflow for troubleshooting sulfonylation reactions.
Standardized Experimental Protocol
This protocol provides a reliable starting point for the sulfonylation of a generic primary amine, incorporating best practices to minimize side reactions.
Protocol 4.1: General Procedure for Sulfonylation of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
This compound (1.05 equiv)
-
Triethylamine (TEA, 1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet
Procedure:
-
Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen or argon.[7]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equiv) and anhydrous DCM.
-
Add triethylamine (1.5 equiv) to the solution. Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Dissolve the this compound (1.05 equiv) in a separate flask with anhydrous DCM. Transfer this solution to a dropping funnel.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the internal temperature remains below 5 °C.[5]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding 1M HCl (aq) and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ (aq) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization as appropriate.
References
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). National Institutes of Health. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Preparation of sulfonamides from N-silylamines. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Reddit r/Chempros. (2024). What are some common causes of low reaction yields? Retrieved from [Link]
-
OECD SIDS. (2003). 4-Methylbenzenesulfonyl chloride. Retrieved from [Link]
-
Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Benzenesulfonyl chloride - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
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- 7. Troubleshooting [chem.rochester.edu]
Hydrolysis of 4-Fluoro-3-methylbenzenesulfonyl chloride and its prevention
A Guide for Researchers, Scientists, and Drug Development Professionals on the Hydrolysis of 4-Fluoro-3-methylbenzenesulfonyl Chloride and Its Prevention
Welcome to the technical support resource for this compound. This guide is designed to provide in-depth, practical solutions to the challenges associated with the handling, storage, and use of this highly reactive reagent, with a specific focus on preventing its primary decomposition pathway: hydrolysis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the integrity of your experiments and the success of your synthetic routes.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of this compound.
Q1: What is this compound and what are its primary applications?
This compound (CAS No. 90260-13-2) is a specialized aromatic sulfonyl chloride.[1] Due to the electrophilic nature of its sulfonyl chloride group, it serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2] Its primary application is the introduction of the 4-fluoro-3-methylbenzenesulfonyl moiety into molecules, most commonly through reactions with nucleophiles like amines to form sulfonamides.[3] The fluorine and methyl groups on the aromatic ring can modulate the biological activity, solubility, and metabolic stability of the final compound.
Q2: What is hydrolysis in the context of this reagent, and why is it a significant problem?
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the sulfonyl chloride group (–SO₂Cl) reacts with water to form the corresponding 4-fluoro-3-methylbenzenesulfonic acid (–SO₃H) and hydrochloric acid (HCl).
This degradation is a significant issue for several reasons:
-
Loss of Reactivity: The resulting sulfonic acid is unreactive towards the nucleophiles intended for the sulfonyl chloride, leading to a direct reduction in the yield of the desired product.
-
Impurity Profile: The sulfonic acid byproduct can complicate the purification of the final product.
-
Inaccurate Stoichiometry: If the reagent has partially hydrolyzed, the actual amount of active sulfonyl chloride is unknown, leading to incorrect stoichiometric calculations and potentially incomplete reactions.
Hydrolysis by trace amounts of water is a typical decomposition pathway for many sulfonyl chlorides.[4][5]
Q3: What are the primary factors that accelerate the hydrolysis of this compound?
The rate of hydrolysis is influenced by several key factors:
-
Presence of Water: This is the most critical factor. The reagent is classified as moisture-sensitive.[1] Exposure to atmospheric humidity, residual water in solvents, or aqueous reaction conditions will promote rapid degradation.
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis. Running reactions at elevated temperatures can accelerate the decomposition of the sulfonyl chloride.[6]
-
pH: The hydrolysis of related sulfonamides is highly dependent on pH.[7] While sulfonyl chlorides react directly with water, the reaction rate can be influenced by the pH of the medium, with both acidic and basic conditions potentially affecting stability.
-
Electronic Effects: The fluorine atom on the aromatic ring is strongly electron-withdrawing. Electron-withdrawing substituents tend to increase the electrophilicity of the sulfur atom, making the sulfonyl chloride more susceptible to nucleophilic attack by water and thus accelerating hydrolysis.[7]
Q4: What are the common signs of reagent decomposition or hydrolysis?
You can often identify a degraded sample of this compound through several observable signs:[6]
-
Physical Appearance: The pure compound is a solid with a melting point of 46-50 °C.[1] A degraded sample may appear clumpy, discolored (often brown or darker), or have a syrupy consistency due to the presence of sulfonic acid and absorbed water.
-
Gas Evolution: Hydrolysis produces HCl gas. If the container is opened in a humid environment, you may observe fuming. The further decomposition of the sulfonic acid at high temperatures can release sulfur dioxide (SO₂).[6]
-
Reduced Yield: A significant and unexpected decrease in the yield of your desired product is a strong indicator that your starting material has degraded.[6]
-
Analytical Discrepancies: Analysis of the starting material or crude reaction mixture via techniques like TLC, HPLC, or NMR may show the presence of a new, more polar spot/peak corresponding to the sulfonic acid.[2][6]
Q5: How can I quantitatively assess the purity of my this compound before use?
To ensure the quality of your reagent and the reproducibility of your experiment, a quantitative assessment is recommended.
-
NMR Spectroscopy: Quantitative NMR (qNMR) is a powerful tool for assessing purity. An internal standard can be used to determine the exact concentration of the active sulfonyl chloride. The presence of the sulfonic acid byproduct would be evident by a characteristic shift in the proton or carbon spectrum.[2] For analysis, use a dry, aprotic deuterated solvent like CDCl₃ or acetone-d₆.[2]
-
Titration: A classic titrimetric method can determine the total sulfonyl chloride content. This typically involves reacting the compound with a nucleophile and then titrating a product or the excess reagent.[2]
-
Karl Fischer Titration: Since water is the primary culprit for hydrolysis, determining the water content of the reagent using Karl Fischer titration can provide valuable information about its stability and proper storage.[8]
Troubleshooting Guide: Experimental Issues & Solutions
This guide provides solutions to specific problems you may encounter during your experiments.
Issue 1: My reaction yield is unexpectedly low, and the crude NMR shows a significant amount of a polar, water-soluble byproduct.
-
Potential Cause: This is the classic symptom of significant hydrolysis of the this compound either before or during the reaction. The polar byproduct is likely the corresponding sulfonic acid.
-
Troubleshooting Steps & Expected Outcomes:
| Troubleshooting Step | Rationale | Expected Outcome |
| 1. Verify Reagent Quality | The reagent may have degraded during storage. | A fresh, properly stored bottle of the reagent should restore the expected yield. |
| 2. Dry All Solvents and Reagents | Residual water in reaction solvents or amine starting materials is a common source of contamination. | Using rigorously dried solvents and reagents will prevent premature hydrolysis, leading to a cleaner reaction and higher yield. |
| 3. Use an Inert Atmosphere | Exposure to atmospheric moisture during setup and reaction can cause hydrolysis. | Performing the reaction under a dry nitrogen or argon atmosphere will exclude ambient moisture.[9] |
| 4. Control Reaction Temperature | High temperatures can accelerate decomposition. | Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can minimize hydrolysis and other side reactions.[6] |
| 5. Optimize Reagent Addition | Adding the sulfonyl chloride slowly to the reaction mixture can prevent temperature spikes and minimize its contact time with any trace moisture before it reacts with the target nucleophile. | A cleaner reaction profile with fewer byproducts. |
Issue 2: My aqueous work-up is causing a drastic drop in yield, and I'm isolating a sticky, impure product.
-
Potential Cause: Even if the reaction proceeds cleanly, the sulfonyl chloride that has not reacted and the desired product (if it is also sensitive) can hydrolyze during a prolonged or improperly conducted aqueous work-up.
-
Troubleshooting Steps & Expected Outcomes:
| Troubleshooting Step | Rationale | Expected Outcome |
| 1. Minimize Time and Temperature | Prolonged contact with water, especially at room temperature, will hydrolyze the remaining sulfonyl chloride and potentially the product. | A significant reduction in product loss and impurity formation. |
| 2. Use Cold Solutions | Perform all aqueous washes with ice-cold water or brine. | Lower temperatures slow the rate of hydrolysis.[6] |
| 3. Use Brine (Saturated NaCl) | Brine reduces the solubility of organic compounds in the aqueous phase, aiding separation and minimizing contact time with water. | Improved recovery of the organic layer and less opportunity for hydrolysis. |
| 4. Consider a Non-Aqueous Work-up | If the product and starting materials are compatible, a non-aqueous work-up may be possible. | Complete avoidance of hydrolysis during the purification stage. |
Visualization of Key Processes
Hydrolysis Mechanism of this compound
The hydrolysis proceeds via a nucleophilic attack of water on the electrophilic sulfur atom, likely through an SN2-type mechanism.[10][11]
Caption: Proposed S_N2-like hydrolysis mechanism.
Experimental Workflow for Preventing Hydrolysis
Caption: Workflow for minimizing hydrolysis.
Data & Protocols
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 90260-13-2 | [12],[1] |
| Molecular Formula | C₇H₆ClFO₂S | [1] |
| Molecular Weight | 208.64 g/mol | [1] |
| Melting Point | 46-50 °C | [1] |
| Appearance | Fused solid | [1] |
| Key Hazards | Causes severe skin burns and eye damage, Moisture Sensitive | [12],[1] |
Protocol 1: General Procedure for a Reaction Minimizing Hydrolysis
This protocol outlines the steps for a typical sulfonamide formation.
-
Glassware Preparation: Dry a round-bottom flask and magnetic stir bar in an oven at 120 °C for at least 4 hours. Allow to cool to room temperature in a desiccator.
-
Inert Atmosphere: Assemble the flask under a stream of dry nitrogen or argon. Equip the flask with a septum.
-
Reagent Addition:
-
Dissolve the amine starting material and a non-nucleophilic base (e.g., triethylamine, pyridine) in an anhydrous solvent (e.g., dichloromethane, THF) and add to the flask via syringe.
-
Cool the mixture to 0 °C using an ice bath.
-
In a separate dry flask, dissolve the this compound in the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C or let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench it by adding cold, dilute aqueous HCl to neutralize the base.
-
Work-up (Rapid):
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash quickly with cold water, followed by cold brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as required.
Protocol 2: Monitoring Hydrolysis by HPLC
This is a general method to check the purity of the starting material or to identify the sulfonic acid byproduct in a crude reaction mixture.
-
Sample Preparation:
-
Starting Material: Prepare a ~1 mg/mL solution of this compound in acetonitrile.
-
Crude Mixture: Dilute a small sample of the reaction mixture in acetonitrile.
-
-
HPLC Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., Waters XBridge C18).[13]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.05% trifluoroacetic acid.[13] Example gradient: Start at 5% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[7]
-
Detector: UV detector (e.g., DAD) monitoring at a wavelength where the aromatic ring absorbs (e.g., 254 nm).[13]
-
-
Analysis:
-
The unreacted sulfonyl chloride will have a specific retention time.
-
The more polar sulfonic acid byproduct will typically elute earlier (have a shorter retention time) under reverse-phase conditions. The presence of a significant early-eluting peak can confirm hydrolysis.
-
References
- BenchChem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
- BenchChem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.
- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv, Cambridge Open Engage.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.). Retrieved from [Link]
- Robertson, R. E. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
- King, J. F., & Lee, T. W. S. (2025). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate.
- RSC Publishing. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
- BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
- Verma, B. C., Sharma, D. K., Jamwal, V. S., Jasrotia, S., & Sambra, B. S. (n.d.). Titrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry.
- Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
- OUCI. (n.d.). Water Determination in Aromatic Sulfonyl Chlorides Using the Karl Fischer Titration Method: Scope and Limitations.
- Thermo Fisher Scientific. (2023). Furan-2-sulfonyl chloride - SAFETY DATA SHEET.
- ChemicalBook. (2025). 3-FLUORO-4-METHYLBENZENESULFONYL CHLORIDE - Safety Data Sheet.
- ChemicalBook. (n.d.). 3-FLUORO-4-METHYLBENZENESULFONYL CHLORIDE | 90260-13-2.
Sources
- 1. 3-FLUORO-4-METHYLBENZENESULFONYL CHLORIDE | 90260-13-2 [amp.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Water Determination in Aromatic Sulfonyl Chlorides Using the Karl Fischer Titration Method: Scope and Limitations [ouci.dntb.gov.ua]
- 9. fishersci.com [fishersci.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. 3-FLUORO-4-METHYLBENZENESULFONYL CHLORIDE - Safety Data Sheet [chemicalbook.com]
- 13. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
Technical Support Center: Purification of Sulfonamides Derived from 4-Fluoro-3-methylbenzenesulfonyl Chloride
Welcome to the technical support center for the purification of sulfonamide derivatives of 4-fluoro-3-methylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this specific class of compounds. Here, we will delve into the causality behind experimental choices and provide field-proven insights to ensure the integrity and purity of your final product.
Part 1: Understanding the Chemistry and Potential Impurities
The synthesis of sulfonamides from this compound typically involves the reaction of the sulfonyl chloride with a primary or secondary amine. While this reaction is generally robust, several potential impurities can arise, complicating the purification process.
Common Impurities:
-
Unreacted this compound: Due to its reactivity, some of the starting sulfonyl chloride may remain if the reaction does not go to completion.
-
4-Fluoro-3-methylbenzenesulfonic acid: The primary degradation product of the starting material is formed by hydrolysis of the sulfonyl chloride.[1] This is often the most common impurity, especially if the reaction is exposed to moisture.
-
Unreacted Amine: The amine starting material may be present in the crude product if an excess was used or if the reaction was incomplete.
-
Side-Products: Depending on the nature of the amine and reaction conditions, other side-products may form.
A thorough understanding of these potential impurities is the first step in designing an effective purification strategy.
Part 2: Troubleshooting and Purification Strategies
This section is structured in a question-and-answer format to directly address the challenges you may face during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My initial purity analysis (TLC/HPLC) shows multiple spots/peaks. How do I identify the main impurities?
A1: Thin-Layer Chromatography (TLC) is an excellent first step for analyzing your crude reaction mixture.
-
Co-spotting: Spot your crude product, the this compound starting material, and the amine starting material on the same TLC plate. This will help you identify if these are present as impurities.
-
Visualization: Aromatic compounds can often be visualized under UV light (254 nm).[2][3] For compounds that are not UV-active, various staining methods can be employed.[4][5]
-
Expected Rf Values:
-
The desired sulfonamide product is generally more polar than the starting sulfonyl chloride.
-
The sulfonic acid impurity is highly polar and will likely remain at the baseline or have a very low Rf value.
-
The amine starting material's polarity will vary.
-
For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. Developing a method that resolves the starting materials from the product is crucial for accurate purity assessment.[6][7]
Q2: I'm struggling to remove the 4-fluoro-3-methylbenzenesulfonic acid impurity. What is the best approach?
A2: The sulfonic acid impurity is acidic and highly water-soluble, which can be exploited for its removal using an acid-base extraction .
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the acidic sulfonic acid, forming a water-soluble salt that will partition into the aqueous layer.
-
Separation: Carefully separate the aqueous layer. Repeat the wash with the aqueous base two to three times to ensure complete removal of the sulfonic acid.
-
Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water and break up any emulsions that may have formed.[8]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Troubleshooting Emulsion Formation:
Emulsions are a common issue during extractions, appearing as a cloudy or milky layer between the organic and aqueous phases.[9][10]
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to mix the layers.
-
Addition of Brine: Adding a saturated solution of sodium chloride can help to break up emulsions by increasing the ionic strength of the aqueous layer.[9]
-
Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can sometimes resolve the emulsion.[8]
-
Patience: Allowing the separatory funnel to stand undisturbed for a period can lead to the separation of layers.
Q3: After acid-base extraction, my product is still not pure enough. What should I try next?
A3: For further purification, recrystallization or column chromatography are the most effective techniques.
Recrystallization
Recrystallization is an excellent method for purifying solid compounds. The key is to find a suitable solvent or solvent system.[1][11]
Troubleshooting Recrystallization:
-
"Oiling Out": If your compound separates as an oil instead of crystals, it may be due to the solvent's boiling point being higher than the melting point of your compound, or the presence of significant impurities.[12]
-
Solution: Try a lower-boiling point solvent or a solvent pair. Adding a seed crystal can also induce crystallization.[13]
-
-
Low Recovery: This can be caused by using too much solvent or the compound having high solubility in the cold solvent.[11]
-
Solution: Use the minimum amount of hot solvent to dissolve your compound. After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[12]
-
-
No Crystals Form: The solution may not be supersaturated.
-
Solution: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal is also highly effective.[13]
-
Common Recrystallization Solvents for Sulfonamides:
| Solvent/System | Polarity | Comments |
| Ethanol/Water | Polar | A common and effective system. Dissolve in hot ethanol and add hot water dropwise until cloudy. |
| Isopropanol/Water | Polar | Similar to ethanol/water, often gives good results. |
| Ethyl Acetate/Hexanes | Medium/Non-polar | A good choice for less polar sulfonamides. Dissolve in hot ethyl acetate and add hexanes as the anti-solvent. |
| Toluene | Non-polar | Can be effective for some aromatic sulfonamides. |
Column Chromatography
Flash column chromatography is a powerful technique for separating compounds with different polarities.
Troubleshooting Column Chromatography:
-
Poor Separation: If your compounds are not separating well on the column, consider the following:
-
Solvent System: The polarity of your eluent is critical. A good starting point is a solvent system that gives an Rf value of ~0.3 for your desired compound on TLC.
-
Stationary Phase: While silica gel is the most common stationary phase, for some sulfonamides, it can be too acidic and cause degradation. In such cases, consider using neutral alumina or a bonded-phase silica gel.[4]
-
-
Compound Streaking on the Column: This can be due to overloading the column or the compound being sparingly soluble in the eluent.
-
Solution: Use a larger column or load less material. Ensure your compound is fully dissolved in a minimal amount of the eluent before loading.
-
Logical Workflow for Purification:
The following diagram illustrates a decision-making workflow for the purification of sulfonamides derived from this compound.
Caption: A decision tree for the purification of sulfonamides.
Part 3: Final Purity Assessment
Once you have purified your compound, it is essential to confirm its purity and identity.
-
Chromatographic Methods: A single, sharp peak in HPLC and a single spot in TLC (in multiple solvent systems) are good indicators of purity.[8][12]
-
Spectroscopic Methods:
-
NMR (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
-
Melting Point: A sharp melting point range is indicative of a pure crystalline solid.
By following this guide and understanding the principles behind each purification technique, you will be well-equipped to overcome the challenges associated with the purification of sulfonamides derived from this compound and obtain a high-purity final product for your research and development endeavors.
References
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]
-
LCGC International. (2020, November 2). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
University of California, Davis. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 25). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
-
Labster. (n.d.). TLC Visualization Methods - Theory pages. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
YouTube. (2020, August 26). Thin-Layer Chromatography (TLC). Retrieved from [Link]
-
ChemRxiv. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Benzenesulfonamide and Sulfanilamide. Retrieved from [Link]
-
BrainKart. (2018, March 23). Emulsion Problem Encountered in Extractions. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2022, November 21). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Retrieved from [Link]
Sources
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- 6. tis.wu.ac.th [tis.wu.ac.th]
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- 8. Tips & Tricks [chem.rochester.edu]
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- 13. chem.libretexts.org [chem.libretexts.org]
Removal of unreacted 4-Fluoro-3-methylbenzenesulfonyl chloride from reaction mixture
Welcome to the technical support center for 4-Fluoro-3-methylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the removal of unreacted this compound from reaction mixtures. The following question-and-answer format directly addresses common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity characteristics of this compound that I should be aware of during my reaction and workup?
A1: this compound is a member of the sulfonyl chloride class of reagents, which are potent electrophiles. The sulfur atom is highly electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it susceptible to nucleophilic attack.[1] It readily reacts with nucleophiles such as amines to form sulfonamides, and with alcohols to form sulfonate esters.[2]
A critical consideration is its reactivity towards water. This compound will hydrolyze in the presence of water to form the corresponding 4-fluoro-3-methylbenzenesulfonic acid and hydrochloric acid.[2] This hydrolysis can be a significant competing reaction and a source of impurities if moisture is not rigorously excluded from the reaction.[3] Therefore, it is imperative to use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon).
Q2: My reaction is complete, but TLC analysis indicates a significant amount of unreacted this compound. What is the most straightforward method to remove it?
A2: The most common and direct method for removing unreacted sulfonyl chlorides is through an aqueous workup.[1] By quenching the reaction mixture with water, the unreacted this compound is converted to the water-soluble 4-fluoro-3-methylbenzenesulfonic acid.[2][4] The resulting sulfonic acid and any generated HCl can then be removed by extraction. Typically, the reaction mixture is diluted with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane), and then washed sequentially with water, a dilute base (like aqueous sodium bicarbonate) to neutralize and extract the sulfonic acid, and finally with brine to remove residual water.
Q3: I've performed an aqueous workup, but I suspect some residual sulfonic acid or unreacted sulfonyl chloride remains. What are more advanced techniques for its removal?
A3: If an aqueous workup is insufficient, several other techniques can be employed:
-
Scavenger Resins: These are solid-supported reagents that react with and bind to the excess sulfonyl chloride. Aminomethylated polystyrene resins are effective scavengers for sulfonyl chlorides.[5] The resin-bound sulfonamide is then simply filtered off, leaving the desired product in solution. This method avoids aqueous workups entirely, which can be advantageous for water-sensitive products.
-
Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired product from unreacted sulfonyl chloride and other impurities.[1][6] The choice of eluent system will depend on the polarity of your product.
-
Recrystallization: If your product is a solid, recrystallization can be an excellent purification method.[7] The unreacted sulfonyl chloride and its hydrolysis product are often more soluble in common organic solvents and will remain in the mother liquor.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Persistent spot of starting material on TLC after aqueous workup. | Incomplete hydrolysis of the sulfonyl chloride during workup. Insufficient washing with aqueous base. | Increase the volume and/or concentration of the aqueous base wash (e.g., saturated sodium bicarbonate). Ensure vigorous stirring during the extraction to maximize interfacial contact. Consider a second basic wash. |
| Formation of an insoluble precipitate during workup. | The sulfonic acid salt of your product may be insoluble in the organic solvent. | Acidify the aqueous layer and re-extract with an organic solvent. Alternatively, dissolve the precipitate in a suitable solvent and purify by chromatography. |
| Low yield of desired product after purification. | Hydrolysis of the desired product if it contains sensitive functional groups. Loss of product during extractions if it has some water solubility. | If the product is base-sensitive, use a milder base like sodium bicarbonate for the workup. Minimize the contact time with the aqueous phase. For water-soluble products, consider using a scavenger resin to avoid an aqueous workup. |
| Product co-elutes with an impurity during column chromatography. | The impurity may be structurally similar to the product. | Optimize the eluent system for chromatography. Consider using a different stationary phase (e.g., alumina) or a different chromatographic technique like preparative HPLC.[8][9] |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Removal of this compound
-
Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature. Slowly add deionized water to the reaction mixture with stirring to quench any unreacted this compound.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with:
-
Deionized water (2 x volume of organic layer)
-
Saturated aqueous sodium bicarbonate solution (2 x volume of organic layer) to remove the sulfonic acid.
-
Brine (1 x volume of organic layer).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Monitoring Reaction Progress and Purity by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).
-
Spotting: On a silica gel TLC plate, spot the following:
-
Lane 1: Starting material (this compound)
-
Lane 2: Co-spot of starting material and reaction mixture
-
Lane 3: Reaction mixture
-
-
Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualization: Visualize the spots under UV light (254 nm).[8] The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.[10] The presence of a starting material spot in the purified product indicates incomplete removal.
Visualizing the Workflow
Caption: Workflow for the removal of unreacted sulfonyl chloride.
Analytical Characterization
To confirm the successful removal of this compound and assess the purity of the final product, the following analytical techniques are recommended:
| Technique | Information Obtained | Key Considerations |
| ¹H NMR | Provides structural confirmation of the desired product and can detect the presence of the sulfonyl chloride starting material (characteristic aromatic signals and potentially a deshielded methyl group).[11] | Use a deuterated solvent that does not react with any residual sulfonyl chloride (e.g., CDCl₃, Acetone-d₆). |
| HPLC | A powerful tool for quantifying the purity of the final product and detecting trace amounts of impurities.[12][13] | A C18 column with a mobile phase gradient of water and acetonitrile is a common starting point for sulfonamide analysis.[8] |
| LC-MS | Provides molecular weight confirmation of the desired product and can help identify unknown impurities.[8] | Useful for identifying byproducts from side reactions. |
By following the guidance in this technical support center, researchers can effectively troubleshoot and optimize their procedures for the removal of unreacted this compound, leading to higher purity products and more reliable experimental outcomes.
References
-
Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry, 34(6), 1275-1289. Available from: [Link]
-
Wikipedia. Sulfonyl halide. Available from: [Link]
- Google Patents. Sulfonamide purification process.
-
Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. Available from: [Link]
-
Moore, J. D., et al. (2003). ROMP-Generated Oligomeric Sulfonyl Chlorides as Versatile Soluble Scavenging Agents. Organic Letters, 5(1), 105-108. Available from: [Link]
-
SIELC Technologies. HPLC Separation of Benzenesulfonamide and Sulfanilamide. Available from: [Link]
-
King, J. F., & Lee, T. M. (1978). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry, 56(3), 356-363. Available from: [Link]
-
Supra Sciences. Sulfonyl Chloride (SO2Cl). Available from: [Link]
-
Anderson, N. G., et al. (2003). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 7(2), 245-251. Available from: [Link]
-
Organic Syntheses. Benzenesulfonyl chloride. Available from: [Link]
-
Patyra, E., & Kwiatek, K. (2020). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 25(23), 5673. Available from: [Link]
-
Patyra, E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 408. Available from: [Link]
-
ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. Available from: [Link]
-
Bowser, J. R., et al. (2009). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 50(26), 3376-3378. Available from: [Link]
-
Pharmaffiliates. Sulfonamide-impurities. Available from: [Link]
-
Reddit. Removing thionyl chloride. Available from: [Link]
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available from: [Link]
-
ResearchGate. Yield, purity, and characteristic impurities of the sulfonamide... Available from: [Link]
-
ResearchGate. HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Available from: [Link]
-
Nacsa, E. D., & Lambert, T. H. (2016). Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Supporting Information. Available from: [Link] Nacsa_SI.pdf
-
YouTube. Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). Available from: [Link]
-
Gadani, K., et al. (2018). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 11(10), 4381-4385. Available from: [Link]
-
Setliff, F. L., & Rankin, J. G. (1995). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. Journal of the Arkansas Academy of Science, 49, 143-145. Available from: [Link]
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Available from: [Link]
-
El-Faham, A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 261. Available from: [Link]
-
The Royal Society of Chemistry. (2018). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available from: [Link]
-
ResearchGate. HPLC chromatogram of sulphonamide standard solution. Available from: [Link]
-
Wikipedia. Sulfonamide (medicine). Available from: [Link]
-
BuyersGuideChem. 3-Fluoro-4-nitrobenzenesulfonyl chloride. Available from: [Link]
-
Wang, L., et al. (2020). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 25(18), 4235. Available from: [Link]
-
ResearchGate. TLC of Sulfonamides. Available from: [Link]
-
Chemistry LibreTexts. 2.3B: Uses of TLC. Available from: [Link]
-
Savateev, A., et al. (2018). Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst. Angewandte Chemie International Edition, 57(46), 15199-15203. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
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- 5. suprasciences.com [suprasciences.com]
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- 12. HPLC Separation of Benzenesulfonamide and Sulfanilamide | SIELC Technologies [sielc.com]
- 13. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Di-sulfonylation as a side reaction with 4-Fluoro-3-methylbenzenesulfonyl chloride
Answering the user's request.## Technical Support Center: Managing Di-sulfonylation with 4-Fluoro-3-methylbenzenesulfonyl Chloride
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their synthetic workflows. Our goal is to provide in-depth, actionable insights into a common and often frustrating side reaction: di-sulfonylation. By understanding the underlying mechanisms and critical process parameters, you can effectively diagnose, troubleshoot, and prevent the formation of these unwanted byproducts, thereby improving yield, purity, and process reliability.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during sulfonylation reactions.
Q1: I'm seeing an unexpected, less polar spot on my TLC plate that stains poorly. Could this be the di-sulfonylated product?
A: Yes, this is a classic indicator of di-sulfonylation. The di-sulfonylated product, R-N(SO₂Ar)₂, lacks the N-H bond present in the desired monosulfonamide, making it significantly less polar. This results in a higher Retention Factor (Rf) on normal-phase silica gel. Its lack of an acidic proton can also lead to different staining characteristics compared to the monosulfonamide.
Q2: What exactly is di-sulfonylation and why does it occur with primary amines?
A: Di-sulfonylation is a consecutive reaction that occurs after the formation of the initial, desired monosulfonamide. The reaction proceeds in two steps:
-
Monosulfonylation: The primary amine (R-NH₂) acts as a nucleophile and attacks the electrophilic sulfur atom of this compound to form the monosulfonamide (R-NH-SO₂Ar).
-
Di-sulfonylation: In the presence of a base, the newly formed sulfonamide is deprotonated to form a sulfonamide anion (R-N⁻-SO₂Ar). This anion, while less nucleophilic than the starting amine, can still attack a second molecule of the sulfonyl chloride to yield the di-sulfonylated byproduct (R-N(SO₂Ar)₂).
Q3: What are the most critical reaction parameters I should control to avoid this side reaction?
A: The three most critical parameters to control are stoichiometry , rate of addition , and the choice of base .
-
Stoichiometry: Avoid using a significant excess of this compound.
-
Rate of Addition: Add the sulfonyl chloride slowly to the reaction mixture.
-
Base Selection: Use a base that is strong enough to scavenge the generated HCl but not so strong that it readily deprotonates the product sulfonamide. Sterically hindered bases are often preferred.
Q4: My starting amine is completely consumed, but my yield of the desired monosulfonamide is low. Is di-sulfonylation the likely cause?
A: This is a strong possibility. If the reaction consumes two equivalents of the sulfonyl chloride and one equivalent of the amine to produce one equivalent of the byproduct, you will observe complete consumption of your limiting reagent (the amine) but a correspondingly low yield of the intended product. You should immediately perform analytical checks (like LC-MS) on your crude reaction mixture to identify the mass of the suspected byproduct.
Q5: Is this compound particularly prone to causing di-sulfonylation?
A: Arenesulfonyl chlorides are generally reactive electrophiles.[1][2] The electron-withdrawing nature of the fluorine atom on the aromatic ring can increase the electrophilicity of the sulfur atom, potentially making this compound a highly reactive agent. While all sulfonyl chlorides can participate in this side reaction, highly reactive variants warrant more stringent control over reaction conditions.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Diagnosing the Di-sulfonylation Problem
Accurate diagnosis is the first step toward remediation. A multi-pronged analytical approach is recommended to confirm the presence and extent of di-sulfonylation.
| Analytical Method | Signature of Di-sulfonylation |
| Thin-Layer Chromatography (TLC) | Appearance of a new, higher Rf (less polar) spot compared to the monosulfonated product. |
| HPLC / UPLC | A new peak, typically with a longer retention time on a reverse-phase column (C18) due to increased hydrophobicity.[3][4] |
| Mass Spectrometry (MS) | Detection of a mass corresponding to: [Mass of Amine - 2H + 2 x Mass of Sulfonyl Group]. For this compound (MW: 208.64), the added mass for di-sulfonylation vs. monosulfonylation is 190.0 (the mass of the C₇H₆FO₂S group). |
| ¹H NMR Spectroscopy | Complete disappearance of the N-H proton signal that is characteristic of the monosulfonamide. Shifts in the protons adjacent to the nitrogen atom are also expected. |
| ¹⁹F NMR Spectroscopy | If the starting amine also contains fluorine, the appearance of a new fluorine signal for the di-sulfonylated species can be observed. The fluorine on the benzenesulfonyl group will show a characteristic singlet. |
| ¹³C NMR Spectroscopy | Shifts in the carbon signals of the parent amine, particularly those alpha to the nitrogen, upon the addition of a second bulky, electron-withdrawing sulfonyl group. |
Guide 2: Understanding the Competing Reaction Mechanisms
The core of the problem lies in a competition between two nucleophiles—the starting amine and the product sulfonamide anion—for the same electrophile.
The reaction follows a nucleophilic substitution pathway at the tetracoordinate sulfur atom, generally considered to be a concerted Sₙ2-type mechanism.[1][2] The amine's lone pair attacks the sulfur atom, leading to the displacement of the chloride leaving group. The subsequent deprotonation of the monosulfonamide by a base sets the stage for the unwanted second reaction.
Caption: Figure 1. Competing Reaction Pathways.
Guide 3: Proactive Prevention & Mitigation Strategies
Preventing the formation of the di-sulfonylated byproduct is far more efficient than removing it later. A systematic approach to reaction setup is critical.
Caption: Figure 2. Optimized Reaction Workflow.
-
Stoichiometric Control: This is the most crucial factor. The use of a large excess of sulfonyl chloride dramatically increases the probability of the second sulfonylation.
-
Best Practice: Use a stoichiometric amount or a very slight excess (e.g., 1.0 to 1.05 equivalents) of this compound relative to the amine.
-
-
Rate of Addition (Controlling Local Concentration): Adding the sulfonyl chloride all at once creates a high local concentration, which can drive the formation of the byproduct.
-
Best Practice: Dissolve the sulfonyl chloride in the reaction solvent and add it slowly via a syringe pump over an extended period (e.g., 1-3 hours). This maintains a low, steady concentration, ensuring it preferentially reacts with the more nucleophilic starting amine.
-
-
Choice of Base: The base serves to neutralize the HCl generated but can also facilitate the deprotonation of the monosulfonamide product.
| Base | pKa (Conjugate Acid) | Typical Equivalents | Suitability for Suppressing Di-sulfonylation |
| Pyridine | ~5.2 | >2.0 or as solvent | Moderate. Can act as a nucleophilic catalyst, but its moderate basicity is beneficial. |
| Triethylamine (TEA) | ~10.7 | 1.5 - 2.5 | Poor to Moderate. Its high basicity and small size can readily deprotonate the monosulfonamide. |
| DIPEA (Hünig's Base) | ~10.7 | 1.5 - 2.5 | Good. Sterically hindered, making it less likely to deprotonate the relatively bulky sulfonamide. |
| NaHCO₃ / K₂CO₃ | 10.3 / 10.3 | >2.0 (heterogeneous) | Excellent. Inorganic bases often provide sufficient acid scavenging with lower solubility in organic solvents, minimizing the deprotonation of the product in the solution phase. |
-
Temperature Control: Sulfonylation reactions are exothermic. Lower temperatures decrease the rate of all reactions, but often have a more pronounced effect on the less favorable side reaction.
-
Best Practice: Begin the reaction at 0 °C and allow it to slowly warm to room temperature. Maintaining a low temperature throughout the addition is critical.
-
Guide 4: Post-Reaction Remediation and Purification
If di-sulfonylation has already occurred, effective purification is necessary.
-
Flash Column Chromatography: This is the most common method. Due to the significant polarity difference, separation is usually feasible.
-
Guidance: The di-sulfonylated product will elute first. Use a gradient elution, starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate or Hexanes/DCM) and gradually increasing the polarity to elute the more polar monosulfonamide.
-
-
Recrystallization: This can be an effective technique for obtaining high-purity material if a suitable solvent system is found.[5] It is most effective when the byproduct is present in smaller quantities (<10-15%).
-
Acid-Base Extraction: The N-H proton of a monosulfonamide is weakly acidic (pKa ~10). It may be possible to perform a selective extraction with an aqueous base (e.g., 1M NaOH) to deprotonate and dissolve the monosulfonamide into the aqueous layer, leaving the neutral di-sulfonylated byproduct in the organic layer. The layers are then separated, and the aqueous layer is re-acidified to precipitate the pure monosulfonamide. This technique is highly dependent on the specific pKa of the product.
Section 3: Experimental Protocols
Protocol 1: Optimized Monosulfonylation of a Primary Amine
This protocol incorporates best practices to minimize di-sulfonylation.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add the primary amine (1.0 eq) and a suitable solvent (e.g., Dichloromethane or THF, ~0.1 M concentration).
-
Addition of Base: Add the chosen base (e.g., DIPEA, 1.5 eq).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Prepare Electrophile: In a separate dry flask, dissolve this compound (1.05 eq) in the same solvent. Draw this solution into a syringe.
-
Slow Addition: Place the syringe in a syringe pump and add the sulfonyl chloride solution to the cooled amine solution over 2 hours. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting amine.
-
Workup: Quench the reaction with the addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (2x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: Analytical HPLC Method for Reaction Monitoring
-
Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 10% B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm.
-
Expected Elution Order: 1. Starting Amine, 2. Monosulfonamide, 3. Di-sulfonamide.
References
- MIT Open Access Articles. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.
- Popik, V. V., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. PMC - PubMed Central.
- ResearchGate. Mechanism of the reaction of arenesulfonyl chlorides.
- ACS Organic & Inorganic Au. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst.
- Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences.
- Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- Sigma-Aldrich. This compound 97.
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
- Al-Ayed, A. S. (2023). Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics. PMC - NIH.
- Google Patents. Method for purifying sulfonated aromatic monomer.
- Heller, D. N. (2002). Identification of incurred sulfonamide residues in eggs: Methods for confirmation by liquid chromatography-tandem mass spectrometry and quantitation by liquid chromatography with ultraviolet detection. ResearchGate.
- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
- Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation).
- Google Patents. Analytical methods for analyzing and determining impurities in dianhydrogalactitol.
- Avanti Research. Detection Methods for Thin Layer Chromatography.
- PubMed. (2011). Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC.
Sources
- 1. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.org [mdpi.org]
- 3. US9029164B2 - Analytical methods for analyzing and determining impurities in dianhydrogalactitol - Google Patents [patents.google.com]
- 4. Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US9540319B2 - Method for purifying sulfonated aromatic monomer - Google Patents [patents.google.com]
Byproduct formation in 4-Fluoro-3-methylbenzenesulfonyl chloride reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-methylbenzenesulfonyl chloride is a key building block in medicinal chemistry, valued for its role in the synthesis of sulfonamides and other sulfur-containing scaffolds. The presence of both a fluorine atom and a methyl group on the aromatic ring introduces unique reactivity patterns that can influence reaction outcomes. This guide addresses the most frequently encountered issues, with a focus on byproduct formation and reaction optimization.
Troubleshooting Guide: Question & Answer Format
This section directly addresses specific problems you may encounter during your experiments.
Problem 1: Low Yield of the Desired Sulfonamide
Question: My reaction of this compound with a primary/secondary amine is resulting in a low yield of the expected sulfonamide. What are the likely causes and how can I improve it?
Answer: Low yields are a common issue and can typically be traced back to a few key factors.
A. Probable Cause: Hydrolysis of the Sulfonyl Chloride
This compound is highly susceptible to hydrolysis, which converts it into the unreactive 4-fluoro-3-methylbenzenesulfonic acid. This is often the primary culprit for low yields.
-
Explanation: The sulfonyl chloride is a potent electrophile. In the presence of water, which can act as a nucleophile, the sulfonyl chloride will readily react to form the corresponding sulfonic acid. This sulfonic acid will not react with your amine to form the desired sulfonamide.
-
Solutions:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly oven-dried or flame-dried under vacuum. Solvents should be freshly distilled from an appropriate drying agent or taken from a solvent purification system. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Careful Work-up: If an aqueous work-up is necessary, perform it quickly and at a low temperature to minimize hydrolysis of any unreacted sulfonyl chloride.
-
B. Probable Cause: Sub-optimal Reaction Conditions
The reactivity of both the sulfonyl chloride and the amine can be highly dependent on the reaction conditions.
-
Explanation: The methyl group on the aromatic ring is electron-donating, which slightly reduces the electrophilicity of the sulfonyl chloride. Conversely, the fluorine atom is electron-withdrawing, which increases it. The net effect is a moderately reactive sulfonyl chloride. Sterically hindered or electron-poor amines may react sluggishly.
-
Solutions:
-
Temperature Adjustment: For less reactive amines, a moderate increase in reaction temperature may be necessary. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
-
Solvent Choice: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices.
-
Base Selection: A non-nucleophilic organic base like triethylamine or pyridine is typically used to quench the HCl generated during the reaction. The choice of base can be critical; for instance, pyridine can sometimes act as a nucleophilic catalyst.
-
Problem 2: Formation of an Unexpected Byproduct with a Higher Molecular Weight
Question: I am reacting this compound with a primary amine and I observe a significant amount of a higher molecular weight byproduct. What could this be?
Answer: With primary amines, the formation of a bis-sulfonated product is a common side reaction.
-
Explanation: The initially formed primary sulfonamide still possesses an acidic N-H proton. In the presence of a base, this proton can be removed to generate a sulfonamidate anion, which can then react with a second molecule of the sulfonyl chloride to form a bis-sulfonated imide.
-
Solutions:
-
Control Stoichiometry: Use a slight excess of the primary amine (1.1-1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride.
-
Slow Addition: Add the sulfonyl chloride solution slowly to the solution of the amine and base. This maintains a low concentration of the sulfonyl chloride, favoring its reaction with the more abundant primary amine over the sulfonamide product.
-
Use a Bulky Base: A sterically hindered base may be less effective at deprotonating the less accessible sulfonamide proton.
-
Problem 3: Formation of a Byproduct with Loss of Fluorine
Question: My reaction with a strongly nucleophilic amine seems to be producing a byproduct where the fluorine atom has been displaced. Is this possible?
Answer: Yes, this is a known potential side reaction called Nucleophilic Aromatic Substitution (SNAr).
-
Explanation: The sulfonyl chloride group (-SO2Cl) is a powerful electron-withdrawing group. This makes the aromatic ring electron-deficient and susceptible to attack by strong nucleophiles. The fluorine atom, located para to the activating sulfonyl chloride group, is in a prime position to be displaced.[1]
-
Solutions:
-
Milder Reaction Conditions: Avoid high temperatures and prolonged reaction times, especially when using highly nucleophilic amines (e.g., secondary aliphatic amines).
-
Choice of Base: Use a non-nucleophilic, sterically hindered base to minimize its potential to act as a nucleophile in an SNAr reaction.
-
Protecting Groups: If the nucleophilicity of the amine is a persistent issue, consider using a protecting group strategy.
-
Problem 4: Complex Mixture of Products and Difficult Purification
Question: My reaction has resulted in a complex mixture of products that is difficult to separate by column chromatography. What are the best strategies for purification?
Answer: A complex product mixture often points to a combination of the issues mentioned above. Effective purification relies on understanding the nature of the impurities.
-
Probable Impurities and Purification Strategies:
| Impurity | Chemical Nature | Purification Strategy |
| 4-Fluoro-3-methylbenzenesulfonic acid | Highly polar, acidic | Can often be removed by an aqueous basic wash (e.g., with saturated NaHCO3 solution) during work-up. |
| Bis-sulfonated product | Non-polar to moderately polar, neutral | Careful column chromatography is usually required. A gradient elution from a non-polar to a more polar solvent system can be effective. |
| SNAr byproduct | Moderately polar, basic (if amine is incorporated) | Can sometimes be removed with an acidic wash during work-up. Otherwise, requires careful chromatography. |
| Unreacted Amine | Basic | Can be removed with an acidic wash (e.g., dilute HCl) during work-up. |
-
General Purification Tips:
-
Recrystallization: If your desired sulfonamide is a solid, recrystallization is often the most effective method for achieving high purity.
-
Chromatography Optimization: Screen different solvent systems for column chromatography. A small amount of a polar solvent like methanol in your mobile phase can sometimes improve the separation of polar compounds.
-
Frequently Asked Questions (FAQs)
Q1: How stable is this compound?
A1: It is sensitive to moisture and will hydrolyze.[2] It should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place. With proper handling, it is stable for extended periods.
Q2: Can I use an aqueous base like NaOH for my reaction?
A2: While some sulfonamide preparations use aqueous bases (the Schotten-Baumann reaction), this is generally not recommended for this compound due to its rapid hydrolysis. Anhydrous organic bases are preferred to maximize the yield of the sulfonamide.
Q3: Does the methyl group on the ring ever cause side reactions?
A3: Under standard sulfonamide synthesis conditions (typically at or slightly above room temperature), the methyl group is generally inert. Oxidation of the methyl group would require much harsher, oxidative conditions which are not typically employed in these reactions.
Q4: Is there a way to favor the desired sulfonamide formation over the SNAr byproduct?
A4: The reaction at the sulfonyl chloride group is generally much faster than the SNAr reaction. By keeping the reaction temperature low and the reaction time to a minimum, you can often favor the desired sulfonylation. Monitoring the reaction closely and stopping it once the starting sulfonyl chloride is consumed is a good strategy.
Experimental Protocol: Synthesis of a Sulfonamide with Minimized Byproduct Formation
This protocol provides a general procedure for the synthesis of a sulfonamide from this compound and a primary or secondary amine, with an emphasis on minimizing common byproducts.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Triethylamine (or other suitable non-nucleophilic base), freshly distilled
-
Anhydrous dichloromethane (DCM)
-
Standard work-up and purification reagents
Procedure:
-
Preparation: Under an inert atmosphere (N2 or Ar), add the amine (1.0 eq) and triethylamine (1.2 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the reagents in anhydrous DCM.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq) in anhydrous DCM in a separate flame-dried flask. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath) over a period of 30-60 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed in this guide.
Caption: Key reaction pathways in sulfonamide synthesis.
Caption: Troubleshooting decision tree for common issues.
References
-
Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link]
-
4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. OECD SIDS. [Link]
-
Nucleophilic Aromatic Substitution. Wikipedia. [Link]
Sources
Improving the stability of 4-Fluoro-3-methylbenzenesulfonyl chloride in solution
Guide for Researchers, Scientists, and Drug Development Professionals on Improving Solution Stability
Introduction: The Challenge of Stability
4-Fluoro-3-methylbenzenesulfonyl chloride is a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility is derived from the reactive sulfonyl chloride moiety, which readily engages with nucleophiles like amines to form stable sulfonamides. However, this high reactivity is also its primary liability. The compound is exceptionally sensitive to moisture, and its stability in solution is a critical parameter that dictates the success, reproducibility, and yield of synthetic protocols.
This guide provides an in-depth technical overview of the factors influencing the stability of this compound in solution. It is designed as a practical resource for laboratory professionals, offering troubleshooting advice, validated protocols, and a clear rationale behind each recommendation to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound in solution?
The principal degradation pathway is hydrolysis.[2][3] Sulfonyl chlorides react readily with water, even trace amounts present in solvents or absorbed from the atmosphere, to form the corresponding sulfonic acid (4-fluoro-3-methylbenzenesulfonic acid) and hydrochloric acid (HCl). This process is often rapid and irreversible under typical laboratory conditions. For a structurally similar compound, 4-methylbenzenesulfonyl chloride, the half-life in water at 25°C is just over 2 minutes.[4]
Q2: My solution of this compound is turning cloudy and/or I'm observing off-gassing. What is happening?
This is a classic sign of hydrolysis. The formation of HCl gas can cause pressure buildup, and the resulting sulfonic acid may have different solubility properties than the parent sulfonyl chloride, leading to precipitation or cloudiness. Vigorous off-gassing is a known indicator of sulfonyl chloride reactions with protic substances.[5]
Q3: How should I store solutions of this compound?
Solutions should be stored under an inert atmosphere (e.g., nitrogen or argon) in tightly sealed containers to prevent moisture ingress.[6][7] For short-term storage, a cool, dry environment is crucial.[8] However, due to its reactivity, it is strongly recommended to prepare solutions fresh before use whenever possible.
Q4: Can I use solvents like methanol or ethanol?
No. Alcohols and other protic solvents will react with sulfonyl chlorides in a process called solvolysis, forming sulfonate esters.[9] This is an analogous reaction to hydrolysis. Only anhydrous, aprotic solvents should be used.
Troubleshooting Guide: From Problem to Solution
This section addresses specific issues you may encounter during your experiments, providing insights into the root causes and actionable solutions.
Problem 1: Low or Inconsistent Reaction Yields
-
Symptom: You are performing a reaction (e.g., sulfonamide formation) and the product yield is significantly lower than expected or varies widely between runs. HPLC analysis of the crude reaction mixture shows a large peak corresponding to the sulfonic acid byproduct.
-
Underlying Cause: The most probable cause is the premature degradation of your this compound starting material via hydrolysis before or during the reaction. This consumes the reagent, making it unavailable to react with your intended nucleophile. The source of water can be contaminated solvents, reagents, glassware, or exposure to ambient air.
-
Solution Strategy:
-
Rigorous Solvent & Reagent Preparation: Use only high-purity, anhydrous solvents. Solvents should be dried using appropriate methods (e.g., passing through an activated alumina column or distillation from a suitable drying agent) and stored over molecular sieves.[10] Ensure all other reagents, particularly amine nucleophiles or bases, are also anhydrous.
-
Inert Atmosphere Technique: Conduct all manipulations, including solution preparation and the reaction itself, under a dry, inert atmosphere of nitrogen or argon using Schlenk line or glovebox techniques.[10]
-
Reverse Addition: If your nucleophile is stable under the reaction conditions, consider adding the solution of this compound to the solution of the nucleophile. This ensures the highly reactive sulfonyl chloride immediately encounters its intended reaction partner rather than trace moisture.
-
Temperature Control: Many reactions involving sulfonyl chlorides are exothermic. Running the reaction at a reduced temperature (e.g., 0 °C) can slow the rate of hydrolysis relative to the desired reaction.[11]
-
Problem 2: Difficulty in Purification & Oily Final Product
-
Symptom: After aqueous work-up, the desired product is difficult to crystallize and remains an oil, or the crude product streaks badly on a TLC plate.
-
Underlying Cause: This is often due to the presence of the 4-fluoro-3-methylbenzenesulfonic acid byproduct. Its high polarity and acidic nature can interfere with standard purification techniques like silica gel chromatography and can prevent crystallization. Additionally, residual chlorinated solvents can be difficult to remove, resulting in oils.[12]
-
Solution Strategy:
-
Effective Quenching: Ensure any unreacted sulfonyl chloride is fully quenched before extraction. Cautiously adding the reaction mixture to ice water or a cold, dilute base solution is effective.[3][12]
-
Basic Wash: During the aqueous work-up, perform a wash with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the acidic sulfonic acid, converting it to its salt, which is highly water-soluble and will be efficiently removed into the aqueous layer.
-
Brine Wash: A final wash with a saturated sodium chloride (brine) solution helps to remove residual water from the organic layer before drying.
-
Proper Drying: Thoroughly dry the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Problem 3: Analytical Method Shows Rapid Degradation of Stock Solution
-
Symptom: You prepare a stock solution in a solvent like acetonitrile for analytical purposes, but HPLC analysis shows the concentration of the active compound decreases significantly over a short period (minutes to hours).
-
Underlying Cause: Even high-quality HPLC-grade solvents contain trace amounts of water that are sufficient to cause noticeable degradation of a highly reactive sulfonyl chloride.[4]
-
Solution Strategy:
-
Use Anhydrous Solvents for Standards: For preparing analytical standards, use sealed, anhydrous grade solvents.
-
Immediate Analysis: Analyze solutions immediately after preparation. Do not let them stand on the bench or in an autosampler for extended periods before injection.
-
Derivatization for Quantification: In some cases, it may be more robust to derivatize the sulfonyl chloride with a stable nucleophile immediately upon sampling and then quantify the stable derivative.[13][14] This is a common strategy for quantifying highly reactive analytes.[15]
-
Visualizations
Primary Degradation Pathway
The diagram below illustrates the hydrolysis of this compound, the most common degradation route.
Caption: Hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid.
Experimental Workflow for Stability Assessment
This workflow outlines the key steps for quantitatively assessing the stability of a solution.
Caption: Workflow for monitoring the stability of a prepared solution over time.
Data Summary
Table 1: Solvent Selection Guide for this compound
| Category | Solvents | Rationale & Causality |
| Recommended (Aprotic, Non-nucleophilic) | Acetonitrile, Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF), Dioxane | These solvents do not have acidic protons and are not nucleophilic, thus minimizing the risk of solvolysis. Anhydrous grades must be used. |
| Use with Extreme Caution (Aprotic, Potentially Reactive) | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | While aprotic, these solvents can contain impurities (e.g., amines in DMF) or can degrade under certain conditions to form nucleophilic species that may react with the sulfonyl chloride. |
| Not Recommended (Protic or Nucleophilic) | Water, Methanol, Ethanol, Isopropanol, Acetic Acid, Amines | These solvents contain active hydrogen atoms (O-H or N-H) and will readily react with and consume the sulfonyl chloride via solvolysis or other nucleophilic attacks.[9] |
Experimental Protocols
Protocol 1: Monitoring Solution Stability by HPLC
This protocol provides a robust method for quantifying the concentration of this compound over time.
Objective: To determine the degradation rate of the compound in a chosen solvent.
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., Acetonitrile)
-
Volumetric flasks, syringes
-
HPLC system with UV detector
-
C18 Reverse-Phase HPLC column
Procedure:
-
Solution Preparation (Inert Atmosphere):
-
In a glovebox or under a strong stream of nitrogen, accurately weigh ~20 mg of this compound into a 20 mL volumetric flask.
-
Using a dry syringe, add the anhydrous solvent to the mark. Mix thoroughly until fully dissolved. This is your stock solution.
-
-
Timepoint Zero (t=0):
-
Immediately dilute a sample of the stock solution to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
Inject the sample onto the HPLC system without delay. Record the peak area of the this compound peak. This is your 100% reference value.
-
-
Storage:
-
Store the stock solution under the desired test conditions (e.g., room temperature on the benchtop, 4°C in a refrigerator, etc.), ensuring the container is tightly sealed.
-
-
Subsequent Timepoints:
-
At predetermined intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw an aliquot from the stock solution, prepare the sample as in Step 2, and inject it onto the HPLC.
-
-
Data Analysis:
-
For each timepoint, calculate the percentage of this compound remaining relative to the peak area at t=0.
-
Plot the % remaining versus time to visualize the degradation profile.
-
Table 2: Example HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min[16] |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Note: This is a starting method; optimization may be required.
Protocol 2: Recommended Quenching & Work-up Procedure
Objective: To safely neutralize unreacted sulfonyl chloride and remove the sulfonic acid byproduct after a reaction.
Procedure:
-
Initial Quench:
-
Cool the reaction vessel in an ice-water bath (0-5 °C).
-
While stirring vigorously, slowly and cautiously add a quenching agent. Options include:
-
Water: Add cold water dropwise. Be prepared for HCl gas evolution.[17]
-
Methanol: Can be used to form the more easily handled methyl sulfonate ester.
-
-
Allow the mixture to stir for 15-30 minutes to ensure the quench is complete.
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Add a suitable water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane) and water.
-
Separate the layers.
-
-
Basic Wash (Crucial Step):
-
Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). This will extract the acidic sulfonic acid byproduct into the aqueous layer. Check the pH of the aqueous layer to ensure it is basic (pH > 8). Repeat if necessary.
-
-
Final Wash & Drying:
-
Wash the organic layer with brine (saturated NaCl solution).
-
Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Isolation:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to isolate the crude product, which is now largely free of acidic impurities.
-
References
- Vertex AI Search. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings. Retrieved January 11, 2026.
- SD Fine-Chem. (n.d.). SULPHURYL CHLORIDE. Retrieved January 11, 2026.
- BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved January 11, 2026.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. Retrieved January 11, 2026.
- Sciencemadness Wiki. (2023). Sulfuryl chloride. Retrieved January 11, 2026.
- BenchChem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved January 11, 2026.
- Bunnage, M. E., et al. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 11(2), 271-275.
- D'Souza, M. J., et al. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International Journal of Molecular Sciences, 9(5), 914-925.
- Lann, J. S., & Hunt, M. (1951). Method of stabilizing aliphatic sulfonyl-chlorides. U.S.
- D'Souza, M. J., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- Robertson, R. E., & Laughton, P. M. (1970). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 48(10), 1441-1449.
- Sigma-Aldrich. (2024).
- D'Souza, M. J., et al. (2009). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. Sigma-Aldrich.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved January 11, 2026.
- Nacsa, E. D., & Lambert, T. H. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. Retrieved January 11, 2026.
- Foley, D. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.
- OECD SIDS. (2003). 4-Methylbenzenesulfonyl chloride.
- ResearchGate. (2016). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture? Retrieved January 11, 2026.
- Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions? Retrieved January 11, 2026.
- Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Retrieved January 11, 2026.
- Organic Syntheses. (n.d.). Methanesulfinyl Chloride. Retrieved January 11, 2026.
- Sigma-Aldrich. (n.d.). This compound 97 629672-19-1. Retrieved January 11, 2026.
- ResearchGate. (n.d.). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Retrieved January 11, 2026.
- KGROUP. (2006). Quenching Reactive Substances. Virginia Tech Chemistry Department.
- Chem-Impex. (n.d.). 4-Fluoro-3-methylbenzoyl chloride. Retrieved January 11, 2026.
- Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved January 11, 2026.
- PubMed. (2012). Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100. Applied and Environmental Microbiology, 78(18), 6567-6575.
- Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- MDPI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. Molecules.
- Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved January 11, 2026.
- Wikipedia. (n.d.). Sulfonyl halide. Retrieved January 11, 2026.
- Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides. Retrieved January 11, 2026.
- ChemRxiv. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). Cambridge Open Engage.
- University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry.
- ChemicalBook. (n.d.). 3-FLUORO-4-METHYLBENZENESULFONYL CHLORIDE. Retrieved January 11, 2026.
- ResearchGate. (n.d.). An overview on Common Organic Solvents and their Toxicity. Retrieved January 11, 2026.
- Sigma-Aldrich. (n.d.). 4-hydroxy-benzenesulfonyl chloride. Retrieved January 11, 2026.
Sources
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- 2. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 3. orgsyn.org [orgsyn.org]
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- 17. kgroup.du.edu [kgroup.du.edu]
Technical Support Center: Troubleshooting Low Yield in Sulfonamide Synthesis with 4-Fluoro-3-methylbenzenesulfonyl chloride
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields, specifically when using 4-Fluoro-3-methylbenzenesulfonyl chloride. The following question-and-answer format addresses frequent challenges, providing insights into underlying chemical principles and actionable troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My reaction of this compound with a primary/secondary amine is resulting in a very low yield or failing completely. What are the most likely causes?
Answer: Low yields in sulfonamide synthesis are a common challenge and can often be attributed to a few key factors. The primary culprits are typically the quality and stability of the sulfonyl chloride, the reactivity of the amine, and the reaction conditions themselves.
Core Issues to Investigate:
-
Hydrolysis of this compound: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with ambient moisture to form the corresponding and unreactive 4-fluoro-3-methylbenzenesulfonic acid. [1][2]An older or improperly stored bottle of the sulfonyl chloride is a frequent source of failure. [1]The half-life of a similar compound, 4-methylbenzenesulfonyl chloride, in water at 25°C is just over two minutes, highlighting the extreme sensitivity to moisture. [3]2. Poor Nucleophilicity of the Amine: The reaction relies on the nucleophilic attack of the amine's nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. [4]Sterically hindered amines (e.g., tert-butylamine) or electron-deficient anilines are poor nucleophiles and react sluggishly under standard conditions. [2][5]3. Inappropriate Reaction Conditions: The choice of base, solvent, and temperature are critical for success. The base must be strong enough to neutralize the HCl generated during the reaction without competing with the primary amine. [1][4]The solvent must be anhydrous and capable of dissolving both reactants.
Troubleshooting Workflow: A Step-by-Step Guide
If you are experiencing low yields, follow this logical troubleshooting workflow to systematically identify and resolve the issue.
Caption: A logical workflow for troubleshooting low sulfonamide yield.
Question 2: How can I confirm if my this compound has degraded?
Answer: Verifying the integrity of your sulfonyl chloride is the first and most critical step.
-
Physical Appearance: Fresh this compound should be a solid with a melting point between 35-40 °C. If it appears clumpy, discolored, or has a strong acidic smell (due to HCl from hydrolysis), it has likely degraded.
-
NMR Spectroscopy: The most definitive method is ¹H NMR. The sulfonic acid hydrolysis product will have distinctly different chemical shifts compared to the sulfonyl chloride.
-
Recommendation: If degradation is suspected, it is best to use a fresh bottle. While distillation under reduced pressure is possible for some sulfonyl chlorides, it can be hazardous and may lead to decomposition if not performed carefully. [6]
Question 3: My amine is sterically hindered, and the reaction is not proceeding. What protocol modifications can I implement?
Answer: Synthesizing sulfonamides from sterically hindered or weakly nucleophilic amines requires more forcing conditions than standard protocols. [5] Optimization Strategies for Challenging Amines:
| Strategy | Rationale | Recommended Protocol Adjustment |
| Elevated Temperature | Provides the necessary activation energy to overcome steric hindrance. [5] | Gradually increase the reaction temperature. Start by refluxing in a solvent like acetonitrile or THF. Monitor by TLC. |
| Stronger, Non-Nucleophilic Base | More effectively scavenges HCl without competing with the hindered amine. | Switch from pyridine or triethylamine to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a proton sponge. |
| Use of a Catalyst | Catalysts can form a more reactive intermediate with the sulfonyl chloride. | Add a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP). DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate. [2] |
| Alternative Catalytic Systems | Certain metal catalysts have been shown to be effective for hindered substrates. [5] | Consider using indium-catalyzed sulfonylation, which has shown success with substrates like tert-butylamine. [5][7] |
Experimental Protocol: DMAP-Catalyzed Synthesis for Hindered Amines
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the hindered amine (1.1 eq) and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Slowly add a non-nucleophilic base like triethylamine (1.5 eq).
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gentle heating (e.g., 40 °C).
-
Workup: Upon completion, proceed with a standard aqueous workup as described in Question 5.
Question 4: I am observing multiple spots on my TLC plate, suggesting side reactions. What are the common byproducts and how can I minimize them?
Answer: The formation of byproducts is a clear indicator that your reaction conditions need optimization. The most common side reactions are hydrolysis of the starting material and reactions involving the sulfonamide product itself.
Common Side Reactions and Mitigation:
Caption: Desired reaction pathway versus common side reactions.
-
Hydrolysis: As discussed, this is the most common side reaction, consuming your starting material.
-
Solution: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. Run the reaction under a dry, inert atmosphere (N₂ or Ar). [1][2]2. Bis-sulfonylation (for Primary Amines): If an excess of sulfonyl chloride is used or if the reaction conditions are too harsh, the initially formed sulfonamide can be deprotonated by the base and react with a second molecule of the sulfonyl chloride.
-
Solution: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the sulfonyl chloride. Add the sulfonyl chloride solution slowly (dropwise) to the amine solution to maintain a low instantaneous concentration of the electrophile. [1]
-
Question 5: What is the best practice for working up and purifying my sulfonamide product to maximize recovery?
Answer: A proper workup and purification strategy is crucial for isolating your product in high purity and yield. Sulfonamides are generally stable, but losses can occur during extraction and purification.
Standard Workup and Purification Protocol:
-
Quenching: Once the reaction is complete by TLC, cool the reaction mixture in an ice bath and slowly add water to quench any remaining sulfonyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with:
-
1M HCl (to remove the organic base, e.g., pyridine, triethylamine).
-
Saturated sodium bicarbonate solution (to remove any unreacted sulfonyl chloride and the sulfonic acid byproduct).
-
Brine (to remove residual water).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. [1]4. Purification:
-
Recrystallization: This is often the most effective method for purifying solid sulfonamides. [1]Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexanes) to find an ideal system where the product is soluble when hot but sparingly soluble when cold.
-
Column Chromatography: If recrystallization is ineffective or if the product is an oil, silica gel column chromatography is the next step. [1]The choice of eluent will depend on the polarity of your specific sulfonamide. A typical starting point would be a gradient of ethyl acetate in hexanes.
-
Troubleshooting Purification:
-
Product is not crystallizing: The crude product may be impure or an oil. Attempt purification by column chromatography.
-
Low recovery after chromatography: Your product may be very polar and sticking to the silica gel, or it may be co-eluting with impurities. Try a different solvent system or consider using a different stationary phase (e.g., alumina).
References
- Technical Support Center: Synthesis of Sterically Hindered Sulfonamides. Benchchem.
- Minimizing side products in sulfonamide synthesis. Benchchem.
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
- common issues in sulfonamide synthesis and solutions. Benchchem.
- Synthesis of Sulfonamides. In: Synthetic Methods in Drug Discovery: Volume 2.
- Troubleshooting common issues in sulfonamide bond formation. Benchchem.
- Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
- Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal.
- The Synthesis of Functionalised Sulfonamides. CORE.
- Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. ResearchGate.
- Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication.
- 3-FLUORO-4-METHYLBENZENESULFONYL CHLORIDE - Safety Data Sheet. Chemicalbook.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications.
- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances.
- 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. OECD SIDS.
- Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
- Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC.
- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.
- Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Separation Sciences.
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate.
- An In-depth Technical Guide to the Starting Materials for Sulfonamide Synthesis. Benchchem.
- This compound 97 629672-19-1. Sigma-Aldrich.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
- 4-Fluoro-3-methyl-benzenesulfonyl chloride. Santa Cruz Biotechnology.
- Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate.
- 4-Fluoro-3-methylbenzoyl chloride. Chem-Impex.
- Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor.
- Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. ResearchGate.
- Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI.
- Preparation method for 4-fluorobenzoyl chloride. Google Patents.
- Benzenesulfonyl chloride. Organic Syntheses.
- ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER.
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
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- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Technical Support Center: Navigating Scale-Up for Reactions with 4-Fluoro-3-methylbenzenesulfonyl chloride
Welcome to the technical support center for 4-Fluoro-3-methylbenzenesulfonyl chloride. This guide is designed for researchers, chemists, and process development professionals who are transitioning reactions involving this versatile reagent from the laboratory bench to pilot plant or manufacturing scale. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to ensure a safe, efficient, and successful scale-up.
Frequently Asked Questions (FAQs): The Essentials
This section addresses the most common initial queries regarding the handling and reactivity of this compound.
Q1: What are the primary characteristics of this compound that I should be aware of before scale-up?
This compound is a reactive intermediate, primarily used in the synthesis of sulfonamides and sulfonate esters, which are common motifs in pharmaceuticals and agrochemicals.[1][2] Its key characteristics include:
-
High Reactivity: The sulfonyl chloride group is highly electrophilic and susceptible to nucleophilic attack.
-
Corrosivity: Like most sulfonyl chlorides, it is corrosive, particularly in the presence of moisture, as it can hydrolyze to form hydrochloric acid (HCl) and 4-fluoro-3-methylbenzenesulfonic acid.[3]
-
Moisture Sensitivity: It reacts readily with water. This hydrolytic instability is a critical factor in its storage, handling, and reaction work-up.[4]
-
Physical State: It is a solid at room temperature with a melting point between 35-40 °C.[1]
Here is a summary of its key physical properties:
| Property | Value | Source |
| CAS Number | 629672-19-1 | [1] |
| Molecular Formula | C₇H₆ClFO₂S | [1] |
| Molecular Weight | 208.64 g/mol | [1] |
| Melting Point | 35-40 °C | [1] |
| Hazard Class | Corrosive (Skin Corr. 1B) | [1] |
Q2: What are the immediate safety protocols required for handling this reagent at a larger scale?
Scaling up necessitates a shift from laboratory fume hood practices to more robust engineering controls.
-
Personal Protective Equipment (PPE): Always use a full complement of PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.
-
Containment: Reactions should be conducted in a closed system, such as a jacketed glass reactor, to contain corrosive vapors and off-gases.[4]
-
Ventilation and Off-Gas Scrubbing: Reactions involving sulfonyl chlorides often generate HCl gas.[5] A robust off-gas scrubbing system containing a caustic solution (e.g., sodium hydroxide) is essential to neutralize these corrosive and toxic gases before venting.[5]
-
Emergency Preparedness: Ensure easy access to emergency showers, eyewash stations, and appropriate spill kits for corrosive materials. All personnel should be trained on the specific hazards and emergency procedures.
Caption: Key Safety Considerations for Scale-Up.
Troubleshooting Guide: Common Scale-Up Challenges
This section provides in-depth, cause-and-effect troubleshooting for issues that frequently arise during the scale-up process.
Issue 1: My reaction is experiencing a dangerous temperature spike (exotherm), leading to a dark, impure product.
Q: Why do reactions with sulfonyl chlorides often become highly exothermic during scale-up, and how can I control this?
A: Causality & Explanation: Sulfonylation and the preceding chlorination reactions to form the sulfonyl chloride are often highly exothermic.[5] In a small lab flask, the high surface-area-to-volume ratio allows for efficient heat dissipation to the surroundings.[6] When you scale up, the volume increases cubically while the surface area for heat exchange only increases squarely. This fundamental geometric shift means the reaction generates heat much faster than it can be removed, leading to a rapid temperature increase.[6] This "thermal runaway" can cause:
-
Side Reactions: Higher temperatures can activate alternative reaction pathways, leading to impurity formation.
-
Solvent Boiling: The temperature may exceed the boiling point of your solvent, causing a dangerous pressure buildup.
-
Decomposition: The starting material, intermediates, or product may decompose, reducing yield and purity.
Troubleshooting Protocol:
-
Perform Calorimetry Studies: Before scaling up, use a reaction calorimeter to measure the heat of reaction. This data is crucial for calculating the cooling capacity required for your pilot-plant reactor to maintain a safe, isothermal process.[6]
-
Enhance Heat Transfer:
-
Reactor Choice: Use a jacketed reactor with a high-performance heat transfer fluid.
-
Agitation: Ensure the agitator design provides excellent mixing to prevent localized "hot spots" and facilitate heat transfer to the reactor walls.[5]
-
-
Control Reagent Addition:
-
Slow, Controlled Dosing: Switch from manual addition to an automated dosing pump. Adding the sulfonyl chloride (or the nucleophile) slowly and sub-surface allows the cooling system to keep pace with heat generation.[5]
-
Dilution: Using a co-solvent can help mitigate the exotherm by increasing the thermal mass of the reaction mixture.[5]
-
Issue 2: My product yield is significantly lower than in the lab, and I'm isolating large amounts of 4-fluoro-3-methylbenzenesulfonic acid.
Q: What causes the hydrolysis of this compound, and how can I prevent it during a large-scale work-up?
A: Causality & Explanation: this compound is highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid.[4] This is a major cause of yield loss. On a larger scale, operations like quenching, phase separations, and filtrations take longer, increasing the contact time with aqueous phases.
-
Mechanism: Water acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.
-
Scale-Up Impact: The extended duration of aqueous work-ups at scale provides more opportunity for this unwanted side reaction to occur, which can be a minor issue in the lab but a major yield killer in the plant.[7]
Troubleshooting Protocol:
-
Minimize Water Contact:
-
Anhydrous Conditions: Ensure all reagents, solvents, and the reactor are scrupulously dry before starting the reaction.
-
Efficient Work-up: Design the work-up procedure to be as rapid as possible. Use appropriately sized separators to minimize phase-separation times.
-
-
Optimize Quenching:
-
Cold Quench: Quench the reaction mixture by adding it to ice-cold water or a buffered solution. The lower temperature slows the rate of hydrolysis.
-
Extraction Solvent: Have the extraction solvent present in the quench vessel. This allows the desired product to be immediately partitioned into the organic phase, protecting it from the aqueous environment.
-
-
Consider an Aqueous Process (Advanced): For certain substrates, it is possible to run the reaction in a biphasic aqueous system. The sulfonyl chloride's low solubility in water protects it from hydrolysis, and the product often precipitates directly from the reaction mixture in high purity. This can offer significant safety and environmental benefits at scale.[7][8]
Caption: Decision tree for troubleshooting yield loss.
Issue 3: My final product is difficult to purify and contains several unknown impurities.
Q: What are the common side reactions during sulfonylation, and how can process parameters be adjusted to control the impurity profile?
A: Causality & Explanation: Besides hydrolysis, other side reactions can become more prevalent at scale, especially if temperature and mixing are not well-controlled.
-
Dimerization/Sulfone Formation: The sulfonyl chloride can react with the aromatic starting material (if applicable) or the product to form sulfones. This is often promoted by higher temperatures or the presence of certain catalysts.[7]
-
Disulfide Formation: Reductive side reactions can sometimes lead to the formation of disulfides, especially if certain sulfur reagents are used in the synthesis of the sulfonyl chloride itself.[7]
-
Incomplete Reaction: Poor mixing can lead to areas in the reactor where the reagents are not in the correct stoichiometric ratio, resulting in incomplete conversion.[5]
Troubleshooting Protocol:
-
Optimize Stoichiometry: Re-evaluate the stoichiometry of your reagents. Sometimes, a slight excess of one reagent can push the reaction to completion and minimize side products, but this must be balanced against purification challenges.
-
Improve Mixing Efficiency:
-
Agitator Speed & Design: Model the mixing in your reactor. A different impeller type (e.g., pitched-blade turbine vs. anchor) or increased agitation speed may be necessary to ensure homogeneity.
-
Baffles: Ensure the reactor is properly baffled to prevent vortexing and promote top-to-bottom turnover of the reaction mass.
-
-
Analytical Monitoring:
-
In-Process Controls (IPCs): Implement regular sampling and analysis (e.g., HPLC, UPLC) to monitor the reaction progress.[5] This allows you to track the consumption of starting materials and the formation of products and impurities in real-time.
-
Flow NMR: For advanced process control, consider using online monitoring techniques like FlowNMR to get real-time kinetic and concentration data without manual sampling.[9][10]
-
| Impurity Type | Likely Cause | Mitigation Strategy |
| 4-Fluoro-3-methylbenzenesulfonic acid | Hydrolysis due to moisture | Use anhydrous conditions; minimize aqueous work-up time.[4] |
| Diaryl Sulfone | High reaction temperature; excess Lewis acid | Maintain strict temperature control; optimize catalyst loading.[7] |
| Unreacted Starting Material | Poor mixing; insufficient reaction time | Improve agitation; use IPCs to confirm reaction completion.[5] |
Experimental Protocols & Methodologies
Protocol 1: General Lab-Scale Synthesis of a Sulfonamide
This protocol provides a baseline for a typical laboratory synthesis. Scale-up considerations are noted for each step.
-
Reactor Setup: In a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve your amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in an anhydrous solvent (e.g., dichloromethane).
-
Scale-Up Note: This will be a jacketed glass reactor with an overhead mechanical stirrer and a baffled interior.
-
-
Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Dissolve this compound (1.05 eq) in a minimal amount of anhydrous solvent and add it dropwise to the amine solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Scale-Up Note: The sulfonyl chloride solution will be added via a calibrated dosing pump. The reactor's jacket temperature will be set lower to account for the larger volume and heat generation.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting amine is consumed.
-
Scale-Up Note: IPCs will be taken directly from the reactor via a sample valve.
-
-
Work-up: Quench the reaction by slowly adding 1M HCl (aq) to neutralize the excess base. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Scale-Up Note: The quench will occur in a separate, larger vessel. Phase separations will be done in a dedicated separator, and drying may involve passing the solution through an in-line drying cartridge.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
-
Scale-Up Note: Recrystallization in the reactor or a dedicated crystallizer is preferred. Chromatography is generally not feasible for large-scale manufacturing.
-
References
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Retrieved from [Link]
- Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.
-
ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methanesulfonyl cyanide. Retrieved from [Link]
-
WordPress. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Retrieved from [Link]
- Google Patents. (n.d.). Hydrolysis of sulphuryl chloride.
-
H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]
-
OECD SIDS. (n.d.). 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. Retrieved from [Link]
- Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
NSF Public Access Repository. (2023). Ionic Liquids with Benzenesulfonate Anions: Nonfluorinated, Thermally Stable Anion Options. Retrieved from [Link]
-
Beilstein Journals. (n.d.). NMR reaction monitoring in flow synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for 4-fluorobenzoyl chloride.
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
YouTube. (2024). Advances in reaction monitoring with FlowNMR. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.... Retrieved from [Link]
-
PubChem. (n.d.). N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. Retrieved from [Link]
Sources
- 1. This compound 97 629672-19-1 [sigmaaldrich.com]
- 2. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides - Wordpress [reagents.acsgcipr.org]
- 3. fishersci.com [fishersci.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. helgroup.com [helgroup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 10. youtube.com [youtube.com]
Technical Support Center: Column Chromatography Purification of 4-Fluoro-3-methylbenzenesulfonyl Chloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 4-Fluoro-3-methylbenzenesulfonyl chloride via column chromatography. This document moves beyond a simple protocol, offering a framework of scientific reasoning, troubleshooting methodologies, and practical insights to navigate the unique challenges posed by this reactive intermediate.
Section 1: Core Principles & Frequently Asked Questions (FAQs)
The purification of aryl sulfonyl chlorides is fundamentally challenged by their inherent reactivity, particularly their sensitivity to moisture.[1][2][3] this compound is no exception. The primary goal of any purification strategy must be to isolate the target compound while preventing its degradation, principally through hydrolysis.
Q1: After purification, my final product is contaminated with a highly polar, acidic impurity. What is it and how did it form?
A: This is almost certainly 4-fluoro-3-methylbenzenesulfonic acid, the hydrolysis product of your target compound. Sulfonyl chlorides react readily with water, cleaving the sulfonyl-chloride bond.[4][5] This reaction can occur at any stage where the material is exposed to moisture: in the crude product, during column setup if using non-anhydrous solvents or silica, or from atmospheric moisture during the run. The sulfonic acid is very polar and will behave differently on a silica column, often streaking or remaining at the baseline on a TLC plate.
Q2: What is the recommended stationary phase for this purification?
A: Standard flash-grade silica gel (SiO₂) with a mesh size of 230-400 is the most common and effective stationary phase for this class of compounds.[3][6] Its polarity allows for effective separation of the moderately polar sulfonyl chloride from less polar impurities (e.g., unreacted starting materials) and more polar impurities (e.g., the sulfonic acid byproduct).
Q3: How should I determine the optimal mobile phase (eluent)?
A: The ideal mobile phase should be determined empirically using Thin Layer Chromatography (TLC) prior to every purification run.[6][7]
-
Starting Point: Begin with a non-polar solvent system, such as a mixture of Hexanes and Ethyl Acetate. A typical starting ratio is 9:1 or 4:1 (Hexanes:Ethyl Acetate).
-
Target Rf: Adjust the solvent ratio until the desired product, this compound, has an Rf value of approximately 0.25-0.35.[8] This Rf provides a good balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly and co-eluting with non-polar impurities.
-
Key Consideration: Always use anhydrous solvents for both TLC and the column run to prevent hydrolysis.
Q4: My yield is consistently low, even when the reaction appears complete by initial analysis. Is the product decomposing on the column?
A: Yes, on-column degradation is a significant risk. The acidic nature of silica gel, combined with trace amounts of water, can catalyze the hydrolysis of the sulfonyl chloride. To mitigate this:
-
Work Quickly: Do not let the sample sit on the column for extended periods.
-
Use Anhydrous Conditions: This is the most critical factor. Use freshly opened or distilled anhydrous solvents and ensure your silica is dry. Running the column under a slight positive pressure of an inert gas (e.g., nitrogen) can also help.[3]
-
Consider Deactivation: In difficult cases, the silica gel can be "deactivated" by pre-treating it with a non-nucleophilic base. This is achieved by preparing the slurry in the chosen eluent system containing a very small amount of triethylamine (~0.1-0.5%). This neutralizes the acidic sites on the silica surface but may affect the separation profile, so it should be tested on TLC first.
Q5: How can I effectively monitor the column's progress and decide which fractions to combine?
A: The most reliable method is to collect sequential small fractions and analyze them by TLC.[6][8] Spot each fraction, along with your crude starting material and a pure reference standard (if available), on the same TLC plate. Fractions that show a clean spot corresponding to the product's Rf value can be combined. This prevents the inadvertent combination of fractions containing leading or tailing impurities.
Section 2: Visual Workflow and Troubleshooting Logic
Experimental Purification Workflow
The following diagram outlines the logical flow for a successful purification campaign.
Caption: Standard workflow for column chromatography purification.
Troubleshooting Decision Tree
When encountering issues, a systematic approach is key. Use this logic tree to diagnose and resolve common problems.
Caption: A logic tree for troubleshooting common purification issues.
Section 3: Detailed Troubleshooting Guide
This table provides a structured approach to identifying and resolving specific experimental issues.
| Symptom Observed | Potential Cause | Underlying Rationale | Recommended Action & Validation Step |
| Low or No Product Recovery | 1. On-Column Hydrolysis | The sulfonyl chloride is degrading into the highly polar sulfonic acid, which remains strongly adsorbed to the silica stationary phase.[4] | Action: Rerun the purification using rigorously dried solvents and silica gel. Consider running under a nitrogen atmosphere. Validation: Scrape the silica from the top of the used column, extract with methanol, and analyze by LC-MS or NMR to confirm the presence of the sulfonic acid. |
| 2. Mobile Phase Polarity Too Low | The eluent is not strong enough to displace the compound from the silica gel, causing it to remain on the column. | Action: Gradually increase the percentage of the polar solvent (e.g., Ethyl Acetate) in your mobile phase. If necessary, switch to a stronger polar modifier like dichloromethane. Validation: After the initial run, flush the column with a very polar solvent (e.g., 100% Ethyl Acetate or 5% Methanol in DCM) and analyze the collected fraction for your product. | |
| Poor Separation (Co-elution of Product and Impurities) | 1. Incorrect Mobile Phase Polarity | The eluent system is not providing sufficient selectivity between the components. If too polar, all compounds elute quickly together. If not polar enough, band broadening can cause overlap. | Action: Re-optimize the solvent system with TLC. Aim for a larger separation between the Rf values of your product and the nearest impurities. Consider using a shallow gradient elution.[7] Validation: The optimized TLC should show clear, distinct spots for each component. |
| 2. Column Overloading | Too much sample has been loaded for the amount of silica gel used. The stationary phase becomes saturated, and compounds cannot establish a proper equilibrium, leading to broad, overlapping bands. | Action: Reduce the amount of crude material loaded. A general rule is a 1:30 to 1:100 ratio of sample mass to silica gel mass. Validation: A properly loaded column will result in sharper, more defined bands on the column and cleaner separation in the TLC analysis of fractions. | |
| 3. Poor Column Packing (Channeling) | Cracks or channels in the silica bed provide a path of least resistance for the solvent and sample to travel through, bypassing the separation process.[9] | Action: Repack the column using the slurry method. Ensure the silica is fully suspended and allowed to settle into a uniform, homogenous bed without any air bubbles or cracks.[8] Validation: A well-packed column will have a perfectly level top surface, and when solvent flows through, the solvent front will move down evenly. | |
| Product Elutes with Streaking or Tailing on TLC | 1. Sample is Too Concentrated on TLC Plate | Overspotting the TLC plate can lead to streaks that are not representative of the column's performance. | Action: Dilute the fraction in solvent before spotting it on the TLC plate. Validation: A properly spotted TLC will show round, well-defined spots. |
| 2. Compound Degrading on TLC Plate | The silica on the TLC plate itself can cause some degradation, especially if the plate is old or of poor quality. | Action: Run the TLC quickly and visualize immediately after development. Validation: If streaking persists even with dilute samples, the issue is likely inherent to the compound's interaction with silica. |
Section 4: Standard Operating Protocol (SOP) for Purification
This protocol assumes a crude product mass of ~500 mg. Adjust silica and solvent volumes accordingly for different scales.
1. Preparation and Safety:
-
Safety: this compound is corrosive and a lachrymator. Handle in a fume hood wearing appropriate PPE (gloves, safety glasses, lab coat).[1][10]
-
Glassware: Ensure all glassware (column, flasks, etc.) is oven-dried and cooled under a stream of dry nitrogen or in a desiccator.
-
Solvents: Use anhydrous grade solvents (e.g., Hexanes, Ethyl Acetate) from a freshly opened bottle or a solvent purification system.
2. TLC Optimization:
-
Prepare a dilute solution of your crude product in a minimally polar solvent (e.g., dichloromethane).
-
Spot the solution on several TLC plates.
-
Develop the plates in chambers containing different ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 4:1, 2:1).
-
Identify the solvent system that provides an Rf of ~0.3 for the product spot and good separation from other spots. This will be your "Eluent."
3. Column Packing (Slurry Method):
-
Select a glass column of appropriate size (e.g., 2-3 cm diameter for 500 mg sample).
-
Add a small plug of cotton or glass wool to the bottom, followed by a ~1 cm layer of sand.
-
In a beaker, mix ~25 g of silica gel with your chosen Eluent to form a smooth, pourable slurry.
-
Pour the slurry into the column in one continuous motion. Use additional eluent to rinse any remaining silica from the beaker into the column.
-
Gently tap the side of the column to dislodge air bubbles and help the silica settle into a uniform bed.
-
Open the stopcock and drain the excess solvent until it is just level with the top of the silica bed. Never let the silica run dry.
-
Add another ~1 cm layer of sand to the top of the silica bed to prevent disturbance during sample loading.
4. Sample Loading (Dry Loading Recommended):
-
Dissolve your ~500 mg of crude product in a minimal amount of a volatile solvent (e.g., 2-3 mL of dichloromethane).
-
Add ~1 g of silica gel to this solution.
-
Carefully evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Gently and evenly sprinkle this powder onto the top layer of sand in your prepared column.
5. Elution and Fraction Collection:
-
Carefully add your Eluent to the top of the column, opening the stopcock to begin the flow.
-
Maintain a constant head of solvent above the silica bed throughout the run. Use of gentle positive pressure ("flash chromatography") will speed up the process.[6]
-
Begin collecting fractions (e.g., 10-15 mL per test tube) as soon as the first drop of solvent elutes from the column.
6. Fraction Analysis:
-
Systematically spot every second or third fraction on a TLC plate.
-
Develop and visualize the plate to identify the fractions containing your pure product.
-
Combine all fractions that show a single, clean spot at the correct Rf.
7. Product Isolation:
-
Transfer the combined pure fractions to a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum for at least 1 hour to remove any residual solvent.
-
Determine the final mass and calculate the yield. Confirm purity by NMR, LC-MS, or other appropriate analytical techniques.
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem. (n.d.).
- SAFETY DATA SHEET - Benzenesulfonyl chloride. (2025).
- SAFETY DATA SHEET - Benzenesulfonyl chloride. (2012). Fisher Scientific.
- Mobile Phase Selection in Method Development: How to Optimize. (2025). Welch Materials.
- Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- 3-FLUORO-4-METHYLBENZENESULFONYL CHLORIDE - Safety Data Sheet. (2025). Chemicalbook.
- Column Chromatography. (n.d.). Organic Chemistry at CU Boulder.
- PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. (n.d.). Google Patents.
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci.
- 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. (n.d.).
- Preventing decomposition of sulfonyl chloride during reaction. (2025). Benchchem.
- 4-Fluoro-3-methylbenzoyl chloride. (n.d.). Chem-Impex.
- Hydrolysis stable sulfonyl chlorides. (2016). Reddit.
- Column Chromatography (Purification). (2013). YouTube.
- Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). (2025). ResearchGate.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Liquid Chromatography Troubleshooting Guide. (n.d.). Shimadzu.
- Which sample solvents work best with normal-phase flash column chromatography? (2023).
- Troubleshooting Guide. (n.d.). Phenomenex.
- This compound. (n.d.). Amerigo Scientific.
- Application Notes and Protocols for Base Selection in Sulfonylation Reactions with 3-Isopropylbenzenesulfonyl Chloride. (2025). Benchchem.
- LC Chromatography Troubleshooting Guide. (2023). HALO Columns.
- Column Chromatography. (2022). YouTube.
Sources
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- 9. youtube.com [youtube.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Recrystallization of Sulfonamides from 4-Fluoro-3-methylbenzenesulfonyl chloride
Welcome to the technical support center for the purification of sulfonamide derivatives. This guide, curated for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the recrystallization of sulfonamides, with a particular focus on those synthesized from 4-fluoro-3-methylbenzenesulfonyl chloride. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions to help you overcome common challenges in the lab.
The unique structure of sulfonamides derived from this compound, featuring a polar sulfonamide group and a nonpolar, substituted benzene ring, presents specific challenges in solvent selection and crystallization. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group modifies the polarity and intermolecular interactions of the final compound, influencing its solubility and crystal lattice formation. This guide is designed to help you navigate these nuances effectively.
Troubleshooting Guide: Common Recrystallization Issues and Solutions
This section addresses specific problems you may encounter during the recrystallization process in a direct question-and-answer format.
Q: My sulfonamide product is "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" is a common and frustrating problem where the solute separates from the solution as a liquid instead of a solid crystalline material.[1][2] This phenomenon typically occurs for one of two reasons: the melting point of your sulfonamide is lower than the boiling point of your chosen solvent, or the crude product is highly impure, leading to a significant melting point depression.[1][2][3] Oiled-out products are generally impure because the oil droplets can trap impurities more effectively than a growing crystal lattice.[1][3]
Solutions:
-
Re-dissolve and Adjust Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level slightly, then allow it to cool much more slowly.[1][2]
-
Induce Crystallization at a Lower Temperature: After re-dissolving, allow the solution to cool to a temperature just above where it oiled out. At this point, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1] This provides a template for ordered crystal growth.
-
Change the Solvent System: The solvent may be too nonpolar for your specific sulfonamide. Experiment with a more polar solvent or a different solvent mixture. For sulfonamides, alcohol-water mixtures like ethanol-water or isopropanol-water are often effective.[1] The goal is to find a system where crystallization occurs at a temperature below the compound's melting point.
Q: No crystals are forming, even after the solution has cooled completely. What is the problem?
A: The lack of crystal formation is usually due to one of two opposing issues: the solution is supersaturated but lacks a nucleation point, or too much solvent was used, and the solution is not saturated enough.[1][4]
Solutions:
-
Induce Crystallization (for Supersaturation): A supersaturated solution is one where the solute concentration is higher than its normal solubility, but crystallization has not yet begun.[1]
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][2]
-
Seeding: Add a tiny "seed" crystal of the pure sulfonamide to the solution.[1][4] This acts as a template for other molecules to deposit onto, initiating crystallization.
-
-
Reduce Solvent Volume (for Undersaturation): If too much solvent was used, the solution might not be saturated enough for crystals to form upon cooling.[1][2]
-
Gently heat the solution and evaporate some of the solvent to increase the concentration of the sulfonamide. A rotary evaporator can also be used for more controlled solvent removal.[1] Once the volume is reduced, allow the solution to cool again.
-
Q: The crystals formed very rapidly into a fine powder. Is this a problem?
A: Yes, this is often a problem. Rapid crystallization, also known as "crashing out," can trap impurities within the crystal lattice, which significantly reduces the effectiveness of the purification process.[1] The goal of recrystallization is slow, methodical crystal growth, which allows impurities to remain in the solution.
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the solid completely redissolves. Add a small amount of additional hot solvent (1-5% more) to ensure the solution is not oversaturated at the boiling point.[1]
-
Slow Down the Cooling Process: This is the most critical step. Insulate the flask with a cloth or by placing it in a warm water bath that is allowed to cool to room temperature gradually.[1][4] Preventing rapid temperature drops is key to forming large, pure crystals.
Q: Why is the recovery of my sulfonamide product so low?
A: Low recovery is a frequent issue and can be traced back to several factors.
Potential Causes & Solutions:
-
Excessive Solvent Use: This is the most common reason for low yield.[1] A significant portion of your product will remain dissolved in the mother liquor even after cooling.
-
Solution: Before discarding the filtrate, check for remaining product by dipping a glass stirring rod into the mother liquor and letting the solvent evaporate. A visible solid residue indicates a substantial amount of dissolved product.[1] You can recover this by evaporating a portion of the solvent and attempting a second crystallization.[1]
-
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel.
-
Solution: Ensure all glassware used for filtration is pre-heated (e.g., in an oven or by rinsing with hot solvent), and perform the filtration as quickly as possible.[1]
-
-
Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for your sulfonamide at low temperatures, leading to product loss in the filtrate. A good solvent will have a steep solubility curve with respect to temperature.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing sulfonamides derived from this compound?
A1: There is no single "best" solvent, as the ideal choice depends on the specific amine used to synthesize the sulfonamide. However, a general strategy can be formulated. Sulfonamides possess both a polar sulfonamide group and a nonpolar benzene ring.[1] The 4-fluoro and 3-methyl substituents on the benzene ring of your precursor slightly increase the nonpolar character of the molecule.
Therefore, solvent mixtures are often the most effective.[1] Good starting points include:
-
Ethanol/Water: 95% ethanol is a common first choice.[5] The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes faintly cloudy (the cloud point), after which a few drops of hot ethanol are added to clarify it before slow cooling.
-
Isopropanol/Water: Similar to ethanol/water, this system is also highly effective. A 70% isopropanol solution has been shown to be effective for some sulfonamides.[1][6]
Other solvents to consider, depending on the specific properties of your compound, are listed in the table below.
| Solvent/Mixture | Polarity | Comments |
| Ethanol/Water | Polar Protic | Excellent general-purpose system for sulfonamides. Easily adjustable polarity. |
| Isopropanol/Water | Polar Protic | Similar to ethanol/water, sometimes offers better solubility characteristics. |
| Acetone | Polar Aprotic | Can be effective, but its lower boiling point may be problematic for less soluble compounds. |
| Ethyl Acetate | Moderately Polar | Good for less polar sulfonamides. Can be paired with hexane as an anti-solvent. |
| Toluene | Nonpolar | Generally used for highly nonpolar compounds or as part of a solvent/anti-solvent system. |
Q2: How do I select a completely new recrystallization solvent?
A2: The ideal recrystallization solvent is one in which your sulfonamide is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[4] This temperature-dependent solubility differential is what allows for the recovery of the purified solid upon cooling.
A systematic approach involves small-scale solubility tests:
-
Place a small amount of your crude sulfonamide (20-30 mg) into several test tubes.
-
Add a different potential solvent to each tube, drop by drop, at room temperature. A good candidate solvent will not dissolve the compound well at this stage.
-
For the solvents that showed poor solubility at room temperature, gently heat the test tube. An ideal solvent will completely dissolve the compound at or near its boiling point.
-
Allow the solutions that dissolved the compound upon heating to cool to room temperature, and then in an ice bath. The best solvent will be the one from which your compound crystallizes out in high yield.
Q3: Why is a slow cooling rate so important for purity?
A3: The process of crystallization is an equilibrium phenomenon where molecules of the compound selectively deposit from the solution onto the growing crystal lattice. A slow cooling rate maintains this equilibrium. It gives the molecules sufficient time to arrange themselves into a stable, ordered crystal structure, a process which naturally excludes molecules of impurities that do not fit well into the lattice.[4]
Conversely, rapid cooling causes the solution to become highly supersaturated very quickly, leading to the compound "crashing out" of solution in a disordered, often amorphous, state that physically traps impurities.[1][4]
Q4: What is a solvent/anti-solvent recrystallization and when should I use it?
A4: Solvent/anti-solvent recrystallization is a powerful technique used when finding a single suitable solvent is difficult.[4] The procedure involves:
-
Dissolving the crude sulfonamide in a minimum amount of a "good" solvent at room temperature, in which it is highly soluble.
-
Slowly adding a miscible "anti-solvent," in which the compound is insoluble, dropwise until the solution becomes persistently cloudy.[4]
-
This controlled reduction in solubility promotes gradual crystal growth as the solution becomes saturated. The flask is then set aside to allow crystals to form and grow.[4]
This method is particularly useful for compounds that are either too soluble or too insoluble in common single-solvent systems.
Experimental Protocols & Workflows
Protocol 1: Standard Single-Solvent Recrystallization
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., 95% ethanol) and a boiling chip. Heat the mixture to boiling on a hot plate with stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely.[5]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1][4]
-
Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[1][4]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature on a benchtop, undisturbed.[4]
-
Maximizing Yield: Once at room temperature, you may place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[1][4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[4]
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature.
Diagram: Single-Solvent Recrystallization Workflow
Caption: A generalized workflow for the recrystallization of sulfonamide products.
Diagram: Troubleshooting Recrystallization Issues
Caption: Decision tree for troubleshooting common sulfonamide recrystallization problems.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
-
Martin, A., Wu, P. L., & Velasquez, T. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]
- Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., Tkachev, V. V., Schaper, K.-J., & Raevsky, O. A. (2018). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
- Nichols, L. (n.d.).
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]
- Hogg, D. R. (1955). Sulfonamide purification process. U.S. Patent No. US2777844A.
Sources
Technical Support Center: Managing Moisture Sensitivity of 4-Fluoro-3-methylbenzenesulfonyl chloride
Prepared by the Gemini Application Science Team
Welcome to the technical support guide for 4-Fluoro-3-methylbenzenesulfonyl chloride (CAS 629672-19-1). This document is intended for researchers, scientists, and drug development professionals who use this reagent in their synthetic workflows. Given its reactivity, particularly its sensitivity to moisture, this guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered when working with this compound.
Q1: My sulfonamide synthesis is resulting in a low yield. What is the most likely cause?
A low yield is most often attributed to the degradation of the this compound starting material due to hydrolysis.[1] This reagent is highly susceptible to atmospheric moisture, which converts it into the corresponding 4-fluoro-3-methylbenzenesulfonic acid.[2] This sulfonic acid is unreactive towards amines under standard sulfonylation conditions and will not form the desired sulfonamide, thus lowering the overall yield of your reaction.[1]
Q2: How can I visually or analytically check if my sulfonyl chloride has degraded?
Visually, degraded this compound, which is typically a low-melting solid (35-40 °C), may appear clumpy, wet, or even partially liquefied due to the formation of the sulfonic acid hydrate. For a more definitive assessment, you can analyze the reagent by NMR or IR spectroscopy.[1] In the ¹H NMR spectrum, the presence of a broad peak corresponding to the acidic proton of the sulfonic acid is a clear indicator of hydrolysis. In the IR spectrum, the appearance of a broad O-H stretch, in addition to the characteristic S=O stretches, also suggests degradation.
Q3: What are the best practices for storing and handling this compound?
To maintain the integrity of the reagent, it is crucial to store it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a desiccator.[3] When dispensing the reagent, it is best practice to use a glove box or Schlenk line to minimize exposure to atmospheric moisture.[3][4] Always use oven-dried or flame-dried glassware for your reactions.[5][6]
Q4: Can I use protic or non-anhydrous aprotic solvents for my reaction?
It is strongly advised to use dry, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile for reactions involving this compound.[1] Protic solvents like water, ethanol, or methanol will readily react with the sulfonyl chloride, leading to the formation of sulfonic acid or sulfonate esters, respectively. Even technical-grade aprotic solvents can contain enough water to significantly impact the reaction yield.
Troubleshooting Guide: Low Yield and Impurity Formation
This section provides a systematic approach to diagnosing and resolving issues of low yield and the formation of impurities in your reactions.
Primary Symptom: The yield of the desired product (e.g., sulfonamide) is significantly lower than expected, and/or analysis of the crude product shows a significant amount of a polar, water-soluble impurity.
Primary Cause: Uncontrolled hydrolysis of the this compound.
Diagnostic and Troubleshooting Workflow
The following workflow can help you systematically identify and resolve the source of the problem.
Caption: Troubleshooting workflow for low-yield sulfonylation reactions.
The Science Behind Moisture Sensitivity
Mechanism of Hydrolysis
The primary reaction pathway for the degradation of this compound in the presence of water is a nucleophilic attack of a water molecule on the electrophilic sulfur atom. This process is often facilitated by a second water molecule acting as a general base.[7] The reaction proceeds through a transition state leading to the formation of 4-fluoro-3-methylbenzenesulfonic acid and hydrochloric acid.
Caption: Competing reaction pathway: Hydrolysis of the sulfonyl chloride.
This hydrolysis is a significant competing reaction in syntheses where an amine or alcohol is the intended nucleophile.[8] The hydrochloric acid generated can also protonate the desired amine nucleophile, rendering it unreactive and further contributing to low yields.
Validated Experimental Protocols
Protocol 4.1: General Procedure for Sulfonamide Synthesis under Anhydrous Conditions
This protocol outlines a general method for the synthesis of a sulfonamide, emphasizing the necessary precautions to avoid moisture.
-
Glassware Preparation: All glassware (round-bottom flask, addition funnel, stir bar) should be oven-dried at 120 °C for at least 4 hours or flame-dried under vacuum and allowed to cool under an inert atmosphere (nitrogen or argon).[6]
-
Reaction Setup: Assemble the glassware under a positive pressure of inert gas.
-
Reagent Preparation: In the reaction flask, dissolve the amine (1.0 eq.) and a suitable non-nucleophilic base such as triethylamine (1.2 eq.) or pyridine (2.0 eq.) in an anhydrous aprotic solvent (e.g., DCM, THF).[1]
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq.) in a minimal amount of the anhydrous solvent in the addition funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Data Tables for Quick Reference
Table 1: Water Content of Common Solvents
This table provides typical water content in different grades of common laboratory solvents. Using a high-purity, anhydrous grade is critical for success.
| Solvent | Standard Grade (ppm H₂O) | Anhydrous Grade (ppm H₂O) |
| Dichloromethane (DCM) | ~150-200 | < 50 |
| Tetrahydrofuran (THF) | ~200-300 | < 50 |
| Acetonitrile | ~300-500 | < 30 |
| Acetone | ~3000-5000 | < 150 |
| N,N-Dimethylformamide (DMF) | ~500-1000 | < 150 |
Data are typical values and can vary by manufacturer and handling.
Table 2: Recommended Bases and Handling Considerations
The choice of base is also critical, as some bases can be hygroscopic.
| Base | pKa of Conjugate Acid | Key Considerations |
| Triethylamine | 10.75 | Liquid, should be distilled from CaH₂ for anhydrous applications. |
| Pyridine | 5.25 | Liquid, should be stored over KOH pellets to keep dry. |
| Diisopropylethylamine (DIPEA) | 10.7 | Sterically hindered, good for sensitive substrates. Store over KOH. |
| 1,8-Diazabicycloundec-7-ene (DBU) | 13.5 | Strong, non-nucleophilic base. Hygroscopic, handle under inert gas.[1] |
References
- BenchChem. (n.d.). Troubleshooting low yield in amine sulfonylation reactions.
- King, J. F., & Durst, T. (1965). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 87(24), 5684–5692.
- Zhao, L., et al. (2021). Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water. The Journal of Organic Chemistry, 86(3), 1938–1947.
- BenchChem. (n.d.). Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Pyridosulfonamide Synthesis.
- King, J. F., & Lee, T. W. S. (1971). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 49(23), 3904-3915.
- Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 7). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Incomplete Sulfonamide Formation with 4-Fluoro-3-methylbenzenesulfonyl Chloride
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document addresses a common and often frustrating issue in synthetic chemistry: the incomplete conversion of 4-Fluoro-3-methylbenzenesulfonyl chloride in reactions, typically with primary or secondary amines to form sulfonamides. This guide provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve challenges in your experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My sulfonamide reaction with this compound is stalling, leaving significant amounts of unreacted starting material. What are the primary causes?
Incomplete conversion in this specific reaction is a multifaceted issue often stemming from a combination of factors related to reagent stability, reaction kinetics, and steric effects. The primary culprits can be categorized as follows:
-
Degradation of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with ambient or solvent-contained moisture to form the corresponding and unreactive 4-fluoro-3-methylbenzenesulfonic acid.[1][2][3] This is a dominant side reaction that directly consumes your electrophile.[4]
-
Steric Hindrance: The methyl group positioned ortho to the sulfonyl chloride moiety introduces significant steric bulk. This hinders the nucleophilic attack of the amine on the electrophilic sulfur atom, slowing the reaction rate considerably compared to less substituted sulfonyl chlorides.[1][5]
-
Suboptimal Base Selection: The base is not merely an acid scavenger for the generated HCl.[6] An inappropriate base can be ineffective at promoting the reaction or may introduce competing side reactions. Its steric profile and basicity are critical.
-
Low Nucleophilicity of the Amine: Electron-deficient or sterically bulky amines exhibit reduced nucleophilicity, which, compounded with the steric hindrance of the sulfonyl chloride, leads to sluggish or stalled reactions.[4][5]
Troubleshooting Workflow: A Systematic Approach
When faced with an incomplete reaction, a systematic approach is crucial. The following workflow helps to logically diagnose and address the potential root cause.
Caption: A logical workflow for troubleshooting incomplete sulfonylation reactions.
Deep Dive into Troubleshooting Solutions
Question 2: How can I prevent the hydrolysis of this compound?
Preventing hydrolysis is the first and most critical line of defense.[3] Sulfonyl chlorides can rapidly decompose in the presence of water, with half-lives that can be mere minutes.[7]
Protocol: Ensuring Anhydrous Conditions
-
Glassware: Oven-dry all glassware (120 °C for at least 4 hours) or flame-dry under vacuum and allow to cool under an inert atmosphere (Nitrogen or Argon).
-
Solvents: Use freshly opened anhydrous solvents or solvents purified through a solvent purification system. Dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF) are common choices.[3]
-
Reagents: Ensure your amine and liquid bases (e.g., triethylamine, pyridine) are dry. If necessary, distill them over a suitable drying agent (e.g., CaH₂).
-
Atmosphere: Conduct the entire reaction, from reagent addition to quenching, under a positive pressure of an inert gas.
-
Order of Addition: A common strategy is to dissolve the amine and base in the anhydrous solvent first, before adding the sulfonyl chloride dropwise as a solution. This ensures the more nucleophilic amine outcompetes any trace water for the electrophile.[1]
Question 3: My amine is sterically hindered and/or electron-poor. How can I drive the reaction to completion?
This is a classic challenge of kinetics. When both reacting partners are sterically demanding, standard conditions are often insufficient.[5] You must increase the reactivity of the system.
Strategy 1: Temperature and Time Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier.[1][5] Monitor the reaction by TLC or LCMS and be prepared to run the reaction for an extended period (12-48 hours) at elevated temperatures (e.g., refluxing in ACN or Toluene). However, be aware that excessive heat can promote decomposition of less stable reactants.[1]
Strategy 2: The Role of a Super-Nucleophilic Catalyst (DMAP) 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for sluggish sulfonylation reactions.[4] It functions by first reacting with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate. This intermediate is much more electrophilic than the sulfonyl chloride itself and is readily attacked by the amine nucleophile.[8]
Caption: Catalytic cycle of DMAP in sulfonamide synthesis.
Experimental Protocol: DMAP Catalysis
-
To your standard reaction setup (amine, solvent, primary base), add a catalytic amount of DMAP (typically 5-10 mol%).
-
Add the this compound solution.
-
Monitor the reaction. The catalytic effect of DMAP often allows the reaction to proceed at a lower temperature or in a shorter timeframe than without it.
Question 4: Which base should I choose? Does it really make a difference?
Base selection is critical and goes beyond simply scavenging HCl. The ideal base should be non-nucleophilic to avoid competing with the amine, yet strong enough to facilitate the reaction.
| Base | pKa (Conjugate Acid) | Key Characteristics & Use Case |
| Pyridine | ~5.2 | Often used as both base and solvent. Moderately effective, but its nucleophilicity can sometimes lead to side reactions.[6] |
| Triethylamine (TEA) | ~10.7 | A common, cost-effective choice. Its steric bulk minimizes direct reaction with the sulfonyl chloride. Suitable for many standard reactions.[3] |
| DIPEA (Hünig's Base) | ~11.0 | More sterically hindered than TEA, making it an excellent choice for preventing side reactions when working with sensitive substrates. |
| DMAP (as a base) | ~9.7 | While an excellent catalyst, using it as a stoichiometric base is less common. It is highly nucleophilic.[8] |
| DBU | ~13.5 | A very strong, non-nucleophilic base. Excellent for deprotonating weakly acidic N-H bonds or when a strong driving force is needed for sluggish reactions. |
Recommendation: For the reaction with this compound, especially with a challenging amine, start with Triethylamine or DIPEA . If the reaction remains incomplete, consider switching to a stronger, non-nucleophilic base like DBU in combination with catalytic DMAP .
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of Sterically Hindered Sulfonamides.
- Benchchem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
-
White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 939–957. Retrieved from [Link]
-
Eldabugi, F. M., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 853–862. Retrieved from [Link]
- Various Authors. (n.d.). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
-
Taha, M., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 253. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
- Benchchem. (n.d.). common issues in sulfonamide synthesis and solutions.
-
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
- OECD SIDS. (2003). 4-Methylbenzenesulfonyl chloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sulfonamide - Wikipedia [en.wikipedia.org]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Characterization and Comparative Analysis of Sulfonamides Derived from 4-Fluoro-3-methylbenzenesulfonyl Chloride
<
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the synthesis, characterization, and comparative evaluation of novel sulfonamide derivatives originating from 4-fluoro-3-methylbenzenesulfonyl chloride. We delve into the rationale behind experimental choices, present detailed protocols, and offer a comparative analysis against established alternatives, supported by synthesized experimental data. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of new therapeutic agents.
Introduction: The Versatility of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[1][2][3][4] The versatility of the sulfonamide scaffold allows for molecular modifications that can fine-tune a compound's physicochemical properties and biological targets.[2][3] this compound serves as a valuable starting material, introducing fluorine and methyl groups that can influence metabolic stability, binding affinity, and pharmacokinetic profiles of the resulting sulfonamide derivatives.
This guide will focus on the synthesis of a novel sulfonamide derivative and compare its hypothetical antibacterial efficacy against a traditional sulfonamide, sulfamethoxazole.
Synthesis of a Novel Sulfonamide from this compound
The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine.[5][6] This nucleophilic substitution reaction is a robust and widely used method for creating a diverse library of sulfonamide compounds.
Figure 1: General workflow for the synthesis and characterization of a novel sulfonamide.
Experimental Protocol: Synthesis of 4-((4-fluoro-3-methylphenyl)sulfonamido)benzoic acid
-
Reaction Setup: To a stirred solution of 4-aminobenzoic acid (1.0 eq) in pyridine (10 mL) at 0 °C, add this compound (1.1 eq) portion-wise over 15 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice-cold 1M HCl (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol/water.
Physicochemical Characterization
The successful synthesis of the target sulfonamide must be confirmed through a combination of spectroscopic methods.[7][8]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both benzene rings, the methyl group protons, and the sulfonamide N-H proton. The N-H proton typically appears as a broad singlet.[7][9]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, confirming the overall carbon framework.[7][9]
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key vibrational bands to identify include:
-
N-H stretching: ~3300-3200 cm⁻¹[10]
-
S=O asymmetric and symmetric stretching: ~1350-1310 cm⁻¹ and ~1170-1150 cm⁻¹ respectively.[10]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.
Table 1: Hypothetical Spectroscopic Data for 4-((4-fluoro-3-methylphenyl)sulfonamido)benzoic acid
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | δ 12.8 (s, 1H, COOH), 10.5 (s, 1H, NH), 7.8-7.2 (m, 7H, Ar-H), 2.3 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆) | δ 167.0 (C=O), 160.2 (d, J=245 Hz, C-F), 142.1, 138.5, 131.2, 129.8, 125.4, 118.9, 114.6 (d, J=22 Hz, C-F), 19.8 (CH₃) |
| FT-IR (KBr, cm⁻¹) | 3250 (N-H), 1685 (C=O), 1340 (SO₂ asym), 1160 (SO₂ sym), 910 (S-N) |
| HRMS (ESI) | m/z calculated for C₁₄H₁₂FNO₄S [M-H]⁻: 324.0402, found: 324.0405 |
Comparative Performance: Antibacterial Activity
To evaluate the potential of the newly synthesized sulfonamide, its antibacterial activity can be compared against a well-established sulfonamide drug, such as sulfamethoxazole. The primary mechanism of action for traditional sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folic acid synthesis.[11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11]
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Escherichia coli, Staphylococcus aureus) equivalent to a 0.5 McFarland standard.[11]
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds (novel sulfonamide and sulfamethoxazole) in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Table 2: Hypothetical Comparative Antibacterial Activity (MIC in µg/mL)
| Compound | Escherichia coli (Gram-negative) | Staphylococcus aureus (Gram-positive) |
| Novel Sulfonamide | 32 | 16 |
| Sulfamethoxazole | 64 | 32 |
Note: Lower MIC values indicate higher antibacterial potency.[11]
Discussion and Rationale
The hypothetical data in Table 2 suggests that the novel sulfonamide exhibits enhanced antibacterial activity compared to sulfamethoxazole. This improved performance could be attributed to the structural modifications introduced by the this compound precursor.
-
Fluorine Substitution: The presence of a fluorine atom can increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate bacterial cell membranes. Fluorine can also engage in favorable interactions with the target enzyme, DHPS, leading to stronger binding and inhibition.
-
Methyl Group: The methyl group can provide additional van der Waals interactions within the enzyme's active site, further stabilizing the drug-enzyme complex.
Conclusion
This guide has outlined a systematic approach for the synthesis, characterization, and comparative evaluation of a novel sulfonamide derived from this compound. The detailed protocols and rationale behind the experimental design provide a solid foundation for researchers to explore the vast chemical space of sulfonamide derivatives. The presented hypothetical data illustrates how structural modifications can lead to improved biological activity, underscoring the importance of continued research in this area to combat challenges such as antimicrobial resistance.[11]
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Kacprzak, K., et al. (2022). Structural Comparison of Sulfonamide-Based Derivatives That Can Improve Anti-Coagulation Properties of Metformin. International Journal of Molecular Sciences, 23(8), 4132. Available from: [Link]
- National Center for Biotechnology Information. Structural Comparison of Sulfonamide-Based Derivatives That Can Improve Anti-Coagulation Properties of Metformin.
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Krátký, M., et al. (2020). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Expert Opinion on Investigational Drugs, 29(11), 1247-1263. Available from: [Link]
- Kowalik, M., et al. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
- BenchChem. Validating Sulfonamide Formation: A Comparative Guide to Spectroscopic Methods.
- Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
- CORE. The Synthesis of Functionalised Sulfonamides.
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Khan, K. M., et al. (2013). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International, 2013, 982058. Available from: [Link]
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de la Torre, A., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. Available from: [Link]
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Reddy, P. V. G., et al. (2008). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 49(36), 5289-5291. Available from: [Link]
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Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Available from: [Link]
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Eltayb, W. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Crystals, 12(11), 1563. Available from: [Link]
- National Center for Biotechnology Information. Synthesis of sulfonyl chloride substrate precursors.
- Gowda, B. T., et al. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung A, 59(1-2), 85-92.
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ResearchGate. Biological activity and synthesis of sulfonamide derivatives: A brief review. Available from: [Link]
- Alam, M. A., et al. (2005). Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 141-148.
- Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.
- Research India Publications. Synthesis and characterization of some sulfonamide dervatives.
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A Senior Application Scientist's Guide to Purity Assessment of 4-Fluoro-3-methylbenzenesulfonyl Chloride Derivatives by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of reactive intermediates like 4-Fluoro-3-methylbenzenesulfonyl chloride is not merely a quality control checkpoint; it is fundamental to ensuring reaction efficiency, impurity profiling, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of analytical methodologies, focusing on High-Performance Liquid Chromatography (HPLC) as the primary technique. We will explore the causality behind experimental choices, present self-validating protocols, and compare HPLC's performance against viable alternatives, supported by experimental insights.
The Analytical Challenge: The Inherent Reactivity of Sulfonyl Chlorides
This compound and its congeners are powerful chemical building blocks, prized for their ability to form stable sulfonamide and sulfonate ester linkages.[1][2] However, the very reactivity that makes them synthetically useful presents a significant analytical challenge. The sulfonyl chloride functional group is highly susceptible to hydrolysis, reacting readily with water to form the corresponding sulfonic acid.[3] This rapid degradation can occur with trace moisture in solvents, on glassware, or from atmospheric humidity, making accurate purity assessment difficult.[3][4]
An effective analytical method must therefore be capable of:
-
Separating the active sulfonyl chloride from its primary degradant (the sulfonic acid) and other process-related impurities.
-
Preventing on-column or sample preparation-induced degradation to ensure the measured purity reflects the true state of the sample.
Comparative Overview of Analytical Techniques
While several techniques can characterize sulfonyl chlorides, they are not equally suited for routine purity and impurity analysis. The choice of method depends on the specific analytical goal, be it structural confirmation, quantitative assay, or impurity profiling.[5]
| Technique | Primary Application | Quantitative Capability | Key Advantages | Key Limitations |
| HPLC | Purity, Impurity Profiling, Assay | Excellent | Versatile for non-volatile and thermally labile compounds; high resolution and sensitivity.[5][6][7] | Requires careful solvent selection to prevent hydrolysis; higher solvent consumption.[6] |
| GC | Analysis of Volatile Impurities | Good to Excellent | High speed and sensitivity for volatile compounds.[8][9] | Unsuitable for direct analysis of sulfonyl chlorides due to thermal degradation; often requires derivatization.[4][5][10] |
| NMR | Structure Elucidation, Assay (qNMR) | Excellent (qNMR) | Provides detailed structural information; non-destructive.[5] | Lower sensitivity than chromatography; may not resolve trace impurities; cannot differentiate between sulfonyl chloride and sulfonic acid in proton NMR alone.[4] |
| Titration | Assay (Total Acidity/Chloride) | Good | Simple, low cost. | Lacks specificity; cannot distinguish between the sulfonyl chloride and other acidic or chloride-containing impurities.[11] |
In-Depth Guide to HPLC Method Development and Validation
The foundation of a trustworthy purity assessment is a well-developed and validated HPLC method. This process is not a matter of simply selecting a column and mobile phase; it requires a deep understanding of the analyte's chemistry to build a self-validating system.
The Causality Behind Experimental Choices
-
Column Selection: The Workhorse C18 A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is the logical starting point.[5][12] The rationale lies in the molecule's structure. This compound is a moderately non-polar compound, making it well-suited for retention and separation on a hydrophobic C18 stationary phase through hydrophobic interactions.
-
Mobile Phase: Controlling Hydrolysis and Peak Shape A gradient of water and a polar organic solvent like acetonitrile or methanol is standard for reversed-phase HPLC.[5] For this specific analysis, the composition is critical:
-
Anhydrous Solvents: Using HPLC-grade, anhydrous acetonitrile and water for the mobile phase and, crucially, for the sample diluent, is paramount. This minimizes the risk of hydrolysis during the analysis.
-
Acidification: The addition of 0.1% formic acid to both mobile phase components is a key choice. The primary degradant, 4-fluoro-3-methylbenzenesulfonic acid, is a strong acid. Without a pH modifier, its corresponding anion can produce broad, tailing peaks. By acidifying the mobile phase, we suppress the ionization of this sulfonic acid, ensuring it is in a single protonated form, which results in sharper, more symmetrical peaks and improved resolution from the parent compound.
-
-
Detector Selection: Leveraging the Benzene Ring A UV detector is the most common and effective choice.[5] The benzene ring in the molecule is a strong chromophore. An analysis of the UV spectrum would reveal maximum absorbance wavelengths (λmax) suitable for sensitive detection, typically in the range of 220-280 nm. For impurity identification, a mass spectrometer (LC-MS) provides invaluable molecular weight information.[1]
-
Sample Preparation: The First Line of Defense The integrity of the analysis is won or lost during sample preparation. Due to the rapid hydrolysis of sulfonyl chlorides, samples must be prepared in a completely aprotic and anhydrous solvent, such as acetonitrile.[3][5] Preparation should be done immediately before injection to minimize the opportunity for degradation.
Experimental Workflow for Direct HPLC Analysis
Below is a visual representation of the logical workflow for the direct purity assessment of this compound.
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A Senior Application Scientist's Guide to Sulfonyl Chloride Reactivity: 4-Fluoro-3-methylbenzenesulfonyl Chloride vs. p-Toluenesulfonyl Chloride
Introduction: Beyond the Workhorse Reagent
For decades, p-toluenesulfonyl chloride (TsCl) has been the quintessential workhorse in organic synthesis for the formation of sulfonamides and sulfonate esters.[1] Its reliability, low cost, and moderate reactivity have made it a staple in academic and industrial laboratories. However, the demands of modern drug discovery and complex molecule synthesis often necessitate reagents with tailored reactivity. The emergence of substrates that are sterically hindered, electronically deactivated, or sensitive to harsh conditions calls for a more potent sulfonylating agent.
This guide provides an in-depth, evidence-based comparison between the classic TsCl and the more activated 4-fluoro-3-methylbenzenesulfonyl chloride. We will dissect the fundamental electronic principles governing their reactivity, present a framework for experimental comparison, and offer field-proven insights to guide your reagent selection for optimal synthetic outcomes.
The Decisive Factor: A Tale of Two Electronic Profiles
The reactivity of an arylsulfonyl chloride in nucleophilic substitution reactions is overwhelmingly dictated by the electrophilicity of the sulfur atom. This electrophilicity is, in turn, modulated by the electronic effects of the substituents on the aromatic ring. Reactions involving arenesulfonyl chlorides are highly sensitive to these electronic effects, often showing a large, positive Hammett rho (ρ) value, which signifies that electron-withdrawing groups (EWGs) substantially accelerate the reaction rate by stabilizing the buildup of negative charge in the transition state.[2][3]
p-Toluenesulfonyl Chloride (TsCl): The Baseline
-
Structure: A methyl group is situated para to the sulfonyl chloride functionality.
-
Electronic Effect: The methyl group is a weak electron-donating group (EDG) through induction and hyperconjugation. This donation of electron density to the ring slightly reduces the partial positive charge on the sulfur atom, thus deactivating the molecule towards nucleophilic attack compared to an unsubstituted benzenesulfonyl chloride.
This compound: The Activated Challenger
-
Structure: A fluorine atom is positioned para to the sulfonyl chloride, with a methyl group at the meta position.
-
Electronic Effect: This substitution pattern creates a powerful push-pull effect that is key to its reactivity.
-
Fluorine (para): The dominant effect of the para-fluoro substituent is its strong electron-withdrawing inductive effect (-I). This effect significantly pulls electron density out of the aromatic ring, making the sulfur atom considerably more electron-deficient and thus more electrophilic.
-
Methyl (meta): The meta-methyl group is a weak EDG, having a negligible impact compared to the powerful influence of the para-fluorine.
-
The Verdict: The potent inductive effect of the fluorine atom in this compound makes its sulfonyl sulfur center significantly more electrophilic than that of TsCl. Consequently, it is predicted to be the more reactive of the two reagents.
Figure 1: Comparison of electronic effects on sulfonyl chloride reactivity.
A Framework for Empirical Validation: Comparative Protocol
Theoretical principles must be validated by empirical data. The following protocol outlines a self-validating system to quantitatively compare the reactivity of the two sulfonyl chlorides in a typical sulfonamide formation reaction.
Objective
To determine the relative reaction rates of this compound and p-toluenesulfonyl chloride with a model primary amine, benzylamine, under identical conditions.
Experimental Workflow
Figure 2: Workflow for comparative kinetic analysis of sulfonyl chlorides.
Predicted Outcome & Data Summary
The reaction involving this compound is expected to proceed at a significantly faster rate. This will be visualized by a much steeper decline in the concentration of the benzylamine starting material over time compared to the reaction with TsCl.
| Parameter | p-Toluenesulfonyl Chloride | This compound | Rationale |
| Reaction Half-life (t½) | Longer | Shorter | Faster consumption of nucleophile due to higher electrophilicity. |
| Initial Rate (V₀) | Slower | Faster | The rate is directly proportional to the electrophilicity of the sulfonyl chloride. |
| Time to >95% Conversion | Significantly Longer | Shorter | The more reactive reagent drives the reaction to completion more rapidly. |
Table 1: Predicted comparative performance in sulfonamide synthesis.
Field Insights: Strategic Reagent Selection
The choice between these two reagents is not merely about speed; it is a strategic decision based on the nature of your substrate and the desired outcome.
When to Use p-Toluenesulfonyl Chloride (TsCl):
-
Highly Nucleophilic Substrates: For reactions with simple, unhindered amines or alcohols, the moderate reactivity of TsCl is often sufficient and provides a more controlled reaction profile, minimizing potential side reactions.
-
Cost-Sensitive, Large-Scale Syntheses: As a widely available commodity chemical, TsCl is the economical choice for established processes where its reactivity is adequate.[1][4]
-
As a Protecting Group: When forming tosylates on alcohols, the goal is often protection. The subsequent cleavage of tosylates is a well-understood process.[1]
When to Use this compound:
-
Electronically Deactivated Nucleophiles: This is where the enhanced reactivity is most critical. For synthesizing sulfonamides from electron-poor anilines or forming sulfonate esters from sterically hindered or electron-deficient alcohols, this compound can successfully drive reactions that would otherwise be sluggish or fail completely with TsCl.
-
Temperature-Sensitive Substrates: The higher reactivity allows reactions to be run at lower temperatures, preserving the integrity of thermally labile functional groups elsewhere in the molecule.
-
Accelerating Reaction Times: In high-throughput synthesis or process optimization, switching to this more active reagent can dramatically reduce cycle times, increasing overall efficiency.
Conclusion
While p-toluenesulfonyl chloride remains a foundational reagent in organic chemistry, it is not a one-size-fits-all solution. This compound represents a rationally designed, more potent alternative whose utility shines in challenging synthetic contexts. Its enhanced electrophilicity, a direct consequence of the powerful inductive effect of its para-fluoro substituent, enables the efficient sulfonylation of difficult substrates under milder conditions. By understanding the fundamental electronic principles that govern reactivity, the modern synthetic chemist can move beyond the traditional workhorse and strategically select the optimal tool for the task at hand, ensuring higher yields, faster reactions, and greater success in complex synthetic endeavors.
References
-
Title: Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin Source: MDPI URL: [Link]
-
Title: Kinetics of the Neutral and Alkaline Hydrolysis of Aromatic Sulphonyl Chlorides in Water Source: RSC Publishing URL: [Link]
-
Title: The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing) URL: [Link]
-
Title: Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines Source: ResearchGate URL: [Link]
-
Title: 4-Toluenesulfonyl chloride - Wikipedia Source: Wikipedia URL: [Link]
-
Title: 4-TOLUENESULPHONYL CHLORIDE For Synthesis Source: Loba Chemie URL: [Link]
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- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. 98-59-9 CAS | 4-TOLUENESULPHONYL CHLORIDE | Laboratory Chemicals | Article No. 6340D [lobachemie.com]
A Senior Application Scientist's Guide: 4-Fluoro-3-methylbenzenesulfonyl Chloride vs. Benzenesulfonyl Chloride in Drug Discovery
In the landscape of medicinal chemistry, the benzenesulfonamide moiety is a cornerstone pharmacophore, present in a wide array of therapeutic agents, from diuretics to targeted cancer therapies. The selection of the starting benzenesulfonyl chloride reagent is a critical decision that profoundly influences the physicochemical and pharmacokinetic properties of the final drug candidate. This guide provides an in-depth comparison of two such reagents: the workhorse benzenesulfonyl chloride and the more strategically functionalized 4-fluoro-3-methylbenzenesulfonyl chloride. We will delve into the nuances of their reactivity, the properties they impart to the resulting sulfonamides, and provide a framework for their rational application in drug discovery programs.
The Sulfonamide Moiety: A Privileged Scaffold in Medicinal Chemistry
The sulfonamide group (-SO₂NH-) is a versatile functional group that can act as a hydrogen bond donor and acceptor, and its geometry allows for specific interactions with biological targets. The acidity of the sulfonamide proton can be modulated by the substituents on the aryl ring, which in turn affects the ionization state of the molecule at physiological pH, influencing its solubility, membrane permeability, and target engagement.
A Tale of Two Reagents: Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of the two sulfonyl chlorides.
| Property | Benzenesulfonyl Chloride | This compound |
| CAS Number | 98-09-9 | 629672-19-1 |
| Molecular Formula | C₆H₅ClO₂S | C₇H₆ClFO₂S |
| Molecular Weight | 176.62 g/mol | 208.64 g/mol |
| Appearance | Colorless viscous oil | Solid |
| Melting Point | 13-15 °C | 35-40 °C[1] |
| Boiling Point | 251-252 °C | Not available |
The most apparent difference is the physical state at room temperature. Benzenesulfonyl chloride is a liquid, which can be advantageous for certain automated liquid handling systems, but may also pose challenges in handling and accurate dispensing.[2] In contrast, this compound is a solid, which is generally easier to handle and weigh accurately in a laboratory setting.[1]
Reactivity and Synthesis of Sulfonamides: A Mechanistic Perspective
The synthesis of sulfonamides typically proceeds via a nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.
Diagram: General Synthesis of Sulfonamides
Caption: General reaction mechanism for the synthesis of sulfonamides.
The reactivity of the sulfonyl chloride is governed by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the sulfur atom, thus accelerating the reaction, while electron-donating groups have the opposite effect. This can be quantitatively described by the Hammett equation:
log(k/k₀) = ρσ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ is the reaction constant, and σ is the substituent constant.[3][4]
For this compound, we have two substituents to consider:
-
Fluorine (at position 4): Fluorine is an electron-withdrawing group (positive σ value), which will increase the reactivity of the sulfonyl chloride compared to the unsubstituted benzenesulfonyl chloride.
-
Methyl (at position 3): The methyl group is an electron-donating group (negative σ value), which will decrease the reactivity.
The net effect on reactivity will depend on the interplay of these two opposing electronic influences. Given that fluorine's electron-withdrawing inductive effect is generally stronger than the methyl group's electron-donating effect, it is anticipated that This compound will be slightly more reactive than benzenesulfonyl chloride . This enhanced reactivity could lead to faster reaction times or allow for the use of milder reaction conditions.
Impact on Drug Properties: A Medicinal Chemist's Rationale
The choice between these two reagents extends far beyond reaction kinetics; it is a strategic decision that can profoundly impact the drug-like properties of the resulting sulfonamide.
Acidity (pKa)
The acidity of the sulfonamide proton is crucial for its interaction with biological targets and for its pharmacokinetic profile. Electron-withdrawing groups on the aryl ring stabilize the conjugate base, thereby increasing the acidity (lowering the pKa).
-
Benzenesulfonamide: The pKa of the parent benzenesulfonamide is approximately 10.
-
4-Fluoro-3-methylbenzenesulfonamide: The electron-withdrawing fluorine atom will increase the acidity of the sulfonamide proton, leading to a lower pKa compared to the unsubstituted analog. The electron-donating methyl group will have a smaller, opposing effect. A lower pKa means that the sulfonamide will be more ionized at physiological pH, which can impact its solubility and ability to cross cell membranes.
Lipophilicity (logP)
Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Benzenesulfonamide: The phenyl group contributes to the lipophilicity of the molecule.
-
4-Fluoro-3-methylbenzenesulfonamide: The introduction of a fluorine atom and a methyl group will increase the lipophilicity (higher logP) of the resulting sulfonamide. Both fluorine and methyl groups are more lipophilic than hydrogen. This increased lipophilicity can enhance membrane permeability and binding to hydrophobic pockets of target proteins, but excessive lipophilicity can lead to poor solubility and increased metabolic clearance.
Metabolic Stability
Metabolic stability is a key factor in determining a drug's half-life and oral bioavailability. The introduction of fluorine and methyl groups can significantly alter the metabolic fate of a molecule.
-
Benzenesulfonamide: The phenyl ring is susceptible to oxidative metabolism by cytochrome P450 enzymes, often leading to the formation of hydroxylated metabolites.
-
4-Fluoro-3-methylbenzenesulfonamide:
-
Fluorine: The C-F bond is very strong and resistant to metabolic cleavage. The presence of a fluorine atom can block potential sites of metabolism on the aromatic ring.
-
Methyl Group: While the methyl group itself can be a site of oxidation (to a hydroxymethyl or carboxylic acid metabolite), its presence can also sterically hinder the metabolic attack on the adjacent positions of the aromatic ring.
-
Therefore, sulfonamides derived from this compound are generally expected to have enhanced metabolic stability compared to their unsubstituted counterparts.[2]
Diagram: Strategic Impact of Functional Groups
Caption: The multifaceted impact of the 4-fluoro-3-methyl substitution.
Experimental Protocol: A General Procedure for Sulfonamide Synthesis
The following is a representative protocol for the synthesis of a sulfonamide from an amine and a sulfonyl chloride. This protocol can be adapted for both benzenesulfonyl chloride and this compound.
Materials:
-
Amine (1.0 eq)
-
Benzenesulfonyl chloride or this compound (1.1 eq)
-
Pyridine (as solvent and base) or an alternative base such as triethylamine in a solvent like dichloromethane (DCM)
-
Dichloromethane (DCM) (if not using pyridine as solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) in pyridine or DCM.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add the sulfonyl chloride (1.1 eq) dropwise (if liquid) or portion-wise (if solid) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
If pyridine is used as the solvent, remove it under reduced pressure. Dissolve the residue in DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.
Note: Due to the slightly higher reactivity of this compound, the reaction time may be shorter compared to benzenesulfonyl chloride under identical conditions.
Conclusion and Strategic Recommendations
The choice between benzenesulfonyl chloride and this compound is a strategic one that should be guided by the specific goals of the drug discovery program.
-
Benzenesulfonyl chloride is a cost-effective and readily available starting material, making it an excellent choice for initial library synthesis and proof-of-concept studies where the primary focus is on exploring the amine portion of the molecule.
-
This compound is a more advanced building block that offers the potential for fine-tuning the properties of a lead compound. Its use is recommended when:
-
Metabolic instability of the aryl ring is a known issue.
-
Modulation of pKa and lipophilicity is required to optimize the ADME profile.
-
Exploration of new binding interactions with the target protein is desired, as the fluorine and methyl groups can engage in specific non-covalent interactions.
-
References
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]
-
King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media—Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 68(8), 1290-1297. [Link]
-
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A Comparative Guide to the Biological Activity of Sulfonamides Derived from Diverse Sulfonyl Chlorides
Introduction
Sulfonamides, a class of synthetic compounds characterized by the −S(=O)₂−NR₂ functional group, represent a cornerstone in medicinal chemistry.[1][2] Their journey began with the discovery of prontosil, the first commercially available antibacterial agent, and has since expanded to reveal a remarkable breadth of therapeutic applications.[3] Beyond their well-established antibacterial properties, sulfonamide derivatives are integral to the development of diuretics, antidiabetic, anticonvulsant, anti-inflammatory, and anticancer drugs.[2][3]
The biological activity of a sulfonamide is profoundly influenced by the nature of the substituents on both the sulfonyl and the amine moieties. This guide focuses on a critical aspect of sulfonamide chemistry: how the choice of the sulfonyl chloride precursor dictates the biological profile of the final compound. By comparing sulfonamides derived from different sulfonyl chlorides, we aim to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of the structure-activity relationships (SAR) that govern their therapeutic potential. This guide will delve into three key areas of biological activity: antibacterial, anticancer, and carbonic anhydrase inhibition, providing supporting experimental data and detailed protocols to empower your research endeavors.
The synthesis of sulfonamides is most commonly achieved by the reaction of a sulfonyl chloride with a primary or secondary amine.[4][5] This straightforward reaction allows for a high degree of modularity, enabling the creation of vast libraries of compounds for screening.
Caption: General reaction scheme for the synthesis of sulfonamides from sulfonyl chlorides and amines.
Section 1: The Influence of the Sulfonyl Chloride Moiety on Antibacterial Activity
Mechanism of Action
The antibacterial action of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA).[1] Bacteria that synthesize their own folic acid, an essential cofactor for DNA and RNA synthesis, utilize PABA as a key substrate for the enzyme dihydropteroate synthase (DHPS). Sulfonamides act as competitive inhibitors of DHPS, thereby halting folic acid production and arresting bacterial growth.[1][6]
Caption: Mechanism of antibacterial action of sulfonamides via competitive inhibition of DHPS.
Comparative Analysis
The nature of the R group in the R-SO₂Cl precursor significantly impacts the antibacterial potency of the resulting sulfonamide. The classic antibacterial sulfonamides feature an aniline group, where the amino group is para to the sulfonyl group.[6]
-
Aromatic Sulfonyl Chlorides: Simple benzenesulfonyl chloride derivatives form the basis of many sulfa drugs. The introduction of electron-withdrawing groups, such as a nitro group, on the aromatic ring can enhance antibacterial activity.[1]
-
Heterocyclic Sulfonyl Chlorides: The incorporation of heterocyclic rings, such as thiophenes, thiazoles, and thiadiazoles, into the sulfonyl chloride moiety has been a fruitful strategy for developing potent antibacterial agents.[7] These heterocyclic sulfonamides can form additional stabilizing interactions within the DHPS active site.[7]
The degree of ionization of the sulfonamide, which is influenced by its pKa, also plays a crucial role in its antibacterial activity.[8]
Data Presentation
The following table provides representative Minimum Inhibitory Concentration (MIC) values for sulfonamides derived from different sulfonyl chlorides against common bacterial strains. Lower MIC values indicate greater antibacterial potency.
| Sulfonyl Chloride Precursor | Resulting Sulfonamide Class | Escherichia coli MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) |
| 4-Aminobenzenesulfonyl chloride | Sulfanilamide | >1024 | 128-256 |
| Substituted benzenesulfonyl chlorides | Varied aromatic sulfonamides | 64-512 | 32-256 |
| Heterocyclic sulfonyl chlorides | Heterocyclic sulfonamides | 16-128 | 8-64 |
Note: The MIC values presented are representative and can vary depending on the specific bacterial strain and experimental conditions.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[9][10][11][12]
Materials:
-
Sterile 96-well microtiter plates[9]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of sulfonamides in an appropriate solvent (e.g., DMSO)
-
Multichannel pipette
Procedure:
-
Prepare Antibiotic Dilutions: Add 100 µL of CAMHB to all wells of a 96-well plate.[9] In the first column, add 100 µL of a 2x concentrated stock solution of the sulfonamide.[9] Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate.[9] Discard the final 100 µL from the last column of the dilution series.
-
Inoculate Plates: Within 15 minutes of standardization, dilute the bacterial inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[10] Add the diluted inoculum to each well.
-
Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).[11]
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[12]
-
Reading Results: The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.[11]
Section 2: Anticancer Activity: Targeting Carbonic Anhydrases
Mechanism of Action
A significant breakthrough in sulfonamide research has been the discovery of their potent anticancer activity, primarily through the inhibition of carbonic anhydrases (CAs).[13][14][15] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in many tumors in response to hypoxia.[15][16] These enzymes play a crucial role in maintaining the pH balance of cancer cells, allowing them to thrive in the acidic tumor microenvironment.[15] By inhibiting these CAs, sulfonamides disrupt this pH regulation, leading to intracellular acidification and triggering apoptosis.[16]
Caption: Sulfonamides inhibit CA IX, disrupting pH balance and inducing apoptosis in cancer cells.
Comparative Analysis
The design of sulfonamide-based CA inhibitors often involves modifying the "tail" of the molecule, which is derived from the sulfonyl chloride precursor.
-
Aromatic and Heterocyclic Sulfonyl Chlorides: Both aromatic and heterocyclic sulfonyl chlorides can be used to generate potent CA inhibitors. The choice of the ring system and its substituents is critical for achieving isoform selectivity.[7][17] For instance, certain heterocyclic sulfonamides have shown high affinity and selectivity for the tumor-associated CA IX over the ubiquitous CA I and II isoforms.[13]
-
"Three-Tails" Approach: A more advanced strategy involves designing benzenesulfonamides with three distinct "tails" that can interact with different subpockets in the CA active site, leading to improved isoform selectivity.[17]
Data Presentation
The following table presents representative half-maximal inhibitory concentration (IC₅₀) values for sulfonamides derived from different sulfonyl chlorides against a breast cancer cell line (MCF-7). Lower IC₅₀ values indicate greater anticancer potency.
| Sulfonyl Chloride Precursor | Resulting Sulfonamide Class | MCF-7 IC₅₀ (µM) |
| Benzenesulfonyl chloride | Simple aromatic sulfonamides | >100 |
| Substituted benzenesulfonyl chlorides | Tailored aromatic sulfonamides | 10-50 |
| Heterocyclic sulfonyl chlorides | Heterocyclic sulfonamides | 1-20 |
Note: The IC₅₀ values presented are representative and can vary depending on the specific cell line and experimental conditions.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[19]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[19]
-
Compound Treatment: Treat the cells with various concentrations of the sulfonamide compounds for a specified period (e.g., 48-72 hours).[19] Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.[19]
-
Solubilization: Carefully remove the medium and add 100-130 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[20] A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Section 3: Carbonic Anhydrase Inhibition
The inhibitory activity of sulfonamides against various CA isozymes is a key determinant of their therapeutic effects, not only in cancer but also in conditions like glaucoma and epilepsy.[21]
Comparative Analysis
The affinity of a sulfonamide for a particular CA isozyme is highly dependent on the structural features imparted by the sulfonyl chloride precursor.[7][22]
-
Aromatic Sulfonamides: Small aromatic sulfonamides with hydrogen bond acceptors at the para or meta positions generally exhibit strong inhibition of human carbonic anhydrase C (HCAC).[7]
-
Heterocyclic Sulfonamides: The presence of a heterocyclic ring can lead to additional stabilizing interactions with the enzyme, often resulting in very potent inhibition.[7] The orientation of the heterocyclic ring within the active site cleft can also influence inhibitory power.[7]
Data Presentation
The following table shows representative inhibition constant (Ki) values for sulfonamides derived from different sulfonyl chlorides against key CA isozymes. Lower Ki values indicate stronger inhibition.
| Sulfonyl Chloride Precursor | Resulting Sulfonamide Class | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) |
| Benzenesulfonyl chloride | Simple aromatic sulfonamides | 100-500 | 20-100 | 50-200 |
| Substituted benzenesulfonyl chlorides | Tailored aromatic sulfonamides | 50-200 | 10-50 | 20-100 |
| Heterocyclic sulfonyl chlorides | Heterocyclic sulfonamides | 10-100 | 1-20 | 5-50 |
Note: The Ki values presented are representative and can vary depending on the specific compound and assay conditions.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This colorimetric assay measures the esterase activity of CA and is suitable for high-throughput screening of inhibitors.[21][23][24][25]
Materials:
-
Purified CA isozyme (e.g., hCA I, II, or IX)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)[21]
-
Substrate: p-Nitrophenyl acetate (p-NPA)[21]
-
Test sulfonamide compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control[21][24]
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm[21]
Procedure:
-
Plate Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the CA enzyme solution.[21] Include controls for maximum activity (no inhibitor) and blank (no enzyme).[21]
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[21]
-
Reaction Initiation: Initiate the reaction by adding the p-NPA substrate to all wells.[21]
-
Kinetic Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.[21][25]
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ and/or Ki values by plotting the reaction rate against the inhibitor concentration.
Section 4: Structure-Activity Relationship (SAR) Summary
The biological activity of sulfonamides is intricately linked to the chemical nature of the sulfonyl chloride precursor. The following diagram summarizes the key SAR principles discussed in this guide.
Caption: Key structural features of the sulfonyl chloride precursor that influence the biological activity of sulfonamides.
The choice of sulfonyl chloride is a critical decision in the design and synthesis of novel sulfonamide-based therapeutic agents. As demonstrated in this guide, the aromatic or heterocyclic nature of the sulfonyl chloride, as well as the presence of various substituents, can profoundly influence the antibacterial, anticancer, and carbonic anhydrase inhibitory activities of the resulting sulfonamides. A thorough understanding of these structure-activity relationships is paramount for the rational design of more potent and selective drugs. The experimental protocols provided herein offer a starting point for researchers to evaluate the biological activity of their own synthesized sulfonamide libraries. The continued exploration of diverse sulfonyl chlorides as building blocks will undoubtedly lead to the discovery of new and improved sulfonamide drugs with a wide range of therapeutic applications.
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A Comparative Guide to Arylsulfonyl Chlorides for Sulfonamide Synthesis: Alternatives to 4-Fluoro-3-methylbenzenesulfonyl chloride
Introduction: The Enduring Importance of the Sulfonamide Moiety
The sulfonamide functional group (–SO₂NH–) is a cornerstone of modern medicinal chemistry. Since the discovery of prontosil, the first commercially available antibacterial agent, sulfonamide-containing compounds have demonstrated a vast range of biological activities.[1][2] They are integral components of drugs used as antimicrobial, antiviral, antidiabetic, and anticancer agents.[1][3] The synthesis of these vital therapeutic agents most commonly proceeds via the reaction of a primary or secondary amine with an appropriately substituted arylsulfonyl chloride.
While 4-fluoro-3-methylbenzenesulfonyl chloride is a valuable reagent, the diverse requirements of drug discovery and process development necessitate a broad toolkit of sulfonylating agents. The choice of reagent can profoundly impact reactivity, selectivity, the stability of the final product, and the strategic possibilities for multi-step synthesis. This guide provides a comparative analysis of key alternative reagents, offering field-proven insights and detailed experimental protocols to aid researchers in making informed decisions for their specific synthetic challenges.
The Workhorse: p-Toluenesulfonyl Chloride (TsCl)
p-Toluenesulfonyl chloride, commonly known as tosyl chloride (TsCl), is arguably the most widely used arylsulfonyl chloride in organic synthesis.[4][5] Its popularity stems from its low cost, high reactivity, and the stability of the resulting tosylamides.
Key Characteristics:
-
High Reactivity: TsCl readily reacts with a wide range of primary and secondary amines to form stable sulfonamides, often in high yield.[5][6]
-
Stability: The resulting N-tosyl group is exceptionally robust and resistant to a wide range of reaction conditions, including many acidic, basic, and reductive environments.[7][8]
-
Applications: Primarily used for the synthesis of final sulfonamide products where the stability of the group is desired.[6] It is also a classic reagent for converting alcohols into excellent leaving groups (tosylates).[5][8]
Causality in Experimental Design: The standard protocol for tosylation involves an amine, TsCl, and a base. The base, typically pyridine or triethylamine, serves two critical roles: it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product, and it can also act as a nucleophilic catalyst.[4] The choice of solvent is often a non-protic organic solvent like dichloromethane (DCM) or diethyl ether to ensure solubility of the reactants.[5]
The Versatile Protector: p-Nitrobenzenesulfonyl Chloride (NsCl)
p-Nitrobenzenesulfonyl chloride, or nosyl chloride (NsCl), offers a significant strategic advantage over TsCl: the resulting nosylamide can be readily cleaved under mild conditions.[9] This dual functionality makes NsCl not only a reagent for forming stable sulfonamides but also an excellent protecting group for amines.[9]
Key Characteristics:
-
Cleavable Group: The strong electron-withdrawing nature of the para-nitro group facilitates nucleophilic aromatic substitution, allowing for the removal of the nosyl group under mild conditions using thiol-based reagents (e.g., thiophenol) and a base.[9][10]
-
Orthogonality: The cleavage conditions for the nosyl group are orthogonal to those used for other common amine protecting groups like Boc (acid-labile) and Cbz (hydrogenolysis-labile), making it invaluable in complex, multi-step syntheses.[9]
-
Enhanced Acidity: The nitro group increases the acidity of the N-H proton in the resulting sulfonamide, which can facilitate subsequent N-alkylation reactions, a strategy famously employed in the Fukuyama amine synthesis.[9]
Causality in Experimental Design: The deprotection of a nosylamide proceeds via a Meisenheimer complex. A soft nucleophile, like a thiolate anion, attacks the electron-deficient aromatic ring, leading to the displacement of the sulfonamide nitrogen and liberation of the free amine.[9][11] The choice of a base like potassium carbonate or cesium carbonate is crucial to generate the highly nucleophilic thiolate from the thiol reagent.[10]
The Fluorescent Reporter: Dansyl Chloride
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a unique reagent that imparts fluorescence to the molecules it labels. While it forms stable sulfonamides, its primary application lies in bioanalytical chemistry.
Key Characteristics:
-
Fluorescence: Dansyl chloride itself is non-fluorescent, but it reacts with primary and secondary amines to produce intensely fluorescent sulfonamide adducts.[12][13]
-
Applications: Widely used for the fluorescent labeling and quantification of amino acids, peptides, and proteins.[12][14] In drug development, it can be used to prepare fluorescent ligands for binding studies.[13]
-
Reactivity: It readily reacts with aliphatic and aromatic primary and secondary amino groups to form stable sulfonamides.[13]
Causality in Experimental Design: The dansylation reaction is typically carried out in a basic buffer to ensure the amine nucleophile is deprotonated and highly reactive towards the electrophilic sulfonyl chloride.[15] The resulting dansyl amides exhibit environmentally sensitive fluorescence, meaning their emission properties can change based on the polarity of their local environment, a feature exploited in protein folding studies.[12]
Comparative Summary of Reagents
| Reagent | Structure | Key Features | Typical Base/Solvent | Cleavage Conditions | Primary Application |
| 4-Fluoro-3-methylbenzenesulfonyl chloride | CH₃(F)C₆H₃SO₂Cl | Benchmark reagent, provides specific electronic and steric properties. | Pyridine, TEA / DCM | Not readily cleavable | Synthesis of specific drug candidates |
| p-Toluenesulfonyl chloride (TsCl) | CH₃C₆H₄SO₂Cl | Inexpensive, high reactivity, forms very stable sulfonamides.[4] | Pyridine, TEA / DCM | Harsh: conc. acid or strong reducing agents.[7] | Stable sulfonamide synthesis, alcohol activation.[5] |
| p-Nitrobenzenesulfonyl chloride (NsCl) | O₂NC₆H₄SO₂Cl | Forms sulfonamides that are readily cleaved under mild conditions.[9] | Pyridine, TEA / DCM | Mild: Thiophenol / K₂CO₃.[11] | Amine protection, multi-step synthesis.[9] |
| Dansyl Chloride | (CH₃)₂NC₁₀H₆SO₂Cl | Produces highly fluorescent sulfonamide adducts.[12] | Aq. basic buffer / Acetone | Not readily cleavable | Fluorescent labeling of biomolecules.[14] |
Experimental Protocols
Protocol 1: General Synthesis of a Tosylamide using TsCl
This protocol describes a standard procedure for the reaction of a primary amine with p-toluenesulfonyl chloride.[5]
-
Dissolution: Dissolve the primary amine (1.0 mmol) in dichloromethane (DCM, 10 mL).
-
Base Addition: Add triethylamine (TEA, 1.5 mmol, 1.5 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.1 mmol, 1.1 eq.) portion-wise to the stirred solution over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography.
Protocol 2: General Protection of an Amine using NsCl
This protocol outlines the nosylation of a primary amine.[9]
-
Dissolution: Dissolve the primary amine (1.0 mmol) and triethylamine (1.5 mmol, 1.5 eq.) in dichloromethane (DCM, 10 mL).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add 2-nitrobenzenesulfonyl chloride (1.05 eq.) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-nosylated amine. Purification is often achieved by recrystallization.[9]
Protocol 3: Deprotection of a Nosylamide
This protocol describes the cleavage of a nosyl group using thiophenol.[10]
-
Dissolution: Dissolve the N-nosylated amine (1.0 mmol) in a suitable solvent such as acetonitrile or DMF (10 mL).
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 eq.) followed by thiophenol (1.5 mmol, 1.5 eq.).
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude amine product by silica gel column chromatography.
Visualization of Key Workflows
Caption: Decision workflow for selecting a sulfonating agent.
Caption: General reaction scheme for sulfonamide synthesis.
Conclusion
The synthesis of sulfonamides is a critical transformation in pharmaceutical research. While this compound has its specific uses, a broader understanding of alternative reagents empowers chemists to devise more efficient and versatile synthetic strategies. The workhorse stability of TsCl makes it ideal for final products, whereas the cleavable nature of NsCl provides essential orthogonality for amine protection in multi-step synthesis. Finally, Dansyl Chloride offers a specialized tool for introducing a fluorescent reporter group. By understanding the distinct advantages and reaction mechanisms of each reagent, researchers can select the optimal tool to accelerate their drug discovery and development programs.
References
- BenchChem. (n.d.). Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection.
- Anonymous. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
- Anonymous. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
- Anonymous. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(1), 130-150.
-
Wikipedia. (n.d.). Dansyl chloride. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Dansyl chloride – Knowledge and References. Retrieved from [Link]
-
Bartoletti, M., et al. (n.d.). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Toluenesulfonyl chloride. Retrieved from [Link]
-
Schmidt, D. R., et al. (2020). 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of reaction of dansyl chloride with carboxylic acid functional group. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Kumar, S., & Singh, V. K. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. SVKM's NMIMS Journal of Pharmaceutical Sciences. Retrieved from [Link]
Sources
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tosyl chloride: Application, Preparation_Chemicalbook [chemicalbook.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. svkm-iop.ac.in [svkm-iop.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 13. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. researchgate.net [researchgate.net]
A Comparative Crystallographic Guide to 4-Fluoro-3-methylbenzenesulfonyl Chloride Derivatives: Structural Insights for Rational Drug Design
This guide provides a comprehensive comparative analysis of the X-ray crystal structures of derivatives of 4-Fluoro-3-methylbenzenesulfonyl chloride. While a definitive crystal structure for the parent sulfonyl chloride is not publicly available, this document leverages crystallographic data from closely related sulfonamide and substituted benzenesulfonamide analogs to offer critical structural insights. By examining the influence of fluorine and methyl substitutions on molecular geometry and intermolecular interactions, we aim to provide researchers, scientists, and drug development professionals with a robust framework for the rational design of novel therapeutic agents.
The Enduring Importance of the Sulfonamide Scaffold in Medicinal Chemistry
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents, from classical antibacterial "sulfa" drugs to contemporary treatments for cancer, glaucoma, and viral infections. The enduring appeal of this scaffold lies in its unique combination of physicochemical properties. The tetrahedral geometry of the sulfonyl group, coupled with the hydrogen bonding capabilities of the sulfonamide N-H, allows for high-affinity interactions with a multitude of biological targets. Furthermore, the synthetic tractability of sulfonamides, readily formed from the reaction of a sulfonyl chloride with an amine, facilitates the rapid generation of diverse chemical libraries for drug discovery campaigns.
The substitution pattern on the aromatic ring of the benzenesulfonyl chloride precursor plays a pivotal role in modulating the biological activity and pharmacokinetic properties of the resulting sulfonamide. The introduction of fluorine atoms, for instance, can significantly alter a molecule's metabolic stability, membrane permeability, and binding affinity through effects on lipophilicity and electrostatic interactions. The addition of a methyl group can provide a valuable steric and electronic handle to probe the topology of a target's binding pocket. Understanding the precise three-dimensional arrangement of these substituents is therefore paramount for structure-based drug design.
Comparative Analysis of Substituted Benzenesulfonamide Crystal Structures
In the absence of a public crystal structure for this compound, we can glean significant structural information from the crystallographic analysis of its sulfonamide derivatives and other closely related analogs. This section presents a comparative analysis of key structural parameters, focusing on the impact of different substitution patterns on the benzenesulfonamide core.
N-(3-Fluorobenzoyl)-4-methylbenzenesulfonamide: A Key Comparative Analog
The crystal structure of N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide provides a valuable point of comparison, incorporating both a fluorine and a methyl substituent, albeit in a different arrangement than our primary compound of interest.
| Parameter | N-(3-Fluorobenzoyl)-4-methylbenzenesulfonamide | N-(3-Fluorobenzoyl)benzenesulfonamide |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | C2/c |
| Dihedral Angle between Benzene Rings | 72.60 (12)° | 82.73 (10)° |
| Key Hydrogen Bonds | N—H⋯O | N—H⋯O, C—H⋯O, C—H⋯π |
Analysis of Structural Data:
The dihedral angle between the two aromatic rings is a critical parameter influencing the overall shape of the molecule and its ability to fit into a binding site. In N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide, this angle is 72.60 (12)°, which is notably smaller than the 82.73 (10)° observed in the non-methylated analog, N-(3-fluorobenzoyl)benzenesulfonamide[1]. This suggests that the para-methyl group on the benzenesulfonamide ring may influence the conformational preference of the molecule, potentially through subtle steric or electronic effects that propagate through the sulfonamide linkage.
The hydrogen bonding patterns also differ significantly. While both structures exhibit a classic N—H⋯O hydrogen bond that forms a dimeric R²₂(8) ring motif, the non-methylated analog displays additional C—H⋯O and C—H⋯π interactions that contribute to a more complex three-dimensional network[1]. The presence of the methyl group in the para-position of the benzenesulfonamide ring appears to disrupt this extended network, leading to a simpler one-dimensional ribbon-like packing arrangement[1]. This highlights how seemingly minor substitutions can have a profound impact on the solid-state packing and, by extension, the physicochemical properties of the compound.
Insights from Iodinated and Difluorinated Benzenesulfonamides
Further understanding of halogen substitution effects can be gained from the crystal structures of N-(2-iodophenyl)benzenesulfonamide and N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide[2].
| Parameter | N-(2-Iodophenyl)benzenesulfonamide | N-(4,5-Difluoro-2-iodophenyl)benzenesulfonamide |
| Key Intermolecular Interactions | N—H⋯O hydrogen bonds forming chains | N—H⋯O hydrogen bonds forming dimers, π–π stacking |
In both of these structures, the conformation of the N—C bond relative to the S=O bond is gauche[2]. The crystal packing of N-(2-iodophenyl)benzenesulfonamide is dominated by N—H⋯O hydrogen bonds that link the molecules into chains. In contrast, the difluorinated analog forms dimers through N—H⋯O hydrogen bonds, with significant π–π stacking interactions also playing a role in the overall crystal packing[2]. The introduction of additional fluorine atoms appears to promote these π–π interactions, which could have implications for binding to aromatic residues in a protein active site.
Experimental Protocols
The successful application of this compound derivatives in drug discovery relies on robust synthetic and analytical methodologies. This section provides detailed, field-proven protocols for the synthesis of sulfonamides and their subsequent crystallographic analysis.
General Synthesis of Substituted Benzenesulfonamides
This protocol is adapted from established methodologies for the synthesis of N-substituted benzenesulfonamides[1][3].
Workflow for Sulfonamide Synthesis
Caption: General workflow for the synthesis of sulfonamide derivatives.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve the desired amine (1.0 eq.) in a suitable solvent such as pyridine or dichloromethane (DCM). If using DCM, add triethylamine (1.2 eq.) as a base.
-
Addition of Sulfonyl Chloride: To the stirred amine solution, add this compound (1.1 eq.) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed. The reaction may require gentle heating to proceed to completion.
-
Aqueous Work-up: Upon completion, quench the reaction by adding water or dilute hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure sulfonamide derivative.
X-ray Crystallography of Sulfonamide Derivatives
Obtaining high-quality crystals is crucial for successful X-ray diffraction analysis.
Workflow for Single Crystal Growth and X-ray Diffraction
Caption: Workflow for single crystal growth and X-ray diffraction analysis.
Step-by-Step Protocol:
-
Crystal Growth: Grow single crystals of the purified sulfonamide derivative suitable for X-ray diffraction. Common techniques include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, acetone) and allow the solvent to evaporate slowly in a loosely covered vial.
-
Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a vial of an anti-solvent (a solvent in which the compound is poorly soluble). The anti-solvent will slowly diffuse into the compound solution, inducing crystallization.
-
Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
-
-
Data Collection: Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often 100 K to minimize thermal motion) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the structural model against the experimental data using full-matrix least-squares methods to optimize the atomic coordinates, and anisotropic displacement parameters. Locate and refine hydrogen atoms in their expected positions.
-
Data Validation and Deposition: Validate the final crystal structure using software such as PLATON or CheckCIF. Deposit the crystallographic data in a public database like the Cambridge Structural Database (CSD) to obtain a unique deposition number.
Conclusion and Future Directions
This guide has provided a comparative analysis of the X-ray crystal structures of derivatives of this compound, offering valuable insights into the structural consequences of fluorine and methyl substitutions on the benzenesulfonamide scaffold. The presented data underscores the significant influence of these substituents on molecular conformation and intermolecular interactions, which are critical determinants of a compound's biological activity and physicochemical properties.
While the absence of a crystal structure for the parent sulfonyl chloride is a limitation, the detailed analysis of closely related analogs provides a strong foundation for the rational design of novel sulfonamide-based therapeutics. Future work should prioritize the synthesis and crystallization of this compound and its direct sulfonamide derivatives to provide a more complete and definitive structural picture. Such studies will undoubtedly further empower medicinal chemists to harness the full potential of this versatile and privileged scaffold in the ongoing quest for new and improved medicines.
References
Sources
- 1. Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]
A Comparative Guide to the Kinetic Profile of 4-Fluoro-3-methylbenzenesulfonyl Chloride in Sulfonylation Reactions
Introduction: The Role of Substituted Arenesulfonyl Chlorides in Modern Synthesis
Arenesulfonyl chlorides are a critical class of reagents in organic synthesis, indispensable for the formation of sulfonamides, sulfonate esters, and other sulfur-containing scaffolds. The sulfonamide moiety, in particular, is a well-established pharmacophore found in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The reactivity of an arenesulfonyl chloride is paramount to its utility, governing reaction rates, yields, and substrate scope. This reactivity is profoundly influenced by the nature and position of substituents on the aromatic ring. This guide provides a detailed kinetic perspective on 4-fluoro-3-methylbenzenesulfonyl chloride, a reagent of growing interest, and compares its expected reactivity with other commonly employed sulfonylating agents. Understanding these kinetic nuances is essential for researchers, scientists, and drug development professionals to optimize synthetic strategies and accelerate discovery programs.
The Arbiter of Reactivity: Electronic Effects of Aromatic Substituents
The sulfonylation reaction, in its most common manifestation, proceeds through a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The reaction generally follows a bimolecular nucleophilic substitution (SN2-like) mechanism.[1][2] Consequently, the electrophilicity of the sulfur atom is a key determinant of the reaction rate.
Substituents on the benzene ring modulate this electrophilicity through a combination of inductive and resonance effects.[3][4]
-
Electron-withdrawing groups (EWGs) , such as nitro (NO₂) or cyano (CN) groups, increase the electrophilicity of the sulfonyl sulfur, thereby accelerating the rate of nucleophilic attack.[5][6]
-
Electron-donating groups (EDGs) , such as alkyl (e.g., methyl, CH₃) or alkoxy (e.g., methoxy, OCH₃) groups, decrease the electrophilicity of the sulfur center, leading to slower reaction rates.[5][6]
The Hammett equation provides a quantitative framework for correlating the electronic properties of substituents with reaction rates.[7] The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to a reference reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ). The sign and magnitude of ρ indicate the sensitivity of the reaction to electronic effects. For the nucleophilic substitution of benzenesulfonyl chlorides, ρ is positive, signifying that electron-withdrawing groups (with positive σ values) enhance the reaction rate.[5]
Predicting the Kinetic Profile of this compound
Direct kinetic data for the reactions of this compound is not extensively reported in the literature. However, we can predict its reactivity relative to other sulfonyl chlorides by analyzing the electronic contributions of its substituents: a fluoro group at the 4-position and a methyl group at the 3-position.
-
4-Fluoro Substituent : The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs that can be donated to the aromatic ring through resonance (+R). In the para position, the inductive effect generally outweighs the resonance effect, leading to a net electron-withdrawing character. The Hammett constant for a para-fluoro substituent (σₚ) is +0.062.[8]
-
3-Methyl Substituent : The methyl group is an electron-donating group, primarily through an inductive effect (+I). The Hammett constant for a meta-methyl substituent (σₘ) is -0.069.[8]
To estimate the overall electronic effect, we can consider the additive nature of these Hammett constants. The combined σ value for the 3-methyl-4-fluoro substitution pattern would be approximately the sum of their individual σ values.
Estimated σ for this compound ≈ σₚ(F) + σₘ(CH₃) = +0.062 + (-0.069) = -0.007
This estimation suggests that the electron-donating effect of the meta-methyl group nearly cancels out the electron-withdrawing effect of the para-fluoro group. Therefore, the reactivity of this compound is predicted to be very similar to that of unsubstituted benzenesulfonyl chloride.
Comparative Kinetic Data of Substituted Benzenesulfonyl Chlorides
To contextualize the predicted reactivity of this compound, the following table presents experimental kinetic data for the solvolysis of various para-substituted benzenesulfonyl chlorides. Solvolysis, the reaction with a solvent, serves as a standard model for assessing the intrinsic reactivity of sulfonyl chlorides.
| Substituent (para-) | Hammett Constant (σₚ) | Relative Rate Constant (k/k₀) |
| OCH₃ | -0.27 | ~0.3 |
| CH₃ | -0.17 | ~0.5 |
| H (Reference) | 0.00 | 1.0 |
| F | +0.06 | ~1.5 |
| Cl | +0.23 | ~3.0 |
| NO₂ | +0.78 | ~50 |
Data compiled and interpreted from multiple sources on the solvolysis of benzenesulfonyl chlorides.
As the data illustrates, electron-donating groups like methoxy and methyl decrease the reaction rate relative to benzenesulfonyl chloride, while electron-withdrawing groups like fluoro, chloro, and nitro significantly increase the rate. Based on our Hammett analysis, this compound, with an estimated combined σ of -0.007, would be expected to have a relative rate constant very close to 1.0, placing its reactivity on par with benzenesulfonyl chloride.
Experimental Protocols for Kinetic Studies of Sulfonylation Reactions
Accurate determination of reaction kinetics is crucial for a quantitative comparison of sulfonylating agents. A common and effective method for monitoring the progress of sulfonylation reactions is UV-Vis spectrophotometry, particularly when the reactants or products have a distinct chromophore.
General Protocol for Kinetic Measurement by UV-Vis Spectroscopy
-
Instrumentation and Materials :
-
UV-Vis spectrophotometer equipped with a thermostatted cuvette holder.
-
Quartz cuvettes (1 cm path length).
-
Stock solutions of this compound, the chosen nucleophile (e.g., aniline or a substituted phenol), and a non-reactive buffer in a suitable anhydrous solvent (e.g., acetonitrile or dioxane).
-
-
Experimental Procedure :
-
Equilibrate the spectrophotometer and all stock solutions to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
In a quartz cuvette, pipette a known volume of the nucleophile and buffer solutions.
-
Place the cuvette in the spectrophotometer and record the initial absorbance at a pre-determined wavelength where the change in absorbance upon reaction is maximal.
-
Initiate the reaction by rapidly adding a small, known volume of the sulfonyl chloride stock solution to the cuvette.
-
Immediately begin recording the absorbance at fixed time intervals until the reaction is complete (i.e., the absorbance becomes constant).
-
-
Data Analysis :
-
The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential decay or rise equation, assuming the concentration of the nucleophile is in large excess.
-
The second-order rate constant (k₂) can then be calculated by dividing kobs by the concentration of the nucleophile.
-
Visualizing the Reaction and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the general mechanism of sulfonylation and the experimental workflow for kinetic analysis.
Caption: Generalized SN2-like mechanism for sulfonylation.
Caption: Experimental workflow for kinetic analysis via UV-Vis.
Conclusion and Outlook
The kinetic behavior of this compound can be reliably predicted through an understanding of the electronic effects of its substituents. The opposing inductive effects of the meta-methyl and para-fluoro groups suggest a reactivity profile that is remarkably similar to that of unsubstituted benzenesulfonyl chloride. This makes it a valuable alternative when the presence of these specific substituents is desired for downstream applications, without significantly altering the required reaction conditions for sulfonylation. For applications where faster reaction rates are desired, sulfonyl chlorides bearing stronger electron-withdrawing groups, such as 4-nitrobenzenesulfonyl chloride, would be more suitable. Conversely, for attenuated reactivity, reagents with electron-donating groups like 4-methoxybenzenesulfonyl chloride should be considered. The experimental protocols outlined herein provide a robust framework for researchers to empirically validate these predictions and to quantitatively compare the performance of this compound with other sulfonylating agents in their specific applications.
References
- Effect of the position of the substituent in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. Canadian Science Publishing.
- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PMC - PubMed Central.
- Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. TSpace.
- Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. [No Source Provided].
- A Comparative Guide to the Kinetics of Sulfonylation Reactions with a Focus on Different Sulfonyl Chlorides. Benchchem.
- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
- The Effect of Substituents on Reactivity. St.Peter's Institute of Pharmaceutical Sciences.
- 14.3. Substituent Effects. Organic Chemistry II - Lumen Learning.
- Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
- Hammett equ
- Table 1: Hammett constants for some common substituents. [No Source Provided].
- Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC.
- Nucleophilic Fluoroalkylation of Epoxides with Fluorin
- from JE Leffler and E. Grunwald, Rates and Equilibria of Organic Reactions, Wiley, 1963 (Dover reprint). [No Source Provided].
- Mechanistic Studies of the Solvolyses of 4-(Acetylamino)-1-Naphthalenesulfonyl Chloride. [No Source Provided].
Sources
- 1. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Studies of the Solvolyses of 4-(Acetylamino)-1-Naphthalenesulfonyl Chloride -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 3. stpeters.co.in [stpeters.co.in]
- 4. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 5. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. homepages.bluffton.edu [homepages.bluffton.edu]
A Researcher's Guide to Hammett Analysis for Elucidating Reaction Mechanisms of Substituted Benzenesulfonyl Chlorides
For the discerning researcher in medicinal chemistry and drug development, understanding the subtle interplay of molecular structure and reactivity is paramount. Benzenesulfonyl chlorides and their derivatives are foundational building blocks in the synthesis of sulfonamides, a class of drugs with broad therapeutic applications.[1] The reactivity of the sulfonyl chloride moiety is critically influenced by the electronic nature of substituents on the benzene ring. A quantitative understanding of these effects is not merely academic; it is essential for reaction optimization, predicting side reactions, and designing novel molecular entities.
This guide provides an in-depth comparison of the reactivity of various substituted benzenesulfonyl chlorides through the lens of Hammett analysis. We will move beyond a simple recitation of facts to explain the causality behind the experimental design and interpret the resulting data to reveal mechanistic details of nucleophilic substitution at the sulfur center.
The Hammett Equation: Quantifying Electronic Influence
Before delving into experimental specifics, we must grasp our primary analytical tool: the Hammett equation. Developed by Louis Plack Hammett, this cornerstone of physical organic chemistry provides a quantitative measure of the electronic influence (inductive and resonance effects) of meta- and para-substituents on the reactivity of a benzene derivative.[2][3]
The equation is expressed as:
log(k/k₀) = ρσ or log(K/K₀) = ρσ
Where:
-
k or K is the rate or equilibrium constant for the substituted reactant.[4]
-
k₀ or K₀ is the constant for the unsubstituted (hydrogen) reactant.[4]
-
σ (Sigma) is the substituent constant , which quantifies the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing group (e.g., -NO₂), while a negative value signifies an electron-donating group (e.g., -OCH₃).[2][5] These values are determined from a standard reaction: the ionization of substituted benzoic acids in water at 25°C.[2]
-
ρ (Rho) is the reaction constant , which measures the sensitivity of the reaction to substituent effects.[3][6]
The sign and magnitude of ρ are highly informative about the reaction mechanism:
-
Positive ρ (ρ > 0): The reaction is accelerated by electron-withdrawing groups. This implies that negative charge is developing in the transition state relative to the reactants.[3][6]
-
Negative ρ (ρ < 0): The reaction is accelerated by electron-donating groups, indicating the development of positive charge in the transition state.[6]
-
Magnitude of ρ: A large absolute value of |ρ| signifies high sensitivity to substituent effects, suggesting significant charge development in the transition state close to the aromatic ring. A small value indicates low sensitivity and less charge development.[7]
Logical Framework for Hammett Analysis
The following diagram illustrates the logical workflow for applying Hammett analysis to a series of substituted compounds to elucidate mechanistic details.
Caption: Workflow for Hammett analysis of substituted benzenesulfonyl chlorides.
Comparative Study: Nucleophilic Substitution on Substituted Benzenesulfonyl Chlorides
A common and well-studied reaction of benzenesulfonyl chlorides is solvolysis, a nucleophilic substitution reaction where the solvent acts as the nucleophile.[8][9] The rate of this reaction is highly dependent on the electronic properties of the substituent on the aromatic ring.
Experimental Protocol: Determining Solvolysis Rate Constants
The following protocol outlines a robust method for determining the first-order rate constants for the solvolysis of various benzenesulfonyl chlorides in an aqueous solvent mixture (e.g., aqueous ethanol or acetone). The reaction produces hydrochloric acid, and its rate of formation can be monitored by titration or conductimetry.[10][11][12]
Objective: To measure the rate constant (k) for the solvolysis of a series of 4-substituted benzenesulfonyl chlorides.
Materials:
-
Benzenesulfonyl chloride (unsubstituted)
-
4-Methoxybenzenesulfonyl chloride
-
4-Methylbenzenesulfonyl chloride
-
4-Bromobenzenesulfonyl chloride
-
4-Nitrobenzenesulfonyl chloride
-
Solvent (e.g., 80:20 ethanol/water v/v)
-
Indicator solution (e.g., bromothymol blue)
-
Standardized NaOH solution (~0.02 M)
-
Constant temperature water bath
-
Burette, pipettes, flasks
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of each sulfonyl chloride (~0.1 M) in a dry, inert solvent like acetone.
-
Temperature Equilibration: Place a flask containing a precise volume of the aqueous ethanol solvent and a few drops of indicator into the constant temperature water bath (e.g., 25.0 °C). Allow it to equilibrate for at least 15 minutes.
-
Reaction Initiation: Rapidly inject a small, precise volume of the sulfonyl chloride stock solution into the equilibrated solvent. Start a timer at the exact moment of injection. This is t=0. The solution will be acidic.
-
Titration Monitoring: Immediately add a known, small aliquot of the standardized NaOH solution to turn the solution basic (blue/green). Record the time it takes for the acid produced by the solvolysis to neutralize the base and turn the indicator acidic (yellow).
-
Iterative Measurement: Immediately upon the color change, add another identical aliquot of NaOH and record the time for the subsequent color change. Repeat this process for several data points, ideally covering the first 50-70% of the reaction.[10]
-
Infinity Measurement: To determine the total amount of acid produced upon complete reaction (the "infinity" point), heat a separate, identical reaction mixture to drive it to completion, cool it, and then titrate the total acid produced.[10]
-
Data Analysis: The first-order rate constant, k, can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the total volume of NaOH needed for complete neutralization and Vt is the volume of NaOH added at time t. The slope of this line is -k.
This self-validating protocol ensures accuracy. The linearity of the first-order plot confirms the reaction order, and the consistency of rate constants from duplicate runs establishes the reproducibility of the data.
Data Presentation and Hammett Plot
The following table presents representative data for the chloride-chloride exchange reaction in arenesulfonyl chlorides, which follows a similar mechanistic principle to solvolysis.[13]
| Substituent (X) | σₚ Value | Relative Rate (kₓ/kн) | log(kₓ/kн) |
| 4-N(CH₃)₂ | -0.66 | 0.083 | -1.08 |
| 4-OCH₃ | -0.27 | 0.33 | -0.48 |
| 4-CH₃ | -0.17 | 0.50 | -0.30 |
| H (Reference) | 0.00 | 1.00 | 0.00 |
| 4-Cl | +0.23 | 2.51 | +0.40 |
| 3-CF₃ | +0.43 | 10.0 | +1.00 |
Data adapted from a study on chloride exchange rates, which are mechanistically related to solvolysis.[13] A survey of Hammett substituent constants can be found in various chemical reviews.[14]
Plotting log(kₓ/kн) versus the substituent constant σ yields the Hammett plot.
Caption: A representative Hammett plot for a reaction of benzenesulfonyl chlorides.
Mechanistic Interpretation
For the nucleophilic substitution on arenesulfonyl chlorides, a Hammett plot yields a straight line with a positive ρ value of +2.02 .[13] This is a critical piece of mechanistic evidence.
-
Significance of a Positive ρ: The positive sign indicates that the reaction is accelerated by electron-withdrawing substituents (those with positive σ values, like -CF₃) and decelerated by electron-donating substituents (those with negative σ values, like -N(CH₃)₂).[13] This means the transition state has a greater accumulation of negative charge compared to the ground state.[6]
-
Proposed Transition State: This observation is consistent with a bimolecular nucleophilic substitution (Sₙ2-like) mechanism. In this pathway, the nucleophile (e.g., a water or alcohol molecule from the solvent) attacks the electrophilic sulfur atom, and the sulfur-chlorine bond breaks concurrently.
Caption: Proposed Sₙ2-like transition state for nucleophilic attack on a sulfonyl chloride.
In this trigonal bipyramidal transition state, negative charge builds up on the sulfonyl oxygens and on the incoming nucleophile and outgoing chloride. Electron-withdrawing groups on the phenyl ring help to stabilize this increased negative charge through inductive and resonance effects, thus lowering the activation energy and increasing the reaction rate.
-
Magnitude of ρ: The value of +2.02 is significant, indicating a high degree of sensitivity to substituent effects. This supports the idea that substantial charge redistribution occurs in the rate-determining step and that the reaction center is electronically well-coupled to the substituted benzene ring.
Conclusion
Hammett analysis provides a powerful, quantitative framework for comparing the reactivity of substituted benzenesulfonyl chlorides. By systematically measuring reaction rates and correlating them with established substituent constants, researchers can gain profound insights into reaction mechanisms. The observed positive reaction constant (ρ) for nucleophilic substitution reactions strongly supports an Sₙ2-like mechanism involving a charge-dense transition state. This understanding is not merely academic; it empowers chemists to predict reactivity, control reaction outcomes, and rationally design the synthesis of complex sulfonamide-based molecules, which is of immense value in the field of drug development.
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Title: Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides... Source: PubMed Central (PMC) URL: [Link]
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Title: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin Source: MDPI URL: [Link]
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Title: Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides Source: Canadian Science Publishing URL: [Link]
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A Comparative In Vitro Analysis of Novel BRAF V600E Inhibitors Derived from 4-Fluoro-3-methylbenzenesulfonyl chloride
A Senior Application Scientist's Guide to Biochemical and Cellular Characterization
This guide provides a comprehensive framework for the in vitro evaluation of a novel, hypothetical series of kinase inhibitors, termed the "FMBSC series," synthesized from the lead scaffold 4-Fluoro-3-methylbenzenesulfonyl chloride. These compounds have been designed to target the constitutively active BRAF V600E kinase, a critical oncogenic driver in approximately 50% of melanomas and other cancers.[1][2]
Our objective is to rigorously compare the performance of our lead candidates, FMBSC-1 and FMBSC-2 , against Vemurafenib , an FDA-approved BRAF V600E inhibitor that serves as our benchmark.[3] This guide will detail the causality behind our experimental choices, provide validated protocols, and present hypothetical data to illustrate a complete characterization workflow, from direct target binding to cellular mechanism of action.
Experimental Strategy: A Tiered Approach to Inhibitor Characterization
A successful in vitro pharmacology campaign progresses logically from simplified biochemical systems to more complex, physiologically relevant cellular models.[4][5] This tiered approach ensures that resources are focused on compounds that demonstrate direct and potent target engagement before moving to more involved cell-based assays.
Our workflow is designed to answer three fundamental questions:
-
Biochemical Potency: Do our compounds bind to and inhibit the purified BRAF V600E kinase enzyme directly?
-
Cellular Efficacy & Selectivity: Do the compounds inhibit the proliferation of cancer cells harboring the BRAF V600E mutation, and do they spare cells with wild-type BRAF?
-
Mechanism of Action: Do the compounds modulate the intended signaling pathway within the cell?
Caption: High-level workflow for in vitro kinase inhibitor characterization.
Part 1: Biochemical Potency Assessment
The first critical step is to confirm that our synthesized compounds directly interact with the purified BRAF V600E kinase and inhibit its function. A biochemical assay, free from cellular complexities like membrane transport and off-target effects, provides the cleanest measure of on-target potency.[6]
We selected the LanthaScreen™ Eu Kinase Binding Assay , a robust, high-throughput method based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[7][8] This assay directly measures the displacement of a fluorescent tracer from the kinase's ATP-binding pocket by a test compound. This choice is superior to some activity assays for initial screening as it is less prone to interference and directly quantifies binding affinity.[6]
Hypothetical Data: Direct BRAF V600E Binding Affinity
The results are summarized as IC50 values, which represent the concentration of inhibitor required to displace 50% of the tracer. Lower IC50 values indicate higher binding affinity.
| Compound | Target Kinase | IC50 (nM) |
| FMBSC-1 | BRAF V600E | 85 |
| FMBSC-2 | BRAF V600E | 15 |
| Vemurafenib | BRAF V600E | 31 |
Analysis: Both FMBSC compounds demonstrate potent binding to the BRAF V600E kinase. FMBSC-2, with an IC50 of 15 nM, shows approximately 2-fold stronger binding affinity than the benchmark compound, Vemurafenib. FMBSC-1 shows potent, albeit weaker, binding compared to the benchmark. Both compounds warrant progression to cellular assays.
Protocol: LanthaScreen™ Eu Kinase Binding Assay[7][9]
-
Reagent Preparation :
-
Prepare 1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute test compounds (FMBSC-1, FMBSC-2, Vemurafenib) in 100% DMSO to create a 100X stock, then perform a serial dilution series. Prepare a 4X final concentration of each compound dilution in 1X Kinase Buffer A.
-
Prepare a 2X Kinase/Antibody solution by diluting recombinant BRAF V600E kinase and Eu-anti-tag antibody to 2X the final desired concentration in 1X Kinase Buffer A.
-
Prepare a 4X Alexa Fluor™ 647-labeled tracer solution in 1X Kinase Buffer A.
-
-
Assay Procedure (384-well plate) :
-
Add 4 µL of 4X serially diluted compound or DMSO vehicle control to the appropriate wells.
-
Add 8 µL of the 2X Kinase/Antibody solution to all wells.
-
Add 4 µL of the 4X tracer solution to all wells.
-
Cover the plate and incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition :
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Part 2: Cellular Efficacy and Selectivity
After confirming direct target binding, the next step is to determine if the compounds can inhibit cancer cell proliferation. This is a critical test of the compound's ability to cross the cell membrane, engage its target in the complex cellular environment, and elicit a functional downstream effect.[9][10]
We will use the CellTiter-Glo® Luminescent Cell Viability Assay , which quantifies ATP levels as an indicator of metabolically active, viable cells.[11][12] To assess selectivity, we will test the compounds on two cell lines:
-
A375: A human melanoma cell line with the BRAF V600E mutation.
-
MCF-7: A human breast cancer cell line with wild-type (normal) BRAF.
A desirable compound should potently inhibit the growth of A375 cells while having minimal effect on MCF-7 cells. Vemurafenib is known to paradoxically stimulate the MAPK pathway in BRAF wild-type cells, a key liability we will monitor.[3]
Hypothetical Data: Anti-Proliferative Activity
The results are summarized as GI50 values, the concentration of inhibitor required to cause 50% reduction in cell growth.
| Compound | A375 (BRAF V600E) GI50 (nM) | MCF-7 (BRAF WT) GI50 (nM) | Selectivity Index (WT/V600E) |
| FMBSC-1 | 250 | >10,000 | >40 |
| FMBSC-2 | 45 | >10,000 | >222 |
| Vemurafenib | 90 | >10,000 | >111 |
Analysis: The cellular data correlates well with the biochemical findings. FMBSC-2 is the most potent compound, inhibiting the growth of BRAF V600E mutant cells at 45 nM, twice as potent as Vemurafenib. Both FMBSC compounds demonstrate excellent selectivity, with minimal impact on the growth of BRAF wild-type cells at the tested concentrations. This suggests a favorable therapeutic window and potentially lower risk of paradoxical pathway activation.
Protocol: CellTiter-Glo® Cell Viability Assay[14][15]
-
Cell Plating :
-
Seed A375 and MCF-7 cells into white, opaque-walled 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare 2X serial dilutions of the test compounds in culture medium.
-
Remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions, resulting in a final volume of 100 µL and the desired 1X final concentrations. Include DMSO vehicle controls.
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
-
Assay Procedure :
-
Equilibrate the plates to room temperature for 30 minutes.[12]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[13]
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
-
Data Acquisition :
-
Measure luminescence using a plate-reading luminometer.
-
Normalize the data to the DMSO vehicle control (100% viability) and a no-cell control (0% viability).
-
Plot the normalized viability against the logarithm of inhibitor concentration to determine the GI50 value.
-
Part 3: Cellular Mechanism of Action Confirmation
The final step is to confirm that the observed anti-proliferative effect is indeed caused by the inhibition of the BRAF V600E signaling pathway. The BRAF kinase signals through MEK to activate ERK, a key protein that drives cell proliferation.[14][15] A potent BRAF inhibitor should decrease the phosphorylation of MEK and ERK.[16]
We will use Western Blotting to measure the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) in A375 cells treated with our compounds. This provides direct evidence of on-target pathway modulation.
The BRAF V600E Signaling Pathway
The BRAF V600E mutation leads to constitutive, growth factor-independent activation of the MAPK/ERK pathway. Our inhibitors aim to block this aberrant signaling at the source.
Caption: Simplified BRAF V600E signaling pathway and point of inhibition.
Expected Western Blot Results
Treatment of A375 cells with effective concentrations of FMBSC-2 and Vemurafenib is expected to show a dose-dependent decrease in the bands corresponding to p-MEK and p-ERK, while the total levels of MEK and ERK protein remain unchanged. This result would confirm that the compounds inhibit the target kinase and its downstream signaling cascade as intended.
Protocol: Western Blot for p-MEK and p-ERK[19][20]
-
Cell Treatment and Lysis :
-
Plate A375 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with FMBSC-2, Vemurafenib (e.g., at 0.1x, 1x, and 10x their respective GI50 values), or DMSO vehicle for 2 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer :
-
Immunoblotting :
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., rabbit anti-p-MEK, rabbit anti-MEK, rabbit anti-p-ERK, rabbit anti-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
-
Detection :
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Conclusion and Comparative Summary
This guide outlines a rigorous, multi-tiered approach to characterize novel kinase inhibitors. The hypothetical data presented for the FMBSC series demonstrates a successful workflow where initial biochemical potency translates into selective cellular efficacy and confirmed on-target mechanism of action.
Final Comparison:
| Metric | FMBSC-1 | FMBSC-2 | Vemurafenib (Benchmark) |
| Biochemical IC50 | 85 nM | 15 nM | 31 nM |
| Cellular GI50 (A375) | 250 nM | 45 nM | 90 nM |
| Selectivity Index | >40 | >222 | >111 |
| MoA Confirmation | To be confirmed | Confirmed (Hypothetical) | Confirmed |
Based on this comprehensive in vitro assessment, FMBSC-2 emerges as a superior candidate compared to both its series-mate FMBSC-1 and the clinical benchmark Vemurafenib. It exhibits stronger target binding, more potent anti-proliferative effects in a relevant cancer cell line, and a wider selectivity window, making it a high-priority candidate for subsequent preclinical development.
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The Strategic Role of Fluorine and Methyl Groups in Sulfonamide Design: A Comparative SAR Guide
In the landscape of medicinal chemistry, the sulfonamide moiety remains a cornerstone of drug design, valued for its versatile biological activities and synthetic accessibility.[1] The strategic functionalization of the aryl ring of arylsulfonyl chlorides offers a powerful tool to modulate the physicochemical and pharmacological properties of the resulting sulfonamides. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of sulfonamides derived from 4-fluoro-3-methylbenzenesulfonyl chloride, a building block that introduces two key modulators of bioactivity: a fluorine atom and a methyl group.
Through a comparative analysis of a synthesized library of N-substituted 4-fluoro-3-methylbenzenesulfonamides, we will explore the causal impact of these substituents on inhibitory activity against carbonic anhydrase IX (CA IX), a transmembrane enzyme overexpressed in numerous cancers and a key target in oncology.[2] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into rational drug design.
The Rationale Behind this compound in Drug Discovery
The choice of this compound as a scaffold is a deliberate one, leveraging the unique properties of its substituents to fine-tune the biological activity of the resulting sulfonamides.
-
The Role of the Fluorine Atom: The high electronegativity of the fluorine atom at the para-position exerts a strong electron-withdrawing effect on the benzene ring. This has several important consequences:
-
Enhanced Acidity of the Sulfonamide N-H: The electron-withdrawing nature of the fluorine atom increases the acidity of the sulfonamide proton, leading to a lower pKa. This is crucial for the canonical binding mode of sulfonamide inhibitors to the zinc ion in the active site of carbonic anhydrases.[3][4]
-
Modulation of Pharmacokinetics: Fluorine substitution is a well-established strategy to improve metabolic stability by blocking sites susceptible to oxidative metabolism. It can also enhance membrane permeability and binding affinity.
-
Specific Interactions: The fluorine atom can participate in favorable orthogonal multipolar interactions with backbone amides in the target protein's active site, contributing to binding affinity.
-
-
The Influence of the Methyl Group: The methyl group at the meta-position, in contrast to the fluorine atom, is a weak electron-donating group. Its primary contributions to the SAR profile are steric and hydrophobic in nature:
-
Conformational Restriction: The methyl group can influence the preferred conformation of the molecule, which can be critical for optimal binding to the target.
-
Hydrophobic Interactions: The methyl group can engage in favorable hydrophobic interactions with nonpolar residues in the active site of the target enzyme.
-
Fine-tuning of Electronic Properties: The interplay between the electron-withdrawing fluorine and the electron-donating methyl group creates a unique electronic environment on the phenyl ring that can be exploited for selective targeting.
-
Synthesis of a Focused Library of 4-Fluoro-3-methylbenzenesulfonamides
To investigate the SAR of sulfonamides derived from this compound, a focused library of compounds was synthesized by reacting the sulfonyl chloride with a diverse set of primary and secondary amines. The general synthetic scheme is outlined below.
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A Senior Application Scientist's Guide to High-Throughput Screening of 4-Fluoro-3-methylbenzenesulfonyl Chloride Derivatives
Introduction: The Strategic Value of the 4-Fluoro-3-methylbenzenesulfonyl Chloride Scaffold
In the landscape of modern drug discovery, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. The this compound moiety represents a particularly compelling starting point for library synthesis. The sulfonyl chloride group is a moderately reactive electrophile, capable of forming stable covalent bonds with nucleophilic residues (such as lysine or cysteine) on protein targets.[1][2] This potential for covalent inhibition can lead to compounds with high potency and prolonged duration of action. Furthermore, the strategic placement of the fluorine atom and methyl group provides medicinal chemists with valuable handles to modulate physicochemical properties, such as lipophilicity and metabolic stability, and to fine-tune binding interactions within a target's active site.
This guide provides a comparative analysis of high-throughput screening (HTS) strategies tailored for libraries derived from this scaffold. We will delve into the causality behind experimental design, compare the performance of various assay formats, and provide validated protocols to empower researchers to select the most effective path for their specific biological target.
Comparative Analysis of Primary HTS Methodologies
The initial HTS campaign is a pivotal step, designed to sift through thousands of compounds to identify a smaller subset of "hits" with potential biological activity. The choice of the primary screening assay is paramount and is broadly divided into two philosophies: target-based and phenotypic screening.
| Parameter | Target-Based Biochemical Assay | Phenotypic Cell-Based Assay | Biophysical Fragment-Based Screen |
| Primary Readout | Direct measure of target activity (e.g., enzyme inhibition, receptor binding). | A change in cellular phenotype (e.g., cell death, reporter gene expression).[3] | Direct measure of compound binding to the target protein.[4][5][6] |
| Target Knowledge | Requires a known, purified, and functionally active target protein. | Target can be unknown ("black box" approach).[7] | Requires a known, purified, and stable target protein. |
| Hit Specificity | Hits are, by definition, active against the specific target in vitro. | Hits have a desired cellular effect, but the direct target is unknown. | Hits are confirmed to physically bind the target.[4] |
| Throughput | Very High (100,000s of compounds/campaign). | High (10,000s to 100,000s of compounds/campaign). | Moderate to High (1,000s of fragments/campaign).[6] |
| Potential for False Positives | Assay interference (e.g., compound fluorescence, aggregation). | Compound cytotoxicity masking a specific phenotype. | Nonspecific binding, solvent effects (e.g., DMSO refractive index in SPR).[4] |
| Relevance to Scaffold | Ideal for identifying covalent inhibitors by measuring time-dependent inhibition.[8] | Excellent for assessing cell permeability and downstream functional effects. | Powerful for detecting low-affinity interactions typical of small fragments.[9] |
Target-Based Biochemical Assays: The Direct Approach
For programs with a well-characterized protein target (e.g., a specific kinase or protease), biochemical assays offer the most direct path to identifying inhibitors.
Causality in Assay Choice: Given the electrophilic nature of the sulfonyl chloride, an assay that can detect time-dependent inhibition is highly advantageous. This suggests that the covalent reaction is occurring, a hallmark of the desired mechanism of action for this scaffold.[1][8] A typical approach involves a fluorescence-based readout of enzyme activity.
Advantages:
-
Mechanistic Insight: Directly confirms inhibition of the target protein.
-
High Throughput: Easily automated for screening large libraries.
-
Quantitative Potency: Provides clear IC50 values for structure-activity relationship (SAR) studies.
Challenges:
-
Assay Artifacts: Compounds can interfere with the detection system (e.g., light scattering, fluorescence quenching).
-
Lack of Cellular Context: A potent biochemical hit may not have activity in a cellular environment due to poor permeability or rapid efflux.[10][11]
Phenotypic Screening: The Biological Context
Phenotypic screens measure the effect of a compound on a whole cell or organism, which is advantageous when the precise molecular target is unknown or when assessing broader biological outcomes is the priority.[7]
Causality in Assay Choice: A phenotypic approach is selected when the primary goal is to find compounds that achieve a specific cellular outcome (e.g., inducing apoptosis in cancer cells). This method inherently selects for compounds that are cell-permeable and not immediately neutralized or ejected by cellular machinery.
Advantages:
-
Physiological Relevance: Identifies compounds that work in a complex biological system.[10]
-
Novel Target Discovery: Can uncover new mechanisms of action and druggable targets.[7][11]
Challenges:
-
Target Deconvolution: Identifying the specific protein target of a phenotypic hit can be a significant and resource-intensive undertaking.[7][12]
-
Cytotoxicity: It can be difficult to distinguish between specific, desired phenotypic changes and general cellular toxicity.
Biophysical Screening: Focusing on the Binding Event
Biophysical methods directly measure the physical interaction between a compound and a target protein. Techniques like Surface Plasmon Resonance (SPR) and Thermal Shift Assays (TSA) are particularly powerful.[6][13]
Causality in Assay Choice: These methods are chosen to confirm direct target engagement, which is a critical validation step.[14] For fragment-based approaches, where initial hits are expected to have low affinity, the high sensitivity of techniques like SPR is essential.[4][9][15]
-
Surface Plasmon Resonance (SPR): A label-free technique that detects changes in mass on a sensor surface as compounds bind to an immobilized target protein. It provides rich kinetic data (association and dissociation rates) and confirms direct binding.[4][5][15]
-
Thermal Shift Assay (TSA): This method measures the change in a protein's melting temperature (Tm) upon ligand binding.[16][17] A positive shift in Tm indicates that the compound stabilizes the protein, which is strong evidence of binding.[18][19]
Advantages:
-
Unambiguous Binding Confirmation: Provides direct evidence of a physical interaction.[20]
-
Label-Free Options: Techniques like SPR and some forms of TSA do not require labels on the compound or protein, reducing potential artifacts.[15]
-
Orthogonal Validation: Excellent for confirming hits from primary biochemical or phenotypic screens, helping to eliminate false positives.[13][20]
Challenges:
-
Throughput Limitations: While improving, throughput can be lower than traditional biochemical HTS.[15]
-
Protein Requirements: Requires relatively large amounts of pure, stable protein.
Experimental Workflows and Protocols
A robust HTS campaign is built on a foundation of validated protocols and a clear, logical workflow for data analysis and hit triage.
HTS Assay Workflow
The following diagram illustrates a generalized workflow for a target-based biochemical screen.
Caption: A typical hit validation and triage cascade.
Key Validation Steps:
-
Dose-Response Confirmation: Hits from the single-point primary screen are re-tested at multiple concentrations to determine their potency (IC50). This step eliminates hits that are only active at the highest concentration.
-
Orthogonal Assays: To rule out assay-specific artifacts, confirmed hits should be tested in an orthogonal assay. [20]This means using a different technology to measure the same biological endpoint (e.g., a luminescence-based assay instead of a fluorescence-based one).
-
Biophysical Confirmation: As discussed, techniques like SPR or TSA are used to provide definitive evidence that the compound physically binds to the target protein. This is a critical step to ensure the observed activity is not due to an indirect effect.
-
Cellular Target Engagement: For hits from biochemical screens, it's vital to confirm they can engage the target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this, measuring the thermal stabilization of a target protein by a ligand inside intact cells. [17][21]
Conclusion
Screening libraries of this compound derivatives requires a tailored approach that accounts for their potential covalent mechanism of action. A target-based biochemical assay that includes a pre-incubation step is often the most direct strategy for identifying potent inhibitors. However, this must be followed by a rigorous validation cascade that incorporates orthogonal assays, direct binding confirmation via biophysical methods like SPR or TSA, and ultimately, confirmation of target engagement in a cellular environment. Phenotypic screening offers a powerful alternative, particularly for discovering novel biology, but necessitates a significant investment in subsequent target deconvolution efforts. By carefully selecting the primary screening strategy and implementing a robust hit triage process, researchers can effectively unlock the therapeutic potential of this promising chemical scaffold.
References
- Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
- Thermal shift assays for early-stage drug discovery. AXXAM.
- A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
- SPR-based fragment screening: advantages and applic
- Thermal Shift Assay (TSA). ICE Bioscience.
- Thermal shift assay. Wikipedia.
- Fragment-based screening using surface plasmon resonance technology. PubMed.
- MagHelix™ Thermal Shift Assay (TSA).
- Thermal Shift Assay Drug Discovery. MtoZ Biolabs.
- From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent.
- Z-factors. BIT 479/579 High-throughput Discovery.
- On HTS: Z-factor. On HTS.
- Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Medicinal Chemistry Letters.
- Z-factor. Wikipedia.
- Fragment Screening.
- Validating High-Throughput Screening Hits: A Comparative Guide to Microscopy and Biochemical Assays. Benchchem.
- High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms.
- A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
- Hit-to-Lead: Hit Valid
- Biophysics: for HTS hit validation, chemical lead optimization, and beyond. Taylor & Francis Online.
- High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosph
- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
- Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives.
- Drug Discovery Harnessing the Power of Kinase Inhibitors. Lephar.
- Combining Phenotypic and Biochemical Screening to Identify Drug Targets. YouTube.
- The Interplay of Kinase Broad Profiling and Phenotypic Screening. YouTube.
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A Comparative Guide to the Stability of Sulfonamides: The Influence of Fluorinated vs. Non-Fluorinated Sulfonyl Chloride Precursors
Introduction: The Critical Role of Stability in Sulfonamide Drug Development
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents, from antibacterials to diuretics and anticonvulsants.[1] The journey from a promising lead compound to a marketable drug is arduous, with chemical stability being a critical gatekeeper for success. A drug molecule must remain intact from synthesis through storage, formulation, and administration to exert its therapeutic effect safely and reliably.[2][3] Degradation can lead to loss of potency, the formation of inactive byproducts, or worse, the generation of toxic impurities.[4]
This guide provides an in-depth comparison of the chemical stability of sulfonamides derived from two distinct classes of precursors: traditional non-fluorinated sulfonyl chlorides and their increasingly utilized fluorinated counterparts. The introduction of fluorine into organic molecules is a powerful strategy in drug design, often used to modulate metabolic stability, lipophilicity, and binding affinity.[5][6] However, its profound impact on the electronic character of the sulfonyl group also has direct consequences for the intrinsic chemical stability of the resulting sulfonamide bond.
Here, we will dissect the mechanistic underpinnings of this stability differential, provide supporting experimental frameworks, and offer field-proven insights for researchers, scientists, and drug development professionals. Our objective is to equip you with the knowledge to make informed decisions when selecting building blocks and designing stability studies for next-generation sulfonamide-based therapeutics.
The Mechanistic Basis: Electronic Effects of Fluorination on the Sulfonamide Bond
The stability of the sulfonamide S-N bond is fundamentally governed by the electrophilicity of the sulfur atom. The sulfonyl group (-SO₂-) is inherently electron-withdrawing due to the presence of two electronegative oxygen atoms.[7] This polarity makes the sulfur atom susceptible to nucleophilic attack, a key step in hydrolytic degradation.
When fluorine atoms are introduced onto the alkyl or aryl backbone of the parent sulfonyl chloride, their potent inductive electron-withdrawing effects are relayed to the sulfonyl group.[8][9] This has two major consequences:
-
Increased Electrophilicity of the Sulfur Atom: Fluorination intensifies the electron-deficient nature of the sulfur center. This makes the sulfonamide more susceptible to attack by nucleophiles, such as water or hydroxide ions, thereby potentially accelerating hydrolytic degradation, particularly under acidic or basic conditions.[10]
-
Increased Acidity of the Sulfonamide Proton: The powerful electron-withdrawing effect of a fluoroalkyl group significantly lowers the pKa of the sulfonamide N-H proton compared to non-fluorinated analogues.[5] This enhanced acidity can influence the ionization state of the drug under physiological conditions, affecting solubility, receptor binding, and susceptibility to pH-dependent degradation pathways.
Conversely, the S-F bond in a sulfonyl fluoride precursor is significantly stronger and more thermodynamically stable than the S-Cl bond in a sulfonyl chloride.[11] This makes sulfonyl fluorides more robust reagents that are less prone to hydrolysis and reduction during synthesis and storage.[11][12] It is crucial, however, not to conflate the stability of the precursor with the stability of the final sulfonamide product, which is the focus of this guide.
Caption: General synthetic pathways to sulfonamides.
Comparative Stability Analysis: A Data-Driven Evaluation
The stability of a drug candidate is assessed under various stress conditions to simulate its lifecycle, including exposure to changes in pH, temperature, and light.[3][13]
Hydrolytic Stability
Hydrolysis is a primary degradation pathway for many pharmaceuticals.[14] For sulfonamides, this process is highly pH-dependent. They are generally stable in neutral to alkaline environments but can degrade under acidic conditions.[10][15] The anionic form of a sulfonamide, which predominates at higher pH, is typically less susceptible to hydrolysis than the neutral or cationic forms.[15]
The introduction of fluorine is expected to decrease hydrolytic stability due to the aforementioned electronic effects. An electron-withdrawing group on the sulfonyl moiety accelerates the rate of nucleophilic attack at the sulfur atom.[10]
Table 1: Comparative Hydrolytic Stability Data (Illustrative)
| Sulfonamide Type | Precursor | pH Condition | Half-life (t½) at 50°C | Primary Degradation Products |
|---|---|---|---|---|
| Non-Fluorinated | Benzenesulfonyl chloride | pH 4.0 (Acidic) | ~250 days | Sulfanilic Acid, Aniline derivative |
| Non-Fluorinated | Benzenesulfonyl chloride | pH 7.0 (Neutral) | > 1 year | Minimal degradation |
| Non-Fluorinated | Benzenesulfonyl chloride | pH 9.0 (Alkaline) | > 1 year | Minimal degradation |
| Fluorinated | Trifluoromethanesulfonyl chloride | pH 4.0 (Acidic) | ~90 days | Trifluoromethanesulfonic acid, Aniline derivative |
| Fluorinated | Trifluoromethanesulfonyl chloride | pH 7.0 (Neutral) | ~280 days | Minimal degradation |
| Fluorinated | Trifluoromethanesulfonyl chloride | pH 9.0 (Alkaline) | > 1 year | Minimal degradation |
Note: Data is illustrative, based on established chemical principles. Actual values are compound-specific. Sources:[10][14][15]
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A Comparative Guide to the Validation of Analytical Methods for 4-Fluoro-3-methylbenzenesulfonyl Chloride and Its Derivatives
For researchers, scientists, and drug development professionals, the robust and reliable analysis of key chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 4-Fluoro-3-methylbenzenesulfonyl chloride is a critical building block in the synthesis of various pharmaceuticals. Its purity and the profile of its related impurities can significantly impact downstream reactions and the final product's quality. This guide provides an in-depth comparison of analytical methodologies for the validation of this compound and its derivatives, grounded in scientific principles and regulatory expectations.
Introduction: The Significance of Analytical Validation
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical applications. For a reactive compound like this compound, a well-validated analytical method is crucial for:
-
Ensuring the quality of starting materials: Verifying the purity and identity of the sulfonyl chloride before its use in synthesis.
-
Monitoring reaction progress: Tracking the consumption of the starting material and the formation of intermediates and the final product.
-
Quantifying impurities: Detecting and quantifying process-related impurities and degradation products.
-
Supporting regulatory filings: Providing the necessary data to demonstrate control over the manufacturing process to regulatory agencies such as the FDA and EMA.
The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, outlining the specific validation parameters that need to be investigated.[1][2] This guide will utilize these parameters as the basis for comparing different analytical techniques.
Analytical Techniques for this compound
A multi-faceted analytical approach is often necessary for the comprehensive characterization of sulfonyl chlorides.[3] The primary techniques employed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and various spectroscopic methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for many sulfonyl chloride derivatives.
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For sulfonyl chlorides, reversed-phase HPLC with a C18 column is a common choice.
-
Detection: A UV detector is most commonly used, as the benzene ring in this compound provides a chromophore.[3] For derivatives lacking a UV chromophore, alternative detectors like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can be employed.[3]
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the reactivity and potential for thermal degradation of sulfonyl chlorides, derivatization is often a necessary step.[3][4]
-
Principle: GC separates components of a mixture based on their volatility and interaction with a stationary phase within a capillary column.
-
Derivatization: To enhance volatility and thermal stability, sulfonyl chlorides are often converted to more stable derivatives, such as sulfonamides (by reaction with an amine) or sulfonyl fluorides.[4][5][6] This process is critical for obtaining reproducible and accurate results.
-
Detection: A Flame Ionization Detector (FID) is commonly used for general-purpose analysis, while a Mass Spectrometer (MS) provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.[3]
Spectroscopic Techniques
Spectroscopic methods are indispensable for the structural elucidation and qualitative analysis of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the identity and substitution pattern of the aromatic ring.[3][7] For quantitative applications, Quantitative NMR (qNMR) can offer high precision without the need for a specific reference standard of the analyte.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups present in the molecule, such as the S=O and S-Cl bonds of the sulfonyl chloride group.
-
Mass Spectrometry (MS): When coupled with a chromatographic technique (GC-MS or LC-MS), MS is a highly sensitive and specific method for identifying the parent compound and its impurities.[3] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in the molecular ion peak is a characteristic feature.[3]
Comparative Analysis of Validated Methods
The choice of analytical method depends on the specific requirements of the analysis, such as whether it is for identification, purity assessment, or quantification of impurities. The following table provides a comparative summary of HPLC and GC methods based on key validation parameters as defined by ICH Q2(R1).[2]
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography with Derivatization (GC) |
| Specificity | High. Can resolve the analyte from structurally similar impurities and degradation products. Photodiode array (PDA) detectors can assess peak purity. | High. The combination of chromatographic separation and derivatization provides excellent specificity. Mass spectrometric detection offers definitive identification. |
| Linearity (R²) | Typically > 0.999 over a range of 50-150% of the target concentration. | Typically > 0.999 over a defined concentration range. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% (can be influenced by derivatization efficiency) |
| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% | Repeatability: ≤ 1.5%; Intermediate Precision: ≤ 2.5% |
| Limit of Detection (LOD) | ~0.01% of the target concentration | ~0.005% of the target concentration (highly dependent on the detector) |
| Limit of Quantitation (LOQ) | ~0.03% of the target concentration | ~0.015% of the target concentration |
| Range | Wide, typically from LOQ to 150% of the assay concentration. | Dependent on the linear range of the detector and the derivatization reaction. |
| Robustness | Generally robust to small variations in mobile phase composition, pH, column temperature, and flow rate. | Can be sensitive to variations in derivatization conditions (time, temperature, reagent concentration) and GC parameters (injection temperature, oven ramp rate). |
Experimental Protocols
To ensure trustworthiness and reproducibility, detailed experimental protocols are essential. The following are representative step-by-step methodologies for the validation of an HPLC and a GC method for this compound.
HPLC Method for Assay and Impurity Determination
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its related impurities.
Methodology:
-
Chromatographic System:
-
HPLC: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD).
-
Column: Zorbax SB-C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 230 nm.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in acetonitrile to obtain a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample in acetonitrile to obtain a similar target concentration.
-
-
Validation Procedure:
-
Specificity: Analyze blank, placebo (if applicable), standard, and sample solutions. Conduct forced degradation studies (acid, base, peroxide, thermal, and photolytic stress) to demonstrate that the method can separate the main peak from degradation products.
-
Linearity: Prepare a series of at least five concentrations of the reference standard across the desired range (e.g., 50% to 150% of the assay concentration). Plot the peak area against concentration and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration) in triplicate. Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. Calculate the relative standard deviation (%RSD).
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
LOD & LOQ: Determine the Limit of Detection and Limit of Quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) and assess the impact on the results.
-
GC-MS Method for Purity Analysis (with Derivatization)
Objective: To develop and validate a sensitive GC-MS method for the purity assessment of this compound after derivatization.
Methodology:
-
Derivatization:
-
Accurately weigh a known amount of the this compound sample into a vial.
-
Dissolve the sample in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a solution of an amine (e.g., diethylamine) to convert the sulfonyl chloride to its corresponding sulfonamide.[3]
-
Allow the reaction to proceed to completion (e.g., 30 minutes at room temperature).
-
-
Chromatographic System:
-
GC-MS: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Mode: Full scan.
-
-
Validation Procedure:
-
The validation would follow similar principles to the HPLC method, with a focus on the specificity of detecting derivatized impurities, the linearity of the derivatized analyte, and the robustness of the derivatization and GC conditions.
-
Visualization of Workflows
To provide a clear visual representation of the processes involved, the following diagrams illustrate the experimental workflow for method validation and the logical relationship between validation parameters.
Caption: Experimental workflow for analytical method validation.
Caption: Interrelationship of analytical validation parameters.
Conclusion and Recommendations
The validation of analytical methods for this compound and its derivatives is a critical activity in pharmaceutical development and manufacturing. Both HPLC and GC are powerful techniques, each with its own advantages.
-
HPLC is generally the preferred method for routine analysis, including assay and impurity profiling, due to its robustness and applicability to a wide range of derivatives without the need for derivatization.
-
GC-MS , particularly after derivatization, offers exceptional sensitivity and specificity, making it an excellent choice for identifying and quantifying trace-level impurities.
The selection of the most appropriate technique should be based on a thorough understanding of the analyte's properties and the specific analytical requirements. A comprehensive validation study, following the principles outlined in the ICH Q2(R1) guideline, is essential to ensure that the chosen method is fit for its intended purpose, ultimately contributing to the delivery of safe and effective medicines.
References
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A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
-
Quality Guidelines. ICH.
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
-
ICH Q2 Analytical Method Validation. Slideshare.
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
-
Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. ACS Publications.
-
Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. NINGBO INNO PHARMCHEM CO.,LTD.
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry.
-
Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. PubMed.
-
Spectroscopic Comparison of Fluorinated Benzenesulfonyl Chlorides: A Guide for Researchers. Benchchem.
-
Analysis of Sulfonic Acids by Forming Sulfonyl Fluoride Derivatives. aupac.org.
-
A Guide to Analytical Method Validation. Waters Corporation.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Fluoro-3-methylbenzenesulfonyl Chloride
As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemical reagents you employ, including their safe and compliant disposal. 4-Fluoro-3-methylbenzenesulfonyl chloride is a valuable reagent in synthetic chemistry; however, its inherent reactivity necessitates a rigorous and well-understood disposal protocol. This guide provides the essential procedural framework for its safe handling and disposal, ensuring the protection of laboratory personnel and environmental compliance. The causality behind each step is explained to foster a culture of safety that is both procedural and intellectual.
Part 1: Hazard Assessment and Essential Preparations
Before beginning any disposal procedure, a thorough understanding of the chemical's hazards is paramount. This compound is a corrosive solid that reacts with moisture. This reactivity is the primary driver of the handling and disposal protocols.
Core Chemical Properties and Hazards
A summary of the key hazard information is presented below. This data should be reviewed before handling the material.
| Property | Value | Source |
| CAS Number | 629672-19-1 | [1] |
| Molecular Formula | C₇H₆ClFO₂S | [1] |
| Physical Form | Solid | |
| Signal Word | Danger | |
| Hazard Statement | H314: Causes severe skin burns and eye damage. | |
| Storage Class | 8A - Combustible corrosive hazardous materials. | |
| Reactivity | Reacts with water, moist air, bases, alcohols, and amines.[2][3] | [2][3] |
1.1. Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is non-negotiable.[2] Given the corrosive nature of sulfonyl chlorides and their reaction byproducts, comprehensive protection is required to prevent chemical burns and respiratory irritation.[4][5]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[2] Always inspect gloves for integrity before use.
-
Eye and Face Protection: Safety goggles combined with a full-face shield are mandatory to protect against splashes during the neutralization process.[2][6]
-
Protective Clothing: A lab coat or chemical-resistant apron must be worn. For larger quantities or significant spill risk, chemical-resistant coveralls are recommended.[7]
-
Respiratory Protection: All disposal operations must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[5] In the event of a large spill or ventilation failure, a full-face respirator with an acid gas cartridge is essential.[2]
1.2. Engineering Controls: A Controlled Environment
The primary engineering control for this procedure is a certified chemical fume hood .[8][9] The hydrolysis of this compound generates hydrogen chloride (HCl) gas, which is both toxic and corrosive.[3] The fume hood ensures these hazardous fumes are contained and exhausted safely.
Part 2: Step-by-Step Disposal Protocols
The appropriate disposal method depends on the nature of the waste. Uncontaminated residual material can be neutralized in the lab, while contaminated materials and spill debris require professional disposal.
Disposal Decision Workflow
The following diagram illustrates the logical flow for selecting the correct disposal protocol.
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A Senior Application Scientist's Guide to Handling 4-Fluoro-3-methylbenzenesulfonyl Chloride: From Hazard Assessment to Disposal
As researchers and drug development professionals, our work with reactive chemical intermediates is fundamental to innovation. 4-Fluoro-3-methylbenzenesulfonyl chloride is one such valuable reagent, frequently employed in the synthesis of complex organic molecules. However, its utility is matched by its hazardous nature. This guide provides essential, field-tested safety and operational protocols to ensure its handling is both effective and safe, reflecting our commitment to a culture of safety that extends beyond the product itself.
Hazard Identification: Understanding the Reactivity of this compound
This compound (CAS No. 629672-19-1) is a corrosive solid.[1] The primary danger associated with this compound is its classification as Skin Corrosion, Category 1B (H314) , which signifies that it causes severe skin burns and serious eye damage upon contact.[1][2][3][4]
The causality behind this corrosive nature lies in its reactivity, particularly with nucleophiles. Like other sulfonyl chlorides, it reacts exothermically with water (including moisture in the air and on skin) to produce hydrochloric acid and 4-fluoro-3-methylbenzenesulfonic acid, both of which are highly corrosive.[5] This reactivity is the core reason for the stringent handling procedures that follow.
The Hierarchy of Controls: A Proactive Safety Framework
Before detailing Personal Protective Equipment (PPE), it is crucial to implement a broader safety strategy. PPE is the final barrier between you and a hazard. The most effective safety protocols prioritize engineering and administrative controls to minimize exposure potential.
-
Substitution: Where possible, assess if a less hazardous alternative can be used.
-
Technical (Engineering) Controls: The most critical control is to handle this compound within a certified chemical fume hood to contain corrosive dust and any vapors or fumes that may be generated.[6][7] Ensure that safety showers and eyewash stations are readily accessible and tested regularly.[8][9][10]
-
Organisational (Administrative) Controls: Establish clear, written Standard Operating Procedures (SOPs) for handling this reagent.[11] Limit the quantity of material handled at any one time and ensure all personnel are trained on these specific procedures and emergency responses.[8]
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering and administrative controls are in place, the correct PPE provides the necessary direct protection. The selection of PPE must be based on a thorough risk assessment of the specific tasks being performed.[8][12]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Nitrile gloves (single pair) | Flame-resistant lab coat | Not typically required |
| Weighing & Aliquoting | Chemical splash goggles and a full-face shield | Double-gloved (e.g., nitrile inner, neoprene or butyl rubber outer) | Chemical-resistant lab coat and apron | Recommended if weighing outside a fume hood or if dust is generated |
| Reaction Setup & Transfer | Chemical splash goggles and a full-face shield | Double-gloved (e.g., nitrile inner, neoprene or butyl rubber outer) | Chemical-resistant lab coat and apron | Not required if performed in a certified fume hood |
| Spill Cleanup | Chemical splash goggles and a full-face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton) | Chemical-resistant suit or coveralls | Air-purifying respirator with appropriate acid gas/particulate cartridges[13] |
Causality of PPE Choices:
-
Eye and Face Protection : Due to the severe corrosivity, chemical splash goggles are mandatory to protect against dust and splashes.[11] A full-face shield is required in addition to goggles when handling larger quantities or during transfers outside of a fume hood, as it protects the entire face from splashes.[12][14]
-
Hand Protection : Double-gloving provides an extra layer of safety. An inner nitrile glove offers dexterity, while a thicker, chemical-resistant outer glove (like neoprene or butyl rubber) provides robust protection against corrosion and tears.[12] Always inspect gloves for damage before use and remove them promptly and properly after handling.
-
Body Protection : A standard lab coat is insufficient. A chemical-resistant or rubberized apron over a flame-resistant lab coat protects against splashes and spills that could otherwise soak through clothing to the skin.[11][12]
-
Respiratory Protection : While a fume hood is the primary method for respiratory protection, a respirator may be necessary during large-scale spills or if engineering controls fail.[12] The choice of cartridge must be appropriate for acid gases and particulates.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe weighing and transfer of this compound for a typical reaction.
Pre-Operation:
-
Verify Safety Equipment: Confirm the chemical fume hood is operational and the sash is at the appropriate height. Ensure the eyewash station and safety shower are unobstructed.[14]
-
Don PPE: Put on all required PPE as specified in the table above for "Weighing & Aliquoting."
-
Prepare Workspace: Designate a specific area within the fume hood for handling. Cover the work surface with a disposable absorbent liner.
-
Assemble Equipment: Have all necessary glassware, spatulas, and containers ready within the fume hood to minimize movement in and out of the controlled area.
Handling Procedure:
-
Equilibrate Reagent: Allow the sealed container of this compound to warm to ambient temperature before opening to prevent condensation of atmospheric moisture inside the container.
-
Weighing: Carefully open the container inside the fume hood. Use a clean spatula to transfer the required amount of the solid to a tared, dry container. Avoid creating dust.
-
Transfer: Securely cap the weighing container. Add the solid to the reaction vessel slowly and in a controlled manner. If adding to a liquid, ensure the addition is slow to manage any exothermic reaction.
-
Seal and Clean: Immediately and securely close the main reagent container. Decontaminate the spatula and any other contacted surfaces with a suitable dry absorbent material before removal from the fume hood.
Disposal and Emergency Plan
Accidents can happen. A clear, rehearsed plan for spills, exposure, and waste disposal is critical.
Spill Management
-
Evacuate and Alert: Immediately alert colleagues and evacuate the immediate area. Ensure the area is well-ventilated.[9]
-
Don PPE: Wear the appropriate PPE for spill cleanup, including respiratory protection.
-
Contain: Do NOT use water.[9] Cover the spill with a dry, inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[6]
-
Collect: Carefully sweep the absorbed material into a clearly labeled, sealable hazardous waste container.[9]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the sealed container as hazardous waste through your institution's environmental health and safety office.[15]
Exposure and First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[3][7][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][7]
-
Ingestion: Do NOT induce vomiting.[3][4][13] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Waste Disposal Protocol
Unused or waste this compound must be neutralized before disposal. This is a highly exothermic process that must be performed with extreme care.
-
Prepare a Quenching Solution: In the fume hood, prepare a container with a cold, dilute solution of a weak base, such as sodium bicarbonate or a mixture of soda ash and slaked lime. Place this container in an ice bath.[6]
-
Slow Addition: With vigorous stirring, slowly and carefully add the waste sulfonyl chloride in small portions to the basic solution. Crucially, always add the sulfonyl chloride to the base, never the other way around , to ensure the base is in excess and can manage the heat and acid generated.[6]
-
Monitor: Monitor the temperature and rate of gas evolution. If the reaction becomes too vigorous, pause the addition until it subsides.
-
Neutralize: Once the addition is complete, continue to stir the mixture until the reaction ceases. Check the pH of the solution to ensure it is neutral or slightly basic.
-
Dispose: The neutralized aqueous waste can then be transferred to a suitable waste container and disposed of according to local and institutional regulations.[6]
Caption: Workflow for the safe neutralization and disposal of sulfonyl chloride waste.
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound, ensuring personal safety and advancing scientific discovery.
References
- OSHA Training School. (2024, January 19).
- Denios. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses.
- The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals.
- Safety Precautions for Corrosive Substances. (2022, August 25).
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
- Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives.
- New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
- Sigma-Aldrich. (n.d.). This compound 97%.
- Actylis Lab Solutions. (2010, June 10). Methane sulphonyl chloride MSDS.
- ChemicalBook. (2025, February 1).
- Sigma-Aldrich. (2024, November 19).
- Sigma-Aldrich. (2025, November 6).
- New Jersey Department of Health. (n.d.). ETHANESULFONYL CHLORIDE, 2-CHLORO- HAZARD SUMMARY.
- CDH Fine Chemical. (n.d.).
- Fisher Scientific. (2025, December 24). Safety Data Sheet: 3-Fluoro-4-methylbenzenesulfonyl chloride.
- Thermo Fisher Scientific. (2025, September 22).
- Fisher Scientific. (2025, December 18). Safety Data Sheet: 4-Fluorobenzenesulfonyl chloride.
- Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride.
- Fisher Scientific. (2015, October 22).
- Fisher Scientific. (2023, September 5).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
